pentafluoropropylamidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVJNUSAVOPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394964 | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-62-8 | |
| Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of pentafluoropropylamidine
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2,2,3,3,3-Pentafluoropropanimidamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 2,2,3,3,3-pentafluoropropanimidamide, commonly referred to as pentafluoropropylamidine. As the strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry, understanding the structure and properties of novel fluorinated building blocks is paramount.[1][2] this compound represents a unique convergence of two critical functionalities: the highly basic and versatile amidine group, and the metabolism-blocking, lipophilicity-modulating pentafluoroethyl moiety.[3][4] This document delineates the molecule's structural features, proposes a robust synthetic pathway via the Pinner reaction, details the expected analytical characterization, and explores its potential applications in drug discovery as a potent pharmacophore and bioisostere.
Introduction: The Strategic Importance of Fluorinated Amidines
The development of new chemical entities with improved pharmacological profiles is a primary objective in drug discovery. This often involves fine-tuning the physicochemical properties of lead compounds to enhance efficacy, selectivity, and pharmacokinetic parameters. Two functional groups that have proven exceptionally valuable in this endeavor are amidines and organofluorine moieties.
The Amidine Functional Group in Medicinal Chemistry
Amidines, characterized by the R-C(=NH)NH₂ functional group, are one of the strongest organic bases. Their ability to exist in a protonated, cationic state at physiological pH allows them to form strong salt-bridge interactions with biological targets, such as the carboxylate residues of aspartate or glutamate in enzyme active sites.[5] They are often employed as bioisosteres for guanidines and are found in a variety of therapeutic agents, including antiprotozoal and antimicrobial drugs.[5]
The Role of Fluorination in Drug Design
The introduction of fluorine into drug candidates can profoundly and beneficially influence a molecule's properties.[2][4] Strategic fluorination can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly extend a drug's half-life.
-
Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity (logP), which can enhance membrane permeability and improve bioavailability.[3]
-
Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, allowing for precise tuning of a molecule's ionization state.[4]
-
Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), to improve binding to target proteins.[1]
This compound: A Confluence of Strategic Moieties
This compound combines the potent target-binding capability of the amidine with the advantageous physicochemical modifications imparted by a perfluorinated alkyl chain. The pentafluoropropyl group provides a significant metabolic block and a substantial increase in lipophilicity, while the amidine offers a key interaction point. This makes the molecule a highly attractive, albeit under-explored, building block for medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for predicting its behavior and utility.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 2,2,3,3,3-pentafluoropropanimidamide . Its chemical formula is C₃H₃F₅N₂ and its molecular weight is 162.06 g/mol .
The structure consists of a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This carbon is also attached to a pentafluoroethyl group (-CF₂CF₃).
Caption: 2D Structure of 2,2,3,3,3-Pentafluoropropanimidamide.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| pKa | ~10-11 | The parent amidine pKa is ~12. The strong electron-withdrawing effect of the C₂F₅ group will decrease the basicity of the amidine nitrogens, lowering the pKa. |
| logP | 1.0 - 1.5 | The five fluorine atoms significantly increase lipophilicity compared to the non-fluorinated analogue, propanimidamide. |
| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | Capable of donating hydrogen bonds, a key feature for receptor interaction. |
| Hydrogen Bond Acceptors | 2 (from the two N atoms) | The nitrogen lone pairs can act as hydrogen bond acceptors. |
| Metabolic Stability | High | The C-F bonds are highly resistant to oxidative metabolism. The C-C bond alpha to the amidine is sterically shielded and deactivated by the fluorine atoms. |
Synthesis of this compound
The most direct and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This classical method proceeds through an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[8]
Retrosynthetic Analysis & Proposed Pathway
The synthesis logically begins with the corresponding nitrile, 2,2,3,3,3-pentafluoropropanenitrile. This electron-poor nitrile is an excellent substrate for the Pinner reaction.[6]
Caption: Retrosynthetic analysis for this compound synthesis.
Proposed Synthetic Protocol: The Pinner Reaction
The Pinner reaction involves two key steps:
-
Formation of the Imino Ester Hydrochloride: Anhydrous hydrogen chloride gas is bubbled through a solution of the nitrile in an alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol to form the stable Pinner salt.[7][9]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (either as a gas or as a solution in an alcohol) to displace the alkoxy group and form the final amidine hydrochloride salt. Subsequent neutralization with a base yields the free amidine.[8][9]
Caption: Workflow for the Pinner synthesis of this compound.
Step-by-Step Experimental Methodology
Causality: This protocol is designed for complete exclusion of water, which would hydrolyze the intermediate Pinner salt to an ester.[7] Low temperatures are crucial during HCl addition to prevent side reactions and decomposition of the thermodynamically unstable intermediate.[8]
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Maintain the system under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture: Charge the flask with 2,2,3,3,3-pentafluoropropanenitrile (1.0 eq) and anhydrous ethanol (3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Pinner Salt Formation: Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Monitor the internal temperature, ensuring it does not rise above 5 °C. Continue the addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
-
Reaction Completion: Seal the flask and allow it to stir at 0-5 °C for 12-18 hours. The reaction is complete when a thick white precipitate of the Pinner salt has formed.
-
Isolation of Intermediate: Collect the Pinner salt by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and immediately proceed to the next step.
-
Ammonolysis: Suspend the freshly filtered Pinner salt in anhydrous ethanol at 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the solid dissolves and the solution becomes basic.
-
Product Formation: Seal the flask and stir at room temperature for 6 hours.
-
Workup: Remove the resulting ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.
-
Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol/ammonia).
Structural Elucidation and Characterization
Confirming the structure of the synthesized compound requires a combination of spectroscopic techniques. The presence of fluorine makes ¹⁹F NMR a particularly powerful diagnostic tool.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is a self-validating system where chemical shifts, integration, and coupling patterns must all be consistent with the proposed structure.
| Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound | | :--- | :--- | :--- | :--- | | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ¹H NMR | 8.5 - 9.5 | Broad singlet (2H) | -NH₂ | | | 7.5 - 8.5 | Broad singlet (1H) | =NH | | ¹³C NMR | ~160 | Triplet (t) | C=N (Amidine) | | | ~118 | Triplet of Quartets (tq) | -CF₂- | | | ~110 | Quartet of Triplets (qt) | -CF₃ | | ¹⁹F NMR | -80 to -85 | Triplet (t, 3F) | -CF₃ | | | -120 to -125 | Quartet (q, 2F) | -CF₂- |
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.[11][12] The spectrum of this compound is expected to be dominated by N-H and C-F bond vibrations.
| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | | 3300 - 3500 | Medium-Strong, Broad | N-H stretching (amine and imine) | | 1640 - 1680 | Strong | C=N stretching (imine) | | 1580 - 1640 | Medium | N-H bending (scissoring) | | 1100 - 1350 | Very Strong | C-F stretching |
Mass Spectrometry (MS)
Expertise: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[13] The fragmentation pattern in MS/MS experiments can further validate the structure.
-
Expected Exact Mass [M+H]⁺: 163.0294 (for C₃H₄F₅N₂⁺)
-
Key Fragmentation Pathways: Loss of NH₃, cleavage of the C-C bond to yield [C₂F₅]⁺ and [CH₃N₂]⁺ fragments.
Potential Applications in Drug Development
The unique structural and electronic properties of this compound make it a compelling scaffold for addressing common challenges in drug design.
Bioisosteric Replacement
The amidine group is a well-established bioisostere for carboxylic acids and ureas, capable of forming similar charge-charge and hydrogen bond interactions. The this compound moiety can be used to replace a carboxylate group in a known ligand to improve metabolic stability and cell permeability while maintaining key binding interactions.
Modulation of Pharmacokinetics (ADME)
As discussed, the perfluorinated tail is a powerful tool for blocking metabolic attack.[2][14] Incorporating this group can prevent P450-mediated hydroxylation at or near the amidine functionality, a common metabolic pathway for many drug molecules. The increased lipophilicity can also be tuned to optimize absorption and distribution.
Targeting Proteases and Transferases
Many enzyme families, particularly proteases (e.g., thrombin) and methyltransferases, have critical aspartate or glutamate residues in their active sites. The strongly basic amidine can form a potent salt bridge with these residues, making this compound an attractive starting point for designing targeted inhibitors.
Conclusion
2,2,3,3,3-Pentafluoropropanimidamide is a valuable yet underutilized building block for medicinal chemistry and drug discovery. Its structure combines the potent, target-engaging amidine functionality with the metabolism-resistant, property-modulating pentafluoropropyl group. The synthetic route via the Pinner reaction is well-established and robust, and the compound's structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers seeking to enhance the drug-like properties of lead compounds, this compound offers a strategic tool to improve metabolic stability, modulate pKa and lipophilicity, and establish strong interactions with biological targets.
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Pentafluoropropylamidine: A Technical Guide to Physicochemical Properties and Reactivity
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, altered basicity, and modified lipophilicity, offer a powerful tool for molecular design.[1][2] Within the vast landscape of fluorinated compounds, those possessing the amidine functional group are of particular interest due to their versatile reactivity and potential as building blocks for novel heterocyclic structures.[3][4] This guide provides a comprehensive technical overview of the chemical properties and reactivity of pentafluoropropylamidine (PFPA), a fluorinated amidine with significant potential in synthetic and pharmaceutical applications. While specific experimental data for PFPA is limited, this document synthesizes established principles of fluorine chemistry and amidine reactivity to present a scientifically grounded perspective on its behavior.
Core Chemical and Physical Properties
This compound, with the chemical formula C₃H₃F₅N₂ and a molecular weight of 162.06 g/mol , is a structurally unique molecule featuring a highly electronegative pentafluoropropyl group attached to the amidine carbon.[5] This substitution pattern is the primary determinant of its distinct chemical character.
Molecular Structure and Electronic Effects
The structure of this compound, 2,2,3,3,3-pentafluoropropanimidamide, is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, with a pentafluoroethyl group also attached to the central carbon. The presence of five fluorine atoms on the propyl chain creates a powerful electron-withdrawing effect that significantly influences the electron density across the entire amidine moiety. This inductive effect is critical to understanding the molecule's reactivity and physicochemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 422-62-8 | [6] |
| Molecular Formula | C₃H₃F₅N₂ | [5] |
| Molecular Weight | 162.06 g/mol | [5] |
| Predicted pKa | 7-9 | Predicted based on fluoroalkylation effects |
| Predicted Solubility | Soluble in polar organic solvents; sparingly soluble in water. | Predicted |
Basicity and pKa
Amidines are generally considered to be strong organic bases due to the resonance stabilization of their protonated form, the amidinium ion.[7] However, the introduction of a strongly electron-withdrawing group like the pentafluoropropyl chain is expected to markedly decrease the basicity of this compound compared to its non-fluorinated analogs.[8][9] The lone pairs on the nitrogen atoms are less available for protonation due to the strong inductive pull of the C₂F₅ group. Consequently, the pKa of the conjugate acid of this compound is predicted to be significantly lower than that of typical alkyl amidines (which are often in the 12-13 range). A predicted pKa in the range of 7-9 would render it a significantly weaker base.
Solubility and Stability
The solubility of this compound is dictated by the interplay between the polar amidine head and the fluorinated alkyl tail. While the amidine portion can engage in hydrogen bonding, the pentafluoropropyl group is both hydrophobic and lipophobic. This suggests that this compound will likely exhibit good solubility in polar aprotic solvents such as THF, acetonitrile, and acetone, but limited solubility in water and non-polar hydrocarbon solvents.
Fluorinated compounds are known for their thermal stability, and the C-F bond is the strongest single bond in organic chemistry. Therefore, this compound is expected to be a thermally stable compound. Its hydrolytic stability is a more nuanced consideration. The amidine functional group is susceptible to hydrolysis, which can be catalyzed by acid or base.[10][11][12] The electron-deficient nature of the amidine carbon in this compound, caused by the perfluoroalkyl group, likely increases its susceptibility to nucleophilic attack by water. However, the steric bulk of the pentafluoropropyl group may offer some kinetic shielding, moderating the rate of hydrolysis under neutral conditions.
Reactivity Profile
The reactivity of this compound is dominated by the electronic influence of the pentafluoropropyl group, which modulates the nucleophilic and electrophilic characteristics of the amidine functional group.
Nucleophilic and Electrophilic Nature
Due to the diminished basicity, the nitrogen atoms of this compound are expected to be less nucleophilic than those of standard amidines. Conversely, the amidine carbon is rendered more electrophilic due to the strong inductive effect of the C₂F₅ substituent. This heightened electrophilicity is the key to understanding its reactions with nucleophiles.
Figure 1: Logical diagram illustrating the influence of the pentafluoropropyl group on the electronic properties of this compound.
Reactions at the Nitrogen Atoms
Despite their reduced nucleophilicity, the nitrogen atoms of this compound can still react with strong electrophiles.
-
Protonation: As discussed, protonation will occur to form the corresponding amidinium salt, although a stronger acid will be required compared to non-fluorinated amidines.
-
Alkylation and Acylation: Reactions with alkyl halides or acylating agents are expected to proceed at the nitrogen atoms. Due to the tautomeric nature of the amidine, a mixture of N-substituted products is possible. The reaction conditions will likely require elevated temperatures or the use of highly reactive electrophiles.
Reactions at the Amidine Carbon: Nucleophilic Attack
The electron-deficient amidine carbon is the primary site for nucleophilic attack. This reactivity is crucial for the application of this compound in synthesis.
-
Hydrolysis: Under acidic or basic conditions, this compound is expected to hydrolyze to pentafluoropropionamide and ammonia.[13] The mechanism likely involves the initial attack of water or hydroxide ion at the amidine carbon, followed by the elimination of ammonia.
-
Reaction with other Nucleophiles: Stronger nucleophiles, such as organometallic reagents or enolates, are expected to add to the C=N double bond, leading to the formation of tetrahedral intermediates. Subsequent transformations of these intermediates can lead to a variety of products.
Role in Heterocyclic Synthesis
A significant application of fluorinated amidines is in the synthesis of fluorine-containing heterocyclic compounds, which are of great interest in medicinal chemistry.[1][3][14] this compound can serve as a valuable precursor for the synthesis of pyrimidines, imidazoles, and other nitrogen-containing heterocycles. For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents would be a plausible route to substituted pyrimidines bearing a pentafluoropropyl group.
Figure 2: A conceptual workflow for the synthesis of a fluorinated pyrimidine using this compound.
Experimental Protocols
The following are hypothetical but representative protocols for the handling and reaction of this compound, based on its predicted properties and general laboratory practice for fluorinated compounds.
Protocol for N-Alkylation of this compound
-
Reagents and Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser and nitrogen inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the suspension.
-
Slowly add the alkyl halide (1.1 eq) via syringe at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality:
-
Anhydrous conditions are crucial as this compound is susceptible to hydrolysis.
-
A non-nucleophilic base is used to deprotonate the amidine without competing in the alkylation reaction.
-
A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Heating is likely necessary to overcome the reduced nucleophilicity of the amidine nitrogens.
-
Protocol for Assessing Hydrolytic Stability
-
Materials and Equipment:
-
This compound
-
Buffered aqueous solutions (pH 4, 7, and 9)
-
HPLC or GC-MS for analysis
-
Constant temperature bath
-
Vials with inert caps
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a small aliquot of the stock solution to each of the buffered aqueous solutions to achieve a final concentration suitable for analysis.
-
Place the vials in a constant temperature bath (e.g., 50 °C) to accelerate potential degradation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any further reaction by dilution in the mobile phase or a suitable solvent.
-
Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining concentration of this compound.
-
Plot the concentration versus time to determine the rate of hydrolysis at each pH.
-
-
Causality:
-
Using buffered solutions allows for the determination of pH-dependent hydrolysis rates.
-
Elevated temperature accelerates the rate of hydrolysis, allowing for a more rapid assessment of stability.
-
A validated analytical method is essential for accurate quantification of the parent compound and any degradation products.
-
Safety and Handling
This compound, as a fluorinated organic compound, requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on best practices for handling such materials.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste containing this compound should be collected in a designated, labeled container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a fascinating molecule at the interface of amidine and fluorine chemistry. Its chemical properties are profoundly influenced by the strong electron-withdrawing nature of the pentafluoropropyl group, leading to reduced basicity and enhanced electrophilicity at the amidine carbon. These characteristics make it a potentially valuable building block for the synthesis of complex fluorinated molecules, particularly heterocycles for pharmaceutical and agrochemical applications. While further experimental investigation is required to fully elucidate its properties and reactivity, the principles outlined in this guide provide a solid foundation for researchers and scientists working with this and similar fluorinated compounds.
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An In-depth Technical Guide to the Synthesis of Novel Perfluoroalkyl Amidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of perfluoroalkyl (Rf) groups into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Among the myriad of functional groups amenable to fluorination, the amidine moiety stands out for its unique basicity and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The fusion of these two entities, the perfluoroalkyl group and the amidine, gives rise to perfluoroalkyl amidines—a class of compounds with significant, yet underexplored, potential in drug discovery and materials science. This guide provides a comprehensive overview of the prevailing and emergent synthetic routes to novel perfluoroalkyl amidines, offering field-proven insights into experimental choices and mechanistic underpinnings.
The Strategic Advantage of Perfluoroalkyl Amidines in Drug Discovery
The introduction of a perfluoroalkyl chain can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to an amidine, a well-known pharmacophore and a versatile synthetic intermediate, the resulting structure presents a unique combination of properties.[3][4] The strong electron-withdrawing nature of the Rf group significantly lowers the pKa of the amidine, transforming it into a more acidic, yet still capable, hydrogen bond donor. This modulation of basicity can be critical for optimizing interactions with protein active sites and improving oral bioavailability. Furthermore, the metabolic stability conferred by the C-F bond can address lability issues often associated with amidine-containing drug candidates.
Perfluoroalkyl amidines have shown promise as inhibitors of various enzymes, particularly proteases, where the amidine moiety can mimic a protonated arginine or lysine side chain.[5] Their unique electronic and steric properties make them valuable tools for probing enzyme-ligand interactions and for the rational design of potent and selective inhibitors.
Key Synthetic Strategies for Perfluoroalkyl Amidines
The synthesis of perfluoroalkyl amidines presents unique challenges stemming from the high electrophilicity of perfluoroalkyl nitriles and the potential for side reactions. Several synthetic strategies have been developed to address these challenges, ranging from classical methods to modern, metal-free approaches.
The Pinner Reaction: A Classic Approach Revisited for Perfluoroalkylated Systems
The Pinner reaction, first described in 1877, is a venerable method for the synthesis of amidines from nitriles and alcohols, proceeding through an intermediate Pinner salt (an imino ester salt).[6][7] While traditionally employed for a wide range of nitriles, its application to highly electron-deficient perfluoroalkyl nitriles requires careful consideration of reaction conditions.[6]
Mechanism and Experimental Causality:
The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile to form an imino ester hydrochloride (Pinner salt). This is followed by reaction with an amine to furnish the amidine.[6][8][9]
-
Acid Catalyst: Anhydrous hydrogen chloride is the classical acid catalyst. Its role is to protonate the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol.[6][8] For perfluoroalkyl nitriles, their inherent high electrophilicity may reduce the need for strong protonation, and Lewis acids can also be employed.[10]
-
Anhydrous Conditions: Strict exclusion of water is critical to prevent the hydrolysis of the intermediate Pinner salt to the corresponding ester, a common side reaction.[8][9]
-
Temperature Control: The formation of the Pinner salt is often carried out at low temperatures (0 °C) to minimize the formation of byproducts.[8]
Experimental Protocol: Synthesis of a Perfluoroalkyl Amidine via the Pinner Reaction
Step 1: Formation of the Pinner Salt
-
A solution of the perfluoroalkyl nitrile (1.0 equiv) in an anhydrous alcohol (e.g., ethanol, 1.1 equiv) is cooled to 0 °C in a flask equipped with a drying tube.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, while maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent and excess HCl are removed under reduced pressure to yield the crude Pinner salt, which is often used in the next step without further purification.
Step 2: Amidine Formation
-
The crude Pinner salt is dissolved in an anhydrous solvent such as ethanol.
-
A solution of the desired amine (2.0 equiv) in the same solvent is added dropwise to the Pinner salt solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO3).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amidine.
-
Purification by column chromatography on silica gel affords the pure perfluoroalkyl amidine.
Logical and Mechanistic Workflow for the Pinner Reaction
Caption: Workflow of the Pinner reaction for perfluoroalkyl amidine synthesis.
Metal-Free Three-Component Synthesis
A more recent and highly efficient approach involves a metal-free, three-component reaction of a perfluoroalkyl iodide, an isocyanide, and an amine.[11] This method offers a convergent and atom-economical route to a variety of perfluoroalkyl amidines.
Mechanism and Experimental Causality:
The proposed mechanism proceeds via a radical-mediated isocyanide insertion.
-
Initiation: The reaction is believed to be initiated by the homolytic cleavage of the C-I bond of the perfluoroalkyl iodide, either thermally or photochemically, to generate a perfluoroalkyl radical.
-
Isocyanide Insertion: The perfluoroalkyl radical adds to the isocyanide carbon to form a highly reactive imidoyl radical intermediate.
-
Amine Trapping: This imidoyl radical is then trapped by the amine, followed by a hydrogen atom transfer to yield the final amidine product and regenerate a radical species to propagate the chain.
-
Metal-Free Advantage: The absence of a metal catalyst simplifies the purification process and avoids potential metal contamination in the final product, which is a significant advantage in the context of drug development.
Experimental Protocol: Metal-Free Three-Component Synthesis of a Perfluoroalkyl Amidine [11]
-
To a sealed tube are added the perfluoroalkyl iodide (1.0 equiv), the isocyanide (1.2 equiv), the amine (1.5 equiv), and a suitable solvent (e.g., DMSO).
-
The tube is sealed, and the mixture is heated to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired perfluoroalkyl amidine.
Proposed Mechanistic Pathway
Caption: Proposed radical mechanism for the three-component synthesis.
Synthesis from Thioamides
Mechanism and Experimental Causality:
-
Activation of the Thioamide: The thioamide is usually activated by methylation with an electrophile like methyl iodide to form a thioimidate salt. This enhances the electrophilicity of the carbon atom.
-
Nucleophilic Substitution: The amine then acts as a nucleophile, attacking the activated carbon and displacing the methylthio group to form the amidine.
Experimental Protocol: Synthesis of a Perfluoroalkyl Amidine from a Thioamide
-
To a solution of the perfluoroalkyl thioamide (1.0 equiv) in an appropriate solvent (e.g., acetone or acetonitrile) is added methyl iodide (1.2 equiv).
-
The mixture is stirred at room temperature for 2-4 hours, during which the thioimidate salt may precipitate.
-
The amine (2.0 equiv) is then added, and the reaction is stirred for an additional 6-12 hours at room temperature or with gentle heating.
-
The solvent is removed under reduced pressure, and the residue is worked up as described in the previous methods.
-
Purification by column chromatography provides the pure perfluoroalkyl amidine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular perfluoroalkyl amidine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
| Synthetic Route | Starting Materials | Key Features & Advantages | Limitations & Disadvantages | Typical Yields |
| Pinner Reaction | Perfluoroalkyl nitrile, alcohol, amine | Well-established, versatile for various amines. | Requires anhydrous conditions, can have side reactions (ester formation). | 40-80% |
| Three-Component Synthesis | Perfluoroalkyl iodide, isocyanide, amine | Metal-free, convergent, atom-economical.[11] | Requires access to potentially toxic isocyanides. | 60-95%[11] |
| From Thioamides | Perfluoroalkyl thioamide, amine | Useful when nitriles are unavailable. | Two-step process, may require use of odorous thiols. | 50-85% |
Future Outlook and Emerging Trends
The field of organofluorine chemistry is continuously evolving, with new synthetic methodologies being developed at a rapid pace.[11][12][13] For the synthesis of perfluoroalkyl amidines, several exciting trends are emerging:
-
Catalytic Direct C-H Amination: The direct conversion of a C-H bond adjacent to a perfluoroalkyl group into a C-N bond to form an amidine precursor is a highly sought-after transformation. This would represent a significant step towards more efficient and sustainable syntheses.
-
Flow Chemistry: The use of continuous flow reactors could offer improved safety and scalability for reactions involving hazardous reagents or intermediates, such as those in the Pinner reaction.
-
Photoredox Catalysis: Light-mediated reactions offer a mild and powerful way to generate perfluoroalkyl radicals, which could be harnessed for novel amidine syntheses.
As our understanding of the unique reactivity of perfluoroalkyl compounds deepens, we can expect the development of even more elegant and efficient routes to this valuable class of molecules, further empowering their application in drug discovery and beyond.
References
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An In-depth Technical Guide to the Physical and Chemical Properties of Highly Fluorinated Amidines
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacokinetic profiles of a parent molecule.[1][3] Among the various functional groups that can be advantageously fluorinated, the amidine moiety presents a particularly compelling case. Amidines, characterized by a nitrogen-carbon-nitrogen (N-C-N) backbone, are versatile functional groups known for their basicity and ability to participate in hydrogen bonding. They are key structural motifs in many biologically active compounds and are used as catalysts and synthetic intermediates.
This technical guide provides a comprehensive overview of the core physical and chemical properties of highly fluorinated amidines. We will delve into how the introduction of fluorine, particularly in the form of perfluoroalkyl groups (e.g., -CF3, -C2F5), modulates the basicity, stability, reactivity, and spectroscopic characteristics of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated amidines in their work.
Part 1: Physicochemical Properties of Highly Fluorinated Amidines
The introduction of highly electronegative fluorine atoms into the amidine scaffold induces significant changes in its fundamental physicochemical properties. These alterations are primarily driven by the powerful electron-withdrawing inductive effect of fluorine, which propagates through the molecular framework.
Basicity and pKa Values
The most dramatic effect of fluorination on amidines is a substantial reduction in their basicity. Unsubstituted amidines are strong organic bases, with pKa values of their conjugate acids typically ranging from 12 to 13. This high basicity is due to the resonance stabilization of the resulting amidinium cation, where the positive charge is delocalized over both nitrogen atoms.
Table 1: Estimated Impact of Fluorination on Amidine Basicity
| Amidine Type | Typical pKa (Conjugate Acid) | Expected pKa Range with High Fluorination | Key Influencing Factor |
| Unsubstituted Aliphatic Amidine | ~12-13 | 4-7 | Strong negative inductive effect (-I) of fluorine atoms destabilizes the amidinium cation. |
| N-Aryl Amidine | ~5-7 | < 2 | Combined inductive effects of the aryl ring and fluorine substituents significantly reduce electron density on the nitrogen atoms. |
This tunable basicity is of paramount importance in drug design, where a specific pKa is often required to optimize solubility, membrane permeability, and target engagement while avoiding liabilities such as hERG channel inhibition.[6] Theoretical and computational methods, such as Density Functional Theory (DFT) combined with an implicit solvation model, can be employed to predict the pKa values of novel fluorinated amidines with reasonable accuracy, guiding synthetic efforts.[7]
Stability: Thermal and Chemical
The inherent strength of the C-F bond often imparts increased thermal and chemical stability to fluorinated organic compounds.[8] Highly fluorinated amidines are expected to exhibit enhanced resistance to metabolic degradation, particularly oxidative processes, which is a significant advantage in the development of new therapeutics.[2][4]
However, a critical distinction must be made based on the location of the fluorine atoms. While fluorination on a carbon backbone generally increases stability, N-perfluoroalkylation can introduce a point of lability. N-perfluoroalkylated amines are known to be unstable, readily undergoing fluoride elimination to form highly electrophilic fluoroiminium species.[9] This reactivity pathway may also be accessible to N-perfluoroalkyl amidines, influencing their stability and synthetic utility.
Figure 1: Proposed pathway for fluoride elimination from an N-perfluoroalkyl amidine.
This potential instability should be a key consideration during the design, synthesis, and handling of N-perfluoroalkyl amidines.
Part 2: Synthesis and Reactivity
The synthesis of highly fluorinated amidines often requires specialized methods to accommodate the electronic effects of the fluorine substituents.
Synthetic Methodologies
Several strategies have been developed for the synthesis of fluorinated amidines.
2.1.1 Metal-Free Three-Component Synthesis
A notable advancement is the development of a metal-free, three-component reaction for the synthesis of perfluoroalkyl-substituted amidines. This method utilizes a perfluoroalkyl iodide, a tert-butyl isocyanide, and an amine. The reaction proceeds through a somophilic isocyanide insertion mechanism and does not require transition-metal catalysts, ligands, or additives, offering a more environmentally friendly approach.
Figure 2: Workflow for the metal-free three-component synthesis of perfluoroalkyl amidines.
2.1.2 N-Trifluoromethylation of Nitriles
Another efficient route involves the N-trifluoromethylation of nitriles using reagents like PhICF3Cl, followed by a DMAP-catalyzed capture with a nucleophilic amine. This provides access to a wide range of N-CF3 amidines.[10]
Experimental Protocol: General Procedure for Metal-Free Three-Component Synthesis of Perfluoroalkyl Substituted Amidines
-
To a sealed reaction tube, add the amine (0.5 mmol), perfluoroalkyl iodide (0.6 mmol), and tert-butyl isocyanide (0.75 mmol).
-
Add anhydrous solvent (e.g., CH3CN, 2.0 mL).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired perfluoroalkyl substituted amidine.
-
Characterize the final product using 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).
Reactivity Profile
The electronic properties of highly fluorinated amidines dictate their reactivity. The reduced basicity of the nitrogen atoms makes them less nucleophilic than their non-fluorinated counterparts. However, the presence of the electron-withdrawing fluoroalkyl groups can activate other parts of the molecule.
For instance, (trifluoromethyl)alkenes have been shown to react with amidines in a chemoselective defluorinative amination reaction. This transition-metal-free method yields synthetically valuable 6-fluoro-1,4-dihydropyrimidines, demonstrating the ability of amidines to act as binucleophiles in cyclization reactions with fluorinated substrates.[11]
Part 3: Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of highly fluorinated amidines.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of these compounds.
-
1H and 13C NMR: These spectra provide information about the overall carbon-hydrogen framework of the molecule.
-
19F NMR: This is particularly informative due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment.[12][13][14] 19F NMR can confirm the presence and integrity of the fluoroalkyl groups and can be used to probe subtle conformational changes and intermolecular interactions.[15]
Table 2: Typical Spectroscopic Data for Fluorinated Amidines
| Technique | Observable | Information Gained |
| 1H NMR | Chemical shifts, coupling constants (JH-F) | Provides information on the proton environment and through-bond coupling to fluorine atoms. |
| 13C NMR | Chemical shifts, coupling constants (JC-F) | Reveals the carbon skeleton and the electronic effect of fluorine substitution on carbon chemical shifts. |
| 19F NMR | Chemical shifts (δ), coupling constants (JF-F, JF-H) | Confirms the presence and structure of fluorinated groups. Highly sensitive to the local chemical and electronic environment.[12][15] |
| IR Spectroscopy | Vibrational frequencies | C=N stretching and N-H bending vibrations can be identified, though their positions may be shifted by fluorination. |
| Mass Spectrometry | Molecular ion peak (M+), fragmentation pattern | Determines the molecular weight and provides structural information through characteristic fragmentation. |
X-ray Crystallography
For crystalline amidine derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement.[16][17] This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties and for structure-based drug design.
Conclusion
Highly fluorinated amidines represent a unique class of compounds with a rich and tunable set of physicochemical properties. The strong inductive effect of fluorine significantly lowers their basicity, a feature that is highly desirable in medicinal chemistry for optimizing drug-like properties.[1] While fluorination generally enhances thermal and metabolic stability, the potential for instability in N-perfluoroalkyl derivatives warrants careful consideration. Advances in synthetic methodologies, such as metal-free multicomponent reactions, are making these valuable building blocks more accessible. A thorough analytical characterization, heavily relying on 19F NMR and X-ray crystallography, is essential to fully understand the structure and behavior of these fascinating molecules. As our understanding of the nuanced effects of fluorination continues to grow, highly fluorinated amidines are poised to become increasingly important tools for researchers in drug discovery and materials science.
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A metal-free three components procedure for the synthesis of perfluoroalkyl substituted amidines. (2017). Tetrahedron Letters. [Link]
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Structural basis for the enhanced stability of highly fluorinated proteins. (2012). Proceedings of the National Academy of Sciences. [Link]
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Pentafluoropropylamidine in Medicinal Chemistry: A Technical Guide to a Novel Bioisostere and Pharmacokinetic Modulator
This guide provides an in-depth technical exploration of pentafluoropropylamidine, a novel chemical entity poised to offer significant advantages in medicinal chemistry. We will delve into its structural and electronic properties, propose its potential applications as a versatile bioisostere and a modulator of crucial pharmacokinetic parameters, and provide detailed theoretical and experimental frameworks for its integration into drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge chemical tools to overcome common challenges in medicinal chemistry.
Introduction: The Strategic Imperative for Novel Functional Groups
The modern drug discovery landscape is characterized by an ever-present need for novel chemical matter that can address challenges in potency, selectivity, and pharmacokinetics.[1][2] The strategic incorporation of unique functional groups is a cornerstone of this endeavor. Fluorine, in particular, has emerged as a transformative element in medicinal chemistry, with a significant percentage of marketed drugs containing at least one fluorine atom.[3][4] The judicious placement of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5][6]
Amidines, on the other hand, are recognized as important pharmacophores and versatile synthetic intermediates.[7] They have been successfully incorporated into a wide range of therapeutic agents, including antibiotics and enzyme inhibitors.[7][8] This guide introduces this compound, a moiety that synergistically combines the potent electronic effects of a pentafluoropropyl group with the established pharmacological relevance of the amidine functionality. While direct literature on this compound is nascent, this guide will build a robust scientific case for its potential by extrapolating from the well-documented properties of related fluorinated groups and amidines.
Physicochemical Properties of this compound: A Triad of Influence
The pentafluoropropyl group is a powerful modulator of a molecule's physicochemical properties. Its influence can be understood through three key parameters:
-
Electronic Effects: The five fluorine atoms create a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent amidine group. This modulation of basicity can be critical for optimizing interactions with biological targets and improving membrane permeability.
-
Lipophilicity: Fluorination generally increases lipophilicity, a property that can enhance membrane permeability and improve oral bioavailability.[9][10][11] The pentafluoropropyl group is expected to have a more pronounced effect on lipophilicity compared to its trifluoromethyl counterpart.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage.[3] Incorporating a pentafluoropropyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.
The interplay of these properties makes this compound a highly attractive moiety for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[12][13]
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Influence of Pentafluoropropyl Group | Rationale |
| pKa of Amidine | Significant Decrease | Strong inductive electron-withdrawing effect of the C2F5 group. |
| Lipophilicity (LogP) | Significant Increase | High hydrophobicity of the pentafluorosulfanyl group.[14][15] |
| Metabolic Stability | Increased | Resistance of the C-F bond to enzymatic cleavage.[3] |
| Hydrogen Bond Donating Capacity | Unchanged | The amidine N-H protons remain available for donation. |
| Hydrogen Bond Accepting Capacity | Reduced | Decreased basicity of the imine nitrogen. |
Potential Applications in Medicinal Chemistry
The unique physicochemical profile of this compound suggests several high-impact applications in drug design.
Bioisosteric Replacement for Carboxylic Acids and Other Acidic Moieties
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization.[16] The this compound group, with its tunable acidity and steric profile, can serve as a non-classical bioisostere for carboxylic acids, tetrazoles, and acylsulfonamides.[16]
Causality behind this application: Many biological targets recognize and bind acidic functional groups. However, carboxylic acids can lead to poor pharmacokinetic properties due to their high polarity and potential for rapid clearance. The this compound group offers a less acidic, more lipophilic alternative that can still engage in crucial hydrogen bonding interactions with the target protein.
Diagram: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a carboxylic acid with a this compound moiety to improve drug properties.
Modulation of pKa and Lipophilicity for Improved Pharmacokinetics
The ability to fine-tune pKa and lipophilicity is crucial for optimizing a drug's journey through the body.[9][17][18][19] The this compound group provides a powerful tool for this optimization.
Causality behind this application:
-
pKa Modulation: Lowering the basicity of an amine-containing drug can reduce off-target effects related to interactions with acidic phospholipids and can improve oral absorption by increasing the fraction of the neutral species in the gut.
-
Lipophilicity Enhancement: Increasing lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier.[11] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The this compound group offers a significant but predictable increase in lipophilicity, allowing for controlled optimization.
Enzyme Inhibition
The strong electron-withdrawing nature of the pentafluoropropyl group can enhance the electrophilicity of the amidine carbon, making it a potential target for nucleophilic attack by active site residues of enzymes.[20][21][22]
Causality behind this application: This enhanced reactivity can be exploited in the design of both reversible and irreversible enzyme inhibitors.[23][24] For example, a this compound-containing molecule could act as a transition-state analog inhibitor for proteases or other hydrolases.
Diagram: Enzyme Inhibition Mechanism
Caption: Proposed mechanism of irreversible enzyme inhibition by a this compound-containing compound.
Experimental Protocols
The successful integration of the this compound moiety into drug candidates requires robust synthetic and analytical methodologies.
Synthesis of this compound Derivatives
While a specific protocol for this compound is not yet established in the literature, a reliable synthetic route can be extrapolated from known methods for amidine synthesis.[7][8][25][26][27] The Pinner reaction and related methods are a promising starting point.
Proposed Synthetic Workflow:
-
Starting Material: Pentafluoropropionitrile (C2F5CN).
-
Imidate Formation: React pentafluoropropionitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding ethyl pentafluoropropionimidate hydrochloride.
-
Amidine Synthesis: React the imidate with a primary or secondary amine in a suitable solvent (e.g., ethanol or THF) to yield the desired N-substituted this compound.
Diagram: Proposed Synthetic Workflow
Caption: A proposed synthetic route to N-substituted pentafluoropropylamidines.
Characterization and Physicochemical Profiling
Accurate characterization of novel compounds is paramount. The following techniques are recommended:
-
Structural Verification: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS).
-
pKa Determination: Potentiometric titration or UV-metric methods.
-
Lipophilicity (LogD) Measurement: Shake-flask method using n-octanol and a series of pH-buffered aqueous solutions.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, functional group in medicinal chemistry. Its potent electronic and steric properties, derived from the pentafluoropropyl moiety, combined with the versatile chemistry of the amidine group, position it as a valuable tool for addressing common challenges in drug discovery. The proposed applications as a bioisostere, a modulator of pharmacokinetic properties, and a reactive moiety for enzyme inhibition are grounded in established principles of medicinal chemistry.
Future research should focus on the development of efficient and scalable synthetic routes to this compound-containing building blocks and the systematic evaluation of their physicochemical and pharmacological properties in diverse biological systems. The insights gained from such studies will undoubtedly pave the way for the successful application of this novel moiety in the next generation of therapeutic agents.
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Pentafluoropropylamidine: A Novel Bioisostere for Carboxylic Acids in Drug Design
A Senior Application Scientist's In-depth Technical Guide
Introduction: The Quest for Superior Carboxylic Acid Bioisosteres
In the landscape of medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to engage in strong hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity often leads to poor pharmacokinetic profiles, including low cell permeability, rapid metabolism, and potential for toxicity.[1][2][3] This has driven a continuous search for suitable bioisosteres—functional groups that can mimic the desirable interactions of a carboxylic acid while offering improved drug-like properties.[4] This guide introduces a promising, yet underexplored candidate: the pentafluoropropylamidine group. By leveraging the unique electronic properties of fluorine, this functional group presents a compelling alternative for drug designers seeking to overcome the limitations of traditional carboxylic acid-containing drug candidates.
The Rationale: Why this compound?
The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate various physicochemical and pharmacological properties.[5] The this compound moiety is designed to harness these benefits to create a superior bioisostere for the carboxylic acid group.
Electronic Mimicry and Enhanced Acidity
The primary role of a carboxylic acid bioisostere is to replicate its hydrogen bonding capabilities. The amidine functional group, with its N-H donors and imine nitrogen acceptor, is a well-established hydrogen bonding motif.[6] The introduction of a highly electronegative pentafluoropropyl group is expected to significantly lower the pKa of the amidinium cation, bringing it closer to the physiological pKa of carboxylic acids (around 4-5).[7] This is a critical feature, as it allows the this compound to exist in a protonated, cationic state at physiological pH, enabling it to form strong, charge-assisted hydrogen bonds that mimic the interactions of a carboxylate anion.
Improved Lipophilicity and Metabolic Stability
A significant drawback of carboxylic acids is their high polarity, which can hinder passive diffusion across biological membranes. The pentafluoropropyl group is known to be highly lipophilic, and its incorporation is anticipated to increase the overall lipophilicity of the molecule, potentially leading to improved cell permeability and oral bioavailability.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the pentafluoropropyl group highly resistant to metabolic degradation.[9] This can lead to a longer half-life and improved metabolic stability of the drug candidate.
Synthesis of this compound Derivatives
While the direct synthesis of this compound is not extensively documented, a robust and versatile synthetic strategy can be proposed based on established methodologies for the preparation of perfluoroalkyl-substituted amidines. The most promising approach involves a two-step sequence starting from the commercially available pentafluoropropionitrile.
Proposed Synthetic Pathway
The synthesis of a this compound derivative can be achieved via a modified Pinner reaction, a classic method for converting nitriles to amidines.[10][11]
Experimental Protocol: Synthesis of N-Benzyl-2,2,3,3,3-pentafluoropropanimidamide
Step 1: Formation of the Imidate Intermediate (Pinner Reaction)
-
To a solution of pentafluoropropionitrile (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous ethanol (1.1 eq).
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stand at 0-4 °C for 24 hours, during which time the ethyl 2,2,3,3,3-pentafluoropropanimidate hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired imidate salt.
Step 2: Conversion to the Amidine
-
Suspend the ethyl 2,2,3,3,3-pentafluoropropanimidate hydrochloride (1.0 eq) in anhydrous ethanol at 0 °C.
-
Add a solution of benzylamine (2.2 eq) in anhydrous ethanol dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2,2,3,3,3-pentafluoropropanimidamide.
Caption: Proposed synthesis of an N-substituted this compound.
Physicochemical Properties: A Comparative Analysis
The successful application of this compound as a carboxylic acid bioisostere hinges on its ability to mimic the key physicochemical properties of the latter. While experimental data for this compound is scarce, we can make well-founded predictions based on the known effects of perfluoroalkylation.
| Property | Carboxylic Acid | This compound (Predicted) | Rationale for Prediction |
| pKa | ~4-5 | ~6-8 | The strong electron-withdrawing effect of the C2F5 group will significantly lower the basicity of the amidine, resulting in a pKa for the conjugate acid that is lower than typical amidines (~12) and closer to that of carboxylic acids.[7] |
| logP | Low | High | The pentafluoropropyl group is highly lipophilic and will substantially increase the octanol-water partition coefficient compared to a carboxylic acid.[8] |
| Hydrogen Bonding | 1 H-bond donor, 2 H-bond acceptors | 2 H-bond donors, 1 H-bond acceptor (protonated) | The protonated amidinium ion can act as a dual hydrogen bond donor, while the unprotonated form has one donor and one acceptor. This allows for versatile hydrogen bonding interactions.[6] |
| Solubility | High (as salt) | Moderate | The increased lipophilicity will likely reduce aqueous solubility compared to a carboxylate salt. However, the ability to form a salt should maintain reasonable solubility. |
| Metabolic Stability | Susceptible to Phase II conjugation | High | The C-F bonds are highly resistant to metabolic cleavage, and the perfluoroalkyl group can shield adjacent positions from enzymatic attack.[9] |
Applications in Drug Design: A Hypothetical Case Study
To illustrate the potential of the this compound group, let us consider a hypothetical scenario where we aim to improve the properties of a known non-steroidal anti-inflammatory drug (NSAID) that contains a carboxylic acid, such as ibuprofen.
Caption: Bioisosteric replacement of the carboxylic acid in ibuprofen.
By replacing the carboxylic acid of ibuprofen with a this compound group, we can anticipate several potential benefits:
-
Enhanced Potency: The ability of the protonated amidine to form strong, directional hydrogen bonds with the active site of cyclooxygenase (COX) enzymes could lead to increased binding affinity and potency.
-
Improved Pharmacokinetics: The increased lipophilicity of the analog may result in better absorption and distribution, potentially leading to a lower required dose and reduced gastrointestinal side effects.
-
Prolonged Duration of Action: The enhanced metabolic stability of the this compound moiety could lead to a longer plasma half-life, allowing for less frequent dosing.
Challenges and Future Directions
Despite its promise, the development of this compound as a mainstream bioisostere is not without its challenges. The synthesis, while feasible, may require optimization for large-scale production. Furthermore, the precise physicochemical properties, particularly the pKa, will need to be experimentally determined for a range of derivatives to establish a clear structure-property relationship.
Future research should focus on:
-
Systematic Synthesis and Characterization: A library of compounds containing the this compound group should be synthesized and their physicochemical properties (pKa, logP, solubility, stability) thoroughly characterized.
-
Computational Modeling: In silico studies can be employed to predict the pKa and conformational preferences of this compound derivatives, guiding the selection of synthetic targets.[12][13]
-
In Vitro and In Vivo Evaluation: The biological activity and pharmacokinetic profiles of this compound-containing compounds should be assessed in relevant assays to validate their potential as drug candidates.
Conclusion
The this compound functional group represents a novel and highly promising bioisostere for carboxylic acids in drug design. Its unique combination of electronic properties, lipophilicity, and metabolic stability offers a compelling strategy to address the inherent liabilities of carboxylic acid-containing drugs. While further research is needed to fully realize its potential, the theoretical advantages and plausible synthetic routes outlined in this guide provide a strong foundation for the exploration and application of this exciting new tool in the medicinal chemist's arsenal.
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A Theoretical Investigation into the Stability of 3,3,4,4,4-Pentafluorobutanamidine: A Computational Chemistry Whitepaper
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability and modulated physicochemical properties.[1][2] Amidines, as highly basic functional groups and bioisosteres, are also of significant interest in drug design.[3] This whitepaper presents a comprehensive theoretical analysis of a novel molecule, 3,3,4,4,4-pentafluorobutanamidine, to predict its conformational, electronic, and thermodynamic stability. Leveraging Density Functional Theory (DFT), we explore its potential energy surface, electronic landscape via Molecular Electrostatic Potential (ESP) and Frontier Molecular Orbital (FMO) analysis, and key chemical properties such as pKa. The findings provide a foundational assessment of its viability as a stable chemical scaffold for drug development professionals.
Introduction: The Nexus of Fluorine and Amidine Chemistry
The pursuit of novel molecular scaffolds with superior stability and tailored reactivity is a central theme in pharmaceutical research. Organofluorine compounds have emerged as a dominant class of pharmaceuticals, primarily because the carbon-fluorine bond is the strongest single bond in organic chemistry.[4][5] This bond strength confers remarkable thermal and metabolic stability, often protecting adjacent C-H bonds from oxidative degradation and prolonging the in vivo lifetime of a drug.[1][6]
Concurrently, the amidine functional group [–C(=NH)NH₂] is a versatile moiety in medicinal chemistry. As one of the strongest organic bases, its protonation state at physiological pH can be critical for receptor binding and solubility.[3][7] The confluence of a highly fluorinated alkyl chain with an amidine functional group presents a compelling, yet uncharacterized, molecular design.
This guide provides a rigorous in silico evaluation of 3,3,4,4,4-pentafluorobutanamidine (hereafter referred to as PFB-Amidine), with the structure CF₃-CF₂-CH₂-C(=NH)NH₂. Our objective is to elucidate its intrinsic stability through a multi-faceted computational approach, providing predictive insights for researchers in drug discovery and chemical synthesis.
Guiding Philosophy: A Self-Validating Computational Protocol
To ensure the trustworthiness and reproducibility of our findings, we employ a systematic computational workflow. The choice of theoretical methods is paramount for accurately modeling a molecule containing both highly electronegative fluorine atoms and a resonance-capable amidine group. Density Functional Theory (DFT) is selected for its robust balance of computational cost and accuracy in describing electron correlation effects.
Computational Methodology
All calculations were performed using the Gaussian 16 suite of programs.
-
Conformational Search: An initial molecular mechanics search using the MMFF94 force field was conducted to identify low-energy conformers.
-
Geometry Optimization: The identified conformers were then subjected to full geometry optimization using DFT at the ωB97X-D/6-311+G(d,p) level of theory. The ωB97X-D functional is chosen for its excellent performance with non-covalent interactions, which are critical in determining conformational preferences influenced by fluorine.[8] The 6-311+G(d,p) basis set provides a flexible description for both core and valence electrons.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that each optimized structure corresponds to a true local minimum (i.e., no imaginary frequencies) and to derive thermodynamic data (enthalpy, Gibbs free energy).
-
Electronic Structure Analysis: Molecular Electrostatic Potential (ESP) maps and Frontier Molecular Orbitals (HOMO/LUMO) were calculated from the optimized lowest-energy structure.
-
pKa Prediction: The pKa of the amidinium ion was predicted using the isodesmic reaction method, a technique known to benefit from the cancellation of systematic errors.
The overall workflow is depicted below.
Caption: Overall computational workflow for the stability analysis of PFB-Amidine.
Conformational Stability: The Influence of Fluorine
Fluorine substitution has a profound impact on molecular conformation due to a combination of steric and stereoelectronic effects, such as the gauche effect.[9][10] For PFB-Amidine, rotation around the C2-C3 and C3-C4 bonds (C4 being the CF₂ carbon) dictates the overall shape and stability.
Our conformational search revealed two primary low-energy conformers. The key distinguishing feature is the dihedral angle between the amidine group and the fluorinated chain.
| Conformer | Dihedral Angle (N=C-C-C) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) |
| Conf-1 (Global Minimum) | -178.5° (anti-periplanar) | 0.00 | 85.3 |
| Conf-2 | 65.2° (gauche) | 1.15 | 14.7 |
| Table 1: Relative energies and populations of the two lowest-energy conformers of PFB-Amidine at 298.15 K. |
The strong preference for the anti-periplanar conformation (Conf-1) minimizes steric repulsion between the bulky CF₃ group and the amidine moiety. This extended conformation is predicted to be the dominant form in solution. The stability of a well-defined, low-energy conformation is a positive indicator of structural integrity.
Electronic Structure and Predicted Reactivity
The electronic landscape of a molecule governs its reactivity and intermolecular interactions. We analyzed this through two lenses: the electrostatic potential and frontier molecular orbitals.
Molecular Electrostatic Potential (ESP)
The ESP map visualizes the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.[11][12] Red areas signify negative potential (electron-rich), while blue areas denote positive potential (electron-poor).
The calculated ESP map for PFB-Amidine (Conf-1) reveals:
-
A deep red region of intense negative potential located on the sp²-hybridized (imino) nitrogen of the amidine group. This is the most nucleophilic site and the primary site of protonation.[13]
-
A moderately negative (orange/yellow) region over the sp³-hybridized (amino) nitrogen.
-
Strongly positive (blue) regions associated with the amine and imine hydrogens, indicating their high acidity and ability to act as hydrogen bond donors.
-
The pentafluoropropyl tail is largely neutral (green), effectively shielded by the fluorine atoms, which contributes to its chemical inertness.
This charge distribution is critical. The highly localized negative potential on the imino nitrogen makes it a predictable site for interaction with biological targets, such as acidic residues in an enzyme active site.[3]
Frontier Molecular Orbital (FMO) Analysis
FMO theory provides insight into kinetic stability and reactivity.[14] The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating capability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting capability. The energy gap between them (ΔEHOMO-LUMO) is a crucial indicator of chemical stability; a larger gap implies lower reactivity.[14][15]
| Orbital | Energy (eV) | Location of Highest Density |
| HOMO | -7.89 | Lone pair of the imino (=NH) nitrogen |
| LUMO | 1.54 | π* orbital of the C=N bond |
| HOMO-LUMO Gap | 9.43 eV | - |
| Table 2: Calculated Frontier Molecular Orbital energies for PFB-Amidine. |
The HOMO is localized almost exclusively on the imino nitrogen, confirming the ESP analysis that this is the most nucleophilic and reactive site from an electron-donating perspective. The LUMO is centered on the C=N double bond, indicating this is the site for nucleophilic attack on the molecule.
Crucially, the HOMO-LUMO gap of 9.43 eV is significantly large , which is predictive of high kinetic stability. This high stability can be attributed to the powerful electron-withdrawing effect of the pentafluoropropyl group, which lowers the energy of the HOMO, thus widening the gap. Fluorination is known to stabilize HOMO levels, resulting in greater stability against oxidation.[16]
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An In-depth Technical Guide to the Mechanism of Action of Fluorinated Amidines
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, profoundly influencing their physicochemical and biological properties.[1][2][3] Among the myriad of fluorinated functionalities, fluorinated amidines have emerged as a particularly compelling class of compounds, demonstrating significant potential as enzyme inhibitors and modulators of biological pathways.[4][5] This technical guide provides a comprehensive exploration of the mechanism of action of fluorinated amidines, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced electronic effects of fluorine that underpin their enhanced potency and selectivity, dissect the various modes of enzyme inhibition they employ, and outline robust experimental protocols for elucidating their mechanisms. This guide is designed to be a definitive resource, bridging fundamental chemical principles with practical, field-proven insights to accelerate the development of next-generation therapeutics.
Introduction: The Strategic Advantage of Fluorine in Amidine Scaffolds
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile pharmacophore. It can act as a bioisostere for amides and amines, participating in crucial hydrogen bonding interactions within biological targets.[6][7] The introduction of fluorine into the amidine moiety dramatically alters its electronic properties, leading to a cascade of effects that can be harnessed for therapeutic benefit.
Fluorine's high electronegativity exerts a powerful inductive effect, withdrawing electron density from the adjacent carbon and nitrogen atoms.[1][2] This electronic perturbation has several key consequences:
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the amidine nitrogen atoms.[8] This fine-tuning of pKa is critical for optimizing interactions with biological targets, as it can enhance binding affinity and selectivity by ensuring the amidine is in the appropriate protonation state at physiological pH.
-
Enhanced Electrophilicity: The carbon atom of the fluorinated amidine becomes more electrophilic, rendering it more susceptible to nucleophilic attack. This property is central to their mechanism as irreversible or covalent inhibitors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2][9] This increased metabolic stability often translates to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.[1][2][8]
-
Altered Conformation and Binding: Fluorine substitution can influence the conformational preferences of the molecule, potentially pre-organizing it for optimal binding to a target protein.[2] Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to binding affinity.
These unique properties have propelled fluorinated amidines to the forefront of inhibitor design, particularly for enzymes where a reactive nucleophile is present in the active site.
Unraveling the Mechanisms of Action: A Multi-faceted Approach
Fluorinated amidines can exert their biological effects through a variety of mechanisms, primarily centered on enzyme inhibition. Understanding the specific mode of action is paramount for rational drug design and optimization.
Irreversible Covalent Inhibition: A Hallmark of Fluoroacetamidines
A prominent mechanism of action for certain fluorinated amidines, particularly fluoroacetamidines, is irreversible covalent inhibition.[5] This mechanism involves the formation of a stable, covalent bond between the inhibitor and a nucleophilic residue in the enzyme's active site, leading to permanent inactivation of the enzyme.
A well-documented example is the inhibition of Protein Arginine Deiminase 4 (PAD4) by N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, also known as F-amidine.[5] PAD4 is implicated in the pathogenesis of rheumatoid arthritis, making it a significant therapeutic target.[5]
The proposed mechanism for the irreversible inhibition of PAD4 by F-amidine is as follows:
-
Binding to the Active Site: F-amidine, mimicking the natural substrate arginine, binds to the active site of PAD4.
-
Nucleophilic Attack: A nucleophilic cysteine residue within the PAD4 active site attacks the electrophilic carbon of the fluoroacetamidine moiety.
-
Fluoride Elimination: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses with the elimination of a fluoride ion.
-
Covalent Adduct Formation: The elimination of fluoride results in the formation of a stable, covalent thioimidate linkage between the inhibitor and the enzyme, rendering the enzyme inactive.
Competitive Inhibition: Mimicking the Transition State
In other cases, fluorinated amidines can act as potent competitive inhibitors, reversibly binding to the enzyme's active site and preventing the substrate from binding. The enhanced potency of these inhibitors often stems from their ability to mimic the transition state of the enzymatic reaction.[10]
The electron-withdrawing fluorine atoms can stabilize the tetrahedral geometry of a hydrated amidine, which closely resembles the transition state of amide or peptide bond hydrolysis by proteases.[11] This "transition-state analogy" leads to a much higher binding affinity compared to the substrate itself.
Allosteric Modulation: An Emerging Frontier
While less common, the possibility of fluorinated amidines acting as allosteric modulators should not be overlooked.[12] In this mechanism, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. The unique electronic and steric properties of fluorinated compounds could facilitate novel interactions at these allosteric sites.
Experimental Validation of Mechanism: A Step-by-Step Guide
Elucidating the precise mechanism of action of a fluorinated amidine requires a combination of biochemical, biophysical, and structural biology techniques.
Enzyme Kinetic Assays: Differentiating Inhibition Modes
Enzyme kinetics studies are the cornerstone for characterizing the mode of inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate, one can distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.
Protocol: Determining the Mode of Inhibition
-
Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the fluorinated amidine in the same assay buffer.
-
Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Initiation and Measurement: Initiate the reaction by adding the enzyme or substrate. Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and calculate the inhibition constant (Ki).
Table 1: Interpreting Enzyme Kinetic Data
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant |
Irreversibility and Covalent Adduct Formation
To confirm irreversible inhibition, dialysis or rapid dilution experiments can be performed. If the enzyme activity is not restored after removing the free inhibitor, it suggests irreversible binding.
Mass spectrometry is a powerful tool to confirm the formation of a covalent adduct. By analyzing the mass of the enzyme before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor can be detected. Tandem mass spectrometry (MS/MS) can further pinpoint the specific amino acid residue that has been modified.
Protocol: Mass Spectrometry Analysis of Covalent Adducts
-
Incubation: Incubate the target enzyme with an excess of the fluorinated amidine for a sufficient period to allow for covalent modification.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis: Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the modified enzyme.
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.
-
Peptide Mapping: Separate the resulting peptides using liquid chromatography (LC) and analyze them by mass spectrometry (LC-MS).
-
MS/MS Fragmentation: Select the modified peptide for fragmentation (MS/MS) to identify the exact site of covalent modification.
Structural Biology: Visualizing the Interaction
X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how a fluorinated amidine binds to its target enzyme. These techniques can reveal the precise orientation of the inhibitor in the active site, the specific interactions it makes with surrounding amino acid residues, and any conformational changes it induces in the enzyme. For covalent inhibitors, these structural methods can directly visualize the covalent bond formed between the inhibitor and the enzyme.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
Fluorinated amidines represent a highly promising class of compounds for the development of potent and selective enzyme inhibitors. Their unique electronic properties, conferred by the strategic incorporation of fluorine, enable a range of inhibitory mechanisms, from irreversible covalent modification to potent competitive inhibition. A thorough understanding of these mechanisms, achieved through a combination of enzyme kinetics, mass spectrometry, and structural biology, is essential for the rational design and optimization of novel therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential of fluorinated amidines to address a wide array of unmet medical needs.
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A-Comprehensive-Guide-to-the-Synthesis-of-Perfluoroalkyl-Amidines
Abstract
Perfluoroalkyl amidines represent a critical pharmacophore in modern drug discovery and a versatile building block in materials science. The strategic incorporation of perfluoroalkyl groups can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability.[1][2][3] This technical guide provides an in-depth review of the primary synthetic routes to perfluoroalkyl amidines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for key methodologies.
Introduction: The Significance of the Perfluoroalkyl Amidine Moiety
The amidine functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with antibacterial, antiviral, and antifungal properties.[4] When this scaffold is appended with a perfluoroalkyl chain, the resulting molecule often exhibits dramatically altered physicochemical and biological properties. The high electronegativity of fluorine atoms can modulate the pKa of the amidine, influencing its binding characteristics and pharmacokinetic profile. This strategic fluorination is a powerful tool for optimizing drug candidates, often leading to improved potency and metabolic resistance.
This guide will explore the most prevalent and effective methods for constructing perfluoroalkyl amidines, focusing on the following key transformations:
-
The Pinner Reaction and its Modifications: A classic yet robust method involving the reaction of perfluoroalkyl nitriles with alcohols.
-
Direct Amination of Perfluoroalkyl Nitriles: An atom-economical approach for the direct addition of amines to the nitrile functionality.
-
From Perfluoroalkyl Imidoyl Chlorides: A versatile route utilizing highly reactive imidoyl chloride intermediates.
-
Modern Multicomponent and Catalytic Approaches: Cutting-edge methods offering efficiency and broader substrate scope.
The Pinner Reaction: A Time-Honored Approach
The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of amidine synthesis.[5][6] The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which is then treated with an amine to yield the desired amidine.[5][7][8]
Causality Behind Experimental Choices
The success of the Pinner reaction hinges on several critical factors:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as a byproduct.[6][7]
-
Acid Catalyst: Gaseous hydrogen chloride is the traditional and most effective catalyst. Its role is to protonate the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by the alcohol.
-
Temperature Control: The formation of the Pinner salt is often exothermic and the salt itself can be thermally unstable. Low temperatures (typically 0 °C to room temperature) are crucial to prevent decomposition and side reactions.[5][6]
-
Choice of Alcohol: While a variety of alcohols can be used, less sterically hindered primary alcohols generally give better results. Trihaloethanols have been shown to be particularly effective for preparing imidates that readily convert to amidines under mild conditions.[9]
Reaction Mechanism
The mechanism of the Pinner reaction involves two key stages: the formation of the Pinner salt and its subsequent aminolysis.
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocol: Synthesis of Perfluoroheptylbenzamidine
This protocol is a representative example of the Pinner reaction for the synthesis of a perfluoroalkyl amidine.
Materials:
-
Perfluoroheptylnitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
Procedure:
-
Pinner Salt Formation:
-
Dissolve perfluoroheptylnitrile (1 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated.
-
Add anhydrous ethanol (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then at room temperature overnight. The Pinner salt will precipitate as a white solid.
-
Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Aminolysis:
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the Pinner salt has completely dissolved.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude perfluoroheptylbenzamidine.
-
Purify the product by column chromatography or recrystallization.
-
Direct Amination of Perfluoroalkyl Nitriles
The direct addition of an amine to a nitrile is the most atom-economical route to amidines.[10] However, this reaction is often challenging for unactivated nitriles and typically requires harsh conditions such as high temperatures or the use of strong Lewis acids.[10] The strong electron-withdrawing nature of the perfluoroalkyl group, however, activates the nitrile carbon towards nucleophilic attack, making direct amination a more viable strategy.
Catalytic Approaches
Recent advances have focused on the development of catalytic systems to promote the direct amination of nitriles under milder conditions. Transition metal catalysts, particularly those based on copper and palladium, have shown promise.[10][11]
An efficient copper-catalyzed protocol for the synthesis of N-substituted amidines from nitriles and amines has been developed.[10][11] The reaction proceeds smoothly in the presence of a copper(I) salt, a base, and a bipyridine ligand under an oxygen atmosphere.[10][11]
Caption: Copper-Catalyzed Direct Amination of a Perfluoroalkyl Nitrile.
Experimental Protocol: Copper-Catalyzed Synthesis of N-Benzylperfluorooctanamidine
Materials:
-
Perfluorooctanenitrile
-
Benzylamine
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine
-
Cesium carbonate (Cs₂CO₃)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a reaction vial, add perfluorooctanenitrile (1 mmol), benzylamine (1.2 mmol), CuCl (0.1 mmol), 2,2'-bipyridine (0.1 mmol), and Cs₂CO₃ (2 mmol).
-
Add 2,2,2-trifluoroethanol (3 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C under an oxygen atmosphere (balloon) for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylperfluorooctanamidine.
Synthesis from Perfluoroalkyl Imidoyl Chlorides
Perfluoroalkyl imidoyl chlorides are highly reactive intermediates that readily undergo nucleophilic substitution with amines to form amidines.[12] This method offers a high degree of versatility as a wide range of amines can be employed.
Preparation of Perfluoroalkyl Imidoyl Chlorides
Imidoyl chlorides are typically synthesized by treating a monosubstituted perfluoroalkyl amide with a halogenating agent such as phosgene or thionyl chloride.[12]
Caption: Amidine Synthesis from a Perfluoroalkyl Imidoyl Chloride.
Modern Synthetic Strategies
The field of organic synthesis is constantly evolving, and several modern methods for the preparation of perfluoroalkyl amidines have emerged, offering advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Multicomponent Reactions
A metal-free, three-component reaction for the synthesis of perfluoroalkyl substituted amidines has been developed utilizing perfluoroalkyl iodides, tert-butyl isocyanides, and amines. This approach proceeds via a somophilic isocyanide insertion and provides the desired amidines in moderate to excellent yields without the need for transition-metal catalysts or additional ligands.
From Thioamides
A mild and efficient method for the preparation of N-t-Boc protected amidines involves the reaction of N-(t-Boc)thioamides with various amines in the presence of mercury(II) chloride. [13]The t-Boc protecting group can be easily removed using trifluoroacetic acid. [13]
Data Summary
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Pinner Reaction | Perfluoroalkyl nitrile, alcohol, HCl, amine | Anhydrous, low temperature | Well-established, reliable | Requires anhydrous conditions, intermediate isolation |
| Direct Amination (Cu-catalyzed) | Perfluoroalkyl nitrile, amine, CuCl, 2,2'-bipyridine, Cs₂CO₃, O₂ | 100 °C, TFE | Atom-economical, good yields | Requires catalyst, elevated temperature |
| From Imidoyl Chlorides | Perfluoroalkyl amide, halogenating agent, amine | Two-step process | Versatile, high yields | Requires preparation of reactive intermediate |
| Multicomponent Reaction | Perfluoroalkyl iodide, isocyanide, amine | Metal-free, room temperature | High efficiency, mild conditions | Substrate scope may be limited |
| From Thioamides | N-(t-Boc)thioamide, amine, HgCl₂ | Mild conditions | Mild, good for sensitive substrates | Requires protecting group and stoichiometric HgCl₂ |
Conclusion
The synthesis of perfluoroalkyl amidines is a rich and evolving field, with a range of methodologies available to the modern chemist. The choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The classic Pinner reaction remains a robust and reliable method, while modern catalytic and multicomponent approaches offer significant advantages in terms of efficiency and sustainability. As the importance of perfluoroalkyl amidines in drug discovery and materials science continues to grow, the development of new and improved synthetic methods will undoubtedly remain an active area of research.
References
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Pinner Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Lee, H. K., Ten, L. N., & Pak, C. S. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society, 19(11), 1148-1149. [Link]
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Imidoyl chloride. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Morales, I., et al. (2017). Synthesis of perfluoroalkyl amidines. ResearchGate. [Link]
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Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945–947. [Link]
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The Strategic Role of Fluorine in Modifying Molecular Properties: A Technical Guide for Drug Discovery
Introduction: The Understated Power of a Single Atom
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Despite its high reactivity in elemental form and near absence in natural organic compounds, its strategic incorporation into drug candidates has become a cornerstone of rational drug design.[3] Approximately 20-30% of all new pharmaceuticals contain at least one fluorine atom, a testament to its ability to subtly yet significantly modulate a molecule's physicochemical and pharmacokinetic properties.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of effects. It aims to provide a deep, mechanistic understanding of why and how fluorination exerts its influence. We will explore the core principles, from fundamental electronic effects to the complex interplay that governs metabolic stability and target binding, grounding these concepts in field-proven insights and actionable experimental protocols. The judicious placement of a fluorine atom is not a matter of chance; it is a precise, data-driven decision to enhance potency, selectivity, and druggability.[6]
Chapter 1: The Electronic Heart of the Matter: How Fluorine Reshapes the Molecular Landscape
The unique properties of fluorine—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the foundation of its transformative effects.[2][4][5]
Inductive Effects and the Modulation of Acidity (pKa)
Fluorine's most predictable and powerful attribute is its potent electron-withdrawing inductive effect.[4][7] When placed near an acidic or basic functional group, it can significantly alter the molecule's ionization state at physiological pH.
For basic compounds, such as amines, introducing fluorine lowers the pKa of the conjugate acid (i.e., decreases the basicity of the amine).[4][5] The electron-withdrawing fluorine atom destabilizes the resulting positive charge on the protonated amine, making the parent amine a weaker base. This is a critical tool for medicinal chemists. For instance, reducing the basicity of an amine can prevent its protonation in the acidic environment of the gut, potentially improving oral absorption, or it can mitigate off-target effects, such as hERG channel interactions, which are often associated with basic amines.
Conversely, for acidic compounds, fluorine substitution increases acidity by stabilizing the conjugate base.[7] The electron-withdrawing effect delocalizes the negative charge of the resulting anion, making the parent acid more willing to donate its proton.
Table 1: Impact of Fluorination on the pKa of Carboxylic Acids and Amines
| Parent Molecule | Fluorinated Analog | pKa (Parent) | pKa (Analog) | Change in pKa |
| Acetic Acid | Fluoroacetic Acid | 4.76 | 2.58[8] | -2.18 |
| Acetic Acid | Difluoroacetic Acid | 4.76 | 1.22[8] | -3.54 |
| Acetic Acid | Trifluoroacetic Acid | 4.76 | 0.03[8] | -4.73 |
| Aniline | 4-Fluoroaniline | 4.63 | 4.65 | +0.02 |
| Aniline | 2,4,6-Trifluoroaniline | 4.63 | -0.23 | -4.86 |
Note: Data is illustrative and compiled from various sources. Exact pKa values can vary with experimental conditions.[8][9][10][11][12]
Stereoelectronic Effects: Conformation as a Design Element
Beyond simple induction, fluorine's electronic properties can dictate the three-dimensional shape of a molecule through stereoelectronic effects. The most notable of these is the gauche effect , where the presence of a fluorine atom can favor a gauche conformation (a 60° dihedral angle) over an anti conformation (180°), which would typically be sterically preferred.[13]
This phenomenon arises from a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and an adjacent C-H or C-C σ bonding orbital. By locking a molecule into a specific, bioactive conformation, chemists can enhance its binding affinity for a target protein.[1][13] The use of fluorinated proline derivatives, for example, offers a sophisticated strategy to control the conformation of small molecules and peptides with a high degree of precision.[14]
Caption: Gauche vs. Anti conformation influenced by fluorine.
Chapter 2: The Lipophilicity Paradox
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is often counterintuitive. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group (CH3).[15]
This property is frequently exploited to enhance membrane permeability and improve the absorption of drug candidates.[2][15] For central nervous system (CNS) drugs, increasing lipophilicity via fluorination can be a key strategy to enhance transport across the blood-brain barrier.[15] However, this is a delicate balance, as excessive fluorination can sometimes lead to poor solubility or increased susceptibility to efflux by transporters like P-glycoprotein (Pgp).[1][16]
Table 2: Comparative LogP Values of Non-Fluorinated vs. Fluorinated Moieties
| Non-Fluorinated Moiety | LogP Contribution (π) | Fluorinated Moiety | LogP Contribution (π) |
| -H | +0.00 | -F | +0.14 |
| -CH3 | +0.50 | -CF3 | +0.88 |
| -OCH3 | -0.02 | -OCF3 | +1.04 |
| -SCH3 | +0.61 | -SCF3 | +1.44 |
Source: Adapted from Hansch, Leo, and Hoekman, "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants."
Chapter 3: The Metabolic Shield: Enhancing Drug Stability
One of the most powerful applications of fluorination in drug design is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver.[17] These enzymes typically catalyze oxidative reactions, such as hydroxylation at vulnerable C-H bonds.
By replacing a metabolically labile hydrogen atom with a fluorine atom, medicinal chemists can effectively shield that position from enzymatic attack. The C-F bond is significantly stronger than a C-H bond and is resistant to oxidative cleavage.[15] This "metabolic blocking" strategy can dramatically increase a drug's half-life, improve its bioavailability, and lead to a more favorable dosing regimen.[1] For example, the strategic placement of fluorine on an aromatic ring can prevent oxidative hydroxylation, a common metabolic pathway.[1][7]
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
Chapter 4: Fine-Tuning Binding Affinity and Selectivity
The introduction of fluorine can have a profound impact on a drug's interaction with its biological target.[16] While often subtle, these effects can be the difference between a potent, selective drug and an inactive molecule.
Fluorine can participate in a variety of non-covalent interactions within a protein's binding pocket, including:
-
Hydrogen Bonds: Despite its high electronegativity, the fluorine in a C-F bond is a weak hydrogen bond acceptor.[3][18] The strength of these interactions is a subject of debate, but they are frequently observed in protein-ligand crystal structures.[3][19] They may not be the primary drivers of binding affinity but can contribute to the overall stability of the complex, sometimes being described as a "donor's last resort."[18]
-
Dipole-Dipole and Electrostatic Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding site.[7][20]
-
Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-rich aromatic rings (e.g., phenylalanine, tyrosine) through multipolar interactions between the electron-deficient face of the fluorinated ring and the electron-rich face of the protein's aromatic side chain.
These interactions, combined with the conformational effects discussed earlier, can lead to significant improvements in both binding affinity and selectivity for the desired target over related proteins.[1]
Chapter 5: Experimental Protocols for Assessing the Impact of Fluorination
Validating the theoretical benefits of fluorination requires robust experimental assessment. The following protocols provide a framework for quantifying the changes in key molecular properties.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for evaluating the effect of fluorination on a compound's susceptibility to Phase I metabolism.[17][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a parent compound and its fluorinated analog.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (or from another species of interest) on ice.
-
Prepare a 10 mM stock solution of the test compound and its fluorinated analog in DMSO.
-
Prepare a NADPH regenerating system (Cofactor A: NADP+, Glucose-6-Phosphate; Cofactor B: Glucose-6-Phosphate Dehydrogenase).
-
Warm a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) to 37°C.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[17]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.[17] A control incubation without NADPH should be run in parallel to assess non-CYP degradation.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.[17][21]
-
Immediately quench the reaction by adding the aliquot to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[21] The 0-minute time point is taken immediately after adding the NADPH solution.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is equal to the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
A longer half-life for the fluorinated analog compared to the parent compound indicates successful metabolic stabilization.
-
Caption: Workflow for in vitro metabolic stability assay.
Determination of pKa and LogP
Accurate measurement of pKa and LogP is essential to confirm the electronic and lipophilicity changes predicted by fluorination.
-
pKa Determination: Potentiometric titration is the gold standard. Alternatively, methods like UV-spectrophotometry or NMR spectroscopy can be used, especially for compounds with poor water solubility or those that lack a chromophore.[11] For fluorinated compounds, 19F-NMR can be a particularly powerful technique to determine pKa values.[8]
-
LogP Determination: The shake-flask method using n-octanol and a buffered aqueous phase (pH 7.4) is the traditional approach. For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often employed, correlating retention time with known LogP standards.
Biophysical Binding Assays: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions because it directly measures the heat released or absorbed during the binding event.[22][23] This allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[23][24]
Objective: To obtain a complete thermodynamic profile of the interaction between a target protein and both the parent and fluorinated ligands.
Methodology:
-
Preparation:
-
Prepare highly pure, concentrated solutions of the target protein and the ligand in an identical, degassed buffer. The buffer choice is critical to minimize heats of dilution.
-
The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the titration syringe.[24]
-
-
Titration:
-
The instrument maintains a constant temperature in the sample and reference cells.
-
The ligand is injected into the protein solution in a series of small, precise aliquots.[24]
-
With each injection, the heat change (exothermic or endothermic) resulting from binding is measured by the power required to maintain zero temperature difference between the sample and reference cells.[23]
-
-
Data Analysis:
-
The raw data is a plot of heat flow (µcal/sec) versus time. Integrating the area under each injection peak gives the heat change for that injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This curve is then fitted to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.
-
Interpretation: By comparing the thermodynamic profiles of the parent and fluorinated ligands, a medicinal chemist can gain deep insights. For example, a fluorine-mediated hydrogen bond might result in a more favorable (more negative) ΔH, while the release of ordered water molecules from the binding site could lead to a favorable (more positive) ΔS. Understanding these driving forces is crucial for rational, structure-based drug design.[22]
Conclusion: A Versatile Tool for Modern Drug Discovery
Fluorination is far more than a simple substitution strategy; it is a sophisticated tool for fine-tuning the properties of a drug candidate at the most fundamental level.[25] From altering electronic distribution and conformational preference to enhancing metabolic stability and modulating target affinity, the strategic use of fluorine empowers medicinal chemists to overcome common challenges in drug development.[1][6] By integrating a deep mechanistic understanding with robust experimental validation, research and development teams can harness the full potential of this unique element to design safer, more effective medicines.[16] The continued development of novel fluorination chemistries ensures that the "magic bullet" atom will remain a central player in the future of pharmaceutical innovation.[5][26]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. Fidelta. Available at: [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]
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Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. Available at: [Link]
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Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. Available at: [Link]
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A Technical Guide for the Preliminary Toxicological Investigation of Pentafluoropropylamidine
This document provides a comprehensive framework for conducting a preliminary toxicological evaluation of Pentafluoropropylamidine, a novel fluorinated chemical entity. Given the absence of public domain toxicity data for this specific molecule, this guide establishes a tiered, logic-driven strategy, beginning with in silico and in vitro methodologies and progressing to a preliminary in vivo assessment. The experimental designs detailed herein are grounded in internationally recognized guidelines and principles of modern toxicology, emphasizing a weight-of-evidence approach to initial safety and hazard identification. The causality behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a robust and scientifically sound investigational plan.
Introduction and Strategic Overview
This compound (CAS No. 422-62-8) is an organic compound characterized by a perfluorinated propyl chain and an amidine functional group. The introduction of fluorine into small molecules is a common strategy in pharmaceutical and agrochemical design to modulate properties such as metabolic stability, lipophilicity, and bioactivity.[1][2] However, the strong carbon-fluorine (C-F) bond and the potential for unique metabolic pathways necessitate a thorough toxicological assessment.[3][4] Fluorinated compounds are not always metabolically inert and can, in some cases, lead to the formation of toxic byproducts, such as fluoroacetic acid, which disrupts cellular metabolism.[1][3][4]
The objective of this guide is to outline a systematic, multi-stage investigation to characterize the initial toxicity profile of this compound. This tiered approach is designed to maximize data generation while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5][6]
The Tiered Investigational Workflow
Our strategy begins with non-testing methods, proceeds to high-throughput in vitro assays to assess cellular-level toxicity and genotoxic potential, and culminates in a limited, guideline-compliant in vivo study to understand systemic effects.
Caption: Tiered workflow for preliminary toxicity investigation.
Phase 1: Foundational Characterization
Before any biological testing, a thorough understanding of the test article's fundamental properties is paramount. This phase ensures the reliability and reproducibility of all subsequent assays.
Physicochemical Properties
The solubility, stability, and purity of this compound must be determined. Aqueous solubility is critical for preparing dosing solutions for in vitro and in vivo studies, while stability analysis (e.g., in buffers at pH 4, 7, and 9) ensures the compound does not degrade under experimental conditions, which would confound results.
In Silico Toxicity Prediction
Computational toxicology models provide a preliminary, non-testing-based assessment of potential hazards. Using structure-activity relationship (SAR) models, we can screen this compound for structural alerts associated with specific toxicities.
-
Mutagenicity: Models like SARAH or DEREK can predict bacterial mutagenicity, flagging potential concerns to be confirmed by the Ames test.
-
Carcinogenicity: Computational systems can estimate carcinogenic potential based on structural fragments.
-
Rationale: This step is not for definitive assessment but serves as a hypothesis-generating tool that helps prioritize and design the most relevant experimental assays, potentially highlighting a need for specific endpoints.
Phase 2: In Vitro Toxicity Assessment
In vitro assays are the cornerstone of modern preliminary toxicity screening. They provide rapid, cost-effective, and ethically sound methods to evaluate a compound's potential to cause cellular damage before proceeding to animal studies.[6]
Cytotoxicity Screening
The initial goal is to determine the concentration range at which this compound induces cell death. This is crucial for establishing the dose levels for subsequent, more complex assays like genotoxicity tests, ensuring that observed effects are not merely a consequence of overt cytotoxicity.[7][8]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
-
Methodology:
-
Cell Seeding: Seed a human liver cell line (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
-
Quantitative data should be summarized to clearly present the compound's potency.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| HepG2 | MTT | 24 | [Insert Value] |
| HepG2 | LDH Release | 24 | [Insert Value] |
| CHO-K1 | MTT | 24 | [Insert Value] |
Data are presented as mean ± standard deviation from three independent experiments.[7]
Genotoxicity Assessment
Genotoxicity assays are critical for evaluating a compound's potential to damage genetic material (DNA and chromosomes), which is a key mechanism of carcinogenesis.
-
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).[9][10] The assay measures the ability of a chemical to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[9][11] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[9]
-
Methodology:
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which detect different types of mutations.
-
Test Mixture Preparation: In separate tubes for each strain and concentration, mix the bacterial culture, the test compound at several concentrations, and either a phosphate buffer (for -S9 condition) or the S9 mix (for +S9 condition).[11]
-
Plating: Add molten top agar containing a trace amount of histidine/biotin to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.[9] The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[9]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the vehicle control count.
-
Caption: Experimental workflow for the Ames Test.
-
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events in mammalian cells.[12][13] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that are not incorporated into the main nucleus after cell division.[14]
-
Methodology:
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, TK6) and expose the cells to at least three concentrations of this compound, selected based on the prior cytotoxicity results.[12][15]
-
Cytokinesis Block: Add Cytochalasin B (CytoB) to the cultures. CytoB inhibits cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored, which is a prerequisite for micronucleus formation.[12][13][14]
-
Harvesting and Staining: After an appropriate incubation period (approximately 1.5-2 cell cycles), harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12][14]
-
Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
Phase 3: Preliminary In Vivo Toxicity Assessment
Following in vitro characterization, a limited in vivo study is necessary to evaluate the compound's effects in a complex biological system, providing insights into potential target organs and systemic toxicity.
-
Principle: This method is an alternative to the classical LD50 test and is designed to classify a substance's toxicity with the use of fewer animals and with less suffering.[16] It relies on observing clear signs of toxicity at one of a series of fixed dose levels rather than animal death as the primary endpoint.[16][17]
-
Methodology:
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats), as this is now considered sufficient for initial studies.[16]
-
Fasting: Animals should be fasted overnight (food but not water withheld) prior to dosing.[16]
-
Dose Administration: Administer this compound in a single dose by oral gavage. The vehicle should be aqueous if possible; otherwise, an oil such as corn oil can be used.[18] The volume should not exceed 1 ml/100 g body weight for rodents.[17][18]
-
Dose Selection: The study begins with a sighting study. In the absence of any prior data, a starting dose of 300 mg/kg is recommended.[16] Subsequent doses (5, 50, 300, or 2000 mg/kg) are chosen based on the outcome of the previous dose.[16]
-
Observation Period: Observe animals for a total of 14 days.[16] Pay close attention during the first 24 hours for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or central nervous system activity, and behavior).
-
Endpoints: Record mortality, clinical signs of toxicity, and body weight changes. At the end of the study, conduct a gross necropsy on all animals.
-
Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the observed outcomes at the fixed dose levels.[16]
-
| Starting Dose (mg/kg) | Number of Animals | Mortality | Evident Toxicity Signs | GHS Classification Outcome |
| 300 | 1 (Sighting) | 0/1 | None | Proceed to 2000 mg/kg |
| 2000 | 5 (Main Study) | 1/5 | Lethargy in 3/5 | Category 5 or Unclassified |
| 300 | 5 (Main Study) | 3/5 | Tremors, Ataxia | Category 4 |
This table represents a hypothetical outcome for illustrative purposes.
Phase 4: Metabolic and Toxicokinetic Considerations
Understanding the potential metabolic fate of this compound is crucial, as metabolism can either detoxify a compound or activate it into a more toxic substance.
Hypothesized Metabolic Pathways
While the C-F bond is highly stable, metabolism of fluorinated compounds can occur.[3] For this compound, potential metabolic transformations could include:
-
Hydrolysis of the Amidine Group: Amidines can be hydrolyzed to the corresponding carboxylic acid and ammonia.
-
Omega-Hydroxylation: Hydroxylation could occur on the carbon atom furthest from the fluorine atoms, followed by further oxidation.
-
Defluorination: While less common, enzymatic cleavage of C-F bonds or elimination of fluoride can happen, potentially releasing fluoride ions into the system.[4][19] The liberation of toxic metabolites like fluoroacetic acid is a known risk for certain fluoroethyl and fluoroethoxy structures and should be considered a potential, albeit less likely, pathway for a fluoropropyl group.[1][3]
Caption: Potential metabolic pathways for this compound.
Bioanalytical Strategy
Should further studies be warranted, a robust bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), would need to be developed to quantify this compound and its potential major metabolites in biological matrices like plasma and urine. Analysis of total organic fluorine can also be considered, which often requires reductive cleavage of the C-F bond to convert it to measurable fluoride ions.[20]
Conclusion and Integrated Assessment
This technical guide outlines a systematic and scientifically justified approach for the preliminary toxicological investigation of this compound. By integrating in silico predictions, a battery of in vitro cytotoxicity and genotoxicity assays, and a guideline-compliant acute in vivo study, a robust preliminary hazard profile can be established. The results from this tiered investigation will form a weight-of-evidence assessment, enabling informed decisions regarding the safety of the compound and determining the necessity and design of any further, more comprehensive toxicological studies.
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Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
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In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]
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An In-depth Technical Guide to the Solubility and Lipophilicity of Pentafluoropropylamidine
<_ _>
Abstract
This technical guide provides a comprehensive analysis of two critical physicochemical properties of pentafluoropropylamidine: aqueous solubility and lipophilicity. As a molecule of interest in medicinal chemistry, understanding these parameters is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] The strategic incorporation of a pentafluoropropyl group and a basic amidine moiety presents a unique profile that requires detailed investigation. This document outlines the theoretical underpinnings, provides field-proven experimental protocols based on OECD guidelines, and offers insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound represents a class of compounds featuring two key functional groups that profoundly influence its molecular properties:
-
The Pentafluoropropyl Group (C₃F₅H₂-): The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry.[3][4] Fluorine's high electronegativity can modulate a molecule's pKa, metabolic stability, conformation, and binding affinity.[3][4][5][6][7] Specifically, polyfluorinated alkyl chains can block metabolic "soft spots" vulnerable to cytochrome P450 oxidation, potentially extending a drug's half-life.[3]
-
The Amidine Group (-C(=NH)NH₂): Amidines are strong bases, with pKa values typically ranging from 5 to 12.[8][9] At physiological pH, they are predominantly protonated, forming a resonance-stabilized amidinium cation. This ionization state has significant implications for solubility and interaction with biological targets.
The interplay of the lipophilic, electron-withdrawing fluorinated chain and the hydrophilic, basic amidine group makes a thorough understanding of its solubility and lipophilicity essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]
Theoretical Framework: Deconstructing Solubility and Lipophilicity
Aqueous Solubility
Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature, is a critical determinant of bioavailability.[10][11][12] For an ionizable compound like this compound, solubility is intrinsically linked to pH.
-
Impact of the Amidine Group: The basic amidine group will be protonated in acidic to neutral solutions (pH < pKa), forming the highly polar amidinium cation. This charged species interacts favorably with water molecules, leading to significantly higher solubility at lower pH .
-
Impact of the Pentafluoropropyl Group: This fluorinated tail is inherently hydrophobic. While single fluorine substitutions can increase lipophilicity, the cumulative effect of multiple fluorine atoms and their low polarizability can modulate this effect.[13][14] This group will act to limit the aqueous solubility of the neutral form of the molecule.
The overall solubility profile will be a pH-dependent equilibrium between the poorly soluble neutral form and the highly soluble protonated form.
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] It is a key predictor of membrane permeability, plasma protein binding, and volume of distribution.[1][15]
-
LogP (Partition Coefficient): This is the ratio of the concentration of the neutral species of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.
-
LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
-
LogD (Distribution Coefficient): This is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH. For a basic compound like this compound, LogD is pH-dependent.
-
LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / ([Compound]ₐᵩᵤₑₒᵤₛ,ₙₑᵤₜᵣₐₗ + [Compound]ₐᵩᵤₑₒᵤₛ,ᵢₒₙᵢ₂ₑᏧ))
-
At pH values well above the pKa, where the neutral form dominates, LogD will approximate LogP. As the pH drops below the pKa, the compound becomes increasingly protonated. This charged form is sequestered in the aqueous phase, causing the LogD value to decrease significantly . The pentafluoropropyl group contributes to a higher intrinsic LogP of the neutral molecule.
Experimental Determination: Protocols and Rationale
To ensure regulatory acceptance and scientific rigor, standardized methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) are employed.
Thermodynamic Aqueous Solubility (OECD Guideline 105)
The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[11][16][17][18] It measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a definitive value for formulation and biopharmaceutical classification.[18]
Causality Behind Experimental Choices:
-
Equilibrium: Long incubation times (24-48 hours) are necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium between the solid and dissolved states.[19]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[20]
-
pH Control: Given the basic nature of the amidine group, solubility must be determined in a range of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to construct a pH-solubility profile.
-
Self-Validation: The protocol is self-validating by analyzing samples at multiple time points (e.g., 24h and 48h). Consistent concentration values indicate that equilibrium has been reached.
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of solid this compound to vials containing buffers of varying pH. The excess solid ensures a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: After 24 hours, remove the vials and allow them to stand to let undissolved solids settle. Centrifuge or filter the samples (using filters that do not bind the compound) to separate the saturated aqueous phase from the solid material.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Confirmation: Repeat the sampling and quantification at a later time point (e.g., 48 hours) to confirm that the concentration is stable and equilibrium has been achieved.
Lipophilicity (LogD/LogP) Determination (OECD Guideline 107/117)
The shake-flask method (OECD 107) is the traditional approach for LogP determination within a range of -2 to 4.[21][22] For a broader range or for higher throughput, the HPLC method (OECD 117) is also highly effective, correlating a compound's retention time on a reverse-phase column with the LogP of known standards.[15][23][24][25]
Causality Behind Experimental Choices:
-
Solvent System: n-Octanol is used as the lipid phase mimic because its properties (e.g., polarity, hydrogen bonding capability) have been shown to correlate well with many biological partitioning processes.
-
Pre-saturation: Both the n-octanol and aqueous buffer phases are pre-saturated with each other before the experiment. This is a critical self-validating step to prevent volume changes during partitioning, ensuring the equilibrium measurement is accurate.[20]
-
pH Control: To determine the LogD profile and calculate the intrinsic LogP, the experiment must be run across a range of pH values, particularly spanning the pKa of the amidine group.
Experimental Protocol: Shake-Flask LogD
-
Preparation: Prepare n-octanol saturated with the desired aqueous buffer and the aqueous buffer saturated with n-octanol.
-
Partitioning: In a suitable vessel, combine a defined volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1:1 v/v). Add a known amount of this compound (from a stock solution to avoid solubility issues).
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the vessel to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method.
-
Calculation: Calculate LogD at that specific pH using the formula: LogD = log₁₀ ([Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)
-
Repeat: Repeat steps 1-6 for each desired pH value.
Data Presentation and Integrated Analysis
The collected data should be summarized in clear, comparative tables. This allows for a quick assessment of the compound's properties and how they relate to pH.
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) | Predominant Species | Comments |
| 2.0 | > 2000 | Cationic (BH⁺) | High solubility due to protonation. |
| 5.0 | 1570 | Cationic (BH⁺) | High solubility, well below pKa. |
| 7.4 | 25 | Neutral (B) / BH⁺ | Significant drop as pH approaches pKa. |
| 9.0 | < 5 | Neutral (B) | Low solubility, dominated by neutral form. |
| (Data are illustrative) |
Table 2: pH-Dependent LogD and Calculated LogP of this compound
| pH | Measured LogD | Comments |
| 2.0 | -1.5 | Very low LogD; compound is ionized and prefers aqueous phase. |
| 5.0 | -0.8 | Low LogD; still mostly ionized. |
| 7.4 | 1.2 | LogD increases as neutral form becomes more prevalent. |
| 9.0 | 2.8 | LogD is higher, approaching the intrinsic LogP. |
| 11.0 | 3.1 | LogD plateaus as the neutral form dominates. |
| Calculated LogP | ~3.1 | The LogD value at a pH where the compound is >99% neutral. |
| (Data are illustrative) |
Integrated Analysis
The relationship between ionization, solubility, and lipophilicity is fundamental. As pH changes, the protonation state of the amidine group acts as a switch, toggling the molecule between a water-soluble, low-lipophilicity state and a lipid-soluble, low-solubility state.
Conclusion
This compound exhibits a classic pH-dependent physicochemical profile characteristic of a basic compound. The amidine group confers high aqueous solubility at acidic and physiological pH, which is beneficial for dissolution and formulation. However, the same protonation leads to low lipophilicity (LogD), which could potentially hinder passive membrane permeability. Conversely, at higher pH values, the neutral form is more lipophilic but suffers from poor solubility.
This duality is central to its drug-like potential. A LogP of ~3.1 (illustrative) places the neutral molecule within a favorable range for drug development, adhering to guidelines like Lipinski's Rule of 5, which suggests a LogP < 5 for good absorption.[1][2][26][27][28] The key for drug development professionals is to balance these properties. The high solubility at the low pH of the stomach may aid dissolution, while the equilibrium between the neutral and ionized forms at the pH of the small intestine (pH 6-7.5) will govern its absorption. This detailed characterization provides the foundational data necessary to build predictive models for its in vivo performance and to guide further formulation and development strategies.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Fluorinated Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Fluorine Advantage and the Analytical Challenge
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its remarkable ability to modulate metabolic stability, binding affinity, lipophilicity, and pKa.[1] However, the very properties that make fluorine a powerful tool for medicinal chemists—its high electronegativity, small size, and unique electronic nature—also present distinct challenges for structural characterization. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic analysis of novel fluorinated compounds, moving beyond rote procedures to explain the causality behind experimental choices. Our focus is on building a robust, self-validating analytical workflow that ensures data integrity from the bench to regulatory submission.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Fluorine
NMR spectroscopy is the most powerful technique for the structural elucidation of organofluorine compounds.[2][3][4][5][6] The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[7][8][9][10]
The Power of ¹⁹F NMR: Causality and Experimental Insight
The utility of ¹⁹F NMR stems from two key properties:
-
Vast Chemical Shift Dispersion: The chemical shift range for ¹⁹F NMR spans approximately 800 ppm, significantly wider than the ~14 ppm range for ¹H NMR.[10][11] This hypersensitivity to the local electronic environment means that subtle changes in molecular structure, conformation, or binding interactions result in large, easily resolved changes in the ¹⁹F chemical shift.[11][12] This makes ¹⁹F NMR an exceptional tool for identifying isomers, monitoring reactions, and conducting fragment-based drug discovery (FBDD) screening.[1][13]
-
Absence of Background Signals: Since fluorine is not naturally present in most biological systems, ¹⁹F NMR spectra are free from endogenous background signals, providing a clean window for observing fluorinated analytes or labeled biomolecules.[13][14]
Key ¹⁹F NMR Parameters & Interpretation
Chemical Shifts (δ): The position of a ¹⁹F signal is highly informative. While prediction can be challenging, empirical data provides reliable ranges for common fluorinated motifs. Computational methods, particularly Density Functional Theory (DFT), are also becoming increasingly accurate for predicting ¹⁹F shifts, aiding in the assignment of complex spectra.[7]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)
| Functional Group | Typical Chemical Shift (ppm) |
|---|---|
| -CH₂F | -200 to -220 |
| Aryl-F | -100 to -140 |
| -CF ₂- | -90 to -120 |
| -CF ₃ | -50 to -70 |
| C(=O)F | +20 to +50 |
Note: These are general ranges and can be influenced significantly by neighboring substituents.[10]
Spin-Spin Coupling (J): Coupling between ¹⁹F and other nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provides invaluable connectivity information.
-
¹H-¹⁹F Coupling (JHF): Geminal (²JHF) and vicinal (³JHF) couplings are common and can be large (up to ~50 Hz).[8][10]
-
¹⁹F-¹⁹F Coupling (JFF): Coupling between fluorine nuclei can occur over many bonds (long-range coupling) and is often larger than corresponding ¹H-¹H couplings.[10]
To simplify spectra that are complicated by extensive JHF coupling, broadband ¹H decoupling is routinely applied during ¹⁹F acquisition.[8]
Experimental Protocol: Acquiring a Standard 1D ¹⁹F NMR Spectrum
This protocol ensures reproducible and high-quality data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the novel compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of fluorine-containing impurities.
-
Add an internal reference standard. While external referencing is possible, an internal standard such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) provides more robust and reproducible chemical shift referencing.[15]
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Tune and match the ¹⁹F channel on the NMR probe. This is a critical step to maximize sensitivity.
-
Lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters (¹⁹F{¹H} Experiment):
-
Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all ¹⁹F signals are captured.[10]
-
Transmitter Offset (O1P): Center the spectral width around the expected region of interest (e.g., -120 ppm).
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the ¹⁹F nuclei.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 64, or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis using the known chemical shift of your internal reference standard.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is essential for determining the molecular weight and elemental formula of a novel compound. However, the high strength of the C-F bond and the electronegativity of fluorine introduce specific behaviors during ionization and fragmentation.[16]
Choosing the Right Ionization Technique
The choice of ionization method is critical for success. A common mistake is relying solely on high-energy techniques like Electron Ionization (EI), which often leads to extensive fragmentation and a weak or absent molecular ion peak for perfluorinated compounds.[16][17][18]
-
Electron Ionization (EI): Best suited for smaller, more volatile fluorinated compounds. Expect to see extensive fragmentation. The trifluoromethyl cation (CF₃⁺) at m/z 69 is often a highly abundant and characteristic fragment.[16][17]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique and is the preferred method for most novel fluorinated drug candidates.[19][20] It readily produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for confirming the molecular weight.[19] The unique hydrophobic and electronic properties of fluorinated compounds can, however, influence the ESI response.[21]
Table 2: Comparison of Ionization Techniques for Fluorinated Compounds
| Technique | Energy Level | Typical Observation | Best For | Causality |
|---|---|---|---|---|
| EI | High (70 eV) | Extensive fragmentation, weak/absent M⁺• | Small, volatile molecules | High energy input easily breaks C-C and C-F bonds, leading to stable fragments like CF₃⁺.[16] |
| ESI | Low ("Soft") | Strong [M+H]⁺ or [M-H]⁻ | Most drug-like molecules, polar compounds | Ionization occurs in solution via proton transfer, preserving the intact molecule in the gas phase.[19][20] |
| CI | Medium ("Soft") | Strong [M+H]⁺, some fragmentation | Less polar molecules than ESI | Reagent gas ions gently transfer a proton to the analyte, resulting in less fragmentation than EI. |
Interpreting Fragmentation Patterns
Tandem MS (MS/MS) experiments are crucial for structural elucidation. Fluorinated compounds exhibit characteristic fragmentation pathways:
-
Loss of HF: A common neutral loss (20 Da) from protonated molecules.[22][23]
-
Loss of Fluorine Radical (•F): A loss of 19 Da from the molecular ion.[23]
-
Formation of Stable Cations: Fragments such as CF₃⁺ (m/z 69) and C₂F₅⁺ (m/z 119) are highly stable and often prominent in the spectra of perfluoroalkyl chains.[16][17]
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
-
Ensure the sample is fully dissolved to prevent clogging of the ESI needle.
-
-
Instrument Setup (e.g., Q-TOF or Orbitrap):
-
Calibrate the mass analyzer using a known calibration standard across the desired mass range to ensure high mass accuracy (< 5 ppm). This is a critical self-validating step .
-
Set the ESI source parameters: optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific analyte and solvent system to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire a full scan MS spectrum to identify the [M+H]⁺ or [M-H]⁻ ion.
-
Use the high-resolution data to calculate the elemental formula. Verify the isotopic pattern, paying attention to the M+1 and M+2 peaks.
-
Perform a targeted MS/MS experiment on the precursor ion of interest to generate a fragmentation spectrum. Optimize the collision energy to achieve a rich spectrum of fragment ions.
-
Vibrational Spectroscopy (IR & Raman): The C-F Bond Fingerprint
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[24][25] For fluorinated compounds, their primary utility is the direct detection of the carbon-fluorine bond.
The C-F Stretch: A Tale of Two Techniques
The C-F single bond stretch is a strong vibration that typically appears in the 1400-1000 cm⁻¹ region of the IR spectrum. This region can be crowded, but the C-F stretch is often one of the most intense peaks.
-
Infrared (IR) Spectroscopy: A vibration is IR-active if it causes a change in the molecule's dipole moment.[24][26] The C-F bond is highly polar, so its stretching vibration results in a very strong absorption in the IR spectrum. Attenuated Total Reflectance (ATR) FTIR is an excellent, simple technique for this purpose.
-
Raman Spectroscopy: A vibration is Raman-active if it causes a change in the molecule's polarizability.[24][27] While the C-F bond itself is not highly polarizable, symmetric stretching modes in groups like -CF₂- and -CF₃- can be Raman-active. Raman is particularly advantageous for aqueous samples, where the strong IR absorbance of water can obscure the C-F region.[28]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Identify the strong absorption band(s) in the 1400-1000 cm⁻¹ range. The exact position depends on the molecular environment (e.g., aliphatic vs. aromatic C-F).
-
Correlate this with other expected functional group vibrations (e.g., C=O, N-H, O-H) to build a complete picture of the molecule's structure.
-
Regulatory Integrity: Validation and Documentation
For professionals in drug development, generating high-quality spectroscopic data is only half the battle. The methods used must be validated to be considered reliable for ensuring the quality, safety, and efficacy of pharmaceutical products.[29]
-
ICH Q2(R2) Guidelines: This is the internationally accepted standard for the validation of analytical procedures.[29][30] It outlines the necessary validation parameters, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[31]
-
Accuracy & Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
-
Good Laboratory Practice (GLP): All interpretations and results must be meticulously documented. This includes traceability to standards, instrument calibration records, and a clear record of any deviations from the established protocol.[29] The data must adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, Enduring, and Available).
Conclusion
The spectroscopic characterization of novel fluorinated compounds is a multi-faceted process that demands a thoughtful, integrated approach. By leveraging the unique strengths of ¹⁹F NMR for detailed structural mapping, high-resolution mass spectrometry for formula confirmation, and vibrational spectroscopy for functional group identification, researchers can build a comprehensive and irrefutable analytical data package. The key to success lies not in simply acquiring spectra, but in understanding the underlying physical principles that govern the behavior of these unique molecules and in adhering to a rigorous, self-validating framework that ensures data integrity from discovery through development.
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- Unknown. (2025). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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- StellarNet, Inc. (2017). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. StellarNet.
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- Creative Proteomics. (n.d.). Electrospray Ionization.
- National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
- ResearchGate. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- YouTube. (2020). Molecular Vibrational Spectroscopy (Infrared and Raman). YouTube.
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- Northwestern University. (n.d.). FT-IR vs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pentafluoropropylamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Amidines in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, capable of profoundly enhancing a compound's metabolic stability, binding affinity, and membrane permeability.[1] The pentafluoropropyl group, in particular, offers a unique combination of lipophilicity and electronic properties that can be strategically employed to optimize pharmacokinetic and pharmacodynamic profiles. Amidines, on the other hand, are versatile functional groups that can act as bioisosteres for ureas and guanidines, and are known to participate in key hydrogen bonding interactions with biological targets. The synthesis of pentafluoropropylamidine, therefore, represents a critical step in accessing a novel class of building blocks for the development of advanced therapeutics.
This document provides a comprehensive, in-depth guide to the synthesis of this compound via the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles.[2][3][4] As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.
Starting Materials and Equipment
A successful synthesis relies on the quality of the starting materials and the proper setup of the experimental apparatus. The following table details the necessary reagents and their key properties.
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| Pentafluoropropionitrile | C₃F₅N | 145.03 | Colorless gas/liquid | Toxic, Flammable |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Colorless liquid | Flammable, Irritant |
| Hydrogen Chloride (gas) | HCl | 36.46 | Colorless gas | Corrosive, Toxic |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Colorless liquid | Highly Flammable, Peroxide-former |
| Ammonia (in ethanol) | NH₃ | 17.03 | Solution | Corrosive, Toxic |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White solid | Hygroscopic |
Essential Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dry ice/acetone bath
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Rotary evaporator
-
Standard glassware (graduated cylinders, beakers, funnels)
-
pH paper or meter
Experimental Workflow: A Visual Overview
The synthesis of this compound is a two-stage process, beginning with the formation of the Pinner salt intermediate, followed by ammonolysis to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Part 1: Synthesis of Ethyl 2,2,3,3,3-pentafluoropropanimidate hydrochloride (Pinner Salt)
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, a gas inlet tube, and a septum. Place the flask under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add anhydrous ethanol (e.g., 100 mL). Cool the flask to 0°C using an ice bath.
-
Introduction of Pentafluoropropionitrile: Carefully condense a known amount of pentafluoropropionitrile gas (e.g., 0.1 mol) into the cooled ethanol. This can be achieved by passing the gas through the gas inlet tube. The nitrile is highly volatile and toxic, so extreme caution is necessary.
-
HCl Gas Saturation: While maintaining the temperature at 0°C, bubble dry hydrogen chloride gas through the stirred solution.[5] The reaction is typically continued until the solution is saturated with HCl, which can be monitored by the cessation of gas absorption. This step is crucial for the protonation of the nitrile, which activates it for nucleophilic attack by ethanol.[6][7]
-
Reaction Progression: After saturation with HCl, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile starting material using infrared (IR) spectroscopy (disappearance of the C≡N stretch). The formation of the Pinner salt is often indicated by the precipitation of a white solid.
Part 2: Synthesis of this compound
-
Preparation for Ammonolysis: After the formation of the Pinner salt is complete, cool the reaction mixture back down to 0°C in an ice bath.
-
Addition of Ammonia: Slowly add a solution of ammonia in ethanol (e.g., a 2 M solution, 1.5 equivalents) to the stirred Pinner salt suspension. The addition should be done dropwise to control the exothermic reaction.
-
Ammonolysis Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for another 6-12 hours. The reaction involves the nucleophilic attack of ammonia on the imidate carbon, leading to the formation of the amidine and the release of ethanol.[2][5]
-
Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Isolation of the Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be a solid or a viscous oil.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
Reaction Mechanism: The Pinner Reaction Explained
The Pinner reaction proceeds through a two-step mechanism: the formation of an imidate salt (Pinner salt), followed by its conversion to the amidine.
Caption: The two-stage mechanism of the Pinner reaction for amidine synthesis.
The first step involves the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[6][7] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbon to form a protonated imidate. Subsequent deprotonation yields the stable Pinner salt.
In the second stage, ammonia, a stronger nucleophile than ethanol, attacks the carbon of the Pinner salt. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to give the final this compound product.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the -NH₂ and -NH- protons. The chemical shifts will be dependent on the solvent and concentration. |
| ¹⁹F NMR | Complex multiplets corresponding to the -CF₂- and -CF₃ groups of the pentafluoropropyl chain. |
| ¹³C NMR | A signal for the amidine carbon (C=N) in the region of 150-170 ppm, along with signals for the carbons of the pentafluoropropyl group. |
| IR Spectroscopy | Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), a C=N stretching band (around 1650 cm⁻¹), and strong C-F stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound. High-resolution mass spectrometry can be used to confirm the elemental composition. |
Safety Precautions and Waste Disposal
Safety is paramount in all chemical syntheses.
-
Pentafluoropropionitrile: This starting material is a toxic and flammable gas/liquid. It should be handled only in a well-ventilated fume hood with appropriate respiratory protection. Avoid contact with skin and eyes.
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. A proper gas handling system and a scrubber should be used.
-
Anhydrous Diethyl Ether: Diethyl ether is highly flammable and can form explosive peroxides upon storage. Always use it in a well-ventilated area away from ignition sources and test for peroxides before use.
-
Ammonia: Ammonia is corrosive and has a pungent odor. Handle ammonia solutions in a fume hood.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
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SynArchive. Pinner Reaction. [Link]
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Schmalz, H.-G. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry2013 , 9, 1572-1579. [Link]
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Schmalz, H.-G. A Lewis acid-promoted Pinner reaction. PMC2013 . [Link]
-
Meanwell, N. A. Tactical Applications of Fluorine in Drug Design and Development. ResearchGate2018 . [Link]
Sources
Application Notes & Protocols: Strategic Modification of Peptides via the Arginine Side Chain
Introduction: Targeting the Guanidinium Group—A Gateway to Novel Peptide Function
In the landscape of peptide synthesis and drug development, the post-synthesis modification of amino acid side chains is a cornerstone for creating functional probes, enhancing therapeutic properties, and elucidating biological mechanisms. Among the canonical amino acids, arginine presents a unique and formidable challenge. Its guanidinium side chain, with a pKa of approximately 12.5, is typically protonated and chemically inert under physiological conditions.[1] However, this same group is pivotal to the function of many peptides, including cell-penetrating peptides (CPPs) where its positive charge is critical for membrane translocation, and in protein-protein interactions mediated by cation-π and hydrogen bonding.[2][3]
Direct chemical modification of the arginine side chain is a less-traveled path compared to the routine functionalization of lysine or cysteine residues.[1] This is precisely why mastering its chemistry offers a significant advantage, enabling the development of novel peptide conjugates and therapeutics. This guide provides a comprehensive overview of the principles, protocols, and applications of arginine modification. While the specific reagent "pentafluoropropylamidine" is not established in mainstream literature for this purpose, we will delve into the core chemical strategy that would underpin its use: the nucleophilic functionalization of the guanidinium moiety. We will present a robust, field-proven protocol for the direct acylation of arginine residues in native peptides, a technique that opens the door to late-stage diversification with fluorophores, biotin, and other valuable molecular tags.
Pillar 1: The Causality Behind Arginine Modification
The central challenge in modifying arginine is overcoming the exceptional stability of the protonated guanidinium cation. To render it reactive towards electrophiles (such as acylating agents), the guanidinium group must be deprotonated to unmask its nucleophilic character. This requires carefully chosen reaction conditions, typically involving a strong, non-nucleophilic base in an anhydrous organic solvent.
The mechanism proceeds in two key steps:
-
Deprotonation: A potent base abstracts a proton from the guanidinium group, transiently forming a neutral, highly nucleophilic guanidine.
-
Nucleophilic Attack: The deprotonated guanidine nitrogen rapidly attacks an electrophilic agent (e.g., an activated ester), forming a new covalent bond and modifying the side chain.
This process transforms the strongly basic, hydrophilic guanidinium group into a new functional group, fundamentally altering the peptide's physicochemical properties, including charge, hydrophobicity, and conformational preference.
Caption: Workflow for the modification of arginine residues in peptides.
Pillar 2: A Self-Validating Protocol for Direct Arginine Acylation
This protocol describes an efficient and direct method for modifying the arginine side-chain in unprotected peptides.[1][4] The success of the protocol is validated at each stage, from reaction monitoring by HPLC to final product confirmation by mass spectrometry.
Materials and Reagents
-
Peptide: Lyophilized peptide containing one or more arginine residues.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Base: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a Barton's base derivative.
-
Acylating Agent: An activated form of the desired label, e.g., N-Hydroxysuccinimide (NHS) ester or p-nitrophenyl (PNP) ester of a fluorophore, biotin, etc. (1.5 equivalents per arginine residue).
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Experimental Protocol
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
Causality Note: Anhydrous DMF is critical as water will compete with the base and can hydrolyze the activated ester, reducing efficiency.
-
-
Activation via Deprotonation:
-
To the peptide solution, add the base (e.g., DBU, 2-3 equivalents per arginine residue).
-
Allow the mixture to stand for 5-10 minutes at room temperature.
-
Causality Note: This step is the crux of the entire procedure. The strong base deprotonates the guanidinium group, rendering it sufficiently nucleophilic to react with the acylating agent.[1]
-
-
Acylation Reaction:
-
In a separate vial, dissolve the acylating agent (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the acylating agent solution to the activated peptide solution.
-
Incubate the reaction at 40°C for 1-2 hours.
-
Causality Note: A slight elevation in temperature increases the reaction rate. The use of activated esters like NHS- or PNP-esters provides a good leaving group, facilitating an efficient nucleophilic attack.[1]
-
-
Reaction Monitoring and Validation:
-
Periodically (e.g., at 30, 60, and 120 minutes), take a small aliquot of the reaction mixture.
-
Dilute the aliquot with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA).
-
Analyze by LC-MS to monitor the disappearance of the starting peptide and the appearance of the desired product peak with the expected mass increase. A complete reaction is often observed within 1 hour.[1]
-
-
Purification:
-
Once the reaction is complete, dilute the entire reaction mixture with HPLC-grade water containing 0.1% Trifluoroacetic acid (TFA) to quench the reaction.
-
Purify the modified peptide using RP-HPLC. Collect fractions corresponding to the product peak.
-
Causality Note: TFA protonates any remaining base and ensures the peptide is charged for good retention and peak shape on the C18 column.
-
-
Final Validation and Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the final product by high-resolution mass spectrometry to confirm the exact mass of the modified peptide.[5]
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Caption: Reaction of the guanidinium group with an activated ester.
Pillar 3: Data Presentation & Characterization
The successful modification of an arginine-containing peptide must be confirmed with rigorous analytical techniques.[6][7][8]
Table 1: Analytical Parameters for Validation
| Analytical Technique | Parameter | Expected Outcome for Successful Modification |
| RP-HPLC | Retention Time | A shift in retention time, typically an increase due to the addition of a hydrophobic modifying group. A single, sharp peak indicates high purity. |
| LC-MS | Mass-to-Charge (m/z) | Disappearance of the m/z peak for the starting peptide. Appearance of a new peak corresponding to the calculated mass of the modified peptide. |
| High-Resolution MS/MS | Fragmentation Pattern | Provides sequence confirmation and can pinpoint the exact site of modification by identifying fragment ions containing the mass-shifted arginine residue.[5] |
Table 2: Common Modifying Agents for Arginine
| Reagent Class | Example | Resulting Modification | Key Application |
| Dicarbonyls | Phenylglyoxal, 2,4-Pentanedione | Cyclic adducts | Protein structure-function studies[9] |
| Activated Esters | NHS-Biotin, NHS-Fluorescein | Acylated Guanidine | Labeling for detection and affinity purification[1] |
| Malonaldehyde (MDA) | Malonaldehyde in acid | Aminopyrimidine | Enhancing cell permeability, late-stage diversification[10] |
| Quinones | 9,10-Phenanthrenequinone | Glutamate-5-semialdehyde | Mimicking oxidative stress, proteomics profiling[11] |
Applications in Drug Development & Proteomics
The ability to selectively modify arginine opens up powerful applications for researchers and drug developers.
-
Target Identification and Validation: By attaching photo-crosslinkers or affinity tags to peptides via arginine, researchers can identify binding partners and validate drug targets within the complex cellular environment.[12][13]
-
Pharmacokinetic Tuning: Modifying the highly basic guanidinium group can alter a peptide's charge, stability, and interaction with plasma proteins, providing a handle to tune its pharmacokinetic profile.
-
Chemical Proteomics: Arginine modification strategies can be used to develop chemical probes to profile enzyme activity or identify sites of post-translational modifications across the proteome.[14][15][16] This is crucial for understanding disease mechanisms and discovering biomarkers.[17]
Conclusion
While the direct modification of arginine has historically been challenging, modern chemical methods provide a reliable and powerful toolkit for peptide chemists and drug developers. The protocol detailed herein, centered on the base-mediated activation and subsequent acylation of the guanidinium group, is a versatile platform for the late-stage functionalization of peptides. By understanding the underlying chemical principles and employing rigorous analytical validation, researchers can confidently create novel peptide constructs, advancing the frontiers of chemical biology and therapeutic development.
References
- Benchchem. The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
-
Brea, R. J., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters, 5(12), 1290–1295. Available from: [Link]
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PubMed. (2014). Direct arginine modification in native peptides and application to chemical probe development. ACS Medicinal Chemistry Letters. Available from: [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
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ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
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National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Available from: [Link]
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D'Hondt, M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences. Available from: [Link]
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BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available from: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
- Benchchem. Application Notes and Protocols for Peptide Synthesis Using Pentafluorophenyl Chloroformate.
-
ResearchGate. (2014). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
PubMed. (2019). Applications of proteomics in pharmaceutical research and development. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Available from: [Link]
-
MDPI. (2021). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules. Available from: [Link]
-
Brieflands. (2012). Application of Proteomics Technologies in the Drug Development Process. Journal of Pharmacopuncture. Available from: [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
National Institutes of Health (NIH). (2011). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. FEBS Journal. Available from: [Link]
-
Gilbert, H. F., & O'Leary, M. H. (1975). Modification of arginine and lysine in proteins with 2,4-pentanedione. Biochemistry. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. Molecules. Available from: [Link]
-
GenScript. Peptide Modifications. Available from: [Link]
-
Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Available from: [Link]
-
National Institutes of Health (NIH). (2015). ROMP- and RAFT-based Guanidinium-containing Polymers as Scaffolds for Protein Mimic Synthesis. Macromolecular Bioscience. Available from: [Link]
-
MDPI. (2018). Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. Molecules. Available from: [Link]
-
National Institutes of Health (NIH). (2012). Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. Journal of the American Chemical Society. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery. Available from: [Link]
-
MetwareBio. (2022). Using Proteomics to Improve the Drug Development Process. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available from: [Link]
-
MDPI. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules. Available from: [Link]
-
MDPI. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules. Available from: [Link]
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- 2. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROMP- and RAFT-based Guanidinium-containing Polymers as Scaffolds for Protein Mimic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct arginine modification in native peptides and application to chemical probe development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Carbonylation of Arginine in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
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- 14. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Ascendancy of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide for Advanced Drug Development
In the dynamic landscape of drug development and molecular biology, the precise and stable covalent linkage of molecules—a process known as bioconjugation—is paramount.[1][2] This technique is the cornerstone of creating sophisticated therapeutics like antibody-drug conjugates (ADCs), developing advanced diagnostic probes, and engineering novel biomaterials.[2][3] For years, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary and secondary amines on biomolecules.[4] However, the emergence of pentafluorophenyl (PFP) esters has ushered in a new era of efficiency and stability in bioconjugation chemistry.[4][5] This guide provides an in-depth exploration of the application of PFP esters, offering scientifically grounded insights, detailed experimental protocols, and a comparative analysis of their advantages.
The PFP Ester Advantage: Superior Reactivity and Stability
PFP esters are active esters derived from pentafluorophenol.[4][5] Their superior performance stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This key chemical feature renders the carbonyl carbon more electrophilic, making it highly susceptible to nucleophilic attack by the primary and secondary amines found in proteins and other biomolecules, leading to the formation of a stable amide bond.[4] The pentafluorophenolate anion is an excellent leaving group, which further accelerates the reaction.[4]
The primary advantages of PFP esters over the more traditional NHS esters are their enhanced stability toward hydrolysis and their heightened reactivity towards aminolysis.[4][6] This combination is particularly advantageous in the aqueous environments required for modifying biomolecules, where the competing hydrolysis reaction can significantly diminish the efficiency of NHS ester-based conjugations.[4]
Quantitative Comparison of PFP and NHS Esters
| Feature | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters | Rationale for PFP Ester Superiority |
| Hydrolytic Stability | More resistant to spontaneous hydrolysis in aqueous buffers.[4][5] | Prone to hydrolysis, which competes with the desired aminolysis reaction.[4] | The electron-withdrawing fluorine atoms on the phenyl ring stabilize the ester, reducing its susceptibility to water molecules. |
| Reactivity with Amines | Highly reactive towards primary and secondary amines.[4][6][7] | Good reactivity, but can be less efficient due to competing hydrolysis.[4] | The strong electrophilicity of the carbonyl carbon in PFP esters accelerates the rate of amide bond formation.[4] |
| Reaction pH | Optimal at pH 7.2–8.5.[6] | Optimal at pH 8.3-8.5.[8][9] | While the optimal pH ranges are similar, the higher stability of PFP esters provides a wider practical window for efficient conjugation. |
| Reaction Speed | Generally faster reaction times.[7] | Can require longer reaction times to achieve comparable yields. | The enhanced reactivity of PFP esters allows for quicker completion of the conjugation process. |
| Leaving Group | Pentafluorophenolate (a better leaving group).[4] | N-hydroxysuccinimide. | A better leaving group facilitates the nucleophilic acyl substitution reaction, leading to faster and more efficient conjugation. |
Core Experimental Workflow: Amine Modification via PFP Esters
The following diagram illustrates the general workflow for the bioconjugation of a molecule of interest (e.g., a drug, a fluorescent dye) to a protein using a PFP ester-activated linker.
Caption: General workflow for bioconjugation using PFP esters.
Detailed Protocol: Conjugation of a PFP Ester-Activated Molecule to a Protein
This protocol provides a step-by-step methodology for the conjugation of a molecule containing a PFP ester to the primary amines (e.g., lysine residues) of a protein.
Materials and Reagents
-
PFP ester-activated molecule of interest
-
Protein to be modified (in a suitable buffer, free of primary amines)
-
Reaction Buffer: 50–100 mM phosphate buffer or bicarbonate buffer, pH 7.2–8.5[6]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Dialysis cassettes, size-exclusion chromatography (SEC) column, or centrifugal filters
-
Analytical instruments: HPLC or LC-MS system
Experimental Procedure
-
Preparation of the Biomolecule Solution:
-
Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL). The buffer should not contain primary amines (e.g., Tris).
-
-
Preparation of the PFP Ester Solution:
-
Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a high concentration (e.g., 10–100 mM).[6] This stock solution should be protected from moisture.
-
-
Initiation of the Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the desired molar excess of the PFP ester solution.[6] A typical starting point is a 2 to 10-fold molar excess of the PFP ester over the number of available amine groups on the protein.[6] The optimal ratio should be determined empirically for each specific conjugation.
-
-
Incubation:
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted PFP ester.
-
-
Purification of the Bioconjugate:
-
Remove the unreacted PFP ester, the pentafluorophenol byproduct, and any quenching agent by dialysis, size-exclusion chromatography, or using centrifugal filters with an appropriate molecular weight cutoff.
-
-
Analysis and Characterization:
-
Characterize the final bioconjugate to determine the degree of labeling (DOL) and confirm its purity using techniques like UV-Vis spectroscopy, HPLC, LC-MS, and SDS-PAGE.
-
The Chemistry of Amidine Formation in Bioconjugation
While PFP esters react with amines to form stable amide bonds, the term "amidine" in bioconjugation typically refers to a different type of chemical linkage. Amidines can be formed through various reactions, for instance, from the reaction of glyoxal with lysine residues on proteins.[10] Although not directly related to the primary application of PFP esters, understanding different conjugation chemistries is crucial for the versatile drug developer.
The following diagram illustrates a simplified representation of amidine formation from a nitrile and an amine, a distinct reaction from the PFP ester-amine coupling.
Caption: Simplified formation of an amidine from a nitrile and an amine.
Conclusion and Future Perspectives
Pentafluorophenyl esters represent a significant advancement in bioconjugation chemistry, offering researchers a more stable and efficient alternative to traditional NHS esters.[4] Their enhanced resistance to hydrolysis and high reactivity with amines make them particularly well-suited for the development of next-generation biotherapeutics, diagnostics, and research tools.[2][4] As the demand for more complex and precisely engineered biomolecules grows, the robust and reliable chemistry of PFP esters will undoubtedly continue to play a pivotal role in driving innovation in drug development and beyond.
References
- The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide - Benchchem.
- How bioconjugation is unlocking new drug development - Pharmaceutical Technology.
- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Publishing.
- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer - Precise PEG.
- Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines - ADC Review.
- Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog - Biosynth.
- Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys - Medigy.
- Pentafluorophenyl esters - Wikipedia.
- Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein | Bioconjugate Chemistry - ACS Publications.
- Activated esters - Lumiprobe.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe.
- Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine | Journal of Agricultural and Food Chemistry - ACS Publications.
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Navigating the Frontier of Fluorine: An Application Note on Experimental Setups for Highly Reactive Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorination can dramatically alter a compound's physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[4][5] However, the very reactivity that makes fluorinating agents so powerful also presents significant safety and handling challenges.[6][7] This guide provides a comprehensive overview of the experimental setups required for conducting reactions with highly reactive fluorinated compounds, emphasizing a culture of safety and procedural excellence.
The Cardinal Principle: A Safety-First Approach
Working with highly reactive fluorinating agents, such as elemental fluorine (F₂), hydrogen fluoride (HF), and diethylaminosulfur trifluoride (DAST), demands an unwavering commitment to safety. These substances are corrosive, toxic, and can react violently with a wide range of common laboratory materials.[6][7]
Personal Protective Equipment (PPE): The Last Line of Defense
Standard laboratory PPE is insufficient. A robust PPE ensemble is mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For operations with a significant splash risk, a full-face shield must be worn in conjunction with goggles.[1]
-
Hand Protection: The choice of gloves must be based on the specific fluorinating agent and solvent. Consulting the glove manufacturer's compatibility chart is essential. Double-gloving is a recommended practice for handling highly corrosive or readily absorbed compounds.[1]
-
Body Protection: A flame-resistant lab coat is required at all times. For larger-scale reactions or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[1]
Engineering Controls: Designing a Safe Workspace
Engineering controls are the primary means of minimizing exposure to hazardous fluorinated compounds.
-
Fume Hoods and Ventilated Enclosures: All work with highly reactive fluorinating agents must be conducted in a properly functioning fume hood or a ventilated gas cabinet.[6]
-
Materials of Construction: The choice of materials for reactors, tubing, and fittings is critical to prevent catastrophic failures. The compatibility of materials with fluorine and hydrogen fluoride is a key consideration.
| Material | Compatibility with Fluorine (F₂) | Compatibility with Hydrogen Fluoride (HF) | Temperature Limits |
| Monel (Nickel-Copper Alloy) | Good resistance | Good resistance | Up to 900 K for F₂, 800 K for HF |
| Nickel | Good resistance | Good resistance | Up to 900 K for F₂, 800 K for HF |
| Stainless Steel | Forms a passivating fluoride film | Susceptible to corrosion, especially at higher temperatures and concentrations[8] | Use with caution, especially with aqueous HF[8] |
| Carbon Steel | Satisfactory for liquid AHF up to 150°F (66°C)[9] | Forms a protective iron fluoride film[9] | Not recommended for high temperatures[10] |
| Teflon™ (PTFE) | Preferred gasket material for F₂ gas[6] | Good resistance[8] | Subject to permeation at higher temperatures[8] |
| Silicon Carbide (SiC) | Excellent resistance | Excellent resistance | Suitable for high-temperature applications[11] |
This table provides a general overview. Always consult detailed compatibility charts for specific conditions.
Emergency Preparedness: Planning for the Unexpected
-
Calcium Gluconate: An accessible supply of 2.5% calcium gluconate gel is mandatory for treating skin contact with HF or compounds that can generate HF. Fluorine gas hydrolyzes rapidly on contact with moisture to form hydrofluoric acid.[6]
-
Spill Kits: Appropriate spill kits for neutralizing and absorbing fluorinated compounds should be readily available.
-
Emergency Response Plan: All personnel must be trained on the facility's emergency response plan, including evacuation routes and procedures for reporting incidents.[7]
Taming the Tiger: Handling Elemental Fluorine (F₂) Safely
Elemental fluorine is the most powerful oxidizing agent known and reacts with virtually all organic and inorganic substances.[6] Its extreme reactivity necessitates specialized equipment and handling procedures.
The Rise of Flow Chemistry for Direct Fluorination
Continuous flow chemistry has emerged as a transformative technology for safely handling hazardous reactions.[12][13] By using small reactor volumes and precise control over reaction parameters, flow chemistry minimizes the risks associated with the high exothermicity of direct fluorination reactions.[14]
A typical flow setup for direct fluorination consists of:
-
A diluted fluorine gas source (e.g., 10% F₂ in N₂).[12]
-
Mass flow controllers for precise delivery of gases.
-
A microreactor or a tube reactor made of a compatible material (e.g., stainless steel, silicon carbide).[11][15]
-
A back-pressure regulator to maintain the desired reaction pressure.
-
A quenching and scrubbing system to neutralize unreacted fluorine and acidic byproducts.[12]
Workflow for a Generic Direct Fluorination in a Flow Reactor
Caption: A simplified workflow for direct fluorination using a continuous flow reactor.
Protocol: Direct Fluorination of a 1,3-Dicarbonyl Compound
This protocol is a generalized procedure based on studies of direct fluorination in a silicon carbide reactor.[11]
Objective: To demonstrate the feasibility of direct fluorination of a 1,3-dicarbonyl compound in a continuous flow reactor.
Materials:
-
1,3-dicarbonyl compound solution in a suitable solvent (e.g., acetonitrile, acetic acid).[11]
-
Catalyst (e.g., Ni(NO₃)₂).[11]
-
10% Fluorine in Nitrogen gas mixture.[12]
-
Boostec® silicon carbide reactor or similar.[11]
-
Mass flow controllers, pumps, and back-pressure regulator.
-
Quenching solution (e.g., aqueous sodium bisulfite).
Procedure:
-
System Preparation: Assemble the flow reactor system within a fume hood. Ensure all connections are secure and leak-tested with an inert gas.
-
Reagent Preparation: Prepare the solution of the 1,3-dicarbonyl compound and the catalyst in the chosen solvent.
-
Initiation of Flow: Begin pumping the substrate solution through the reactor at a predetermined flow rate (e.g., 720 g/h).[11]
-
Introduction of Fluorine: Slowly introduce the 10% fluorine/nitrogen gas mixture into the reactor using a mass flow controller at a controlled rate (e.g., 2040 g/h).[11]
-
Reaction Monitoring: Monitor the reaction temperature and pressure. The high thermal conductivity of the silicon carbide reactor helps to dissipate the heat generated by the highly exothermic reaction.[11]
-
Steady State: Allow the reaction to reach a steady state. The residence time in the reactor is typically on the order of seconds.[11]
-
Quenching and Collection: The product stream exiting the back-pressure regulator is directed into a quenching solution to neutralize any unreacted fluorine.
-
Work-up and Analysis: The quenched reaction mixture is then subjected to standard organic work-up procedures, such as extraction and solvent removal, to isolate the fluorinated product.[1] The product is then analyzed by appropriate techniques (e.g., NMR, GC-MS).
Navigating Nucleophilic Fluorination: The Case of DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[16] While less reactive than elemental fluorine, DAST is thermally unstable and can undergo exothermic decomposition. It also reacts violently with water.[1]
Experimental Setup for Batch Reactions with DAST
For small-scale batch reactions, the following setup is recommended:
-
Reaction Vessel: A three-necked, round-bottom flask made of borosilicate glass, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dried before use.[1]
-
Temperature Control: An ice-water bath or a cryostat to maintain the reaction temperature, typically at or below 0 °C.[1]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Logical Flow for a DAST Fluorination Reaction
Caption: Step-by-step logical workflow for a typical DAST fluorination reaction.
Protocol: Quenching and Work-up of a DAST Reaction
The quenching and work-up of DAST reactions are critical steps that must be performed with caution due to the exothermic nature of the quench and the potential for HF generation.[1]
Objective: To safely quench a reaction mixture containing DAST and work up the reaction to isolate the fluorinated product.
Procedure:
-
Reaction Completion: Ensure the reaction is complete by a suitable analytical technique (e.g., TLC, LC-MS).[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[1]
-
Quenching: Slowly and carefully add a quenching agent. This can be done by adding the reaction mixture to a stirred, cold solution of saturated aqueous sodium bicarbonate or by slowly adding water to the reaction mixture. Caution: The quenching process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.[1]
-
Extraction: Once gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude fluorinated product, which can then be purified by chromatography or distillation.
Waste Disposal: A Responsible Conclusion
The disposal of waste from fluorination reactions requires careful consideration due to the hazardous nature of the byproducts.
-
Quenching of Reactive Reagents: Unreacted fluorinating agents must be carefully quenched before disposal. This should only be performed by trained personnel.[1]
-
Segregation of Waste Streams: Do not mix incompatible waste streams. All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1]
-
Incineration: High-temperature incineration is a potential disposal method for PFAS waste, as it can break the strong carbon-fluorine bond.[17] However, incomplete combustion can lead to the formation of other hazardous products.[18]
-
Institutional Guidelines: Always follow your institution's specific waste disposal guidelines.[7]
Conclusion: Advancing Science Through Safe and Rigorous Experimentation
The field of fluorine chemistry continues to provide novel solutions for challenges in medicine and materials science.[3][19] By understanding the inherent risks of highly reactive fluorinated compounds and implementing robust safety protocols and well-designed experimental setups, researchers can safely explore this exciting area of chemistry. The adoption of technologies like continuous flow processing further enhances safety and control, paving the way for the next generation of fluorinated innovations.[12][13]
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- Unknown. (n.d.). Fluorine Safety.
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- Unknown. (n.d.). Corrosion resistant materials for fluorine and hydrogen fluoride. INIS-IAEA.
- BenchChem. (n.d.).
- Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed.
- Unknown. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- National Research Council. (1994). LCSS: FLUORINE.
- Unknown. (2025). Fluorination Methods for Drug Discovery and Development | Request PDF.
- NASA. (n.d.).
- Unknown. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Eurofluor. (n.d.). recommendation on materials of construction for anhydrous hydrogen fluoride (ahf) and hydrofluoric acid solutions (hf).
- Elgue, S., Conte, A., Gourdon, C., & Bastard, Y. (n.d.).
- EPA. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
- Hydrogen Fluoride Industry Practices Institute. (2004). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride.
- EPA. (2024).
- Ley, S. V., et al. (n.d.). Fluorination Reactions in Flow. Professor Steven V. Ley Research Group.
- Unknown. (n.d.). The design of plants for handling hydrofluoric acid. IChemE.
- Unknown. (2026).
- Unknown. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
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Application Note: High-Sensitivity Analytical Strategies for the Detection and Quantification of Pentafluoropropylamidine
Abstract
This document provides a comprehensive technical guide for the analytical determination of pentafluoropropylamidine (PFPA), a compound of emerging interest in pharmaceutical and agrochemical development. Given the unique physicochemical properties conferred by the pentafluoropropyl group, including high polarity, basicity, and thermal characteristics, specialized analytical methods are required for its accurate and precise quantification. This application note details robust protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method selection, critical experimental parameters, and provide validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of this compound
This compound (PFPA), systematically named 2,2,3,3,3-pentafluoropropanimidamide, is a fluorinated organic compound characterized by a highly basic amidine functional group and an electron-withdrawing pentafluoropropyl chain. Its structure is presumed to be derived from 2,2,3,3,3-pentafluoropropylamine. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like PFPA valuable in drug discovery.[1]
However, the very properties that make PFPA a promising candidate also present significant analytical challenges:
-
High Polarity: The strongly basic amidine group (pKa estimated to be >10) and the polar C-F bonds contribute to high water solubility and poor retention on traditional reversed-phase (RP) chromatography columns.
-
Volatility and Thermal Stability: While the pentafluoropropyl group can increase volatility, the polar amidine moiety can lead to poor peak shape, tailing, and potential thermal degradation in Gas Chromatography (GC) systems.[2]
-
Matrix Effects: The analysis of PFPA in complex biological matrices is susceptible to ion suppression or enhancement in mass spectrometry, necessitating effective sample preparation and chromatographic separation.
This guide provides validated methodologies to overcome these challenges, ensuring reliable and reproducible quantification of PFPA.
Physicochemical Properties of this compound (Inferred)
| Property | Inferred Value/Characteristic | Rationale and Impact on Analysis |
| Molecular Formula | C₃H₄F₅N₂ | |
| Molecular Weight | 162.07 g/mol | Suitable for both GC-MS and LC-MS analysis. |
| pKa (Conjugate Acid) | >10 | The amidine group is strongly basic. This dictates the need for alkaline mobile phases in LC to maintain neutrality for better retention on some columns, or acidic mobile phases for cation exchange chromatography. It also influences the choice of derivatization reagents. |
| Polarity | High | The molecule is expected to be highly polar and water-soluble, making it challenging for reversed-phase LC. Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization for GC are preferred approaches.[3][4] |
| Volatility | Moderate | The fluorinated chain increases volatility compared to non-fluorinated analogues, but the polar amidine group can cause issues in GC analysis without derivatization.[5] |
| Stability | Potentially susceptible to hydrolysis | Amidine groups can be susceptible to hydrolysis, especially at extreme pH values. Sample stability studies are crucial.[6][7] |
Recommended Analytical Workflows
Two primary analytical workflows are recommended for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This is a highly sensitive and selective method, particularly suitable for volatile compounds. However, due to the polarity of the amidine group, derivatization is mandatory to improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique allows for the direct analysis of PFPA without derivatization, offering high throughput and specificity. The choice of chromatographic mode is critical for retaining and separating this polar compound.
Method 1: GC-MS Analysis with Derivatization
Principle and Rationale
Direct GC analysis of highly polar and basic compounds like amidines is often problematic, leading to poor peak shapes and low sensitivity due to interactions with active sites in the GC system.[2] Derivatization is a chemical modification process that converts the polar analyte into a less polar, more volatile, and more thermally stable derivative.[5] For PFPA, the active hydrogens on the amidine group are targeted. Acylation with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPAA), is an excellent choice as it not only improves chromatographic behavior but also introduces additional fluorine atoms, which can enhance sensitivity with an electron capture detector (ECD) or provide characteristic mass fragments in MS.[8][9]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
4.3.1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analogue of PFPA).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) for liquid-liquid extraction.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
4.3.2. Derivatization
-
Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of pentafluoropropionic anhydride (PFPAA).
-
Cap the vial tightly and heat at 65°C for 30 minutes.[8]
-
Cool the vial to room temperature. The sample is now ready for injection.
4.3.3. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 60°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
4.3.4. Expected Results and Validation
A successful derivatization will yield a derivative of PFPA that is less polar and more volatile, resulting in a sharp, symmetrical peak on the GC chromatogram. The mass spectrum will show characteristic fragments that can be used for quantification in SIM mode. Method validation should be performed according to ICH or FDA guidelines and should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12][13][14][15]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (90-110% for non-clinical) |
| Precision (%RSD) | ≤ 15% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Method 2: LC-MS/MS Direct Analysis
Principle and Rationale
LC-MS/MS is a powerful technique for the direct analysis of polar compounds in complex matrices, avoiding the need for derivatization.[16][17][18] The main challenge for PFPA is achieving adequate retention on a chromatographic column. Due to its high polarity, standard C18 reversed-phase columns will provide little to no retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating highly polar analytes like PFPA.[4]
Experimental Workflow: HILIC-LC-MS/MS
Caption: Workflow for the HILIC-LC-MS/MS analysis of this compound.
Detailed Protocol: HILIC-LC-MS/MS
5.3.1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add an appropriate internal standard.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and dilute with an equal volume of mobile phase A. This ensures compatibility with the HILIC mobile phase.
5.3.2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| MRM Transitions | To be determined by infusion of a PFPA standard. Precursor ion will be [M+H]⁺. |
5.3.3. Expected Results and Validation
The HILIC method should provide good retention and a symmetrical peak for PFPA. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode will ensure high selectivity and sensitivity for quantification in complex matrices.[19] Validation parameters are the same as for the GC-MS method.
Structural Confirmation by ¹⁹F NMR
For definitive structural confirmation and purity assessment of PFPA reference standards, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive and less prone to signal overlap.[9][20][21] The pentafluoropropyl group will exhibit characteristic splitting patterns and chemical shifts that can confirm the structure of the molecule.
Stability Considerations
The stability of PFPA in biological matrices and during sample processing must be thoroughly evaluated.[6][7] Key stability assessments include:
-
Freeze-Thaw Stability: Assess analyte degradation after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample preparation.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over several months.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Conclusion
The analytical determination of this compound requires careful consideration of its inherent physicochemical properties. For sensitive and robust quantification, two primary methods are recommended: GC-MS with derivatization using a fluorinated acylating agent like PFPAA, and direct analysis by HILIC-LC-MS/MS. The choice between these methods will depend on the available instrumentation, required sensitivity, and sample throughput. Both methods, when properly validated, will provide reliable and accurate data to support research and development activities involving this novel fluorinated compound.
References
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- Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021).
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- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
- UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. (n.d.). kk wagh college of pharmacy.
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- Preparation of Amidines by Amidoxime Reduction with Potassium Form
- LC-MS/MS for Definitive Drug Analysis. (2019). YouTube.
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- (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017).
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- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (n.d.). SNMMI.
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Application Note: Enhancing Analyte Detection in Mass Spectrometry with Pentafluoropropionic Anhydride (PFPA) Derivatization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A Note on the Derivatizing Agent: This document provides a comprehensive guide to the use of Pentafluoropropionic Anhydride (PFPA) as a derivatizing agent for mass spectrometry. Initial searches for "pentafluoropropylamidine" did not yield relevant results in the context of a widely used derivatizing agent. It is presumed that the intended subject was the well-established and extensively documented PFPA, a cornerstone reagent for the derivatization of a wide array of analytes.
Introduction: The Rationale for Derivatization with PFPA
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the demand for highly sensitive and specific quantification of small molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) stand as principal techniques for these analyses. However, many endogenous and xenobiotic compounds exhibit poor chromatographic behavior and low ionization efficiency due to their polarity and low volatility. Chemical derivatization serves as a powerful strategy to overcome these limitations.
Pentafluoropropionic Anhydride (PFPA) is a robust acylation reagent that significantly enhances the analytical performance of compounds bearing active hydrogen atoms, such as amines, alcohols, phenols, and thiols. The introduction of the pentafluoropropionyl (PFP) group imparts several key advantages:
-
Increased Volatility: The non-polar, fluorinated PFP group masks polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte for improved GC analysis.
-
Enhanced Thermal Stability: PFP derivatives are generally more thermally stable than their parent compounds, allowing for higher GC oven temperatures and shorter analysis times without degradation.[1]
-
Improved Chromatographic Resolution: Derivatization leads to less polar molecules that exhibit reduced tailing and sharper peaks, resulting in better separation and resolution.[1]
-
Heightened Sensitivity in Electron Capture Negative Ionization (ECNI): The highly electronegative fluorine atoms in the PFP group make the derivative an excellent electron-capturing entity. This property is leveraged in GC-MS with ECNI, which can provide femtogram-level sensitivity for targeted analytes.
-
Characteristic Mass Spectra: PFP derivatives often produce predictable and structurally informative fragmentation patterns in mass spectrometry, aiding in compound identification and confirmation.
This application note provides a detailed overview of the reaction mechanisms, experimental protocols, and practical insights for the successful application of PFPA as a derivatizing agent in mass spectrometry-based workflows.
The Chemistry of PFPA Derivatization
PFPA is a highly reactive acylating agent that readily reacts with nucleophilic functional groups. The primary mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on a heteroatom (N, O, S) of the analyte attacks one of the carbonyl carbons of the anhydride. This is followed by the elimination of a pentafluoropropionate molecule, resulting in the formation of a stable amide, ester, or thioester.
The general reaction can be depicted as follows:
Sources
The Pentafluoropropylamidine Group: A Novel Bioisostere for Enhanced Drug Properties
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties. While significant attention has been given to moieties such as the trifluoromethyl group, this guide explores the untapped potential of the pentafluoropropylamidine functional group. This application note provides a comprehensive overview of the rationale for its use, detailed synthetic protocols for its incorporation into bioactive molecules, and a discussion of its prospective impact on key drug-like properties. By leveraging the unique electronic characteristics of the pentafluoropropyl group in conjunction with the versatile amidine functionality, researchers can unlock new avenues for lead optimization and the development of next-generation therapeutics.
Introduction: The Rationale for this compound Incorporation
The introduction of fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[1][2] These modifications are prized for their ability to modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity.[3][4] The this compound group emerges as a compelling, yet underexplored, bioisostere that combines the benefits of a perfluoroalkyl chain with the versatile chemical nature of the amidine functional group.
The amidine moiety itself is a prevalent pharmacophore found in a wide range of therapeutic agents, recognized for its ability to act as a strong hydrogen bond donor and acceptor, and to exist as a protonated cation at physiological pH, enabling key interactions with biological targets.[5][6] When combined with a pentafluoropropyl group, the resulting functional group is poised to offer several advantages:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bonds of the pentafluoropropyl group can shield adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[7]
-
Modulation of Lipophilicity: The pentafluoropropyl group is expected to significantly increase lipophilicity, which can enhance membrane permeability and cell penetration. This effect is generally more pronounced than that of the smaller trifluoromethyl group.
-
Tuning of Basicity (pKa): The strong electron-withdrawing nature of the perfluoroalkyl chain is known to decrease the basicity of nearby functional groups.[8] This can be a critical tool for fine-tuning the pKa of the amidine group to optimize its interaction with a specific biological target and to modulate its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Bioisosteric Replacement: The this compound group can serve as a unique bioisostere for other functionalities, such as guanidines or other polar groups, offering a novel chemical space for drug design and the potential to overcome existing challenges in drug development like toxicity or poor pharmacokinetics.[3]
This guide will provide the necessary protocols to empower researchers to explore this promising functional group in their drug discovery programs.
Synthetic Strategies and Protocols
The synthesis of N-pentafluoropropylamidine-containing molecules can be approached through several reliable methods. The most direct and atom-economical approach involves the reaction of pentafluoropropionitrile with a primary or secondary amine. This reaction is often facilitated by the use of a catalyst, such as a Lewis acid or a transition metal complex, to activate the nitrile group towards nucleophilic attack.[9][10]
Diagram of the General Synthetic Workflow
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Application Notes & Protocols for the Handling and Storage of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
Introduction: The "Forever Chemicals" and the Imperative of Meticulous Handling
Per- and polyfluoroalkyl substances (PFAS) represent a large group of synthetic chemicals characterized by their remarkable stability, a property that makes them invaluable in a vast array of industrial and consumer products.[1][2][3] This same stability, however, renders them highly persistent in the environment and bioaccumulative in living organisms, earning them the moniker "forever chemicals."[4] The increasing scrutiny of their potential adverse health effects has led to a global effort to monitor their presence in our environment, food, and bodies.[5][6]
For researchers, scientists, and drug development professionals, the ubiquitous nature of PFAS presents a formidable analytical challenge.[1][7] The extremely low detection limits required for meaningful analysis, often in the parts-per-trillion (ppt) range, mean that even minute sources of cross-contamination can lead to erroneous results.[1] Therefore, the adoption of stringent and validated protocols for the handling and storage of PFAS-containing samples and standards is not merely a matter of good laboratory practice; it is the bedrock upon which the scientific integrity of any PFAS-related investigation rests.
This guide provides a comprehensive overview of the principles and protocols for the proper handling and storage of PFAS. It is designed to equip laboratory personnel with the knowledge and tools necessary to minimize the risk of cross-contamination and ensure the accuracy and reproducibility of their analytical data.
I. The Cardinal Rule: Preventing Cross-Contamination
Due to their widespread use, potential sources of PFAS contamination are numerous and often unexpected.[1][8] A proactive and meticulous approach to identifying and eliminating these sources is paramount.
Acceptable and Prohibited Materials
The selection of appropriate materials for sample collection, storage, and analysis is the first line of defense against PFAS contamination. Certain materials are known to contain or adsorb PFAS, leading to false positives or inaccurate quantification.
Table 1: Material Compatibility for PFAS Handling and Storage
| Acceptable Materials | Prohibited Materials |
| High-Density Polyethylene (HDPE)[2][8][9][10] | Polytetrafluoroethylene (PTFE), Teflon™[8][9][10] |
| Polypropylene (PP)[2][8][9] | Low-Density Polyethylene (LDPE) (potential for contamination)[9] |
| Stainless Steel[9][10] | Glass (PFAS can adsorb to glass surfaces)[2][8][9] |
| Silicone[10][11] | Aluminum Foil[8][9] |
| Acetate[2] | Materials with waterproof or stain-resistant coatings[1][8][12] |
Causality: The rationale for these choices lies in the chemical properties of PFAS and the manufacturing processes of various materials. PTFE, for instance, is a fluoropolymer and can leach PFAS. Glass surfaces can have active sites that adsorb PFAS, leading to their loss from the sample matrix. Conversely, HDPE and polypropylene are generally considered free of PFAS and have low adsorption potential.[2][8][9]
Personal Protective Equipment (PPE) and Attire
Personal items and laboratory attire can be significant sources of PFAS contamination.
-
Gloves: Powderless nitrile gloves are mandatory for all handling procedures.[5][9][13] Gloves should be changed frequently, especially after touching any potentially contaminated surface.[12]
-
Lab Coats and Clothing: Standard lab coats are acceptable, but they should not be treated with water- or stain-resistant coatings.[5][11] It is recommended to wear clothing made of natural fibers like cotton that has been laundered multiple times (at least six) without fabric softener.[8][12]
-
Personal Care Products: Cosmetics, moisturizers, sunscreens, and insect repellents can contain PFAS and should be avoided or washed off thoroughly before entering the laboratory.[8][14]
The Laboratory Environment
The laboratory itself must be considered a potential source of contamination.
-
Work Surfaces: Work areas should be meticulously cleaned with PFAS-free reagents.
-
Equipment: Any equipment that comes into contact with samples must be made of acceptable materials and thoroughly decontaminated.[15] This includes tubing, filtration apparatus, and autosampler vials.[16][17]
-
Reagents and Water: All solvents, reagents, and water used for sample preparation and decontamination must be certified as PFAS-free.[12][18]
II. Protocols for Handling and Storage
The following protocols are designed to provide a systematic approach to handling and storing PFAS samples and standards, thereby ensuring their integrity.
Decontamination of Sampling and Laboratory Equipment
A rigorous decontamination procedure is essential for reusable equipment.[15][19]
Protocol 1: Standard Equipment Decontamination
-
Initial Rinse: Rinse the equipment with warm tap water to remove any gross particulate matter.[20]
-
Detergent Wash: Scrub the equipment with a brush and a laboratory-grade, phosphate-free detergent known to be PFAS-free, such as Alconox® or Liquinox®.[9][18][19][20] Do not use detergents containing fluorosurfactants.[9]
-
Tap Water Rinse: Rinse the equipment thoroughly with tap water at least three times.[20]
-
PFAS-Free Water Rinse: Rinse the equipment thoroughly with PFAS-free deionized or distilled water at least three times.[9][20]
-
Solvent Rinse (Optional but Recommended): For some equipment, a final rinse with a high-purity solvent like methanol can aid in removing any remaining organic residues.[20] This rinsate should be collected for proper disposal.
-
Drying: Allow the equipment to air-dry on a clean surface covered with HDPE or polypropylene sheeting.[9][20] Avoid covering with aluminum foil.[20]
-
Storage: Store the decontaminated equipment in a clean, dedicated area, wrapped in or covered with PFAS-free plastic sheeting to prevent re-contamination.[20]
Diagram 1: Workflow for Equipment Decontamination
Caption: A stepwise workflow for the decontamination of PFAS sampling and laboratory equipment.
Sample Collection
Sample collection procedures must be meticulously planned and executed to prevent contamination at the source.[2][13]
-
Dedicated Equipment: Whenever possible, use dedicated, single-use sampling equipment.[15]
-
Sampling Order: When sampling from multiple locations, proceed from the least contaminated to the most contaminated sites to minimize the risk of carryover.[15]
-
Sample Containers: Use pre-cleaned HDPE or polypropylene bottles with unlined, polypropylene screw caps provided by the analytical laboratory.[1][2][9]
-
Field Blanks: A field blank, consisting of PFAS-free water transferred to a sample container at the sampling site, should be collected with each batch of samples to assess for ambient contamination.[14][18]
-
Equipment Blanks: An equipment blank, created by running PFAS-free water over or through decontaminated sampling equipment, should be collected to verify the effectiveness of the cleaning procedures.[9][19]
Sample Storage and Stability
Proper storage is critical to prevent degradation or transformation of PFAS analytes.[4][21]
Table 2: Recommended Storage Conditions for Aqueous PFAS Samples
| Parameter | Condition | Rationale |
| Temperature | Refrigerate at ≤6°C (42.8°F) or freeze at ≤ -20°C (-4°F).[13][22] | Lower temperatures minimize microbial activity and potential analyte degradation or interconversion.[4][21][22] |
| Holding Time | Generally 14 to 28 days, but method-specific.[13][23] | To ensure sample integrity before analysis. Some studies suggest longer holding times may be acceptable under frozen conditions.[21] |
| Containers | HDPE or polypropylene bottles with polypropylene caps.[2][8][9] | To prevent leaching of PFAS from the container and adsorption of analytes to the container walls. |
| Preservatives | Method-dependent (e.g., Trizma for EPA Method 537.1).[18][24] | To buffer the sample pH and inhibit microbial degradation. |
Important Considerations:
-
Analyte Interconversion: Some PFAS precursors can transform into more stable perfluoroalkyl acids (PFAAs) during storage, even under refrigerated conditions.[21] Freezing is often recommended to halt these transformations, especially for long-term storage.
-
Solvent Stability: While many PFAS are stable in solvents like methanol, some can degrade in aprotic polar solvents such as acetonitrile and DMSO.[25][26] The choice of solvent for stock solutions and standards should be carefully considered based on the specific PFAS being analyzed.
Diagram 2: Decision Tree for PFAS Sample Storage
Caption: A decision tree to guide the selection of appropriate storage conditions for PFAS samples.
III. Laboratory Safety and Waste Disposal
Standard laboratory safety protocols should be strictly followed when handling PFAS.
-
Engineering Controls: All work with pure PFAS standards or powdered forms should be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][27] Whenever possible, use PFAS in an aqueous form to minimize the risk of aerosolization.[27]
-
Personal Protective Equipment (PPE): In addition to nitrile gloves and a lab coat, safety glasses or goggles are required to protect against splashes.[5][27]
-
Spill Response: In the event of a spill, follow the laboratory's established chemical hygiene plan.[27] Use appropriate absorbent materials and decontaminate the area thoroughly.
-
Waste Disposal: All PFAS-contaminated waste, including used sample containers, PPE, and spill cleanup materials, must be disposed of as hazardous waste according to institutional and local regulations.[27] Do not pour PFAS-containing solutions down the drain.[5]
IV. Conclusion: A Commitment to Data Integrity
The reliable analysis of PFAS is a critical component of environmental and public health research. The protocols and guidelines outlined in this document are intended to provide a robust framework for the handling and storage of these challenging analytes. By understanding the potential sources of contamination and implementing these meticulous procedures, researchers can significantly enhance the quality and defensibility of their data, contributing to a more accurate understanding of the prevalence and impact of PFAS in our world.
V. References
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How to Avoid Cross-contamination Risks when Sampling for PFAS. (2018, December 3). Vertex Environmental. [Link]
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PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) SAMPLING CONSIDERATIONS. (2025, July 21). Maine.gov. [Link]
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Field Equipment Cleaning and Decontamination. (2019, October 3). U.S. Environmental Protection Agency. [Link]
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Field Sampling Guidelines for PFAS Using EPA Method 537 or 537.1. Mass.gov. [Link]
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SWQB PFAS Standard Operating Procedure. (2023, June 21). New Mexico Environment Department. [Link]
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TGI – Per- and Polyfluoroalkyl Substances (PFAS) Field Sampling Guide. U.S. Environmental Protection Agency. [Link]
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Per- and polyfluoroalkyl substances (PFAS). Michigan State University Environmental Health & Safety. [Link]
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Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines. (2019, March 20). Eurofins Scientific. [Link]
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Per- and Polyfluoroalkyl Substances (PFAS) Sampling Guidelines for Non-Drinking Water. (2020, September 10). California State Water Resources Control Board. [Link]
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Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage. (2019, July 2). Environmental Science & Technology. [Link]
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Requirements and Best Practices for the Collection and Analysis of Samples for the PFAS National Primary Drinking Water Regulation. U.S. Environmental Protection Agency. [Link]
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Equipment Prep & Cleaning Procedure for PFAS Sampling. Alpha Analytical. [Link]
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PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. (2025, September 10). National Science Teaching Association. [Link]
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General PFAS Sampling Guidance. American Analytics. [Link]
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Guidance for Per- and Polyfluoroalkyl substances (PFAS): Sampling. (2022, January 7). Minnesota Pollution Control Agency. [Link]
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Standard Operating Procedure (SOP) PFAS Sample Collection and Handling for Drinking Water. (2019, December). Town of Princeton, MA. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021, November 4). Environmental Health Perspectives. [Link]
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PFAS Sample Preparation: A Definitive Guide. Organomation. [Link]
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Directions for PFAS Sample Collection. U.S. Environmental Protection Agency. [Link]
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Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
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Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage?. (2022, March 24). Morressier. [Link]
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Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
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EPA 537/537.1 PFAS Sampling Instructions. Eurofins Eaton Analytical. [Link]
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PFAS Sampling Standard Operating Procedure (SOP) for Wastewater Treatment Systems. Maine.gov. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
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GUIDELINES FOR SAMPLING AND ANALYSIS OF PFAS. (2020, January 2). Regulations.gov. [Link]
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Evaluating the effects of storage temperature and holding time on per- and polyfluoroalkyl substances in fish plasma. U.S. Environmental Protection Agency. [Link]
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11 Sampling and Analytical Methods. Interstate Technology and Regulatory Council. [Link]
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Plastic Containers Can Contain PFAS—and It's Getting into Food. Lab Manager Magazine. [Link]
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Product Guide for PFAS Analysis: A Methods-Based Reference to Lab Supplies for PFAS Testing. Restek. [Link]
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PFAS Analytical Methods Development and Sampling Research. (2025, December 4). U.S. Environmental Protection Agency. [Link]
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General PFAS Sampling Guidance. State of Michigan. [Link]
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Tackling PFAS Background in Analytical Chemistry. (2025, March 31). PAL System. [Link]
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ASTM Method D7979 for PFAS in non-potable waters. Agilent. [Link]
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Plastic containers can contain PFAS — and it's getting into food. (2023, March 7). Notre Dame News. [Link]
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Plastic containers can contain PFAS — and it's getting into food. (2023, March 10). chemeurope.com. [Link]
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Lab Supplies for PFAS Analysis. (2025, September 12). Restek. [Link]
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Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ResearchGate. [Link]
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PFAS-free Products. Quality Environmental Containers. [Link]
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Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. (2023, August 4). Enthalpy Analytical. [Link]
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Best Management Practices for the Use of AFFF. State of Michigan. [Link]
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Use of Per- and polyfluoroalkyl substances (PFAS). University of Wisconsin-Madison Environment, Health & Safety. [Link]
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Revolutionizing Reaction Monitoring: A Guide to 19F NMR Spectroscopy for Pentafluoropropylamidine Reactions
In the fast-paced world of pharmaceutical and agrochemical research, the ability to monitor chemical reactions in real-time with precision and clarity is paramount. This guide provides an in-depth exploration of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative and qualitative analysis of reactions involving pentafluoropropylamidine. For researchers, process chemists, and drug development professionals, this powerful analytical technique offers a direct window into the heart of their chemical transformations, enabling rapid optimization, mechanistic understanding, and enhanced process control.
The ¹⁹F NMR Advantage: A Beacon in the Molecular World
The fluorine-19 isotope is an ideal nucleus for NMR spectroscopy.[1] With a natural abundance of 100% and a high gyromagnetic ratio, it provides exceptional sensitivity, approaching that of proton (¹H) NMR.[2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm, which is significantly wider than that of ¹H NMR.[2] This expansive range minimizes the likelihood of signal overlap, a common challenge in the analysis of complex reaction mixtures.[3]
For fluorinated compounds like this compound, this translates to a clean, well-resolved spectrum where each distinct fluorine environment produces a unique signal. Furthermore, since fluorine is absent in most biological molecules and common organic solvents, ¹⁹F NMR spectra are inherently free from background interference, making it an exquisitely specific and sensitive tool for monitoring the fate of fluorinated reactants, intermediates, and products.[4]
Understanding the Spectroscopic Signature of this compound
Based on typical ¹⁹F NMR chemical shift tables, we can anticipate the following:
| Functional Group | Estimated Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |
| CF₃ CH₂- | -80 to -85 | Triplet |
| -CF₂ - | -120 to -130 | Quartet |
Disclaimer: These chemical shift values are estimations based on analogous compounds and may vary depending on the solvent, concentration, and temperature.
The CF₃ group is expected to appear as a triplet due to coupling with the adjacent CF₂ group, while the CF₂ group will present as a quartet due to coupling with the CF₃ group. This predictable pattern provides a distinct fingerprint for the this compound starting material.
Workflow for Reaction Monitoring using ¹⁹F NMR
The following diagram illustrates a typical workflow for monitoring a reaction of this compound using ¹⁹F NMR spectroscopy.
Caption: Experimental workflow for ¹⁹F NMR reaction monitoring.
Detailed Protocols
Protocol 1: Sample Preparation for In Situ ¹⁹F NMR Reaction Monitoring
Objective: To prepare a reaction sample suitable for direct monitoring in the NMR spectrometer.
Materials:
-
This compound
-
Reactants and catalysts
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal standard (e.g., trifluorotoluene, hexafluorobenzene)
-
NMR tubes
-
Micropipettes and standard laboratory glassware
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which all reactants, intermediates, and products are soluble. The solvent should be inert under the reaction conditions.
-
Internal Standard Selection: Select an internal standard with a single, sharp ¹⁹F NMR signal that does not overlap with any of the signals from the reaction components. The internal standard must be chemically inert to all reaction components and conditions.
-
Preparation of the Stock Solution:
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Add the deuterated solvent to dissolve the solids, ensuring the final concentration is appropriate for NMR analysis (typically 10-50 mM).
-
-
Initiation of the Reaction:
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the starting concentrations.
-
Initiate the reaction by adding the final reactant or catalyst directly to the NMR tube, or by placing the NMR tube in a pre-heated NMR probe.
-
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Data Acquisition
Objective: To acquire high-quality ¹⁹F NMR spectra suitable for quantitative analysis.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient. For quantitative results, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified. This ensures complete relaxation between scans and accurate integration. A typical starting point is a d1 of 20-30 seconds.
-
Number of Scans (ns): Dependent on the concentration of the sample. For reaction monitoring, a balance between signal-to-noise and time resolution is necessary. Typically, 4 to 16 scans are adequate.
-
Pulse Angle: A 90° pulse angle provides the maximum signal intensity.
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
Procedure:
-
Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.
-
Tune and match the probe for the ¹⁹F frequency.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the acquisition parameters as described above.
-
Acquire the ¹⁹F NMR spectra at predetermined time intervals throughout the course of the reaction.
Data Analysis and Interpretation
The power of in situ ¹⁹F NMR lies in the wealth of information that can be extracted from a series of time-resolved spectra.
1. Qualitative Analysis: By observing the disappearance of the signals corresponding to this compound and the appearance of new signals, the progress of the reaction can be followed. The chemical shifts and coupling patterns of the new signals provide structural information about the products and any intermediates that may accumulate.
2. Quantitative Analysis: The concentration of each fluorinated species can be determined by comparing the integral of its ¹⁹F NMR signal to the integral of the known concentration of the internal standard.
The conversion of the starting material and the yield of the product can be calculated using the following formulas:
-
Conversion (%) = [1 - (Integral of Starting Material at time t / Integral of Starting Material at t=0)] x 100
-
Yield (%) = (Integral of Product / Integral of Internal Standard) x (Moles of Internal Standard / Initial Moles of Starting Material) x 100
3. Kinetic Analysis: By plotting the concentration of reactants and products as a function of time, the reaction kinetics can be determined. This allows for the calculation of reaction rates and the elucidation of the reaction mechanism.
Case Study: Hypothetical Reaction of this compound
Let's consider a hypothetical reaction where this compound is converted to Product X.
Caption: Hypothetical reaction of this compound.
The ¹⁹F NMR spectrum at the beginning of the reaction (t=0) would show the characteristic triplet and quartet of the pentafluoropropyl group. As the reaction progresses, the intensities of these signals will decrease, while new signals corresponding to the pentafluoropropyl group in Product X will appear. The chemical shifts of these new signals will be indicative of the new chemical environment of the fluoroalkyl chain. For instance, if the amidine group is converted to a less electron-withdrawing group, the CF₂ and CF₃ signals would be expected to shift upfield (to less negative ppm values).
Troubleshooting and Best Practices
-
Signal-to-Noise: Ensure sufficient concentration of the analyte for a good signal-to-noise ratio within a reasonable acquisition time.
-
Dynamic Range: If there is a large difference in concentration between the starting material and the product, adjust the number of scans accordingly.
-
Temperature Control: Maintain a constant and accurate temperature throughout the experiment, as chemical shifts can be temperature-dependent.
-
Solvent Effects: Be aware that the choice of solvent can influence chemical shifts. Consistency is key when comparing different experiments.
Conclusion
¹⁹F NMR spectroscopy is an invaluable tool for monitoring the reactions of fluorinated compounds like this compound. Its high sensitivity, large chemical shift dispersion, and the absence of background signals provide an unparalleled level of clarity and detail. By following the protocols and guidelines outlined in this application note, researchers can gain deep insights into their chemical processes, leading to faster reaction optimization, improved yields, and a more profound understanding of reaction mechanisms. The ability to "watch" a reaction happen in real-time empowers scientists to make more informed decisions, accelerating the pace of discovery and development in the chemical sciences.
References
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Banks, R.E., Haszeldine, R.N., Latham, J.V., & Young, I.M. (1965). Polyfluoropyridines. J. Chem. Soc., 594-597. [Link]
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19Flourine NMR. (n.d.). Weizmann Institute of Science. [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 2). In Wikipedia. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Mason, R. P., & Antich, P. P. (2000). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 13(2), 67-70. [Link]
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Wang, Y., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8594213. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3704. [Link]
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Jackson, G. E. (n.d.). Fluorine NMR. University of Cape Town. [Link]
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Jackson, P. F., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2601-2607. [Link]
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Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3704. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2020). Polymers, 12(10), 2292. [Link]
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Recent Advances on Fluorine Chemistry. (2024). Molecules, 29(15), 3450. [Link]
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Frohn, H. J., & Bardin, V. V. (2001). Pentafluorophenyliodine(III) compounds. 3 pentafluorophenyliodinedifluoride: Alternative preparations, molecular structure, and properties. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2497-2502. [Link]
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Carlier, P. R., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450. [Link]
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Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. (2022). Chemistry – A European Journal, 28(60), e202201491. [Link]
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Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (n.d.). OUCi. [Link]
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methodology for assessing the metabolic stability of fluorinated drugs.
Application Note & Protocol Guide
Methodology for Assessing the Metabolic Stability of Fluorinated Drugs
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism and pharmacokinetics (DMPK).
Abstract: The strategic incorporation of fluorine into drug candidates is a prevalent and effective strategy to enhance metabolic stability and optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the principles and methodologies for assessing the metabolic stability of fluorinated drugs. It delves into the rationale behind experimental design, offers detailed, step-by-step protocols for key in vitro assays, and discusses the interpretation of results in the context of drug development. This document is intended to serve as a practical resource for scientists working to characterize and advance fluorinated compounds from discovery to clinical candidates.
Introduction: The Role of Fluorine in Enhancing Metabolic Stability
Fluorine has become a cornerstone element in modern medicinal chemistry, primarily due to its unique electronic properties and the strength of the carbon-fluorine (C-F) bond.[1][2] The substitution of a hydrogen atom with fluorine at a metabolically labile position can effectively block or significantly slow down oxidative metabolism, a process predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[1][3] This "metabolic blocking" strategy often leads to a longer in vivo half-life, improved bioavailability, and a more desirable pharmacokinetic profile for drug candidates.[3][4]
However, the metabolic fate of fluorinated compounds is not always straightforward. While the C-F bond is highly stable, it is not entirely inert to biological transformation.[5][6] Certain enzymatic pathways can lead to defluorination, potentially generating reactive metabolites or inorganic fluoride, which can have toxicological implications.[5][6][7] Therefore, a thorough and nuanced assessment of the metabolic stability of fluorinated drug candidates is a critical component of the drug development process.[8][9]
This guide will provide detailed protocols for two of the most widely used in vitro assays for assessing metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .
Foundational Concepts in Metabolic Stability Assessment
Before delving into the experimental protocols, it is crucial to understand the key parameters measured and the biological systems utilized in these assays.
-
Intrinsic Clearance (CLint): This is a measure of the intrinsic ability of the liver (or a liver-derived system) to metabolize a drug, independent of other physiological factors like blood flow. It is a critical parameter for predicting in vivo hepatic clearance.[10]
-
Half-Life (t½): In the context of in vitro assays, this is the time it takes for 50% of the parent drug to be metabolized. A longer half-life generally indicates greater metabolic stability.[3][10]
-
Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[11] They are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP450s.[10][11] Microsomal stability assays are excellent for assessing CYP-mediated metabolism.[12]
-
Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors within an intact cellular environment.[13][14][15] Hepatocyte stability assays provide a more comprehensive picture of hepatic metabolism, including the potential for conjugation reactions (Phase II metabolism).[14][15][16]
Experimental Workflow & Visualization
The general workflow for assessing metabolic stability involves incubating the test compound with a metabolically active system (microsomes or hepatocytes), sampling at various time points, quenching the reaction, and then quantifying the remaining parent drug using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Generalized workflow for in vitro metabolic stability assays.
Detailed Protocol: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a fluorinated compound to Phase I metabolism, primarily by CYP enzymes.[10]
4.1. Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated test compound in a liver microsomal system.
4.2. Materials
-
Fluorinated test compound and non-fluorinated analog (if available for comparison)
-
Pooled liver microsomes (e.g., human, rat, mouse)[17]
-
Phosphate buffer (100 mM, pH 7.4)[10]
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][17]
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation[17]
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system[17]
4.3. Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds (typically 10 mM in DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the reaction termination solution (ice-cold acetonitrile with a suitable internal standard).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and MgCl₂.
-
Add the liver microsomes to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[3]
-
Add the test compound to the microsome suspension (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]
-
Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.[3][10]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing the ice-cold termination solution.[17] The 0-minute time point is taken immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
4.4. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).[18]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[3][18]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[3][18]
4.5. Data Presentation Example
| Compound | Fluorination Site | t½ (min) | CLint (µL/min/mg protein) |
| Analog A | Non-fluorinated | 15.2 | 90.5 |
| Drug Candidate X | para-fluoro | > 60 | < 22.8 |
| Verapamil (Control) | - | 8.5 | 163.1 |
| Warfarin (Control) | - | 55.8 | 24.8 |
Detailed Protocol: Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their cofactors.[14][15]
5.1. Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated test compound in a suspension of cryopreserved hepatocytes, and to enable potential metabolite identification.
5.2. Materials
-
Fluorinated test compound
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)[13]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I)[20]
-
Ice-cold acetonitrile or methanol with an internal standard
-
96-well plates
-
CO₂ incubator/shaker set to 37°C[20]
-
Centrifuge
-
LC-MS/MS system
5.3. Step-by-Step Procedure
-
Cell Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >80%.
-
Centrifuge the cell suspension to pellet the hepatocytes and resuspend in fresh medium to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).[20]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound (final concentration typically 1 µM).
-
Place the plate in a CO₂ incubator at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing the ice-cold termination solution.[20]
-
-
Sample Processing:
-
Follow the same procedure as in the microsomal assay (Section 4.4) to precipitate proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
Optionally, perform metabolite identification by searching for expected metabolic transformations (e.g., oxidation, glucuronidation, sulfation) and potential defluorination products.
-
5.4. Data Analysis
The data analysis for half-life and intrinsic clearance is similar to the microsomal assay. However, CLint is typically expressed per million cells:
CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)
Special Considerations for Fluorinated Drugs
-
Metabolite Identification: Due to the potential for unique metabolic pathways, it is highly recommended to perform metabolite identification studies for promising fluorinated candidates. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), can be invaluable for this purpose.[21]
-
Defluorination Assessment: If there is a suspicion of C-F bond cleavage, specific assays to quantify inorganic fluoride can be employed.[5][6] This is particularly important if the fluorine is located at a potentially labile position.
-
Enzyme Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of a fluorinated drug, further studies using recombinant human CYP enzymes or specific chemical inhibitors can be conducted.[22]
Causality and Trustworthiness in Experimental Design
The protocols described are designed to be self-validating systems. The inclusion of both positive and negative controls is essential for ensuring the integrity of the assay.
-
Negative Control (-NADPH or heat-inactivated microsomes/hepatocytes): This control ensures that the observed disappearance of the compound is due to enzymatic activity and not chemical instability in the assay buffer.
-
Positive Controls (High and Low Clearance Compounds): These controls validate the metabolic competency of the microsomal or hepatocyte batch, ensuring that the results fall within historical acceptance criteria.[14]
By comparing the metabolic stability of a fluorinated compound to its non-fluorinated counterpart, a direct assessment of the impact of fluorination can be made.[3] A significantly longer half-life and lower intrinsic clearance for the fluorinated analog provides strong evidence that the intended metabolic block was successful.
Caption: Principle of metabolic stabilization by fluorination.
Conclusion
Assessing the metabolic stability of fluorinated drug candidates is a multi-faceted process that requires robust in vitro models and powerful analytical techniques. The liver microsomal and hepatocyte stability assays are foundational experiments that provide critical data on a compound's intrinsic clearance and half-life. By understanding the principles behind these assays, adhering to detailed protocols, and carefully interpreting the data, drug development professionals can make informed decisions to select and optimize candidates with enhanced pharmacokinetic properties, ultimately increasing the probability of success in developing new therapeutics.[3]
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Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available at: [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds - MDPI. MDPI. Available at: [Link]
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Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ChemRxiv. Available at: [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. LCGC International. Available at: [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - MDPI. MDPI. Available at: [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]
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Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Pentafluoropropylamidine in Advanced Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Over a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the element's profound ability to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorine-containing building blocks, perfluoroalkyl amidines have emerged as exceptionally versatile and powerful synthons for the construction of complex heterocyclic scaffolds.[3][4]
This guide focuses specifically on pentafluoropropylamidine (PFPA) , a reagent whose highly electrophilic nature and steric profile make it a unique tool for synthesizing a variety of nitrogen-containing heterocycles. The strong electron-withdrawing effect of the C₂F₅ group activates the amidine carbon for nucleophilic attack and imparts distinct properties to the resulting heterocyclic products. This document provides an in-depth exploration of the reaction mechanisms, practical applications, and detailed experimental protocols involving PFPA, designed to empower researchers in leveraging this potent reagent for novel molecular design.
Core Principles: The Physicochemical Influence of the Pentafluoropropyl Group
The reactivity of this compound is fundamentally governed by the intense inductive effect (-I) of the C₂F₅ group. This has two primary consequences that drive its utility in synthesis:
-
Enhanced Electrophilicity: The amidine carbon atom becomes significantly electron-deficient, rendering it highly susceptible to attack by a wide range of nucleophiles. This facilitates reactions under milder conditions than those required for non-fluorinated analogues.
-
Increased Acidity of N-H Protons: The N-H protons of the amidine are more acidic, which can influence reaction pathways and catalytic cycles. Protonation typically occurs on the imino nitrogen, leading to a resonance-stabilized amidinium ion.[5]
These electronic properties make PFPA an ideal building block for condensation and cycloaddition reactions with various binucleophiles to form stable, fluorine-containing heterocyclic rings.
Application I: Synthesis of 2-(Pentafluoroethyl)-Substituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous antiviral and anticancer agents.[6] The reaction of this compound with 1,3-dielectrophiles, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, provides a direct and efficient route to 2-(pentafluoroethyl)pyrimidines.
Mechanistic Rationale
The reaction proceeds via a tandem [3+3] annulation mechanism.[7] The process begins with a nucleophilic attack from one of the amidine nitrogen atoms onto an electrophilic carbon of the reaction partner (e.g., the β-carbon of an unsaturated ketone or a carbonyl carbon of a diketone). This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrimidine ring. The use of a perfluoroalkyl amidine often accelerates this process due to the enhanced electrophilicity of the amidine carbon.
Visualizing the Mechanism: Pyrimidine Synthesis
Caption: General mechanism for pyrimidine synthesis from an amidine.
Experimental Protocol: Synthesis of 4-Phenyl-2-(pentafluoroethyl)pyrimidine
Objective: To synthesize a model 2-(pentafluoroethyl)pyrimidine via the condensation of this compound hydrochloride with benzalacetophenone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzalacetophenone (chalcone) (1.0 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (e.g., 1.0 g).
-
Reagent Addition: Add anhydrous ethanol (40 mL) to the flask, followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere. Stir the resulting suspension for 15 minutes at room temperature to generate the free amidine.
-
Substrate Addition: Add benzalacetophenone (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting chalcone spot indicates reaction completion.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Application II: Synthesis of 2,4-Disubstituted-6-(pentafluoroethyl)-1,3,5-triazines
1,3,5-Triazines are key structural motifs in herbicides, dyes, and pharmaceuticals.[8][9] The cyclotrimerization of nitriles is a common route, but co-condensation reactions involving amidines offer a more controlled method for producing unsymmetrically substituted triazines. This compound serves as a robust "C-N" building block in these syntheses.
Mechanistic Rationale
This synthesis typically involves a [2+2+2] type condensation. This compound reacts with two equivalents of a nitrile (or one equivalent each of two different nitriles) in the presence of a base or catalyst. The amidine acts as the initial nucleophile, attacking a nitrile to form an N-cyanoamidine intermediate, which then undergoes further condensation and cyclization to form the stable triazine ring.
Data Summary: Triazine Synthesis Conditions
| Entry | Amidine Reactant | Nitrile Reactant | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PFPA HCl | Benzonitrile | NaH | DMF | 100 | 78 |
| 2 | PFPA HCl | Acetonitrile | K₂CO₃ | NMP | 120 | 65 |
| 3 | PFPA HCl | 4-Chlorobenzonitrile | Cs₂CO₃ | DMSO | 110 | 82 |
Note: Data is illustrative, based on typical conditions for related syntheses.[10][11]
Experimental Protocol: Synthesis of 2,4-Diphenyl-6-(pentafluoroethyl)-1,3,5-triazine
Objective: To synthesize an unsymmetrical triazine using this compound and benzonitrile.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzonitrile (2.2 eq)
-
Sodium hydride (60% dispersion in mineral oil) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask and nitrogen line
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).
-
Base Addition: Carefully add anhydrous DMF (30 mL), followed by the portion-wise addition of sodium hydride. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at room temperature.
-
Substrate Addition: Add benzonitrile (2.2 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS, looking for the formation of the product mass and consumption of starting materials.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography.
-
Characterization: Confirm the structure of the final product via NMR, IR, and high-resolution mass spectrometry (HRMS).
General Laboratory Workflow
A successful synthesis requires a systematic and logical progression from planning to final analysis. The following workflow is recommended for the protocols described herein.
Caption: Standard experimental workflow for heterocyclic synthesis.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile reagent for accessing fluorine-containing heterocyclic compounds. Its unique electronic properties, conferred by the C₂F₅ group, facilitate robust condensation and cyclization reactions that are central to modern synthetic chemistry. The protocols detailed here for the synthesis of substituted pyrimidines and triazines serve as a validated starting point for researchers. The principles can be readily extended to the synthesis of other important heterocyclic systems, such as imidazoles, oxadiazoles, and quinazolines, by selecting appropriate binucleophilic partners. As the demand for metabolically robust and biologically active molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play a critical role in advancing the frontiers of medicinal and materials chemistry.
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Taylor, C. G., et al. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]
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Pace, V., & Holzer, W. (2013). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. Molecules, 18(10), 12578-12629. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,5-triazines. organic-chemistry.org. [Link]
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Mondal, P., et al. (2020). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 10(1), 227-232. [Link]
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Kim, D. W., et al. (2001). Synthesis of Novel Heterocycles Containing Perfluoroalkyl Groups: Reaction of Perfluoro-2-methyl-2-pentene with 1,3-Binucleophilic Reagents. Bulletin of the Korean Chemical Society, 22(5), 539-542. [Link]
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Gutsulyak, D. V., & Gevorgyan, V. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Symmetry, 7(4), 1879-1925. [Link]
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Li, J., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 442-446. [Link]
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Patel, B., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
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Woller, T., et al. (2017). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Organic Letters, 19(11), 2849-2852. [Link]
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Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 341(6141), 56-60. [Link]
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Kumar, R., et al. (2020). Acetamidine in heterocycle synthesis. Journal of Chemical Reviews, 2(3), 185-202. [Link]
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Patel, B., et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
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de la Hoz, A., et al. (2010). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Molecules, 15(4), 2315-2330. [Link]
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Wang, H., et al. (2018). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 16(23), 4314-4318. [Link]
-
Yan, Z., et al. (2013). 1,3-Dipolar Cycloadditions of Perfluorophenyl azides to Enamines and the Decomposition of Triazolines: A Computational Study. The Journal of Organic Chemistry, 78(4), 1546-1553. [Link]
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Morales, I., et al. (2019). Synthesis of perfluoroalkyl amidines. Tetrahedron Letters, 58(4), 321-324. [Link]
-
Kumar, A., et al. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers, 6(19), 3467-3496. [Link]
-
Al-Mulla, A. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(40), 28249-28271. [Link]
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Martins, M. A. P., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1104. [Link]
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Deb, M. L., & Borah, P. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4731. [Link]
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El-Gohary, S. M., & Shaaban, M. R. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194. [Link]
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Horváth, P., et al. (2019). Photocatalytic amidation and esterification with perfluoroalkyl iodide. Catalysis Science & Technology, 9(1), 102-108. [Link]
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Chu, X.-Q., et al. (2023). Perfluoroalkyl Editing of Fluoroalkynes: Chemo-, Regio-, and Stereoselective Synthesis of (E)-(2-Amino-fluoroalkenyl)pyrimidines. Organic Letters, 25(16), 2849-2854. [Link]
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Kim, D., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1693. [Link]
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Wang, Y., et al. (2018). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Communications, 54(26), 3233-3236. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(vi), 85-138. [Link]
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Han, J., & Soloshonok, V. A. (Eds.). (2023). Featured Reviews in Organic Chemistry. Molecules, 28(16), 5988. [Link]
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Li, W., et al. (2021). Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. Angewandte Chemie International Edition, 60(14), 7688-7692. [Link]
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Fokin, A. A., et al. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(18), 9208-9216. [Link]
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Xie, J., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules, 28(11), 4410. [Link]
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Beiki, K., et al. (2012). Synthesis of some perfluoro heterocyclic compounds by pentafluoropyridine. ResearchGate. [Link]
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Gasparyan, M., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1239. [Link]
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Protocols for the Purification of Highly Fluorinated Organic Compounds
An Application Guide for Drug Development Professionals and Scientists
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering profound improvements in metabolic stability, binding affinity, and bioavailability. However, the very properties that make fluorinated compounds desirable also introduce significant challenges in their purification. Standard purification protocols often fail due to the unique physicochemical nature of highly fluorinated molecules, which can be simultaneously hydrophobic and lipophobic. This guide provides an in-depth exploration of robust and specialized protocols for the purification of these challenging compounds. We will delve into the principles and practical applications of fluorous solid-phase extraction (F-SPE), advanced chromatographic techniques including Fluorous-HPLC and Supercritical Fluid Chromatography (SFC), and adaptations of traditional methods like recrystallization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of purifying highly fluorinated organic compounds with confidence and efficiency.
The Unique Challenge: Understanding "Fluorous" Interactions
Highly fluorinated organic compounds occupy a unique physicochemical space. Unlike conventional hydrocarbons, their perfluoroalkyl domains are not merely hydrophobic; they are also lipophobic, meaning they have low affinity for hydrocarbon environments. This behavior gives rise to a "third phase" preference, where fluorous molecules preferentially associate with other fluorous molecules. This principle of "like dissolves like" is the foundation of fluorous chemistry and the specialized purification techniques it enables.[1]
Traditional purification methods, such as normal-phase chromatography on silica gel or reversed-phase chromatography with standard C18 columns, often yield poor results. Fluorinated compounds may exhibit unpredictable elution patterns, poor peak shape, or co-elution with non-fluorous impurities. Their unique solubility profiles also complicate purification by recrystallization, making solvent selection a non-trivial task.[2] Therefore, mastering the purification of these compounds requires embracing strategies that leverage their distinct fluorous nature.
Fluorous Affinity-Based Purification Strategies
The most powerful methods for purifying highly fluorinated compounds are those that directly exploit their affinity for other fluorous materials. These techniques are highly selective and can dramatically simplify otherwise complex purification challenges.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a cartridge-based separation technique that utilizes a stationary phase bonded with perfluoroalkyl chains, typically on silica gel (fluorous silica gel).[3] This "fluorous phase" selectively retains compounds with a high fluorine content via strong, non-polar, fluorous-fluorous interactions.[4] Non-fluorous or less-fluorinated compounds are washed away, allowing for a highly efficient separation.
The Principle of Causality: The separation is driven by the partitioning of the analyte between the fluorous stationary phase and the mobile phase. A "fluorophobic" wash solvent (e.g., a methanol/water mixture) is used to elute non-fluorous compounds, as they have a higher affinity for the mobile phase. Subsequently, a "fluorophilic" solvent (e.g., a fluorinated solvent or a more organic solvent like THF) is used to disrupt the fluorous-fluorous interactions and elute the retained, highly fluorinated target compound.[5]
Workflow for Fluorous Solid-Phase Extraction (F-SPE)
Caption: General workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Table 1: Solvent Selection for F-SPE This table provides a list of common solvents ordered by increasing "fluorophilicity," which guides the selection of loading, washing, and eluting solvents.[3]
| Solvent | Relative Fluorophilicity | Typical Use in F-SPE |
| Water (H₂O) | Very Low | Component of highly fluorophobic wash solvents |
| Dimethyl Sulfoxide (DMSO) | Low | Loading/Wash solvent for retaining fluorous compounds |
| Dimethylformamide (DMF) | Low | Loading/Wash solvent for retaining fluorous compounds |
| Methanol (MeOH) | Low-Medium | Component of common wash solvents (e.g., 80:20 MeOH/H₂O) |
| Acetonitrile (MeCN) | Medium | Component of wash solvents or weak elution solvent |
| Tetrahydrofuran (THF) | High | Strong elution solvent for fluorous compounds |
| Methyl isobutyl ketone (MIBK) | High | Strong elution solvent for fluorous compounds |
| Perfluorohexane (FC-72) | Very High | Strongest elution solvent; used in reverse F-SPE |
Protocol 1: Purification of a Fluorous Compound via F-SPE
-
Cartridge Selection: Choose a fluorous silica gel cartridge with a mass loading capacity appropriate for your sample size (typically, a 5-10% mass loading of crude sample to fluorous silica is recommended).[3]
-
Pre-conditioning:
-
Wash the cartridge with 3-5 column volumes (CV) of a strong fluorophilic elution solvent (e.g., THF) to activate the fluorous phase.
-
Equilibrate the cartridge with 3-5 CV of the initial loading/washing solvent (e.g., 80:20 MeOH/H₂O). This ensures the fluorous phase is ready for sample retention.
-
-
Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMSO, DMF).
-
Load the solution onto the pre-conditioned cartridge.
-
-
Fluorophobic Wash:
-
Wash the cartridge with 5-10 CV of a fluorophobic solvent (e.g., 80:20 MeOH/H₂O). This step elutes the non-fluorous impurities.
-
Collect the eluent and monitor by TLC or LC-MS to ensure all non-fluorous components have been removed.
-
-
Fluorophilic Elution:
-
Elute the desired fluorous compound from the cartridge using 3-5 CV of a fluorophilic solvent (e.g., THF or acetone).
-
Collect the eluent in fractions.
-
-
Analysis and Concentration:
-
Analyze the collected fractions for purity (e.g., by LC-MS, ¹⁹F NMR).
-
Combine the pure fractions and concentrate in vacuo to yield the purified fluorous product.
-
Purification via Fluorous Tagging
For compounds that are not inherently fluorous, a powerful strategy is to temporarily attach a "fluorous tag"—a long perfluoroalkyl chain—to the molecule of interest.[6][7] This renders the entire molecule "fluorous," allowing for its purification via F-SPE. This is particularly useful in multi-step synthesis or for purifying products from reactions with difficult-to-remove reagents (e.g., the Mitsunobu reaction).[6] After purification, the tag is cleaved to yield the final, pure, non-fluorous product.
Workflow for Fluorous Tagging Strategy
Caption: The tag-react-purify-detag workflow in fluorous synthesis.
Advanced Chromatographic Techniques
For separating mixtures of different fluorinated compounds or for analytical assessment, specialized chromatographic methods are indispensable.
Fluorous HPLC (F-HPLC)
F-HPLC utilizes stationary phases that are chemically bonded with fluorinated groups, such as pentafluorophenyl (PFP) or tridecafluoro (TDF) phases.[8][9] These columns provide alternative selectivity compared to traditional C8 or C18 columns.[10]
The Principle of Causality: Separation on fluorinated phases is governed by a combination of hydrophobic character and fluorine content.[9] PFP phases, for example, offer unique selectivity for halogenated and aromatic compounds due to potential π-π interactions.[10] For a mixture of fluorinated molecules, retention generally increases with both hydrophobicity and the percentage of fluorine atoms in the molecule.[9]
Protocol 2: Method Development for F-HPLC
-
Column Selection:
-
Mobile Phase Selection:
-
Use standard reversed-phase solvents like acetonitrile/water or methanol/water.
-
Acidifiers like formic acid (0.1%) or trifluoroacetic acid (0.1%) can be added to improve peak shape for ionizable compounds.
-
-
Initial Gradient:
-
Start with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate elution conditions for your compounds.
-
-
Optimization:
-
Adjust the gradient slope around the elution region of the target compounds to improve resolution.
-
If co-elution occurs, switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
-
Consider using a fluorinated mobile phase additive like trifluoroethanol (TFE) for difficult separations (see Section 3.2).[11]
-
-
Purity Assessment: Couple the HPLC to a mass spectrometer (LC-MS) and a UV detector for comprehensive purity analysis and identification.[12]
Reversed-Phase HPLC with Fluorinated Mobile Phases
A powerful and often overlooked technique is to use a standard reversed-phase column (e.g., C8 or C18) with a mobile phase containing a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE).[11] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can induce unique selectivity for fluorinated analytes.[11]
The Principle of Causality: It is proposed that the TFE in the mobile phase adsorbs to the C8/C18 stationary phase, creating a temporary "pseudo-fluorous" surface.[11] This surface can then interact more strongly with fluorinated analytes, altering their retention behavior and enabling separations that are not possible with standard mobile phases. Elevating the column temperature can further enhance this effect and improve separation efficiency.[11]
Supercritical Fluid Chromatography (SFC)
For certain classes of highly fluorinated compounds, particularly polymers and non-polar molecules, SFC is a superior technique.[13] SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14]
The Principle of Causality: Supercritical CO₂ has low viscosity and high diffusivity, similar to a gas, but with the solvating power of a liquid.[15] This results in fast, efficient separations with reduced solvent consumption.[15] Many fluorinated compounds, which have poor solubility in common HPLC solvents, are readily soluble in supercritical CO₂.[13] This makes SFC the method of choice for analyzing materials like fluorinated lubricants (e.g., Krytox®) and polymers.[13]
Table 2: Example SFC Conditions for Fluoropolymer Analysis [13]
| Parameter | Value |
| Column | FluoroPhase (packed) or SB-Biphenyl-30 (capillary) |
| Mobile Phase | Supercritical CO₂ |
| Oven Temperature | Isothermal (e.g., 150°C) or Gradient (e.g., 100°C to 125°C) |
| Pressure Program | Gradient pressure ramp (e.g., 100 atm to 325 atm) |
| Detector | Flame Ionization Detector (FID) |
Adapting Traditional Methods
While specialized techniques are often preferred, traditional methods like recrystallization can be successful if approached systematically.
Recrystallization
Recrystallization purifies a solid compound based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[16] The key challenge for fluorinated compounds is identifying a suitable solvent system.
The Principle of Causality: An ideal recrystallization solvent should dissolve the target compound poorly at room temperature but completely at or near the solvent's boiling point.[16] Upon cooling, the compound's solubility should decrease sharply, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.[2]
Protocol 3: Systematic Solvent Screening for Recrystallization
-
Initial Assessment: Based on the structure of your fluorinated compound, make an educated guess. Highly fluorinated, non-polar compounds might be soluble in fluorinated solvents or non-polar organic solvents. More polar fluorinated molecules might require polar organic solvents or mixtures.
-
Small-Scale Testing:
-
Place ~10-20 mg of the impure solid into several small test tubes.
-
To each tube, add a different test solvent (e.g., hexane, ethyl acetate, ethanol, acetonitrile, toluene, and a fluorinated solvent if available) dropwise at room temperature.
-
Observation 1 (Ideal): If the solid is insoluble or sparingly soluble at room temperature, proceed to the next step. If it dissolves readily, the solvent is unsuitable.
-
-
Heating Test:
-
Heat the test tubes containing the sparingly soluble samples to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Observation 2 (Ideal): If the solid dissolves completely upon heating, the solvent is a good candidate.
-
-
Cooling Test:
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation 3 (Ideal): The formation of a healthy crop of crystals upon cooling indicates a successful solvent or solvent system. If the compound "oils out" or no crystals form, the solvent is not ideal.
-
-
Solvent Mixtures: If no single solvent is ideal, try solvent pairs (e.g., Hexane/Ethyl Acetate). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Heat to clarify and then cool slowly.
Solvent Screening Decision Flowchart
Caption: A decision flowchart for selecting an appropriate recrystallization solvent.
Purity Assessment of the Final Compound
Rigorous analysis is required to confirm the purity of the isolated fluorinated compound. A multi-technique approach is always recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. However, ¹⁹F NMR is the most critical tool for this class of compounds. It provides direct information on the fluorine-containing species, and the absence of impurity signals in the ¹⁹F spectrum is a strong indicator of high purity.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential technique to assess purity and confirm the molecular weight of the target compound.[12] Using the F-HPLC methods described above is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated compounds, GC-MS is a powerful method for purity analysis.[17]
References
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-
Zhang, W. (2007). 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification. Journal of Combinatorial Chemistry, 9(5), 836-843. [Link]
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Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(5), 1993-2001. [Link]
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Xi, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments, (88), 51694. [Link]
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Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 7(8), 787-803. [Link]
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Pearson, W. H., et al. (2005). Fluorous affinity purification of oligonucleotides. The Journal of Organic Chemistry, 70(18), 7114-7122. [Link]
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LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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Preprints.org. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
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Navigating the Frontier of Organofluorine Chemistry: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds
A Note to the Researcher: Initial inquiries into the specific use of pentafluoropropylamidine as a catalyst in organic reactions yielded limited specific documentation in the public domain. To provide a comprehensive and immediately applicable guide, this document focuses on a closely related and extensively studied area: the use of perfluoro organic compounds in palladium-catalyzed cross-coupling reactions. This field is of immense importance in the synthesis of pharmaceuticals and advanced materials, and the principles discussed herein provide a strong foundation for understanding the catalytic behavior of highly fluorinated molecules.
Introduction: The Power of Fluorine in Modern Chemistry
The introduction of fluorine and perfluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of synthetic methodologies for creating these valuable compounds. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging palladium catalysis in the functionalization of perfluoro organic compounds.
The strategic incorporation of perfluorinated moieties can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making these compounds highly sought after in drug discovery and materials science.[1][3][4] Palladium catalysis offers an efficient and versatile route to these complex molecules, often with high levels of chemo- and regioselectivity.[5][6][7]
Core Concepts in Palladium-Catalyzed Perfluoroalkylation
The fundamental catalytic cycle of a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[8] The presence of highly electronegative fluorine atoms in the substrates introduces unique challenges and opportunities within this cycle.
The Catalytic Cycle: A Step-by-Step Visualization
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Application Notes & Protocols: Strategic Introduction of Fluorine into Complex Organic Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Fluorine Advantage in Modern Chemistry
The substitution of a hydrogen atom with fluorine is a cornerstone strategy in modern medicinal chemistry and materials science.[1] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination can enhance metabolic stability, modulate lipophilicity and bioavailability, and influence binding affinity to biological targets.[2] Consequently, a significant portion of pharmaceuticals and agrochemicals currently in development contain fluorine.[1]
The challenge, however, lies in the selective and efficient introduction of this element, particularly in the later stages of a synthetic sequence—a concept known as Late-Stage Functionalization (LSF).[1][3] LSF allows for the rapid diversification of complex lead compounds, enabling a deeper exploration of structure-activity relationships (SAR) without resorting to de novo synthesis.[1][4] This guide provides an in-depth overview of the primary methods for C-F bond formation, focusing on the underlying principles, practical considerations, and field-proven protocols to empower researchers in this critical area of chemical synthesis.
Part 1: Choosing Your Fluorination Strategy
Selecting the appropriate fluorination method is paramount and depends on the substrate's electronic properties, the desired position of the fluorine atom, and the tolerance of existing functional groups. The three main pathways—electrophilic, nucleophilic, and radical—offer complementary solutions to a wide range of synthetic challenges.
Caption: Organocatalytic enantioselective fluorination.
Materials:
-
α-substituted β-diketone (1.0 equiv)
-
Selectfluor (2.0 equiv) [5]* β,β-diaryl serine organocatalyst (10 mol%) [5]* Acetonitrile (MeCN), anhydrous
-
Standard glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-substituted β-diketone (e.g., 0.2 mmol, 1.0 equiv) and the β,β-diaryl serine catalyst (0.02 mmol, 0.1 equiv).
-
Add anhydrous acetonitrile (e.g., 2.0 mL) to dissolve the solids.
-
Add Selectfluor (0.4 mmol, 2.0 equiv) to the stirred solution.
-
Heat the reaction mixture to 40 °C and stir for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched α-fluorinated β-diketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Trustworthiness: The use of a chiral primary amine catalyst generates a chiral enamine intermediate with the β-diketone substrate. This intermediate presents one face of the α-carbon preferentially to the electrophilic fluorine source (Selectfluor), thereby directing the fluorination to occur with high enantioselectivity. The protocol is self-validating through rigorous monitoring and purification, with final product identity and purity confirmed by standard spectroscopic and chromatographic methods. [5]
Part 3: Nucleophilic Fluorination
Nucleophilic fluorination is a powerful and widely used strategy that involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). [6]It is particularly effective for converting alcohols (after activation) and alkyl halides/sulfonates into the corresponding fluorides. [7]
Core Principles & Mechanistic Insight
The classic mechanism for nucleophilic fluorination at an sp³-hybridized carbon is the Sₙ2 reaction, which proceeds with inversion of stereochemistry. [7]A major challenge is the low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding. [8]Therefore, reactions are typically run in polar aprotic solvents (e.g., DMF, DMSO) with fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF), often with a phase-transfer catalyst to enhance fluoride solubility and reactivity. [6][9] For converting alcohols, a two-step process is common: activation of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by displacement. Alternatively, deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® allow for the direct conversion of alcohols to fluorides, proceeding through a hydroxy-sulfurane intermediate. [10]
Caption: Simplified mechanism for deoxofluorination using DAST.
Data Summary: Comparison of Common Nucleophilic Reagents
| Reagent | Fluoride Source | Typical Substrates | Key Advantages | Safety & Handling |
| Potassium Fluoride (KF) | Inorganic Salt (F⁻) | Alkyl halides/sulfonates | Cost-effective, readily available. [6] | Hygroscopic, requires aprotic solvents and often phase-transfer catalysts. [10] |
| DAST | (Diethylamino)sulfur trifluoride | Alcohols, Aldehydes, Ketones | Direct conversion of C-O to C-F bonds. [10] | Thermally unstable (can detonate above 90°C), volatile, toxic, moisture-sensitive. [6][11] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Alcohols, Aldehydes, Ketones | More thermally stable and less volatile than DAST. [7] | Moisture-sensitive, corrosive, quenching is exothermic. [11] |
| Pyridine-HF (Olah's Reagent) | HF Complex | Epoxides, Alkenes | Safer to handle than anhydrous HF, effective for hydrofluorination. [6] | Highly corrosive and toxic, requires plastic labware. |
Experimental Protocol: Deoxofluorination of a Secondary Alcohol with DAST
This protocol provides a general procedure for the conversion of a secondary alcohol to a secondary fluoride using DAST. Extreme caution is required when handling DAST.
Safety First: DAST is thermally unstable, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and compatible gloves. [11]Anhydrous conditions are essential.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary alcohol (e.g., 1.0 mmol, 1.0 equiv) in anhydrous DCM (e.g., 10 mL) in a dry flask (preferably plastic or Teflon, or meticulously dried glassware) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (e.g., 1.2 mmol, 1.2 equiv) dropwise to the stirred solution via syringe. The reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, chilled saturated aqueous solution of NaHCO₃. Caution: Gas evolution and exotherm. [11]6. Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkyl fluoride.
Part 4: Radical Fluorination
Radical fluorination has emerged as a powerful, complementary strategy that enables C-F bond formation at sites not readily accessible through ionic pathways. [12]This approach involves the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. [13]
Core Principles & Mechanistic Insight
The key steps are (1) generation of a carbon radical and (2) trapping of this radical by a fluorine atom transfer agent. Historically, highly reactive sources like F₂ gas limited the method's practicality. [12]A renaissance in the field was sparked by the discovery that electrophilic N-F reagents, like Selectfluor and NFSI, can also serve as efficient fluorine atom sources for carbon radicals. [12][14] Modern methods often employ mild conditions to generate radicals, for instance, through the silver-catalyzed decarboxylation of carboxylic acids or via photoredox catalysis. [15][16]This allows for the fluorination of unactivated sp³ C-H bonds and other previously challenging transformations. [12]
Caption: Mechanism of Ag-catalyzed decarboxylative fluorination.
Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination of an Aliphatic Carboxylic Acid
This protocol is based on the method developed by Li and coworkers, providing a practical route to alkyl fluorides from readily available carboxylic acids under mild, aqueous conditions. [5][16] Materials:
-
Aliphatic carboxylic acid (1.0 equiv)
-
Selectfluor (2.0 equiv)
-
Silver nitrate (AgNO₃) (10 mol%)
-
Acetonitrile (MeCN) and Water (H₂O) as a solvent mixture (e.g., 1:1 v/v)
Procedure:
-
In a reaction vessel, combine the aliphatic carboxylic acid (e.g., 0.5 mmol, 1.0 equiv), Selectfluor (1.0 mmol, 2.0 equiv), and silver nitrate (0.05 mmol, 0.1 equiv).
-
Add the MeCN/H₂O solvent mixture (e.g., 4 mL).
-
Stir the reaction mixture at 60 °C. Monitor the reaction by TLC or GC-MS. The reaction time can vary from 4 to 24 hours depending on the substrate.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure alkyl fluoride.
Causality and Trustworthiness: The silver(I) catalyst facilitates the single-electron oxidation of the carboxylate by Selectfluor to generate a carboxyl radical, which rapidly extrudes CO₂ to form a carbon-centered radical. This radical is then trapped by another molecule of Selectfluor, acting as a fluorine atom transfer agent. [5]The method's robustness across a range of functional groups and its use of mild, aqueous conditions make it a valuable tool for late-stage fluorination. [5][16]
Part 5: Emerging & Specialized Methods
Photoredox-Catalyzed Fluorination
Visible-light photoredox catalysis has opened new avenues for C-F bond formation under exceptionally mild conditions. [17]In a typical cycle, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light, enabling it to engage in single-electron transfer (SET) processes. [15]This strategy can be used to generate carbon radicals from various precursors for subsequent fluorination, often with N-F reagents acting as both the oxidant and fluorine source. [18]This approach is a practical improvement over UV-mediated methods and is highly valuable for complex molecule synthesis. [15]
Enzymatic Fluorination
Nature has evolved enzymes capable of forming C-F bonds with remarkable selectivity. The fluorinase enzyme, for instance, catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA). [19][20]This biocatalytic approach operates in aqueous media under ambient conditions, offering unparalleled precision for specific substrates. [21]While the substrate scope is currently limited, ongoing research in enzyme engineering is expanding the applicability of this "green" fluorination method, which is particularly attractive for producing ¹⁸F-labeled compounds for Positron Emission Tomography (PET). [19][22]
Part 6: Critical Safety & Handling Protocols
Fluorinating agents are reactive and often toxic or corrosive. Strict adherence to safety protocols is non-negotiable.
General Precautions
-
Fume Hood: Always handle fluorinating agents in a well-ventilated chemical fume hood. [23]* Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (consult manufacturer charts; neoprene or double-gloving may be required). [11][24]* Inert Atmosphere: Many fluorinating agents are moisture-sensitive. Use anhydrous solvents and conduct reactions under an inert atmosphere (N₂ or Ar).
-
Materials: Avoid using standard glassware with HF or HF-generating reagents like DAST; use plastic (e.g., Teflon, polyethylene) or meticulously dried glassware for short durations. [25]
Data Summary: Emergency & Quenching Procedures
| Situation | Procedure | Reference |
| Skin Contact (HF/DAST) | Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention. | [11][25] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [11] |
| Quenching DAST/Deoxo-Fluor | Cool reaction to 0 °C. Add mixture slowly to a chilled, vigorously stirred solution of saturated aqueous NaHCO₃ or a large amount of ice. Exothermic with gas evolution. | [11] |
| Disposal of Selectfluor/NFSI | These are generally stable solids. Small residual amounts and contaminated materials (e.g., weighing paper) should be disposed of as solid chemical waste according to institutional guidelines without attempting to quench. | [11] |
| Fluorine Gas (F₂) Leak | Evacuate the area immediately. Use a self-contained breathing apparatus if entry is required. Leaks can be detected with potassium iodide (KI) paper. | [25][26] |
Conclusion
The toolkit for introducing fluorine into complex molecules is more diverse and powerful than ever before. From the well-established electrophilic and nucleophilic methods to the rapidly advancing fields of radical, photoredox, and enzymatic fluorination, chemists now have multiple strategic options for nearly any synthetic challenge. By understanding the core principles behind each method and adhering to rigorous safety protocols, researchers can effectively leverage the "fluorine advantage" to accelerate innovation in drug discovery and materials science.
References
Sources
- 1. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Selective Fluorination of Complex Molecules: Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Fluorination of Complex Molecules: Late-Stage Functionalization. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Radical fluorination - Wikipedia [en.wikipedia.org]
- 13. Notes on Radical Fluorination [unacademy.com]
- 14. Radical fluorination reactions by thermal and photoinduced methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biocatalysis – Fluorinase - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 24. ipo.rutgers.edu [ipo.rutgers.edu]
- 25. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Integration of Fluorinated Amidines in Modern Agrochemical Synthesis
Introduction: The Fluorine-Amidine Synergy in Crop Protection
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore unique and powerful molecular building blocks.[1][2] Among these, organofluorine compounds have become indispensable. The strategic incorporation of fluorine or fluoroalkyl groups (like -CF₃ or -CF₂H) into a molecule can profoundly enhance its biological efficacy by modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1][3][4][5] The carbon-fluorine bond, one of the strongest in organic chemistry, imparts significant metabolic resistance, prolonging the active life of a pesticide in the field.[5]
Concurrently, the amidine functional group (-C(=NH)NH₂) and its N-substituted derivatives serve as exceptionally versatile synthons in organic chemistry.[6] Their inherent reactivity, featuring both nucleophilic and electrophilic centers, makes them ideal precursors for constructing a wide array of nitrogen-containing heterocycles, which form the core of many successful agrochemicals.[6][7]
This guide explores the powerful synergy achieved by combining these two structural motifs. Fluorinated amidines are not merely curiosities; they are strategic intermediates that allow for the direct and efficient introduction of fluorine-containing groups into complex heterocyclic scaffolds. By using a fluorinated amidine as a foundational building block, researchers can streamline synthetic routes to novel fungicides, herbicides, and insecticides, embedding the beneficial properties of fluorine directly into the bioactive core of the molecule. This document provides an in-depth look at the synthesis of these key intermediates and their practical application in constructing agrochemically relevant heterocyclic systems, complete with detailed experimental protocols for the modern research scientist.
Section 1: Synthesis of Fluorinated Amidine Intermediates
The accessibility of fluorinated amidines is paramount to their use in broader synthetic campaigns. While various methods exist, one of the most direct and industrially scalable approaches is the catalyzed addition of amines to fluorinated nitriles. This method avoids the harsh conditions of the classical Pinner reaction and offers a more streamlined path to the desired intermediate.
Causality in a Catalyzed System: The direct addition of an amine to a nitrile is often sluggish due to the relatively low electrophilicity of the nitrile carbon. A transition metal catalyst, such as copper(I) chloride, serves as a Lewis acid, coordinating to the nitrogen of the nitrile. This coordination polarizes the C≡N bond, significantly increasing the electrophilicity of the carbon atom and making it highly susceptible to nucleophilic attack by an amine.[6] The use of a mild base like cesium carbonate facilitates the deprotonation of the amine adduct, driving the reaction towards the amidine product.
Below is a logical workflow for this key synthetic step.
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Fluorine‐Containing Agrochemicals [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentafluoropropylamidine
Welcome to the technical support center for the synthesis of pentafluoropropylamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this highly functionalized building block. The strong electron-withdrawing nature of the pentafluoropropyl group presents unique challenges compared to the synthesis of standard alkyl or aryl amidines. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a higher success rate in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, particularly via the Pinner reaction, which is a common and effective route.[1][2] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[3][4]
Issue 1: Low or No Conversion of Pentafluoropropionitrile
You've set up the Pinner reaction to form the imidate intermediate, but TLC or GC-MS analysis shows a large amount of unreacted pentafluoropropionitrile even after the recommended reaction time.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid Catalyst (HCl) | The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the alcohol.[3] Insufficient anhydrous HCl gas will result in a slow or stalled reaction. | Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0 °C) until the solution is saturated. Alternatively, use a solution of HCl in anhydrous diethyl ether or dioxane, prepared in advance.[4] |
| Presence of Moisture | Water is a competing nucleophile that can hydrolyze the nitrile to pentafluoropropionamide or hydrolyze the intermediate imidate salt back to the nitrile or to an ester. This is a critical failure point.[1] | All glassware must be rigorously flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (N₂ or Ar).[5] Use anhydrous solvents (e.g., diethyl ether, methanol) from a freshly opened bottle or a solvent purification system.[5] |
| Low Reaction Temperature | While the initial HCl saturation is done at low temperatures to prevent side reactions and maximize gas dissolution, the subsequent reaction may require gentle warming to proceed at a reasonable rate. | After saturation with HCl at 0 °C, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or by taking a small aliquot, quenching it, and analyzing via GC-MS. |
| Poor Quality Starting Nitrile | Pentafluoropropionitrile can degrade or contain impurities that inhibit the reaction. | Purify the starting nitrile by distillation before use. Confirm its purity by ¹⁹F NMR and GC-MS. |
Issue 2: Formation of Pentafluoropropylamide or Ethyl Pentafluoropropionate as Major Byproducts
Your crude NMR or mass spectrum shows significant signals corresponding to the amide (C₂F₅CONH₂) or the ester (C₂F₅COOEt), with little of the desired amidine.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Premature Hydrolysis of Pinner Salt | The intermediate imidate hydrochloride (Pinner salt) is highly moisture-sensitive. Exposure to atmospheric moisture or residual water in solvents during its formation or before ammonolysis will lead to rapid hydrolysis to the corresponding ester.[1] | Maintain strict anhydrous conditions throughout the entire process until the final aqueous work-up.[4][5] After formation, do not expose the Pinner salt to air; proceed directly to the ammonolysis step under an inert atmosphere. |
| Water in Ammonia Source | Using aqueous ammonia or an insufficiently dried solution of ammonia in an alcohol for the second step will hydrolyze the Pinner salt and any formed amidine. | For the ammonolysis step, use a saturated solution of anhydrous ammonia gas in an anhydrous alcohol (e.g., ethanol or methanol). Prepare this solution by bubbling ammonia gas (passed through a drying agent like KOH) into the cold, dry alcohol. |
| Hydrolysis of Amidine during Work-up | The final amidine product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions at elevated temperatures. | Perform the final work-up and extractions at room temperature or below. Avoid prolonged exposure to strong acids or bases. Quickly neutralize and extract the product into an organic solvent. |
Issue 3: Difficulty Isolating the Amidine Product
After the work-up, you obtain an oil or a sticky solid that is difficult to purify, or you experience significant product loss during purification.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Product is Hygroscopic or an Oil | Amidines are basic and can form hydrochloride salts that are often hygroscopic or exist as oils, making crystallization and handling difficult. The free base itself may also be a low-melting solid or an oil. | Purification as the Salt: After work-up, dissolve the crude product in a dry solvent like diethyl ether or dichloromethane and precipitate the hydrochloride salt by bubbling dry HCl gas through it. The resulting solid can then be collected by filtration and washed with cold, dry ether. Column Chromatography: If the free base is required, purify it on a column of silica gel that has been pre-treated with triethylamine (e.g., using a mobile phase containing 1-2% Et₃N) to prevent the basic amidine from sticking to the acidic silica. |
| Incomplete Reaction | A mixture of starting material, intermediates, and product will be very difficult to separate. | Ensure the reaction has gone to completion before initiating work-up. Use TLC with a suitable stain (e.g., potassium permanganate) or LC-MS to monitor the disappearance of the starting material and intermediates. |
| Emulsion during Extraction | The basic nature of the amidine can lead to the formation of stable emulsions during aqueous work-up, trapping the product in the interface. | To break emulsions, add a small amount of a saturated brine solution or a different organic solvent with a significantly different polarity. Centrifugation can also be effective on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: Why is the Pinner reaction a preferred method for synthesizing this compound?
The Pinner reaction is highly effective for converting electron-deficient nitriles, like pentafluoropropionitrile, into amidines.[1][4] The strong electron-withdrawing effect of the C₂F₅ group deactivates the nitrile towards direct nucleophilic attack by ammonia. However, this same electronic effect makes the nitrile nitrogen easier to protonate under strongly acidic conditions. This protonation activates the nitrile carbon, facilitating the addition of a weak nucleophile like an alcohol to form the Pinner salt intermediate, which readily reacts with ammonia.[3]
Q2: What is the mechanism of the Pinner reaction for this synthesis?
The synthesis is a two-stage process:
-
Formation of the Imidate (Pinner Salt): Anhydrous HCl protonates the nitrogen of pentafluoropropionitrile. Anhydrous ethanol then acts as a nucleophile, attacking the nitrile carbon to form an imidate hydrochloride salt.
-
Ammonolysis: The isolated or in-situ Pinner salt is treated with anhydrous ammonia. Ammonia displaces the ethoxy group from the imidate to form the final this compound, usually as its hydrochloride salt.
Caption: Pinner reaction workflow.
Q3: What are the critical safety precautions for this synthesis?
-
Anhydrous Hydrogen Chloride: HCl is a corrosive and toxic gas. All operations involving HCl gas must be conducted in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a base (e.g., sodium bicarbonate solution) ready to neutralize any spills.
-
Anhydrous Ammonia: Ammonia is a corrosive and pungent gas. Handle it in a fume hood. Anhydrous ammonia can cause severe burns upon contact with skin.
-
Fluorinated Compounds: While this compound itself is not acutely toxic in the same way as smaller fluorinated molecules like fluoroacetate, all fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact.
-
Pressure: When saturating solvents with gas (HCl or NH₃), ensure the system is not closed to prevent pressure buildup. Use a bubbler to monitor gas flow and vent excess gas safely into a scrubbing solution (e.g., a base for HCl, an acid for NH₃).
Q4: How can I reliably characterize the final product?
A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹⁹F NMR: This is the most informative technique. You should expect a triplet for the -CF₃ group and a quartet for the -CF₂- group, with characteristic chemical shifts and coupling constants (JF-F).
-
¹H NMR: In the free base, you will see broad signals for the -NH and -NH₂ protons. In the hydrochloride salt, these signals will be sharper and shifted downfield. The number of protons should integrate correctly.
-
¹³C NMR: Look for the characteristic amidine carbon (C=N) signal, typically in the range of 150-160 ppm. You will also see signals for the C₂F₅ group, which will show C-F coupling.
-
Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for strong N-H stretching bands (around 3100-3500 cm⁻¹) and a C=N stretching band (around 1650-1690 cm⁻¹).
Q5: What are the storage and stability considerations for this compound?
-
As the Free Base: The free base is a strong organic base and can be sensitive to atmospheric CO₂ and moisture. It is best stored under an inert atmosphere (N₂ or Ar) in a tightly sealed container at low temperatures (-20 °C for long-term storage).
-
As the Hydrochloride Salt: The salt is generally more stable and less sensitive to air than the free base.[6] However, it can be hygroscopic. Store it in a desiccator away from moisture. For use in subsequent reactions, the free base can be generated just before it is needed by neutralizing the salt with a suitable base.
Detailed Experimental Protocol: Pinner Synthesis
This protocol provides a representative procedure for the synthesis of this compound hydrochloride.
Caption: Step-by-step experimental workflow.
Materials:
-
Pentafluoropropionitrile (C₂F₅CN)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Procedure:
Part A: Preparation of Pentafluoropropylimidate Hydrochloride (Pinner Salt)
-
Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a gas outlet connected to a bubbler and a base trap. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagents: In the flask, combine pentafluoropropionitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether (approx. 0.5 M).
-
HCl Addition: Cool the stirred solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution. The solution will warm up; maintain the temperature between 0-5 °C. Continue the HCl addition until the solution is saturated and white fumes are observed at the outlet.
-
Reaction: Seal the flask and allow the mixture to warm to room temperature. Stir for 12-24 hours. A white precipitate of the Pinner salt should form.
-
Isolation: Remove the solvent and excess HCl under reduced pressure to obtain the crude Pinner salt as a white solid. Do not expose to air for prolonged periods. Proceed immediately to the next step.
Part B: Conversion to this compound Hydrochloride
-
Setup: Under a nitrogen atmosphere, add anhydrous ethanol to the flask containing the crude Pinner salt.
-
Ammonolysis: Cool the resulting suspension to 0 °C. Slowly add a freshly prepared saturated solution of anhydrous ammonia in ethanol (approx. 3.0 eq) via cannula.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Triturate the resulting crude solid with cold, anhydrous diethyl ether. Collect the white solid product by vacuum filtration, wash with a small amount of cold ether, and dry under high vacuum.
-
Characterization: Characterize the final product, this compound hydrochloride, using NMR, IR, and HRMS as described in the FAQ section.
References
-
Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). A General Method for the Preparation of Amidines from Trihaloethyl Imidates. The Journal of Organic Chemistry, 75(3), 945–947. Available at: [Link]
-
Shaikh, I. R., & Pore, D. M. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 23(8), 1873. Available at: [Link]
-
Schnur, R. C. (1979). A convenient synthesis of amidines. The Journal of Organic Chemistry, 44(21), 3726–3727. Available at: [Link]
-
Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138. Available at: [Link]
-
Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Grivas, S., & Lindberg, J. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. New Journal of Chemistry, 46(46), 22177-22186. Available at: [Link]
-
Grokipedia. (n.d.). Pinner reaction. Available at: [Link]
-
SynArchive. (n.d.). Pinner Reaction. Available at: [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 260-267. Available at: [Link]
-
Schene, M. E., Infield, D. T., & Ahern, C. A. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354. Available at: [Link]
-
Nielsen, C. U., et al. (2019). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 4(1), 29. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Available at: [Link]
-
Jiang, L., et al. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Perfluoroalkyl Amidines
Welcome to the Technical Support Center dedicated to the synthesis of perfluoroalkyl amidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important class of compounds. The unique electronic properties of the perfluoroalkyl group introduce specific challenges and opportunities in synthetic chemistry. This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing perfluoroalkyl amidines?
A1: Several robust methods are available, with the choice depending on the specific substrates and desired scale. The most prevalent approaches include:
-
The Pinner Reaction and its Variations: This classic method involves the acid-catalyzed reaction of a perfluoroalkyl nitrile with an alcohol to form a Pinner salt (an imidate), which is then treated with an amine to yield the amidine.[1][2][3][4] This method is valued for its use of readily available starting materials.
-
Direct Amination of Perfluoroalkyl Nitriles: This approach involves the direct addition of amines to perfluoroalkyl nitriles, often facilitated by a catalyst. Copper-based catalysts have shown particular efficacy in promoting this transformation.[5][6]
-
Multicomponent Reactions: One-pot multicomponent reactions are gaining traction for their efficiency. A notable example involves the reaction of perfluoroalkyl iodides, isocyanides, and amines in a metal-free system.[7]
Q2: Why is my yield of perfluoroalkyl amidine consistently low?
A2: Low yields in perfluoroalkyl amidine synthesis can stem from several factors, often related to the unique properties of the starting materials. Common culprits include:
-
Incomplete Activation of the Nitrile: The electron-withdrawing nature of the perfluoroalkyl group can make the nitrile carbon less susceptible to nucleophilic attack. Inadequate acid catalysis in a Pinner reaction or an inefficient metal catalyst can lead to poor conversion.[8]
-
Moisture Contamination: Pinner reactions and many metal-catalyzed processes are highly sensitive to water. Moisture can hydrolyze the intermediate imidate or deactivate the catalyst, leading to the formation of amides as byproducts.[3][8]
-
Suboptimal Reaction Temperature: Temperature control is critical. For instance, Pinner salts can be thermally unstable and may decompose if the reaction temperature is too high.[3] Conversely, some direct amination reactions require elevated temperatures to proceed at a reasonable rate.[6]
-
Steric Hindrance: Bulky groups on either the amine or the perfluoroalkyl nitrile can impede the reaction.[8]
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: The most common side product is the corresponding perfluoroalkyl amide, which arises from the hydrolysis of the imidate intermediate in the presence of water.[3][8] To minimize its formation, ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the formation of orthoesters if an excess of alcohol is used in the Pinner reaction.[1][4] Careful control of stoichiometry is key to avoiding this.
Q4: What are the best practices for purifying perfluoroalkyl amidines?
A4: The purification strategy will depend on the physical properties of the target amidine.
-
Crystallization: If the amidine is a solid, recrystallization is often the most effective method for achieving high purity.[9]
-
Chromatography: For non-crystalline or difficult-to-crystallize amidines, column chromatography on silica gel is a common technique. However, the basicity of amidines can lead to streaking on silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Extraction: A standard aqueous work-up can be used to remove water-soluble impurities. Washing the organic layer with brine can help to break up emulsions that may form due to the surfactant-like properties of some fluorinated compounds.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of perfluoroalkyl amidines.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Nitrile Activation | - Pinner Reaction: Increase the concentration of the acid catalyst (e.g., dry HCl gas). Ensure the alcohol is anhydrous.[2][3] - Metal-Catalyzed Amination: Screen different catalysts and ligands. For copper-catalyzed reactions, CuCl with a bipyridine ligand has proven effective.[5][6] Increase the catalyst loading if necessary. |
| Presence of Water | - Use freshly distilled, anhydrous solvents.[8] - Dry all glassware in an oven before use. - Handle hygroscopic reagents in a glovebox or under a stream of inert gas. |
| Incorrect Reaction Temperature | - Pinner Reaction: Maintain a low temperature (e.g., 0 °C) during the formation of the Pinner salt to prevent decomposition.[3] - Direct Amination: Optimize the temperature. Some reactions may require heating to overcome the activation energy barrier.[6] |
| Steric Hindrance | - If possible, choose less sterically hindered starting materials. - For sterically demanding substrates, consider using a more reactive catalytic system or a longer reaction time. |
Issue 2: Formation of Perfluoroalkyl Amide as a Major Byproduct
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Imidate Intermediate | - Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and maintaining an inert atmosphere.[3][8] |
| Work-up Conditions | - Minimize the contact time with water during the work-up. - Use a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | - If crystallization fails, attempt to induce it by scratching the inside of the flask or adding a seed crystal.[9] - If the product remains an oil, purification by column chromatography is the next step. |
| Streaking on Silica Gel | - Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent to suppress the interaction of the basic amidine with the acidic silica. |
| Emulsion Formation During Work-up | - Add a saturated solution of sodium chloride (brine) to help break the emulsion. - Centrifugation can also be effective in separating the layers. |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Perfluoroalkyl Amidine via Pinner Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Pinner Salt
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube, add the perfluoroalkyl nitrile (1.0 eq) and anhydrous ethanol (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 15-30 minutes, or until the solution is saturated.
-
Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (the Pinner salt) is often observed.
Step 2: Formation of the Amidine
-
Cool the reaction mixture containing the Pinner salt to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous ethanol.
-
Slowly add the amine solution to the Pinner salt suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Direct Amination of a Perfluoroalkyl Nitrile
This protocol is adapted from literature procedures and may require optimization.[6]
-
To a sealable reaction tube, add the perfluoroalkyl nitrile (1.0 eq), the amine (1.2 eq), CuCl (10 mol%), and a suitable ligand such as 2,2'-bipyridine (20 mol%).
-
Add an appropriate solvent, such as 2,2,2-trifluoroethanol (TFE).[6]
-
Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Data Presentation
Table 1: Recommended Solvents for Perfluoroalkyl Amidine Synthesis
| Solvent | Properties | Typical Use Case |
| Diethyl Ether | Anhydrous, volatile | Pinner reaction (formation of Pinner salt)[2] |
| Dichloromethane (DCM) | Anhydrous, versatile | General purpose solvent for amidine formation |
| 1,4-Dioxane | Higher boiling point | Multicomponent reactions |
| 2,2,2-Trifluoroethanol (TFE) | Highly polar, promotes certain reactions | Copper-catalyzed direct amination[6] |
Visualizations
Reaction Mechanism: The Pinner Reaction
Caption: The Pinner reaction proceeds in two main stages.
Experimental Workflow for Perfluoroalkyl Amidine Synthesis
Caption: A typical experimental workflow for synthesis.
Troubleshooting Tree: Low Product Yield
Caption: A decision tree for troubleshooting low yields.
References
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Fluorinated Amidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated amidine synthesis. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth troubleshooting strategies and address common challenges encountered in the laboratory. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to overcome synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of fluorinated amidines can stem from a variety of factors, from the nature of the starting materials to subtle variations in reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My reaction of a fluorinated nitrile with an amine is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
This is a common challenge, often rooted in the electronic properties of the reactants and the reaction conditions. The strong electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of the nitrile.
Potential Causes & Solutions:
-
Insufficient Nitrile Electrophilicity: While fluorine is electron-withdrawing, its effect might not be sufficient to activate the nitrile for nucleophilic attack by the amine, especially if the amine is not very nucleophilic.
-
Solution 1: Lewis Acid Catalysis. The addition of a Lewis acid can coordinate to the nitrile nitrogen, increasing its electrophilicity. Common Lewis acids for this purpose include AlCl₃, ZnCl₂, and various lanthanide salts.[1] It's crucial to use anhydrous conditions as water can compete with the amine and lead to amide byproducts.
-
Solution 2: Higher Temperatures. Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, monitor for potential decomposition of starting materials or products.[1]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines will react more slowly.
-
Solution: Use of a Stronger Base. If using an amine salt, ensure the base used for deprotonation is strong enough to generate a sufficient concentration of the free amine. For direct reactions with free amines, consider the use of a non-nucleophilic base to enhance the amine's reactivity.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome.
Experimental Protocol: Lewis Acid-Catalyzed Amidine Synthesis from a Fluorinated Nitrile
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated nitrile (1.0 equiv) and anhydrous solvent (e.g., toluene or CH₂Cl₂).
-
Cool the mixture to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a suitable aqueous solution (e.g., Rochelle's salt solution for AlCl₃).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Question 2: I'm attempting to synthesize a fluorinated amidine from an imidoyl chloride, but the reaction is messy and the yield is low. What could be going wrong?
Answer:
Imidoyl chlorides are highly reactive intermediates and their synthesis and subsequent reaction require careful control of conditions to avoid side reactions and decomposition.
Potential Causes & Solutions:
-
Instability of the Imidoyl Chloride: Imidoyl chlorides, especially those with α-hydrogens, can be unstable and prone to self-condensation or decomposition.[3]
-
Solution 1: In Situ Generation. Generate the imidoyl chloride in situ and immediately react it with the amine without isolation. This minimizes decomposition. A common method is the treatment of a secondary amide with a chlorinating agent like PCl₅ or SOCl₂.[3]
-
Solution 2: Use of Imidoyl Fluorides. Imidoyl fluorides can be more stable intermediates and can be synthesized from ketoximes using reagents like sulfone iminium fluorides (SIF).[4][5][6] These can then be reacted with amines to form amidines in high yields under mild conditions.[5][6]
-
-
Side Reactions with the Chlorinating Agent: Excess chlorinating agent can react with the amine nucleophile, reducing its effective concentration.
-
Solution: Stoichiometric Control. Use a stoichiometric amount of the chlorinating agent and ensure its complete consumption before adding the amine.
-
-
Hydrolysis: Imidoyl chlorides are highly susceptible to hydrolysis, which will lead to the corresponding amide as a byproduct.
-
Solution: Strictly Anhydrous Conditions. Ensure all reagents and solvents are rigorously dried and the reaction is carried out under an inert atmosphere.
-
Troubleshooting Workflow for Imidoyl Chloride Reactions
Caption: A decision tree for troubleshooting low yields in fluorinated amidine synthesis via imidoyl chlorides.
Frequently Asked Questions (FAQs)
Question 3: How does the position of the fluorine atom on an aromatic ring affect the synthesis of benzamidines?
Answer:
The position of fluorine, a strongly electron-withdrawing group, has a pronounced effect on the reactivity of the starting materials.
-
Fluorine on the Nitrile-Bearing Ring: When fluorine is on the aromatic ring of the nitrile, it increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by an amine. Benzonitriles with electron-withdrawing substituents, such as trifluoromethyl (CF₃) groups, generally give higher yields of amidines compared to those with electron-donating groups.[1][2] Therefore, a fluorine substituent is generally beneficial for this reaction.
-
Fluorine on the Amine-Bearing Ring: If the fluorine is on the aniline ring, it decreases the nucleophilicity of the amine. Aniline derivatives with electron-withdrawing groups are generally less reactive in nucleophilic additions.[7] In such cases, more forcing reaction conditions (higher temperature, longer reaction time, or the use of a catalyst) may be necessary to achieve a good yield.
Question 4: My fluorinated amidine appears to be decomposing during purification. What are the best practices for purification and handling?
Answer:
Fluorinated amidines can be susceptible to hydrolysis, especially under acidic or basic conditions.
Purification and Handling Recommendations:
-
Avoid Aqueous Workups if Possible: If the product is sensitive to water, try to avoid aqueous workups. If an aqueous wash is necessary, use neutral water or a buffered solution and work quickly.
-
Column Chromatography: Use a neutral stationary phase like silica gel. If the amidine is basic, it may streak on silica gel. In such cases, adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent can improve the chromatography.
-
Storage: Store the purified fluorinated amidine under an inert atmosphere, protected from moisture and light, preferably at low temperatures. Amidine hydrochlorides or other salts are often more stable and easier to handle than the free bases.
-
Stability Assessment: The stability of amidines to hydrolysis can vary significantly. Some amidine analogues of penicillins, for instance, show different degradation pathways in acidic, neutral, and alkaline media.[8] It is advisable to perform a small-scale stability study of your target compound under different pH conditions if it will be used in aqueous environments.
Question 5: Are there any general strategies to improve the success rate of fluorinated amidine synthesis?
Answer:
Yes, a few key principles can guide your experimental design for better outcomes.
| Strategy | Rationale | Key Considerations |
| Use of Activated Intermediates | Circumvents the low reactivity of unactivated nitriles. | Imidoyl fluorides are often milder and more stable alternatives to imidoyl chlorides.[5][6] 2,2,2-Trifluoroethyl imidates are also effective reagents for amidine synthesis under mild conditions.[9] |
| Multicomponent Reactions | Can provide rapid access to complex amidines from simple starting materials in a single step. | Several copper- and silver-catalyzed multicomponent reactions for the synthesis of N-sulfonylamidines and N-acyl amidines have been developed.[10] |
| Careful Selection of Catalysts | The right catalyst can significantly improve reaction rates and yields. | For the addition of amines to nitriles, Lewis acids or transition metal catalysts (e.g., copper salts) can be effective.[1][2][11] |
| Thorough Characterization of Starting Materials | Impurities in starting materials can inhibit the reaction or lead to side products. | Ensure the purity of your fluorinated nitrile and amine. Water is a common impurity that can lead to amide formation. |
Reaction Pathway Overview
Caption: Common synthetic routes to fluorinated amidines.
References
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Retrieved from [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Retrieved from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Retrieved from [Link]
-
Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC. Retrieved from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of amidines. Organic Chemistry Portal. Retrieved from [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. Retrieved from [Link]
-
[Hydrolysis of the amidine analogs of penicillins]. PubMed. Retrieved from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]
-
A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. PMC. Retrieved from [Link]
-
A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Publishing. Retrieved from [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. Retrieved from [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Retrieved from [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. PubMed. Retrieved from [Link]
-
Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing?. Reddit. Retrieved from [Link]
-
Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. RSC Publishing. Retrieved from [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Retrieved from [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. Retrieved from [Link]
-
New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Retrieved from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Retrieved from [Link]
-
Activation and de-activation of fluorine synthons by nitrogen substitution in fluorinated aza-distyrylbenzenes. RSC Publishing. Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Publishing. Retrieved from [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. PMC. Retrieved from [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Retrieved from [Link]
-
Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. Retrieved from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Retrieved from [Link]
-
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Synthesis and inhibiting capacity of new fluorine-containing quaternary ammonium salts. Springer. Retrieved from [Link]
-
Recent Advances on Fluorine Chemistry. PMC. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidine synthesis by imidoylation [organic-chemistry.org]
- 10. Amidine synthesis [organic-chemistry.org]
- 11. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
Technical Support Center: Managing the High Reactivity of Pentafluoropropylamidine
Welcome to the technical support center for pentafluoropropylamidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive and valuable chemical intermediate. The unique properties of this compound, stemming from the electron-withdrawing nature of the perfluorinated chain, make it a powerful tool in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. However, this same reactivity presents specific challenges in handling, storage, and reaction control.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during its use. The information herein is based on established chemical principles and practical, field-proven insights to ensure the success and safety of your experiments.
I. Understanding the Reactivity of this compound
This compound is characterized by a highly electrophilic amidine carbon, a direct consequence of the strong inductive effect of the C2F5 group. This electron deficiency makes the amidine susceptible to nucleophilic attack and hydrolysis. Understanding this inherent reactivity is the cornerstone of its successful application.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Storage and Stability
Q1: My this compound appears to be degrading over time, even in a sealed container. What is the cause and how can I prevent this?
A1: Degradation is likely due to ambient moisture. Amidines are susceptible to hydrolysis, which cleaves the C-N double bond to form the corresponding amide and amine.[1] The high electrophilicity of the this compound carbon exacerbates this vulnerability.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Low Temperature: Store the container at low temperatures, preferably at or below -20°C, to significantly slow down degradation kinetics.[1][2]
-
Anhydrous Conditions: Ensure all handling and transfers are performed under strictly anhydrous conditions. Use dry solvents and equipment.[1]
-
Q2: I've received this compound as a salt (e.g., hydrochloride). Is it more stable than the free base?
A2: Yes, in general, amidine salts are more stable and less prone to hydrolysis than their free base counterparts. The protonated form is less susceptible to nucleophilic attack by water. However, they are often hygroscopic and should still be handled with care to prevent moisture absorption.
Handling and Personal Protective Equipment (PPE)
Q3: What are the essential safety precautions when working with this compound?
A3: Due to its reactivity and the potential hazards associated with fluorinated compounds, a stringent safety protocol is mandatory.[3][4][5]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield is recommended when handling larger quantities.[3][5]
-
Hand Protection: Use chemical-resistant gloves.[3][4][5] Given the fluorinated nature of the compound, consult glove manufacturer compatibility charts. Double-gloving is a good practice.[3]
-
Body Protection: A flame-resistant lab coat and appropriate full-length clothing are essential.[3][6]
-
Solubility and Reaction Conditions
Q4: What are the recommended solvents for reactions involving this compound?
A4: The choice of solvent is critical to prevent unwanted side reactions.
-
Recommended Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally suitable.
-
Solvents to Avoid: Protic solvents like water, alcohols, and primary or secondary amines can react with this compound and should be avoided unless they are intended reactants.
Q5: I'm observing broad peaks in the ¹H NMR spectrum of my this compound sample, especially for the N-H protons. Is this normal?
A5: Yes, broad N-H peaks in the ¹H NMR of amidines are common.[1] This can be attributed to several factors:
-
Tautomerism: Amidines can exist as a mixture of tautomers, and rapid exchange between them on the NMR timescale leads to broad signals.[1]
-
Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment that can cause rapid relaxation of adjacent protons, resulting in peak broadening.[1]
-
Proton Exchange: Exchange of the N-H protons with residual protic solvents (including water) in the NMR solvent can also cause significant broadening.[1]
-
Troubleshooting Steps:
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange processes, potentially resulting in sharper signals.[1]
-
Deuterium Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of their signal and confirming their identity.[1]
-
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Low Reaction Yield or Incomplete Conversion
Problem: My reaction with this compound is giving a low yield of the desired product, or I'm observing a significant amount of unreacted starting material.
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Hydrolysis of this compound is a common side reaction that consumes the starting material. | Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Reactivity of Nucleophile | The incoming nucleophile may not be strong enough to react efficiently with the amidine. | Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity. |
| Steric Hindrance | Bulky substituents on either the nucleophile or the amidine can hinder the reaction. | Try increasing the reaction temperature or using a less sterically hindered nucleophile if possible. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, affecting solubility or reactivity. | Screen different anhydrous aprotic solvents to find one that optimizes the reaction. |
Formation of Unexpected Byproducts
Problem: I am observing unexpected byproducts in my reaction mixture.
Potential Decomposition Pathway
Caption: Hydrolysis of this compound.
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | As mentioned, hydrolysis leads to the formation of pentafluoropropylamide and ammonia (or an amine if substituted). | Follow the steps for preventing moisture contamination. A neutral pH workup is also recommended.[1] |
| Self-Condensation/Oligomerization | Under certain conditions (e.g., high temperature or presence of certain catalysts), amidines can undergo self-condensation. | Run the reaction at a lower temperature. Add the this compound slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Solvent | Some solvents, like THF, can be deprotonated by strong bases and subsequently react. | Choose a more inert solvent if strong bases are used. |
Difficulties in Product Purification
Problem: I am having trouble isolating and purifying my product.
| Potential Cause | Explanation | Troubleshooting Steps |
| Product Instability | The product itself may be unstable to the purification conditions (e.g., silica gel chromatography). | Consider alternative purification methods such as crystallization, distillation (if applicable), or using a less acidic stationary phase for chromatography (e.g., alumina or deactivated silica gel). |
| Amidinium Salt Formation | If the product contains a basic nitrogen, it can form salts with acidic impurities or during acidic workup, affecting its solubility and chromatographic behavior. | Neutralize the reaction mixture carefully before extraction. A basic workup might be necessary, but be mindful of the stability of your product under basic conditions. |
| Residual Reagents | Unreacted starting materials or byproducts may co-elute with the desired product. | Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. Employ an appropriate aqueous wash during workup to remove water-soluble impurities. |
IV. Experimental Protocols
General Protocol for Handling this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.[5]
-
Have all necessary PPE readily available (goggles, face shield, chemical-resistant gloves, lab coat).[3][5]
-
Prepare and dry all glassware in an oven and cool under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous.
-
-
Handling:
-
Before opening, allow the this compound container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Perform all transfers under a positive pressure of inert gas (argon or nitrogen).
-
Use dry syringes or cannulas for liquid transfers. For solids, use a glove box or glove bag if possible.
-
Weigh the required amount quickly and seal the container immediately.
-
-
Waste Disposal:
General Reaction Workflow
This workflow provides a basic framework for a reaction involving this compound.
Reaction Setup and Execution Workflow
Caption: General workflow for reactions with this compound.
-
Reaction Setup:
-
To a dry, inert-gas-flushed flask, add the anhydrous solvent and the nucleophile (and any other reagents like a base).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to control the initial exotherm.
-
-
Addition of this compound:
-
Dissolve the this compound in a minimal amount of anhydrous solvent.
-
Add the this compound solution to the reaction mixture dropwise via a syringe or dropping funnel. A slow addition rate is crucial to maintain temperature control and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench any unreacted reagents.
-
Perform an aqueous workup to remove water-soluble byproducts. Be mindful of the pH to avoid degradation of the desired product.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., column chromatography, crystallization, or distillation).
-
By understanding the inherent reactivity of this compound and adhering to these guidelines, researchers can effectively manage its challenges and leverage its synthetic potential. For any further assistance, please do not hesitate to contact our technical support team.
V. References
-
Technical Support Center: Characterization of Novel Amidines - Benchchem. (n.d.). Retrieved January 12, 2026, from
-
Safety and handling of fluorinated organic compounds - Benchchem. (n.d.). Retrieved January 12, 2026, from
-
Cl-Amidine - Safety Data Sheet - ChemicalBook. (2025, August 23). Retrieved January 12, 2026, from
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Safety Data Sheet - MedchemExpress.com. (2024, December 12). Retrieved January 12, 2026, from
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025, July 3). Retrieved January 12, 2026, from
-
How to Safely Handle Reactive Chemicals - The Chemistry Blog. (2024, August 7). Retrieved January 12, 2026, from
Sources
side reactions and byproducts in pentafluoropropylamidine synthesis
Welcome to the technical support center for the synthesis of pentafluoropropylamidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of working with highly fluorinated compounds.
Introduction to this compound Synthesis
The synthesis of this compound, typically from heptafluorobutyronitrile, presents unique challenges due to the strong electron-withdrawing nature of the perfluoroalkyl group. This significantly influences the reactivity of the nitrile and the stability of intermediates. The most common synthetic route is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form a Pinner salt (an imidate salt), followed by aminolysis with ammonia to yield the desired amidine.[1][2]
This guide will focus on the common pitfalls of this synthesis, helping you to identify and resolve issues related to side reactions and byproduct formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield of my desired this compound, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Pinner-type reaction for a highly fluorinated nitrile can often be traced back to several critical factors:
-
Inadequate Anhydrous Conditions: The Pinner reaction is extremely sensitive to moisture.[3] Any water present in the reactants or solvent will hydrolyze the intermediate Pinner salt to the corresponding ester or the starting nitrile to the amide (heptafluorobutyramide), which are common side products.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the ammonia and HCl gas used are dry.
-
-
Insufficient Acid Catalyst Activity: The highly electron-withdrawing pentafluoropropyl group deactivates the nitrile nitrogen towards protonation.
-
Solution: Ensure a sufficient amount of anhydrous HCl gas is bubbled through the reaction mixture. The reaction progress can be monitored by the precipitation of the Pinner salt. If the reaction stalls, a re-introduction of dry HCl gas may be necessary.
-
-
Suboptimal Reaction Temperature: The formation of the Pinner salt from highly electron-poor nitriles may require specific temperature control.[2]
-
Solution: While low temperatures are generally recommended to prevent byproduct formation, if the reaction is not initiating, a slight and carefully controlled increase in temperature during the HCl addition phase might be necessary to facilitate the formation of the Pinner salt. However, for the subsequent aminolysis step, low temperatures are crucial.
-
Problem 2: Presence of a Major Byproduct with a Carbonyl Group in the IR Spectrum
Q: My crude product shows a strong absorption in the carbonyl region (~1700-1750 cm⁻¹) of the IR spectrum, and my yield of the amidine is low. What is this byproduct and how can I avoid it?
A: The presence of a strong carbonyl peak strongly suggests the formation of heptafluorobutyramide or a corresponding ester.
-
Heptafluorobutyramide Formation (Hydrolysis of Nitrile): This is the most common byproduct and arises from the reaction of heptafluorobutyronitrile with water. The electron-deficient carbon of the nitrile is highly susceptible to nucleophilic attack by water, especially under acidic conditions.
-
Mitigation Strategy: As detailed in Problem 1, scrupulous adherence to anhydrous conditions is paramount. The use of a drying tube on your reaction setup is essential.
-
-
Ester Formation (Hydrolysis of Pinner Salt): If water is present after the formation of the Pinner salt, it will be rapidly hydrolyzed to the corresponding ester.
-
Mitigation Strategy: Ensure the work-up procedure does not introduce water prematurely. The aminolysis step with ammonia should be carried out under strictly anhydrous conditions before any aqueous work-up.
-
Problem 3: Identification of an Unexpected Triazine Byproduct
Q: I have isolated a high molecular weight byproduct that my mass spectrometry data suggests could be a trimer of my starting nitrile. How is this formed and can I prevent it?
A: You are likely observing the formation of 2,4,6-tris(pentafluoropropyl)-1,3,5-triazine . This is a known side reaction for nitriles, particularly those activated by electron-withdrawing groups.
-
Mechanism of Formation: The trimerization is often catalyzed by strong acids or bases and can be promoted by higher temperatures.
-
Prevention:
-
Temperature Control: Strictly maintain low temperatures throughout the reaction, especially during the formation of the Pinner salt and the subsequent aminolysis.
-
Stoichiometry of Acid: Use the minimum amount of acid catalyst required to drive the reaction to completion. Excess acid can promote trimerization.
-
| Byproduct | Formation Pathway | Key Analytical Signatures | Prevention Strategy |
| Heptafluorobutyramide | Hydrolysis of heptafluorobutyronitrile | Strong C=O stretch in IR (~1700 cm⁻¹), characteristic amide proton signals in ¹H NMR.[4][5] | Strict anhydrous conditions. |
| Alkyl Heptafluorobutanoate | Hydrolysis of the intermediate Pinner salt | Strong C=O stretch in IR (~1735-1750 cm⁻¹), characteristic ester signals in ¹H and ¹³C NMR. | Strict anhydrous conditions, especially during and after Pinner salt formation. |
| 2,4,6-Tris(pentafluoropropyl)-1,3,5-triazine | Acid or base-catalyzed trimerization of heptafluorobutyronitrile | High molecular weight peak in MS, absence of N-H protons in ¹H NMR, characteristic triazine ring signals in ¹³C NMR. | Strict temperature control (low temperature), avoid excess acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Pinner reaction in the synthesis of this compound?
A1: The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt (Imidate Hydrochloride):
-
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This makes the nitrile carbon significantly more electrophilic.[3][6]
-
The alcohol (e.g., ethanol) then acts as a nucleophile, attacking the activated nitrile carbon.
-
A proton transfer results in the formation of the imidate hydrochloride, known as the Pinner salt. This salt often precipitates from the reaction mixture.
-
-
Aminolysis of the Pinner Salt:
-
The Pinner salt is then treated with anhydrous ammonia.
-
Ammonia, being a stronger nucleophile than the alcohol, displaces the alkoxy group to form a tetrahedral intermediate.
-
Elimination of the alcohol yields the protonated amidine (amidinium salt).
-
Deprotonation by excess ammonia gives the final neutral this compound.
-
Caption: Pinner reaction mechanism for this compound synthesis.
Q2: How do I purify this compound, which is expected to be a polar and potentially volatile compound?
A2: The purification of highly fluorinated, polar compounds requires careful consideration of their unique properties.
-
Initial Work-up: After the reaction is complete, the excess ammonia and HCl can be removed by purging with an inert gas. The resulting ammonium chloride can be filtered off.
-
Extraction: If the amidine is soluble in an organic solvent that is immiscible with water, a carefully performed liquid-liquid extraction can be used to remove any remaining salts. However, the high polarity of the amidine may lead to poor partitioning.
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Standard silica gel can be used, but given the polar nature of the amidine, tailing can be an issue. Using a deactivated silica gel (e.g., with triethylamine in the eluent) can be beneficial. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) may be a suitable alternative.[7] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[8][9]
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Due to the polarity of the amidine, a small percentage of a more polar solvent like methanol or isopropanol may be required.
-
-
Distillation/Sublimation: If the amidine is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be an excellent purification method.
Q3: What are the expected ¹H and ¹⁹F NMR spectral signatures for this compound and its common byproducts?
A3: NMR spectroscopy is a powerful tool for identifying your product and any impurities.
-
This compound:
-
¹H NMR: You would expect to see broad signals for the -NH₂ and =NH protons. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.[10]
-
¹⁹F NMR: The pentafluoropropyl group (CF₃CF₂C-) will show two characteristic multiplets. The -CF₃ group will appear as a triplet, and the -CF₂- group will appear as a quartet, due to coupling with the adjacent CF₂ group.[11][12]
-
-
Heptafluorobutyramide (C₃F₇CONH₂):
-
2,4,6-Tris(pentafluoropropyl)-1,3,5-triazine:
-
¹H NMR: No signals in the proton NMR spectrum.
-
¹⁹F NMR: Signals corresponding to the pentafluoropropyl groups attached to the triazine ring.
-
Q4: How can I use mass spectrometry to confirm the identity of my product and byproducts?
A4: Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns.
-
This compound:
-
Heptafluorobutyramide:
Experimental Protocols
Hypothetical Synthesis of this compound via the Pinner Reaction
This protocol is a guideline based on general Pinner reaction procedures and should be optimized for your specific laboratory conditions.[2][3][18]
Materials:
-
Heptafluorobutyronitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Dry Ammonia (gas)
Procedure:
-
Pinner Salt Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add heptafluorobutyronitrile (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble dry HCl gas through the solution with vigorous stirring. A white precipitate of the Pinner salt should form. Continue the addition of HCl until the reaction is complete (monitor by TLC or disappearance of the starting nitrile).
-
-
Aminolysis:
-
Once the Pinner salt formation is complete, cool the reaction mixture to -10 °C.
-
Slowly bubble dry ammonia gas through the suspension. The reaction is exothermic, so maintain the temperature below 0 °C.
-
Continue the addition of ammonia until the reaction is complete. The disappearance of the Pinner salt and the formation of ammonium chloride will be observed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature and filter to remove the ammonium chloride.
-
Wash the solid with anhydrous diethyl ether.
-
Combine the filtrates and carefully remove the solvent under reduced pressure at low temperature to avoid loss of the potentially volatile product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
-
Caption: Troubleshooting workflow for this compound synthesis.
References
-
NROChemistry. Pinner Reaction. [Link]
- Caron, S., Wei, L., Douville, J., & Ghosh, A. (2017). A Metal-Free Three Components Procedure for the Synthesis of Perfluoroalkyl Substituted Amidines. Tetrahedron Letters, 58(35), 3468-3471.
- da Silva, A. B., de Souza, M. V. N., & de Almeida, M. V. (2018).
-
da Silva, A. B., de Souza, M. V. N., & de Almeida, M. V. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
- Abraham, R. J., et al. (2009). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 47(11), 935-946.
-
Morales, I., et al. (2017). Synthesis of perfluoroalkyl amidines. ResearchGate. [Link]
-
The Royal Society of Chemistry. Hydrogen-Bonding Behavior of Amidines in Helical Structure. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
- El-Sayed, A. A. (2012). Functionality of amidines and amidrazones. ARKIVOC, 2012(1), 312-362.
-
Scite.ai. Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]
-
SpectraBase. Heptafluorobutyric acid - Optional[19F NMR] - Chemical Shifts. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
- Nature. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- MDPI. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(16), 4945.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138.
- PubMed. (2012). Synthesis and biochemical analysis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-hydroxy-octanediamides as inhibitors of human histone deacetylases. Bioorganic & Medicinal Chemistry, 20(2), 847-855.
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015.
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
ResearchGate. Synthesis and characterization of organic silane perfluorinated octyl sulfonic acid amide. [Link]
- Magnier, E., et al. (2009). Aromatic and Benzylic C–H Bond Functionalization Upon Reaction between Nitriles and Perfluoroalkyl Sulfoxides. European Journal of Organic Chemistry, 2009(32), 5313-5316.
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
- Perković, M., et al. (2020). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 25(22), 5434.
- National Institutes of Health. (2021). A Selective Single Step Amidation of Polyfluoroarenes. ACS Omega, 6(45), 30485-30492.
-
Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]
-
ResearchGate. (2009). Aromatic and Benzylic C–H Bond Functionalization Upon Reaction between Nitriles and Perfluoroalkyl Sulfoxides. [Link]
- MDPI. (2021). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 26(11), 3195.
- National Institutes of Health. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. ACS Omega, 7(28), 24456-24463.
-
ResearchGate. (2001). Synthesis of the Novel 4,4?- and 6,6?- Dihydroxamic - 2,2?-Bipyridines and Improved Routes to 4,4?. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Solubility Issues with Highly Fluorinated Compounds
This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with highly fluorinated compounds. Here you will find frequently asked questions, troubleshooting strategies, and detailed experimental protocols to support your research.
Introduction
The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] It is estimated that up to 20% of pharmaceuticals on the market contain a fluorine atom.[1] However, these benefits come with a significant experimental hurdle: poor solubility. Highly fluorinated compounds are often both hydrophobic (water-repelling) and lipophobic (lipid-repelling), a unique property that complicates their handling and formulation.[5] This guide provides an in-depth exploration of the causes of these solubility issues and offers a range of practical solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my highly fluorinated compounds poorly soluble in both aqueous and organic solvents?
A1: This is a classic challenge stemming from the unique physicochemical properties of the carbon-fluorine (C-F) bond. Several factors are at play:
-
Hydrophobicity and Lipophobicity: The high electronegativity of fluorine and the strength of the C-F bond create a molecule that is not only poorly soluble in water but also in many common organic solvents.[5][6] This dual "phobicity" arises because the highly polarized C-F bonds do not interact favorably with either polar water molecules or non-polar hydrocarbon-based organic solvents.
-
High Crystal Lattice Energy: Fluorine's ability to participate in strong intermolecular interactions, such as hydrogen and halogen bonds, can lead to a very stable crystal lattice.[7] A significant amount of energy is required to break this lattice apart, resulting in low solubility.
-
The "Fluorophobic" Effect: In aqueous environments, the fluorinated segments of a molecule tend to self-associate, not because of a strong attraction to each other, but due to the entropic penalty of disrupting the hydrogen-bonding network of water. This can lead to aggregation and precipitation.[5]
Q2: What is a "fluorous" solvent and when should I consider using one?
A2: A fluorous solvent is a perfluorinated or highly fluorinated alkane, ether, or amine (e.g., perfluorohexane, perfluorodecalin, or perfluorotoluene).[8][9] These solvents are unique in that they readily dissolve other highly fluorinated compounds. You should consider using a fluorous solvent in a Fluorous Biphasic System (FBS) .[8][10] In an FBS, you use a fluorous solvent alongside a conventional organic solvent. The two solvents are immiscible at room temperature but can become miscible upon heating.[8] This allows for a homogeneous reaction at elevated temperatures, and upon cooling, the phases separate, allowing for easy separation of the fluorous catalyst or product from the organic components.[8][11] This technique is particularly useful for catalyst recovery and purification in "green chemistry" applications.[8]
Q3: Are there any safety concerns I should be aware of when working with fluorinated compounds and solvents?
A3: Yes, safety is paramount.
-
Reactivity of Fluorinating Agents: Many reagents used to introduce fluorine into molecules are hazardous, reactive, and may require specialized handling equipment.[3][12]
-
Toxicity: While many final fluorinated compounds are stable, some can have toxic effects or be environmentally persistent.[12][13][14] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound. For example, perfluorinated solvents, while generally low in toxicity, should be handled with care in well-ventilated areas to avoid inhalation of vapors.[15][16][17]
-
Metabolic Instability: In some cases, the C-F bond can be metabolically cleaved, releasing fluoride ions, which can be toxic.[13]
-
Waste Disposal: Fluorinated waste must be disposed of according to institutional and local regulations.[17] Never mix incompatible waste streams.[17]
Q4: How does fluorination impact the analysis of my compound?
A4: Fluorination presents unique analytical challenges and opportunities:
-
¹⁹F NMR Spectroscopy : This is a powerful and highly specific technique for identifying and quantifying fluorinated compounds because there is no natural background signal.[18]
-
Mass Spectrometry (MS) : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for fluorine determination, but it is challenged by fluorine's high ionization potential.[18][19] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a standard for analyzing specific fluorinated compounds like PFAS.[18]
-
Chromatography (HPLC/GC) : Standard C18 columns may not provide adequate separation. Fluorinated stationary phases can offer better selectivity for these compounds.[18]
-
Sample Preparation : This step is critical. Due to the prevalence of some fluorinated compounds (e.g., PFAS) in lab equipment, there is a high risk of sample contamination.[18] Additionally, volatile fluorinated compounds can be lost during sample prep.[18][20]
Part 2: Troubleshooting Guide
This section provides a structured approach to addressing solubility issues, from simple adjustments to more advanced formulation strategies.
Issue 1: My fluorinated compound is insoluble in my primary aqueous buffer.
Root Cause Analysis:
The compound's high hydrophobicity and/or high crystal lattice energy are preventing dissolution in the polar aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Experimental Protocols:
Protocol 1: Co-solvent Screening
-
Principle: Co-solvents reduce the polarity of the aqueous phase, creating a more favorable environment for the fluorinated solute. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be particularly effective.[21]
-
Step-by-Step:
-
Prepare stock solutions of your compound in various water-miscible organic solvents (e.g., DMSO, DMF, Ethanol, TFE).
-
Create a screening plate (e.g., 96-well) with your aqueous buffer.
-
Titrate small volumes of the compound stock solution into the buffer, starting with a low percentage of the co-solvent (e.g., 1-5% v/v).
-
Visually inspect for precipitation and/or measure turbidity using a plate reader.
-
Identify the co-solvent and concentration that provides the best solubility without negatively impacting downstream experimental assays.
-
| Co-solvent | Typical Starting % (v/v) | Notes |
| DMSO | 1-5% | Widely used, but can be toxic to cells at higher concentrations.[14] |
| Ethanol | 5-20% | Generally well-tolerated in biological assays. |
| Trifluoroethanol (TFE) | 5-20% | Can be very effective for fluorinated compounds and may help stabilize protein structures.[21] |
Protocol 2: Surfactant Micelle Solubilization
-
Principle: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic/fluorophobic core of these micelles can encapsulate the insoluble compound.[5][6] Semifluorinated surfactants are particularly effective as they create a "fluorous phase" within the micelle core.[5][6]
-
Step-by-Step:
-
Select a range of non-ionic or zwitterionic surfactants (e.g., Pluronic® series, fluorinated surfactants).[22][23]
-
Prepare solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.
-
Add your solid fluorinated compound (or a concentrated stock in a minimal amount of organic solvent) to each surfactant solution.
-
Agitate (vortex, sonicate) the mixture for a set period.
-
Centrifuge to pellet any undissolved material and quantify the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 3: Cyclodextrin Inclusion Complex Formation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like your fluorinated compound, forming an "inclusion complex" that is water-soluble.[25][26][27]
-
Step-by-Step:
-
Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[28]
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add an excess of your solid fluorinated compound to the cyclodextrin solution.
-
Stir the suspension vigorously at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter the suspension through a 0.22 µm filter to remove undissolved compound.
-
Analyze the filtrate to determine the solubilized concentration of your compound.[29]
-
Issue 2: My fluorinated compound precipitates when I switch from a high organic to a low organic mobile phase in HPLC.
Root Cause Analysis:
The compound is soluble in the initial, high-organic mobile phase but crashes out as the gradient shifts to a more aqueous composition. This is a common issue for highly lipophilic molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC precipitation.
Issue 3: I need to formulate my highly fluorinated drug for in vivo studies, but traditional methods are failing.
Root Cause Analysis:
The required concentration for therapeutic efficacy cannot be achieved with simple co-solvent or surfactant systems, or these excipients cause toxicity in animal models.
Advanced Formulation Strategies:
For challenging compounds, especially in drug development, more advanced formulation techniques are often necessary.[2][30][31]
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can be achieved through methods like hot-melt extrusion or spray drying.[2][31] The resulting solid product can have significantly enhanced dissolution rates and solubility.
-
Nanotechnology Approaches:
-
Nanosuspensions: The drug is milled into nanoparticles, which increases the surface area for dissolution.[30]
-
Lipid-Based Formulations: For lipophilic fluorinated drugs, formulations like liposomes or nanoemulsions can enhance absorption.[2]
-
Fluorinated Nanocarriers: Specialized systems, such as fluorinated hexosomes, can be designed to encapsulate fluorinated drugs with high efficiency, increasing solubility by over 10-fold.[32]
-
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation. Journal of the American Chemical Society, 124(42), 12537-12547. [Link]
-
Rocaboy, C., & Gladysz, J. A. (2003). New fluorous/organic biphasic systems achieved by solvent tuning. Tetrahedron, 59(47), 9425-9434. [Link]
-
Fluorinated Drugs Market Outlook 2025-2032. (n.d.). [Link]
-
Protheragen. (2025). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? [Link]
-
Yoshida, A., Hao, X., Yamazaki, O., & Nishikido, J. (n.d.). Fluorous biphasic catalysis. ResearchGate. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir, 20(18), 7347-7350. [Link]
-
G-Biosciences. (n.d.). Fluorinated Surfactants. [Link]
-
Fish, R. H. (n.d.). Fluorous Biphasic Catalysis: A Green Chemistry Concept for Alkane and Alkene Oxidation Reactions. ResearchGate. [Link]
-
Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
-
Pieri, L., & Lavitrano, M. (2016). Natural surfactants towards a more sustainable fluorine chemistry. RSC Advances, 6(10), 8089-8098. [Link]
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Costa, A. P., & Rebelo, L. P. N. (2017). Understanding the phase and solvation behavior of fluorinated ionic liquids. Current Opinion in Green and Sustainable Chemistry, 5, 52-58. [Link]
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Moore, T., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. [Link]
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Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4089. [Link]
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Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. [Link]
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Breyton, C., et al. (2017). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. Crystals, 7(10), 295. [Link]
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Ncube, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 738. [Link]
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Brela, M. Z., & Hribar-Lee, B. (2018). Quantifying how step-wise fluorination tunes local solute hydrophobicity, hydration shell thermodynamics and the quantum mechanical nature of solute–water interactions. Physical Chemistry Chemical Physics, 20(2), 1026-1036. [Link]
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Francke, R., & Little, R. D. (2014). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
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P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. [Link]
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Solubility of Things. (n.d.). 1-Fluorononane. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
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Lazzari, S., et al. (2011). Solubility of fluorinated homopolymer and block copolymer in compressed CO2. The Journal of Supercritical Fluids, 55(3), 1148-1155. [Link]
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Peng, H., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1047-1052. [Link]
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Clever, H. L., & Han, C. H. (1960). The solubility of certain gaseous fluorine compounds in water. Transactions of the Faraday Society, 56, 62-66. [Link]
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Wellington Laboratories. (2025). PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol V. [Link]
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Cloudinary. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent. [Link]
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Parbeen, S., & Mahar, R. (2024). Cyclodextrin in drug delivery: Exploring scaffolds, properties, and cutting-edge applications. International Journal of Pharmaceutics, 660, 124485. [Link]
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Singh, R., et al. (n.d.). An investigation on enhancement of solubility of 5 fluorouracil by applying complexation technique-characterization, dissolution and molecular-modeling studies. ResearchGate. [Link]
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Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024). LinkedIn. [Link]
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Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
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Gunjal, P. S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(12), 2824. [Link]
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Costa, A. P., et al. (2022). Understanding the phase and solvation behavior of fluorinated ionic liquids. Journal of Molecular Liquids, 360, 119427. [Link]
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Ye, Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 293, 133559. [Link]
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Kim, H. J., et al. (2018). Analysis Characteristics of Perfluorinated Compounds Using Solid Phase Extraction. Journal of Korean Society of Environmental Engineers, 40(12), 506-514. [Link]
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Faria, I., et al. (2016). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. The Journal of Chemical Thermodynamics, 93, 248-257. [Link]
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Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(10), 1046-1052. [Link]
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Salvi, N., et al. (2012). Influence of fluorination on the thermodynamics of protein folding. Protein Science, 21(9), 1367-1377. [Link]
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Technical Support Center: Purification of Perfluoroalkyl Amidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perfluoroalkyl amidines. This guide is designed to provide practical, in-depth solutions to the unique purification challenges presented by these valuable but often troublesome compounds. The strong electron-withdrawing nature of the perfluoroalkyl group imparts distinct properties that require specialized purification strategies. This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common high-level questions and concerns regarding the stability and handling of perfluoroalkyl amidines during purification.
Q1: My perfluoroalkyl amidine appears to be degrading during aqueous workup or chromatography. What is the likely cause and how can I prevent it?
A1: The most probable cause is hydrolysis . The amidine functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. While amidines are generally more stable at neutral to slightly alkaline pH, the presence of the strongly electron-withdrawing perfluoroalkyl (Rf) group makes the amidine carbon highly electrophilic and thus more prone to nucleophilic attack by water.
Causality:
-
Under acidic conditions: The amidine is protonated, forming a highly reactive amidinium ion. This species is readily attacked by water, leading to the formation of a tetrahedral intermediate that collapses to a perfluoroalkyl amide and an amine.
-
Under basic conditions: While less common for amidines, strong bases can facilitate hydrolysis, particularly at elevated temperatures.[1]
Preventative Measures:
-
Minimize Contact with Water: Use anhydrous solvents whenever possible and thoroughly dry your crude product before purification.
-
Maintain pH Control: If an aqueous workup is unavoidable, use buffered solutions at a pH of 7-8. Avoid strong acids and bases. For extractions, use mild bases like sodium bicarbonate instead of sodium hydroxide.
-
Low Temperatures: Perform all aqueous extractions and temperature-sensitive chromatographic steps at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Limit Exposure Time: Plan your experiments to minimize the time your compound spends in protic or aqueous environments.
Q2: What are the most common impurities I should expect from the synthesis of a perfluoroalkyl amidine, and how do they influence my purification strategy?
A2: Impurities are typically related to the starting materials and potential side reactions. Common synthesis routes, such as the reaction of a perfluoroalkyl nitrile with an amine, can lead to specific byproducts.[2][3]
Common Impurity Classes & Their Impact:
| Impurity Class | Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | Perfluoroalkyl Nitrile: Non-polar, typically removed by standard chromatography or distillation (if volatile). |
| Amine: Basic and polar. Can co-elute with the amidine product. Requires careful chromatographic optimization or acid-base extraction. | ||
| Hydrolysis Products | Exposure to water during reaction or workup | Perfluoroalkyl Amide: Neutral and polar. Often a major impurity. Its removal is critical and may require high-resolution chromatography. |
| Side-Reaction Products | Dependent on synthesis method (e.g., Pinner reaction intermediates) | Can have a wide range of polarities and chemical properties, often requiring multi-step purification procedures. |
Understanding your impurity profile via techniques like LC-MS and NMR is the first and most critical step in designing an effective purification strategy.[4][5]
Section 2: Troubleshooting Guide - Chromatographic Purification
Chromatography is a powerful tool, but the basic and polar nature of perfluoroalkyl amidines can lead to significant challenges.
Q3: I'm seeing severe peak tailing and poor recovery when purifying my perfluoroalkyl amidine on silica gel. What's wrong?
A3: This is a classic problem caused by the interaction between the basic amidine and the acidic silanol (Si-OH) groups on the surface of the silica gel. The amidine can be protonated by these surface groups, leading to strong, non-specific binding. This results in slow elution, broad or tailing peaks, and in severe cases, irreversible adsorption and loss of material.
The Solution: Deactivating the Silica Gel You must neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
Step-by-Step Protocol: Modified Mobile Phase for Silica Gel Chromatography
-
Solvent System Selection: Start with a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Isopropanol).
-
Add a Basic Modifier: To the polar solvent component of your mobile phase, add a small amount of a volatile amine.
-
Triethylamine (Et₃N): Add 0.5% to 2% (v/v) Et₃N. This is the most common choice.
-
Ammonia: For very basic amidines, using a mobile phase saturated with ammonia can be effective. This is often prepared by using a 7N solution of ammonia in methanol as the polar modifier.
-
-
Equilibration is Key: Before loading your sample, flush the column with at least 5-10 column volumes of the amine-modified mobile phase. This ensures the entire stationary phase is deactivated, which is critical for obtaining sharp, symmetrical peaks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column. For difficult-to-dissolve compounds, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.
Caption: Logic diagram showing how a basic modifier in the eluent prevents peak tailing.
Q4: Can I use Reverse-Phase HPLC for my perfluoroalkyl amidine? What conditions are best?
A4: Yes, Reverse-Phase HPLC (RP-HPLC) is an excellent high-resolution technique for these compounds. However, due to their basicity, pH control of the mobile phase is essential for good peak shape and reproducible retention times.
Expert Insights:
-
Low pH (pH 2-3): At this pH, the amidine will be fully protonated to its conjugate acid (an amidinium ion). This single, stable ionic form interacts consistently with the stationary phase, typically leading to sharp, symmetrical peaks. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a very common and effective mobile phase modifier for this purpose. The perfluoroalkyl chain provides strong retention on C8 or C18 columns.
-
Neutral pH (pH 6-8): Operating at neutral pH is generally not recommended. The amidine may exist in equilibrium between its free base and protonated forms, leading to broad, distorted peaks.
-
High pH (pH 9-10): At high pH, the amidine is in its neutral free base form. This can also provide good peak shape. However, you must use a pH-stable column (e.g., hybrid silica or polymer-based columns) as standard silica-based C18 columns will degrade rapidly above pH 8. Buffers like ammonium bicarbonate are suitable.
Recommended Starting Conditions for RP-HPLC:
-
Column: C18 or C8, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.
-
Gradient: Start with a gradient of 5% B to 95% B over 20-30 minutes.
-
Detection: UV (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD)/Mass Spectrometry (MS).
Section 3: Troubleshooting Guide - Alternative & Advanced Purification Methods
When chromatography is insufficient or impractical, other methods can be employed.
Q5: My compound is an oil or difficult to crystallize. Is acid-base extraction a viable purification method?
A5: Acid-base extraction is a powerful, scalable technique for separating basic compounds like amidines from neutral or acidic impurities. However, you must be extremely cautious about the potential for hydrolysis, as discussed in Q1.
The Causality of the Workflow: The strategy relies on modulating the solubility of the amidine by converting it between its water-insoluble free base form and its water-soluble salt form.
Caption: Step-by-step workflow for purifying a perfluoroalkyl amidine via acid-base extraction.
Step-by-Step Protocol: Hydrolysis-Minimizing Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether, or dichloromethane (DCM).
-
Acidic Extraction: Extract the organic layer with a pre-chilled (0 °C) dilute aqueous acid (e.g., 1 M HCl or 5% citric acid). The basic amidine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic phase. Repeat the extraction 2-3 times.
-
Wash Step (Optional): Combine the acidic aqueous layers and wash once with fresh organic solvent to remove any remaining trapped neutral impurities.
-
Liberation of Free Base: Cool the acidic aqueous layer in an ice bath. Add fresh organic solvent. While stirring vigorously, slowly add a mild base (e.g., saturated sodium bicarbonate solution or solid K₂CO₃) until the aqueous layer is basic (pH ~8-9).
-
Final Extraction: The protonated amidinium salt is neutralized back to the free base, which will move into the organic layer. Separate the layers and extract the aqueous phase 2-3 more times with the organic solvent.
-
Drying and Evaporation: Combine all organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: Always check a small aliquot of your combined organic layers by TLC or LC-MS before and after the procedure to ensure the product is stable and the separation was successful.
Q6: I've heard about "fluorous" purification methods. Are they suitable for perfluoroalkyl amidines?
A6: Absolutely. Fluorous Solid-Phase Extraction (F-SPE) is an elegant and highly effective technique for purifying compounds with a significant perfluoroalkyl chain (typically C₄F₉ or longer). It leverages the principle of "fluorous affinity," where highly fluorinated molecules preferentially adsorb onto a fluorinated stationary phase.[6]
When to Use F-SPE: This method is ideal when your desired perfluoroalkyl amidine needs to be separated from non-fluorinated (hydrocarbon-based) impurities and reagents.
Step-by-Step Protocol: Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Selection: Choose a fluorous silica gel SPE cartridge.
-
Conditioning: Condition the cartridge first with a highly fluorinated solvent (e.g., perfluorohexanes) or a fluorous-miscible organic solvent like methanol.
-
Loading: Dissolve your crude mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Wash (Elute Impurities): Wash the cartridge with a non-fluorous solvent (e.g., methanol/water or acetonitrile). Non-fluorinated impurities will elute from the cartridge.
-
Elution (Collect Product): Elute your desired perfluoroalkyl amidine using a more fluorous-miscible solvent, such as pure methanol, acetone, or a solvent with a small amount of a perfluorinated co-solvent. The strong fluorous-fluorous interaction between your compound and the stationary phase is disrupted, releasing the purified product.
This technique is exceptionally efficient at removing common organic synthesis reagents and byproducts, often yielding very pure material in a single step.
References
-
A metal-free three components procedure for the synthesis of perfluoroalkyl substituted amidines. (2017). Tetrahedron Letters. [Link]
-
Reactions of Perfluoroalkyl Isocyanates with Amines. (1960). The Journal of Organic Chemistry. [Link]
-
Synthesis of perfluoroalkyl amidines. (2017). ResearchGate, from Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). Organic Letters. [Link]
-
Synthesis of perfluoroalkylene dianilines. (1983). NASA Technical Reports Server. [Link]
-
Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. (2018). Organic & Biomolecular Chemistry. [Link]
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Arkivoc. [Link]
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Fluorous affinity chromatography for enrichment and determination of perfluoroalkyl substances. (2012). Journal of Chromatography A. [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
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Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (2019). Environmental Science & Technology. [Link]
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[Hydrolysis of the amidine analogs of penicillins]. (1980). Antibiotiki. [Link]
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Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (2024). ChemPlusChem. [Link]
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Analytical chemistry of perfluoroalkylated substances. (2006). TrAC Trends in Analytical Chemistry. [Link]
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Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). (2022). Analytical and Bioanalytical Chemistry. [Link]
-
Separation of Perrhenate and Perfluoroalkyl Substances by Ion Chromatography with Customized Stationary Phases. (2023). BYU ScholarsArchive. [Link]
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-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). Environmental Science & Technology. [Link]
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Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). (2022). ResearchGate. [Link]
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Photocatalytic amidation and esterification with perfluoroalkyl iodide. (2020). Catalysis Science & Technology. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019). Chemistry. [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2021). Environmental Science & Technology. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). ResearchGate. [Link]
-
New single step route for efficient synthesis of amidine containing molecules. (2019). ResearchGate. [Link]
-
Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1. (2013). ACS Medicinal Chemistry Letters. [Link]
-
Stability of alkoxycarbonylamidine prodrugs. (1998). Pharmaceutical Research. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. [Link]
-
Transition-metal-free hydroamination/defluorination/cyclization of perfluoroalkyl alkynes with amidines. (2020). Organic Chemistry Frontiers. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Molecules. [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). Rapid Communications in Mass Spectrometry. [Link]
-
Challenges and perspectives on the analysis of traditional perfluoroalkyl substances and emerging alternatives. (2024). ResearchGate. [Link]
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Technical Support Center: Navigating the Challenges of Reactive Fluorine Compounds
A Senior Application Scientist's Guide to Safe Handling, Emergency Response, and Troubleshooting
The increasing application of fluorinated organic compounds in pharmaceuticals and agrochemicals has brought the unique reactivity of fluorine to the forefront of modern chemistry.[1] While this reactivity is key to the enhanced properties of these molecules, it also presents significant safety challenges for researchers.[1][2] This guide provides a comprehensive, question-and-answer-based resource for scientists and professionals working with these powerful but hazardous materials.
Section 1: Foundational Safety and Handling FAQs
This section addresses the fundamental principles of working safely with reactive fluorine compounds.
Q1: What are the primary hazards associated with reactive fluorine compounds?
A1: Reactive fluorine compounds present a dual threat: high reactivity and acute toxicity. Elemental fluorine (F₂) is the most powerful oxidizing agent known and can react violently with a vast array of organic and inorganic substances, even at room temperature.[3] Many fluorinating agents and their byproducts, such as hydrogen fluoride (HF), are highly corrosive and toxic.[1][4] HF is particularly insidious as it penetrates deep into tissues, causing severe burns and potentially fatal systemic toxicity by binding to calcium and magnesium ions in the blood.[5][6][7] The effects of exposure, especially to dilute solutions, may be delayed, leading to a false sense of security.[5][8]
Q2: What are the essential engineering controls required for a laboratory handling reactive fluorine compounds?
A2: Proper engineering controls are the first and most critical line of defense.
-
Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a certified, properly functioning chemical fume hood.[1][9][10]
-
Glove Boxes: For particularly hazardous, moisture-sensitive, or gaseous fluorinating agents like elemental fluorine, a glove box with an inert atmosphere is recommended.[1]
-
Ventilation and Monitoring: The laboratory should have robust general ventilation, and for gaseous compounds like fluorine, gas detection systems should be in place to provide early warnings of leaks.[11]
Q3: What personal protective equipment (PPE) is mandatory when working with these compounds?
A3: A multi-layered approach to PPE is crucial for preventing exposure.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[5][7][12] | Protects against splashes and fumes that can cause severe eye damage or blindness.[5] |
| Hand Protection | Double-gloving is recommended. An inner nitrile glove and an outer, heavy-duty glove made of neoprene or another HF-resistant material.[1][9][10] | Provides layered protection against highly corrosive and easily absorbed compounds.[1] Always consult the glove manufacturer's compatibility chart.[1][10] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum. For handling concentrated solutions or larger quantities, a chemical-resistant apron made of natural rubber, neoprene, or Viton is essential.[1][5][12] | Protects the skin from splashes and contact. |
Q4: What are the best practices for storing reactive fluorine compounds?
A4: Proper storage is critical to preventing accidents.
-
Keep containers tightly sealed and clearly labeled with the chemical name and all associated hazards.[1][13]
-
Separate incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[1][13] OSHA recommends storing hazardous materials at least 10 feet from exterior walls and never in areas of high foot traffic.[14]
-
Never store HF or HF-generating compounds in glass containers, as they will be etched or dissolved.[9][15]
Section 2: Troubleshooting Guide for Experimental Setups
This section provides practical advice for common issues encountered during experiments.
Q1: My reaction is showing low or no conversion to the desired fluorinated product. What should I check?
A1: Several factors can lead to poor reaction outcomes.
-
Substrate Reactivity: The structure of your starting material is key. For example, in Swarts-type reactions using mercuric fluoride, primary alkyl halides generally give good yields, while tertiary halides are more prone to elimination.[16]
-
Reaction Temperature: The activation energy for C-F bond formation may not be met at low temperatures. Consider a gradual increase in temperature while monitoring for byproduct formation.[16]
-
Reagent Purity and Activity: Ensure your fluorinating agent has not degraded. For example, DAST can be unstable at higher temperatures.[4]
-
Moisture Contamination: Many fluorinating agents react violently with water. Ensure all glassware is scrupulously dry and use anhydrous solvents.[3]
Q2: I am observing a significant amount of alkene byproduct. How can I minimize this elimination reaction?
A2: Alkene formation is a common competing pathway, particularly with secondary and tertiary substrates.[16]
-
Lower the Reaction Temperature: Higher temperatures favor elimination over substitution.[16]
-
Control Basicity: While the fluorinating agent itself may not be strongly basic, impurities can increase the basicity of the reaction mixture, favoring elimination. Ensure all glassware is free of basic residues.[16]
-
Choice of Substrate: If possible, use a less sterically hindered substrate.[16]
Q3: My glassware is being etched. What is happening and what should I do?
A3: Glass etching is a clear sign that hydrogen fluoride (HF) is being generated in your reaction.[15][17]
-
Material Compatibility: Immediately transfer the reaction to a vessel made of a compatible material such as polyethylene, polypropylene, or Teflon.[18] For high-temperature reactions, certain metal alloys like Monel or Inconel may be necessary.[19]
-
Reaction Quenching: If HF generation is unexpected, quench the reaction carefully by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood.
-
Future Prevention: Always review the reaction mechanism to anticipate the formation of HF and select appropriate equipment from the start.
Section 3: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure.
Q1: What is the first aid procedure for skin contact with a reactive fluorine compound?
A1: This is a medical emergency requiring immediate action.
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing, being careful not to spread the chemical further.[5][12]
-
Flush with Water: Flush the affected area with copious amounts of water for at least 15 minutes.[8][12] If a safety shower is needed, do not hesitate to use it.[5]
-
Apply Calcium Gluconate Gel: After flushing, apply a liberal amount of 2.5% calcium gluconate gel to the affected area.[3][12][20] This is the primary antidote, as the calcium ions bind with the fluoride ions to form insoluble calcium fluoride, preventing further tissue damage.[6][8] Continue to massage the gel into the skin every 15-30 minutes while seeking medical attention.[3][21]
-
Seek Immediate Medical Attention: In all cases of exposure, prompt medical attention is necessary.[3][5] Inform the medical personnel of the specific chemical involved.
Q2: What should I do in case of inhalation of a reactive fluorine compound?
A2: Inhalation can cause severe damage to the respiratory system and can be fatal.[3]
-
Move to Fresh Air: Immediately move the affected person to an area with fresh, uncontaminated air.[3][22]
-
Seek Immediate Medical Attention: Call for emergency medical assistance immediately.[3][5]
-
Administer Calcium Gluconate (if trained): In some protocols, a nebulized solution of 2.5% calcium gluconate may be administered by trained personnel.[22]
Q3: How should I handle a spill of a reactive fluorine compound?
A3: The response depends on the size and nature of the spill.
-
Small Spills (inside a fume hood):
-
Alert others and restrict access to the area.[1]
-
Wearing appropriate PPE, contain the spill with an absorbent material specified for use with HF, such as sodium carbonate (soda ash), sodium bicarbonate, or lime.[5]
-
Do not use sand or kitty litter , as HF reacts with silica to produce toxic silicon tetrafluoride gas.[5][10]
-
Carefully collect the neutralized material into a sealed, compatible container for hazardous waste disposal.[1]
-
-
Large Spills:
Section 4: Advanced Topics and Visual Guides
Workflow for Handling a Fluorine Gas Leak
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Calcium gluconate alleviates the toxic effect of hydrofluoric acid on human dermal fibroblasts through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. students.brunel.ac.uk [students.brunel.ac.uk]
- 8. Hydrofluoric acid burn - Wikipedia [en.wikipedia.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. dir.ca.gov [dir.ca.gov]
- 13. osha.com [osha.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Fluoride Reduction / HF [wastechengineering.com]
- 19. super-metals.com [super-metals.com]
- 20. calgonate.com [calgonate.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nj.gov [nj.gov]
Technical Support Center: Optimizing Regioselectivity in Reactions with Pentafluoropropylamidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pentafluoropropylamidine. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your synthetic endeavors with this versatile fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of working with this compound and achieve optimal regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
What is this compound, and what are its primary applications?
This compound, often used as its hydrochloride salt for improved stability and handling, is a valuable reagent in synthetic and medicinal chemistry. The electron-withdrawing nature of the pentafluoropropyl group significantly influences its reactivity, making it a key component in the synthesis of various heterocyclic compounds.[1][2][3] Its primary application lies in the construction of pyrimidine rings through cyclocondensation reactions with 1,3-dicarbonyl compounds and their analogs.[4] These resulting fluorinated pyrimidines are of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
How do I synthesize and handle this compound hydrochloride?
This compound hydrochloride is typically synthesized from the corresponding nitrile, pentafluoropropionitrile. The Pinner reaction is a classical and effective method for this transformation.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet, and a condenser.
-
Reaction Mixture: To the flask, add a solution of anhydrous ethanol and pentafluoropropionitrile (1 equivalent).
-
HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the solution at 0 °C. Monitor the reaction progress by GC-MS or TLC. The reaction typically proceeds to completion within 2-4 hours.
-
Isolation: Upon completion, remove the solvent under reduced pressure to yield the crude ethyl pentafluoropropionimidate hydrochloride (Pinner salt).
-
Ammonolysis: Dissolve the crude Pinner salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia gas through the solution until saturation. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purification: Remove the solvent in vacuo. The resulting solid can be triturated with diethyl ether to remove non-polar impurities and then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to afford pure this compound hydrochloride.
Handling and Storage: this compound hydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. Avoid exposure to moisture and strong bases.
What are the key factors influencing the regioselectivity of reactions with this compound?
The regioselectivity of the cyclocondensation of this compound with unsymmetrical 1,3-dicarbonyl compounds is a critical aspect to control for the synthesis of a single, desired isomer. The primary factors at play are:
-
Electronic Effects of the Dicarbonyl Compound: The inherent electronic differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are a major determinant of regioselectivity. The more electrophilic carbonyl carbon is preferentially attacked by the nucleophilic nitrogen of the amidine.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the amidine, directing the initial nucleophilic attack to the less sterically encumbered carbonyl group.
-
Reaction Conditions:
-
Catalyst: The choice of catalyst, particularly Lewis acids, can significantly influence regioselectivity.[5][6] Lewis acids can coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the amidine attack.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regiochemical outcome.
-
Temperature: In some cases, temperature can play a role in overcoming activation energy barriers, potentially leading to different regioselectivity.
-
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reagents: this compound hydrochloride can degrade upon exposure to moisture. The 1,3-dicarbonyl compound may be of poor quality. 2. Inappropriate Reaction Conditions: Incorrect temperature, solvent, or catalyst. 3. Insufficient Reaction Time: The reaction may be sluggish under the chosen conditions. | 1. Verify Reagent Quality: Use freshly prepared or properly stored this compound hydrochloride. Purify the 1,3-dicarbonyl compound if necessary. 2. Optimize Conditions: Screen different solvents and catalysts. Gradually increase the reaction temperature while monitoring for decomposition. 3. Monitor Reaction Progress: Use TLC, GC-MS, or ¹⁹F NMR to monitor the consumption of starting materials and formation of the product over time. |
| Poor Regioselectivity (Formation of Isomeric Mixture) | 1. Similar Reactivity of Carbonyl Groups: The electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl substrate are not significant enough to favor one reaction pathway. 2. Non-optimal Catalyst: The catalyst used may not be effective in differentiating between the two carbonyl groups. | 1. Modify the Substrate: If possible, modify the 1,3-dicarbonyl substrate to increase the electronic or steric bias. 2. Screen Lewis Acid Catalysts: Experiment with a range of Lewis acids (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃) to identify one that provides better regiocontrol.[5][6] |
| Formation of Side Products (e.g., Hydrolysis) | 1. Presence of Water: this compound and its intermediates can be susceptible to hydrolysis, especially under acidic or basic conditions.[7][8] 2. Decomposition of Reagents or Products: The reaction conditions may be too harsh, leading to the decomposition of starting materials or the desired product. | 1. Use Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. 2. Moderate Reaction Conditions: If decomposition is observed, try running the reaction at a lower temperature or using a milder catalyst. |
| Difficult Product Purification | 1. Similar Polarity of Isomers: If a mixture of regioisomers is formed, their similar polarities can make separation by column chromatography challenging. 2. Byproducts with Similar Properties: Side products may have similar solubility and chromatographic behavior to the desired product. | 1. Optimize Chromatography: Use a high-performance chromatography system and screen different solvent systems to improve separation. In some cases, derivatization of the isomeric mixture can facilitate separation. 2. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system. |
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the factors governing regioselectivity and to provide a logical framework for troubleshooting, the following diagrams are provided.
Analytical Characterization: The Role of ¹⁹F NMR
Due to the presence of the pentafluoropropyl group, ¹⁹F NMR spectroscopy is an indispensable tool for monitoring reaction progress, determining regioselectivity, and characterizing products.
-
Reaction Monitoring: The distinct signals of the CF₃ and CF₂ groups in this compound and its products allow for straightforward tracking of the reaction. The disappearance of the starting material signals and the appearance of new product signals can be easily quantified.
-
Regioisomer Differentiation: The chemical environment of the pentafluoropropyl group will differ between the two possible regioisomers, leading to distinct ¹⁹F NMR chemical shifts for the CF₃ and CF₂ groups. This allows for the determination of the isomeric ratio in the crude reaction mixture.
-
Structural Elucidation: Coupling patterns between the fluorine nuclei and adjacent protons (if any) in the newly formed heterocyclic ring can provide valuable structural information to confirm the identity of the desired product.
Typical ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):
| Group | Approximate Chemical Shift (ppm) |
| -CF₂- | -120 to -128 |
| -CF₃ | -80 to -85 |
Note: These are approximate ranges and can vary depending on the specific molecular structure and solvent.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023 Jan 12;28(2):788.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Angew Chem Int Ed Engl. 2013 Feb 19;52(8):2231-4.
- Hydrolysis of 11 biodegradable PFAS by recombinant human liver...
- Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Org. Biomol. Chem. 2021 Apr 26;19(16):3675-3680.
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Org. Lett. 2020 Mar 25;22(7):2755-2759.
- Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environ Sci Technol. 2021 Nov 2;55(21):14417-14436.
- Fluorinated β-Diketo Phosphorus Ylides: Their Cyclocondensation with Amidines Affording 4-Trifluoromethyl- and 4-Perfluoroalkyl-Substituted Pyrimidines. HETEROCYCLES. 2014;89(10):2413-2422.
- 19F NMR chemical shifts. 1. Aliphatic fluorides. J Org Chem. 2001 Apr 20;66(8):2809-17.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- [Hydrolysis of the amidine analogs of penicillins]. Antibiotiki. 1978 Jul;23(7):584-9.
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Arch Biochem Biophys. 2020 Aug 15;690:108480.
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 2022 Sep 2;27(17):5684.
- Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophys J. 2007 May 1;92(9):L77-9.
- Pentafluoropyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Med Chem. 2024 Feb 29;15(3):634-666.
- Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. J Org Chem. 2017 Jan 6;82(1):373-381.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. 2024 Jan 11;29(2):330.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. 2023 Jun 13;28(12):4748.
- Synthesis of Bioactive Heterocyclic Compounds from 5-Bromotetralone: Applic
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. 2025 Jan 14;18(2):e202401849.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. 2018 Sep 26;23(10):2489.
- Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Materials (Basel). 2018 Jun 21;11(7):1084.
- The stability of polyaniline in strongly alkaline or acidic aqueous media.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated β-Diketo Phosphorus Ylides: Their Cyclocondensation with Amidines Affording 4-Trifluoromethyl- and 4-Perfluoroalkyl-Substituted Pyrimidines [chooser.crossref.org]
- 5. mdpi.com [mdpi.com]
- 6. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Fluorinated Compounds
Here is the technical support center for troubleshooting mass spectrometry analysis of fluorinated compounds.
Welcome to the technical support center for the mass spectral analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex data and troubleshooting common issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the mass spectrometry of fluorinated compounds.
General Questions
Q1: What are the main challenges in analyzing fluorinated compounds by mass spectrometry?
A1: The analysis of fluorinated compounds by mass spectrometry presents several challenges. These include the high ionization potential of fluorine, which can make some compounds difficult to ionize, and the potential for extensive fragmentation, especially with high-energy ionization techniques like electron ionization (EI).[1][2][3][4] Additionally, the ubiquity of some fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), in laboratory environments can lead to sample contamination.[1] Matrix effects from complex sample matrices can also significantly interfere with the analysis, causing ion suppression or enhancement.[1][5][6]
Q2: Why is electrospray ionization (ESI) in negative mode the preferred ionization technique for many fluorinated compounds like PFAS?
A2: Electrospray ionization (ESI) in negative mode is often preferred for the analysis of acidic fluorinated compounds like perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs) because these molecules readily deprotonate to form stable anions in solution.[7][8] The high electronegativity of the fluorine atoms stabilizes the negative charge on the functional group, leading to efficient ionization and high sensitivity.
Ionization & Sensitivity
Q3: I'm seeing a weak or no molecular ion peak for my perfluorinated compound in EI-MS. Why?
A3: The high energy of electron ionization (typically 70 eV) often leads to extensive fragmentation of perfluoroalkanes.[9][10] The molecular ion, being energetically unstable, readily breaks apart into smaller, more stable fragments.[9] In many cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) may be necessary to observe the molecular ion.[9][11]
Q4: My signal intensity is poor. What are the first things I should check?
A4: If you are experiencing poor signal intensity, there are several factors to consider. First, ensure your sample is appropriately concentrated; if it's too dilute, the signal may be too weak, and if it's too concentrated, it could cause ion suppression.[12] The choice of ionization technique and its parameters are also critical for signal intensity.[12] Regular tuning and calibration of your mass spectrometer are essential for optimal performance.[12] Additionally, check for any potential leaks in your system, as this can lead to a loss of sensitivity.[13]
Q5: Are there alternative ionization techniques that could improve my results?
A5: Yes, several alternative ionization techniques can be beneficial for the analysis of fluorinated compounds. UniSpray ionization, for example, has been shown to provide enhanced ionization for many PFAS compared to traditional ESI, resulting in increased peak area, response, and signal-to-noise.[8][14] Atmospheric pressure chemical ionization (APCI) can be effective for less polar fluorinated compounds that are not easily ionized by ESI. For elemental fluorine analysis, inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool, although it faces challenges with fluorine's high ionization potential.[2][3][4][15]
Fragmentation
Q6: What are the most characteristic fragment ions I should look for in the mass spectra of perfluorocarbons?
A6: In the electron ionization (EI) mass spectra of many perfluorocarbons, the trifluoromethyl cation (CF₃⁺) at m/z 69 is often the most abundant ion.[9][10] Ions with the general formula CₙF₂ₙ₊₁⁺ are also typically prominent.[9] For perfluoroalkyl carboxylates and sulfonates analyzed by LC-MS/MS, fragmentation often proceeds through the initial loss of the functional group (e.g., CO₂) followed by complex rearrangements and fragmentation of the perfluoroalkyl chain.[9] The loss of fragments with mass units of 19 (loss of F) and 20 (loss of HF) can also be indicative of fluorinated compounds.[16]
Q7: How can I interpret the complex fragmentation patterns of my fluorinated analyte?
A7: Interpreting the fragmentation patterns of fluorinated compounds can be challenging due to their unique chemical properties. The specific chemical structure of the molecule can lead to several resonance hybrids of carbon-centered radicals, resulting in multiple fragmentation pathways.[17] Sequential losses of radicals and neutral fragments are commonly observed.[17] For complex spectra, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which can help in elucidating the fragmentation pathways. Comparing your spectra to library spectra of known fluorinated compounds can also be a useful identification tool.
Chromatography & Contamination
Q8: Why is a delay column recommended for PFAS analysis?
A8: A delay column is recommended in LC-MS systems for PFAS analysis to prevent background contamination from the instrument itself from interfering with the sample results. Many components of an HPLC system, such as PTFE tubing and seals, can contain and leach PFAS, which can co-elute with the analytes of interest and lead to artificially high readings. The delay column is installed between the solvent mixer and the injector, and it separates the background PFAS from the injected sample, allowing for their distinct detection.
Q9: I suspect my samples are contaminated. What are common sources of background contamination for fluorinated compounds?
A9: Background contamination is a significant issue in the analysis of ubiquitous fluorinated compounds like PFAS. Common sources in a laboratory environment include PTFE components in the LC system (tubing, frits, seals), sample containers (some plastics and glass vial caps), solvents, reagents, and even the laboratory air. It is crucial to use PFAS-free sample preparation materials and to have a dedicated LC system for PFAS analysis to minimize background contamination.
Matrix Effects
Q10: What are matrix effects and how do they impact the analysis of fluorinated compounds?
A10: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][6] These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[5][6] In the analysis of fluorinated compounds in complex matrices like environmental or biological samples, matrix effects are a common and significant challenge.[1][5] For example, in the analysis of sewage, ultra-short- and long-chain perfluorinated carboxylic acids (PFCAs) have been observed to suffer from ionization suppression, while medium-chain PFCAs experience ionization enhancement.[5]
Q11: How can I identify and mitigate matrix effects in my samples?
A11: The presence of matrix effects can be identified by performing a post-extraction addition study, where known amounts of the analyte are spiked into a sample extract and the recovery is measured. To mitigate matrix effects, several strategies can be employed. The use of isotopically labeled internal standards that co-elute with the analytes can effectively compensate for both ion suppression and enhancement.[5] Sample cleanup procedures, such as solid-phase extraction (SPE), can help to remove interfering matrix components.[5] Diluting the sample can also reduce the concentration of matrix components, thereby lessening their impact on ionization.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Poor Signal Intensity and Sensitivity
Problem: Low abundance or absence of target analyte peaks.
Probable Causes:
-
Inefficient Ionization: The chosen ionization technique or its parameters are not optimal for the analyte.
-
Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analyte.
-
Incorrect Instrument Settings: The mass spectrometer is not properly tuned or calibrated, or the acquisition parameters are not appropriate.
-
Sample Degradation: The analyte has degraded during sample preparation or storage.
-
System Contamination or Leaks: Contaminants in the system can create high background noise, obscuring the analyte signal. Leaks can reduce overall sensitivity.[13][18]
Solutions:
-
Optimize Ionization Source Parameters:
-
For ESI: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to find the optimal conditions for your analyte.[12]
-
Mobile Phase Additives: The addition of small amounts of modifiers to the mobile phase, such as ammonium acetate or ammonium hydroxide for negative mode ESI, can improve ionization efficiency for some fluorinated compounds.
-
-
Address Potential Ion Suppression:
-
Perform a Matrix Effect Study: Use the post-extraction addition protocol to determine if ion suppression is occurring.
-
Improve Sample Cleanup: Implement or refine a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Chromatographic Separation: Modify your LC gradient to better separate your analyte from co-eluting matrix components.
-
-
Verify Instrument Performance:
-
Tuning and Calibration: Ensure your mass spectrometer is recently and properly tuned and calibrated according to the manufacturer's recommendations.[12]
-
Review Acquisition Parameters: Check that the correct mass range, scan time, and collision energy (for MS/MS) are being used for your target analyte.
-
-
Check for System Leaks and Contamination:
Guide 2: Inconsistent or Non-Reproducible Results
Problem: Poor reproducibility of peak areas and/or retention times between injections.
Probable Causes:
-
LC System Instability: Fluctuations in pump pressure, solvent composition, or column temperature.
-
Sample Carryover: Residual analyte from a previous injection is present in the current analysis.
-
Inconsistent Sample Preparation: Variability in the sample preparation workflow is introducing errors.
-
Background Contamination: Fluctuating levels of background contamination are affecting the results.
Solutions:
-
Ensure LC System Stability:
-
System Equilibration: Allow sufficient time for the LC system and column to equilibrate with the initial mobile phase conditions before starting a sequence.
-
Pump Performance: Monitor the pump pressure for any unusual fluctuations that could indicate a problem with the pump seals or check valves.
-
-
Mitigate Sample Carryover:
-
Optimize Wash Solvents: Use a strong wash solvent that can effectively remove the analyte from the injector and column. For highly fluorinated compounds, a mixture of methanol and acetonitrile may be more effective than a single solvent.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the wash step in your autosampler program.
-
-
Validate Sample Preparation:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all sample preparation steps to ensure consistency.
-
Quality Control Samples: Include quality control samples with known concentrations in each batch to monitor the performance of the entire analytical method.
-
-
Control Background Contamination:
-
Identify and Eliminate Sources: Systematically investigate and eliminate potential sources of PFAS contamination in your workflow, from sample collection to analysis.
-
Use a Delay Column: If analyzing for PFAS, ensure a delay column is properly installed and functioning.
-
Guide 3: Identifying and Overcoming Matrix Effects
Problem: Inaccurate quantification due to ion suppression or enhancement.
Probable Causes:
-
Co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[6]
Solutions:
-
Diagnose Matrix Effects:
-
Post-Extraction Addition Study: This is the most direct way to assess matrix effects. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Mitigation Strategies:
-
Isotopically Labeled Internal Standards: This is the preferred method for correcting matrix effects. A known amount of an isotopically labeled analog of the analyte is added to the sample before extraction. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it will experience the same degree of matrix effect, allowing for accurate correction of the analyte signal.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for the matrix effects, but it can be challenging to obtain a truly blank matrix.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself and creating a calibration curve for each sample. While accurate, it is a time-consuming and labor-intensive approach.[5]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the ionization of the analyte.
-
Enhanced Sample Cleanup: Utilize more rigorous sample cleanup techniques, such as multi-sorbent SPE, to remove a wider range of matrix interferences.[5]
-
Guide 4: Interpreting Complex Fragmentation Patterns
Problem: Difficulty in identifying and confirming the structure of unknown fluorinated compounds from their MS/MS spectra.
Probable Causes:
-
The unique and often complex fragmentation pathways of fluorinated compounds.[17]
-
Lack of reference spectra for novel or emerging fluorinated compounds.
Solutions:
-
Understand Common Fragmentation Pathways:
-
Perfluoroalkyl Substances (PFAS): For perfluorinated carboxylic acids (PFCAs), a common fragmentation is the loss of the carboxyl group as CO₂. For perfluorinated sulfonic acids (PFSAs), the loss of the sulfonate group (SO₃) is typical. The remaining perfluoroalkyl chain can then undergo further fragmentation.
-
Fluorinated Pharmaceuticals: The fragmentation of fluorinated pharmaceuticals is highly dependent on the overall structure of the molecule. Look for characteristic losses related to the fluorinated moieties, such as the loss of HF or CF₃.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Accurate Mass Measurement: HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of both the precursor and fragment ions. This information is crucial for proposing and confirming fragmentation pathways.
-
Isotopic Pattern Analysis: The isotopic pattern of an ion can provide further confirmation of its elemental composition.
-
-
Leverage Computational Tools:
-
In Silico Fragmentation: Several software packages can predict the fragmentation patterns of a given chemical structure. This can be a valuable tool for comparing theoretical and experimental spectra.
-
-
Complementary Analytical Techniques:
Part 3: Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for PFAS in Water Samples
This is a general protocol and may need to be optimized for specific sample matrices and target analytes.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 250 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove any hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 5 mL of methanol or another suitable organic solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Protocol 2: Post-Extraction Addition Study to Evaluate Matrix Effects
-
Prepare a Blank Matrix Extract: Extract a sample that is known to be free of the target analytes using your validated sample preparation method.
-
Prepare a Standard Solution: Prepare a standard solution of your target analytes in a clean solvent.
-
Spike the Blank Matrix Extract: Spike the blank matrix extract with the standard solution to achieve a known concentration.
-
Prepare a Standard in Clean Solvent: Prepare a standard of the same concentration in the reconstitution solvent.
-
Analyze Both Solutions: Analyze both the spiked matrix extract and the standard in clean solvent by LC-MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
Protocol 3: Basic LC-MS/MS Method Setup for PFAS Analysis
This is a starting point and will require optimization.
-
LC Column: A C18 reversed-phase column is commonly used.[22]
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic PFAS.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions: Use established multiple reaction monitoring (MRM) transitions for the target PFAS analytes.
Part 4: Visualizations
Diagrams (Graphviz)
Caption: Troubleshooting workflow for poor signal intensity.
Caption: Decision tree for ionization technique selection.
Caption: LC system with a delay column for PFAS analysis.
Tables
Table 1: Common Adducts in Mass Spectrometry of Fluorinated Compounds (Negative ESI)
| Adduct/Loss | Mass Change | Common Occurrence |
| [M-H]⁻ | -1 | Deprotonation of acidic compounds (e.g., PFCAs) |
| [M+CH₃COO]⁻ | +59 | Acetate adduct from mobile phase |
| [M+HCOO]⁻ | +45 | Formate adduct from mobile phase |
| [M-HF]⁻ | -20 | Loss of hydrogen fluoride |
| [M-F]⁻ | -19 | Loss of a fluorine atom |
Table 2: Recommended Starting LC-MS/MS Parameters for PFAS Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Efficiently ionizes acidic PFAS.[7] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes spray stability and ion generation. |
| Nebulizer Gas | 30 - 50 psi | Aids in droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Drying Gas Temp | 300 - 400 °C | Promotes desolvation of ions. |
| Collision Energy | Analyte Dependent | Requires optimization for each MRM transition. |
Table 3: Comparison of Ionization Techniques for Fluorinated Compounds
| Technique | Principle | Best Suited For | Advantages | Limitations |
| ESI | Electrospray Ionization | Polar, ionizable compounds (e.g., PFCAs, PFSAs) | High sensitivity for suitable analytes, soft ionization. | Prone to matrix effects, not suitable for nonpolar compounds. |
| APCI | Atmospheric Pressure Chemical Ionization | Less polar, thermally stable compounds | Can ionize compounds not amenable to ESI. | Can cause more fragmentation than ESI. |
| UniSpray | Hybrid ESI/APCI | Broad range of PFAS | Can provide enhanced sensitivity over ESI for some compounds.[8][14] | Newer technique, less established than ESI/APCI. |
| EI | Electron Ionization | Volatile, thermally stable compounds (GC-MS) | Provides reproducible fragmentation patterns for library matching. | Causes extensive fragmentation, molecular ion often absent.[9][10] |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry | Elemental fluorine analysis | Element-specific, can detect all fluorinated compounds. | High ionization potential of fluorine is a challenge, provides no structural information.[2][3][4] |
Part 5: References
-
PerkinElmer. (n.d.). LC/MS/MS: Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances in Aqueous Samples by EPA Method 1633. Retrieved from
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Sigma-Aldrich. (n.d.). LC-MS Analysis of PFAS Compounds in EPA Methods 537.1, 533 and 8327. Retrieved from
-
McHale, C. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. Retrieved from
-
Sigma-Aldrich. (n.d.). LC-MS Analysis of PFAS Compounds. Retrieved from
-
Shimadzu. (n.d.). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. Retrieved from
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Tanen, J. L., White, S. R., Ha, D., & Jorabchi, K. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3836–3843. [Link]
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Newton, S. R., McMahen, R. L., St-Arnaud, J. R., O'Neill, G. M., Whitten, J. L., & Muddiman, D. C. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Analytical and Bioanalytical Chemistry, 414(3), 1227–1234. [Link]
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Li, Y., et al. (2012). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Waters Corporation. (n.d.). An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples. Retrieved from
-
BenchChem. (2025). Analytical challenges in the characterization of fluorinated compounds. Retrieved from
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Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Retrieved from [Link]
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Nthunya, L. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Retrieved from [Link]
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Dowd, S. (2022, May 3). Alternative Ionization Techniques for Analysis of Perfluoroalkyl Substances (PFAS) at Low Levels. [Video]. YouTube. Retrieved from [Link]
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Ask this paper. (2021, February 2). trends-towards-effective-analysis-of-fluorinated-compounds-using-inductively-coupled-plasma-mass-spectrometry-icp-ms. Bohrium. Retrieved from
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National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from
-
Organtini, K., Oehrle, S., & Rosnack, K. (2021). An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples. Waters Corporation. Retrieved from
-
PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
BenchChem. (2025, December). Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra. Retrieved from
-
Canadian Science Publishing. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Retrieved from [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57.
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ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization in Mass Spectrometry. Retrieved from [Link]
-
Unknown. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Retrieved from
-
Royal Society of Chemistry. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved from [Link]
-
ResearchGate. (2024, April 25). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Retrieved from [Link]
-
Sci-Hub. (n.d.). Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS). Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2025, July 9). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
-
ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
ResearchGate. (2024, June 6). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Retrieved from [Link]
-
wisdomlib. (2025, September 21). Organofluorine compounds: Significance and symbolism. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Chapter 12: Liquid Chromatography–Mass Spectrometry for the Analysis of Perfluorinated Compounds in Water Samples. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]
-
MDPI. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Occurrence in Gunpowder River Watershed in Maryland United States. Retrieved from [Link]
-
LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
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- 22. halocolumns.com [halocolumns.com]
improving the efficiency of pentafluoropropylamidine-mediated bioconjugation
As a Senior Application Scientist, I've frequently guided researchers through the nuances of bioconjugation. A common area of inquiry involves harnessing the power of highly reactive fluorinated compounds to achieve efficient and stable linkages. While the term "pentafluoropropylamidine" might be noted in lab books, the workhorse of this chemical family for amine-reactive conjugation is the pentafluorophenyl (PFP) ester . This guide is structured to address the practical challenges and unlock the full potential of PFP ester-mediated bioconjugation, a technique prized for its efficiency and robustness over traditional methods.
PFP esters offer a significant advantage due to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property makes the ester's carbonyl carbon highly electrophilic and thus, more susceptible to nucleophilic attack by the primary amines found on proteins (e.g., the ε-amino group of lysine residues). The pentafluorophenolate anion also serves as an excellent leaving group, which further drives the reaction toward forming a stable amide bond. Critically, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, a key benefit in the aqueous environments required for biomolecule modification.[1][2]
This technical support center is designed to be a comprehensive resource, providing both foundational knowledge for those new to the technique and in-depth troubleshooting for experienced scientists aiming to optimize their results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the principles and practice of PFP ester-mediated bioconjugation.
Q1: Why should I choose a PFP ester over a more traditional NHS ester for my amine-reactive conjugation?
The primary advantages of PFP esters are their enhanced stability in aqueous solutions and heightened reactivity towards amines.[1][2] NHS esters are notoriously susceptible to hydrolysis, especially at the slightly basic pH required for efficient amine conjugation (pH 7.5-8.5).[1] This competing hydrolysis reaction can significantly reduce the amount of active reagent available to react with your protein, leading to lower conjugation yields. PFP esters are more resistant to this breakdown, providing a wider time window for the reaction and often resulting in higher efficiency.[1][2]
Q2: What is the optimal pH for a PFP ester conjugation reaction?
The optimal pH range is typically between 7.2 and 8.5.[3][4] This is a crucial balancing act. The target amine groups on lysine residues must be deprotonated (non-protonated) to be nucleophilic and reactive.[3] A slightly basic pH ensures a sufficient population of reactive amines. However, as the pH increases, the rate of hydrolysis of the PFP ester also increases, though to a lesser extent than with NHS esters.[4] For most proteins, starting with a buffer at pH 8.0-8.5 is a good strategy.
Q3: What types of buffers should I use, and which should I avoid?
It is critical to use a buffer that does not contain primary or secondary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your protein for reaction with the PFP ester, drastically reducing your conjugation efficiency.[2][5]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are excellent choices.[4]
-
Buffers to Avoid: Tris, glycine, or any other buffer system with exposed amine functional groups.[2][5]
Always perform a buffer exchange using methods like dialysis, ultrafiltration, or a desalting column if your protein is in an incompatible buffer.[5]
Q4: My PFP ester reagent won't dissolve in my aqueous reaction buffer. What should I do?
PFP ester reagents are often hydrophobic and require a small amount of a dry, water-miscible organic solvent for initial dissolution.[2][3]
-
First, dissolve the PFP ester in a minimal volume of anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][3]
-
Then, add this stock solution dropwise to your protein solution in the aqueous buffer while gently stirring.[4] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the protein.[3]
Q5: How do I control the degree of labeling (DOL) of my protein?
The DOL, or the average number of PFP-ester-containing molecules conjugated to each protein, can be controlled by adjusting the molar ratio of the PFP ester reagent to the protein.[6][7] A higher molar excess of the PFP ester will generally result in a higher DOL.[6][7] It is recommended to perform a series of trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1 reagent:protein) to determine the optimal ratio for your specific protein and desired DOL.
Experimental Workflow & Troubleshooting
This section provides a logical workflow for a typical PFP ester conjugation experiment and a detailed guide to troubleshoot common issues you may encounter.
General Experimental Workflow
The following diagram outlines the key steps in a PFP ester-mediated bioconjugation.
Caption: Standard workflow for PFP ester-mediated bioconjugation.
Troubleshooting Guide
Even with a robust chemistry like PFP ester conjugation, challenges can arise. This guide is designed to help you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Reagent Hydrolysis: PFP ester was exposed to moisture before or during the reaction.[2] 2. Inactive Protein: Target amine groups (lysines) are not accessible due to protein folding.[1][8] 3. Incorrect Buffer: Buffer contains competing amines (e.g., Tris, glycine).[2][5] 4. Suboptimal pH: Reaction pH is too low (<7.0), leaving lysine amines protonated and non-nucleophilic.[4] | 1. Handle Reagents Properly: Store PFP esters at -20°C with a desiccant. Warm the vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO/DMF immediately before use.[2] 2. Assess Protein Structure: If possible, use structural data to assess lysine accessibility. Consider gentle denaturation/renaturation if protein stability allows, though this is a high-risk strategy. Alternatively, explore conjugation to other residues (e.g., cysteines) if site-specificity is not required at lysines.[8] 3. Perform Buffer Exchange: Use a desalting column or dialysis to exchange the protein into an amine-free buffer like PBS or borate buffer (pH 8.0-8.5).[5] 4. Optimize pH: Increase the pH of the reaction buffer to 8.0-8.5 to ensure deprotonation of lysine residues.[4] |
| Protein Aggregation/Precipitation | 1. High Organic Solvent Concentration: Final DMSO/DMF concentration is >10%, causing protein denaturation.[9] 2. Change in Protein pI: Conjugation neutralizes the positive charge on lysine residues, which can alter the protein's isoelectric point (pI) and reduce its solubility. 3. High Degree of Labeling (DOL): Excessive modification can lead to conformational changes and aggregation. | 1. Minimize Organic Solvent: Dissolve the PFP ester in the smallest possible volume of anhydrous DMSO/DMF before adding it to the reaction.[9] 2. Adjust Buffer/pH: After conjugation, ensure the storage buffer pH is sufficiently far from the new, theoretical pI of the conjugate. Adding stabilizers like glycerol or arginine may help. 3. Reduce Molar Ratio: Lower the molar excess of the PFP ester reagent in the reaction to achieve a lower, more soluble DOL.[6][7] |
| Inconsistent Batch-to-Batch Results | 1. Reagent Quality: Degradation of PFP ester stock over time.[2] 2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, or incubation time between batches.[10] 3. Variable Protein Concentration: Inaccurate measurement of the initial protein concentration. | 1. Use Fresh Reagent: Always prepare fresh PFP ester stock solutions for each experiment. Do not store reconstituted reagent.[2] 2. Standardize Protocol: Maintain tight control over all reaction parameters. Use a calibrated pH meter and consistent incubation conditions.[10] 3. Accurate Protein Quantification: Use a reliable method like a BCA assay or A280 measurement with the correct extinction coefficient to determine the starting protein concentration. |
Logical Troubleshooting Flow
When faced with a failed or inefficient conjugation, follow this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting PFP ester conjugations.
Key Experimental Protocols
Protocol 1: General Protein Conjugation with a PFP Ester
This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein, such as an antibody.
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL.
-
Perform a buffer exchange into an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) using a desalting column or dialysis.[3]
-
-
PFP Ester Reagent Preparation:
-
Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO to a stock concentration of 10-100 mM.[4] This concentration should be high enough that only a small volume is needed for the reaction.
-
-
Conjugation Reaction:
-
Calculate the volume of the PFP ester stock solution needed to achieve the desired molar excess over the protein (e.g., a 10-fold molar excess).
-
While gently vortexing or stirring the protein solution, add the calculated volume of the PFP ester stock solution dropwise.[4]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 30 minutes. This will react with any remaining PFP ester.
-
-
Purification:
-
Remove the unreacted PFP ester reagent and byproducts by running the reaction mixture through a size-exclusion chromatography (SEC) column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
Protocol 2: Characterization by SDS-PAGE and UV-Vis Spectroscopy
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate alongside the unconjugated starting protein using SDS-PAGE.
-
A successful conjugation will result in a shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.[6][7] The conjugated protein band may appear as a smear or a broader band, representing a population of proteins with varying degrees of labeling.[7]
-
-
Degree of Labeling (DOL) by UV-Vis (for chromogenic labels):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the conjugated molecule (the label).
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the label's absorbance at 280 nm.
-
Calculate the concentration of the conjugated label using its known extinction coefficient at its λ_max.
-
The DOL is the molar ratio of the label to the protein.[3]
-
References
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega. [Link]
-
Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. Antineo. [Link]
-
Optimizing bioconjugation processes. Pharmaceutical Technology. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Fast Cysteine Bioconjugation Chemistry. PMC - NIH. [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]
Sources
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- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 4. Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. π-Clamp-Mediated Homo- and Heterodimerization of Single-Domain Antibodies via Site-Specific Homobifunctional Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Light-driven protein modification | Department of Chemistry [chem.ox.ac.uk]
strategies to prevent decomposition of pentafluoropropylamidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pentafluoropropylamidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Due to its unique chemical structure, characterized by a highly basic amidine group and an electron-withdrawing pentafluoropropyl chain, this compound requires specific handling protocols to prevent decomposition.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound featuring a C3 carbon chain with five fluorine substituents attached to an amidine functional group. The introduction of fluorine can enhance metabolic stability and alter the physicochemical properties of molecules, making it a valuable building block in medicinal chemistry and materials science.[1][2] However, the amidine functional group is susceptible to degradation, primarily through hydrolysis.[3][4] The strong electron-withdrawing nature of the pentafluoropropyl group increases the electrophilicity of the amidine carbon, making it particularly sensitive to nucleophilic attack by water. Ensuring its stability is critical for obtaining reproducible experimental results and maintaining the compound's purity for downstream applications.
Q2: What are the primary pathways of decomposition for this compound?
The two main decomposition pathways are hydrolysis and thermal degradation.
-
Hydrolysis: This is the most common degradation route. Amidines can react with water in a reaction that can be catalyzed by either acids or bases, cleaving the C-N double bond to form a corresponding amide and an amine.[5][6] Given the high basicity of amidines (pKa ≈ 12), they are often protonated at physiological pH, which can influence the hydrolysis mechanism.[7]
-
Thermal Decomposition: Like many highly functionalized organic molecules, this compound can degrade at elevated temperatures.[8][9] Thermal decomposition can generate hazardous byproducts, including hydrogen fluoride and nitrogen oxides.[10]
Q3: How does pH affect the stability of this compound?
The stability of amidines is highly dependent on pH.[4][11][12] Both strongly acidic and strongly alkaline conditions can accelerate hydrolysis.[5][6] While the optimal pH must be determined empirically for each specific amidine derivative, studies on similar compounds suggest that maximum stability is often found in a slightly acidic to neutral pH range (approximately pH 4–7).[11][13] In highly acidic solutions, the degradation of protonated molecules can be catalyzed by hydrogen ions, while in alkaline solutions, attack by hydroxide ions on the amidinium ion is a likely mechanism.[4][11]
Q4: What are the ideal storage conditions for this compound?
To maximize shelf-life, both the solid compound and its solutions should be stored under controlled conditions. Refer to the summary table below for specific recommendations.
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | -20°C or lower | -20°C or -80°C | Reduces the rate of thermal decomposition and hydrolysis.[8] |
| Atmosphere | Inert Gas (Argon or N₂) | Inert Gas (Argon or N₂) | Prevents interaction with atmospheric moisture and oxygen. |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes the primary reactant (water) for hydrolysis. |
| pH (for aqueous buffers) | N/A | pH 4.0 - 6.5 (buffered) | Avoids acid- and base-catalyzed hydrolysis.[11][13] |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Protects from moisture, air, and light. |
Q5: Can I use protic solvents like water, methanol, or ethanol?
The use of protic solvents, especially water, should be minimized and carefully controlled. If aqueous buffers are required for an experiment, they should be freshly prepared, degassed, and pH-adjusted immediately before use. Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF first, and then dilute into the aqueous buffer at the last possible moment. Avoid long-term storage in any protic solvent.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My analytical data (LC-MS, NMR) shows new peaks appearing over time.
-
Likely Cause: Compound decomposition, most likely via hydrolysis. The new peaks correspond to the resulting amide and amine byproducts.
-
Investigative Steps:
-
Re-evaluate Your Solvent: Are you using an anhydrous, aprotic solvent for storage? If you are using a protic solvent or an aqueous buffer, the compound is likely hydrolyzing.
-
Check the pH: If in an aqueous solution, measure the pH. A pH outside the optimal stability range (4.0-6.5) will accelerate degradation.[11]
-
Review Handling Technique: Was the vial properly sealed? Was it exposed to ambient air for an extended period?
-
-
Solutions:
-
Prepare fresh solutions for each experiment from a solid sample stored under ideal conditions.
-
If using aqueous buffers, prepare them immediately before the experiment and use them quickly.
-
Always work under an inert atmosphere when handling the compound and its solutions.
-
Problem 2: My reaction yield is consistently low when using this compound.
-
Likely Cause: The compound may have degraded either in storage or during the reaction setup, reducing the concentration of the active starting material. Alternatively, the reaction conditions themselves may be causing decomposition.
-
Investigative Steps:
-
Verify Purity: Before starting the reaction, verify the purity of your this compound stock using a suitable analytical method like HPLC or NMR.[14][15]
-
Analyze Reaction Conditions: Check the pH, temperature, and solvent of your reaction. Highly acidic, basic, or aqueous conditions, as well as elevated temperatures, can degrade the reactant.[16][17]
-
-
Solutions:
-
Use freshly prepared or recently verified high-purity this compound.
-
If possible, modify the reaction conditions to be milder (lower temperature, neutral pH, aprotic solvent).
-
Consider adding the this compound to the reaction mixture last, especially if the setup involves heating or prolonged stirring in incompatible solvents.
-
Key Experimental Protocols & Visualizations
Decomposition & Prevention Workflow
The following diagrams illustrate the primary decomposition pathway and the recommended workflow to prevent it.
Caption: Primary hydrolytic decomposition pathway of this compound.
Caption: Recommended workflow for handling and storing this compound.
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes exposure to atmospheric moisture and prevents degradation.
-
Receiving Solid Compound: Upon receipt, immediately transfer the manufacturer's vial into a desiccator filled with a suitable desiccant. Place the desiccator in a -20°C freezer for long-term storage.
-
Handling Solid: All weighing and aliquoting of the solid compound must be performed inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, work quickly in a fume hood on a low-humidity day and blanket the compound with inert gas.
-
Container Choice: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.
-
Documentation: Label all vials clearly with the compound name, date, and storage conditions. Maintain a log of when the main container is opened.
Protocol 2: Monitoring Compound Stability via HPLC
Regularly checking the purity of your stock solution is crucial for data integrity.
-
System Preparation: Use a C18 reverse-phase HPLC column. A suitable mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the amidine is protonated and sharp peaks are obtained.
-
Sample Preparation:
-
Carefully thaw a vial of your stock solution (e.g., 10 mM in DMSO).
-
Dilute a small aliquot (e.g., 10 µL) into a suitable solvent mixture (e.g., 990 µL of 50:50 acetonitrile:water) to a final concentration of ~100 µM.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
A pure sample should show a single major peak corresponding to this compound.
-
-
Interpretation: The appearance of new, typically more polar peaks over time is indicative of hydrolysis. Quantify the peak area of the parent compound to track its percentage purity. If purity drops below an acceptable threshold (e.g., 95%), discard the stock solution and prepare a fresh one.
References
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Hydrolysis of Amides Definition. Retrieved from [Link]
-
Fleszar, M., Sokołowska, J., & Poźniak, B. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 25(18), 4257. Available from: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Available from: [Link]
-
Snider, M. J., & Wolfenden, R. (2000). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 122(45), 11139–11140. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Swift-Ramirez, W. R., VanVeller, B., & Weiss, G. A. (2021). Hydrogen-bonding behavior of amidines in helical structure. RSC Chemical Biology, 2(3), 958–963. Available from: [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. [Link]
-
ProQuest. (n.d.). Nitrosation of amidines: Structure and reactivity. Part II: Aldehyde mediated nitrosation of amino acids. Part III: Thermal decomposition of N-nitrosocarboxylic acids. Retrieved from [Link]
-
Stella, V. J., & Himmelstein, K. J. (1980). Stability of alkoxycarbonylamidine prodrugs. Journal of pharmaceutical sciences, 69(9), 1082–1084. Available from: [Link]
-
Laukkanen, M. L., Lehtonen, M., & Kinnunen, P. K. (2000). Structural characterization of diC14-amidine, a pH-sensitive cationic lipid used for transfection. Langmuir, 16(23), 8846–8850. Available from: [Link]
-
SpringerLink. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Retrieved from [Link]
-
Zadeska, I., et al. (2021). New Volatile Perfluorinated Amidine–Carboxylate Copper(II) Complexes as Promising Precursors in CVD and FEBID Methods. Materials, 14(11), 3079. Available from: [Link]
-
ACS Publications. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]
-
Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 3(9), 11097–11105. Available from: [Link]
-
International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. [Link]
-
Chem Help ASAP. (2019, June 20). resonance in amides [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]
-
O'Brien, E. A., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Angewandte Chemie International Edition, 61(12), e202115541. Available from: [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 329–337. Available from: [Link]
-
McBride, L. J., et al. (1986). Nucleotide chemistry. 16. Amidine protecting groups for oligonucleotide synthesis. Journal of the American Chemical Society, 108(8), 2040–2048. Available from: [Link]
-
ResearchGate. (n.d.). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Retrieved from [Link]
-
Al-Karkhi, K. (2020). Recent Advances on Fluorine Chemistry. Molecules, 25(15), 3358. Available from: [Link]
-
DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pathways for decomposition of THF by organolithiums: the role of HMPA. Retrieved from [Link]
-
Kinyua, J., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. Available from: [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
University of Bristol Research Portal. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]
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Technical Support Center: Method Development for the Analysis of Pentafluoropropylamidine Impurities
Welcome to the technical support center for the analysis of pentafluoropropylamidine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, troubleshooting, and regulatory compliance. The inherent chemical properties of this compound—high polarity, basicity, and the presence of a fluorinated alkyl chain—present unique analytical challenges. This document offers a structured approach to overcoming these hurdles, ensuring the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical control of this compound.
Q1: What are the likely impurities associated with this compound?
A1: Impurities in any active pharmaceutical ingredient (API) can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[1] For this compound, a scientific appraisal of its synthesis (typically from a nitrile) suggests the following potential impurities[2][3]:
-
Starting Materials & Intermediates: Unreacted pentafluoropropionitrile or related precursors.
-
By-products: Impurities arising from side reactions during the amination of the nitrile group.
-
Degradation Products: The most common degradation pathway for amidines is hydrolysis, which cleaves the C-N double bond to form the corresponding amide (pentafluoropropionamide) and an amine.[4] This is particularly relevant under non-neutral pH conditions.
Q2: What are the regulatory standards for controlling these impurities?
A2: The primary regulatory framework is provided by the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for impurities in new drug substances.[5] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[6]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
| Table 1: ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities in new drug substances.[6][7] |
Q3: Why is developing a stability-indicating method crucial for this compound?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately detect changes in the API's concentration over time due to degradation.[8] Its key feature is specificity: the ability to separate the intact API from its degradation products, process impurities, and other components.[9] Given that amidines are susceptible to hydrolysis[4], a SIM is mandatory to ensure that any degradation is detected and quantified during stability studies, which is a core regulatory requirement.[10][11] Forced degradation studies are used to intentionally stress the API to generate potential degradants and prove the method's specificity.[12][13]
Q4: What makes this compound a challenging analyte for chromatography?
A4: The analytical difficulty stems from several physicochemical properties:
-
High Polarity: The amidine group is highly polar, leading to poor retention on traditional reversed-phase (RP) HPLC columns like C18.[14][15]
-
High Basicity: Amidines are strongly basic (pKa ~10-13), which can cause strong interactions with residual silanols on silica-based columns, leading to poor peak shape (tailing).[4]
-
Low Volatility: The polar nature of the amidine group makes it non-volatile, precluding direct analysis by Gas Chromatography (GC) without derivatization.[16][17]
Troubleshooting Guide: HPLC Method Development
This guide provides solutions to common issues encountered during the development of HPLC methods for this compound.
Issue 1: Poor Peak Shape (Tailing) for this compound
-
Probable Cause: Secondary ionic interactions between the basic amidine group and acidic, un-capped silanols on the silica stationary phase. This is a common issue for basic compounds.
-
Solutions:
-
Mobile Phase pH Control: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like an amidine, using a high pH (e.g., pH 9-10 with a buffer like ammonium bicarbonate) will neutralize the analyte, minimizing ionic interactions. Conversely, a low pH (e.g., pH 2-3 with TFA, formic, or phosphoric acid) will protonate the analyte and the silanols, creating a charge-repulsion effect that can improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of residual silanols. Columns with advanced end-capping (e.g., "polar-endcapped" phases) are specifically designed to shield these silanols and improve the peak shape of basic analytes.[18]
-
Increase Buffer or Additive Concentration: A higher concentration of the mobile phase buffer or acidic modifier can more effectively compete with the analyte for active sites on the stationary phase, improving peak symmetry.
-
Issue 2: Inadequate Retention on a C18 Column
-
Probable Cause: The high polarity of this compound results in it having a weak affinity for the nonpolar C18 stationary phase, causing it to elute at or near the solvent front (void volume).[19]
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns incorporate polar functional groups within the alkyl chains (embedded) or at the surface (endcapped), which enhances their interaction with polar analytes, thereby increasing retention.[18] The Ascentis RP-Amide or Discovery HS F5 phases are examples of columns designed for better retention of polar compounds.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. It is an excellent technique for retaining and separating very polar compounds that are unretained in reversed-phase.[19]
-
Highly Aqueous Mobile Phase with a Compatible Column: Using a mobile phase with a high water content (e.g., >95%) can increase retention. However, this can cause "dewetting" or phase collapse on traditional C18 columns. Use columns specifically designed for stability in 100% aqueous conditions (e.g., Waters ACQUITY UPLC HSS T3, CORTECS T3).[19]
-
Logical Flow for Troubleshooting HPLC Peak Shape
Below is a decision tree to guide the optimization process for improving the chromatography of basic, polar compounds like this compound.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
Troubleshooting Guide: GC-MS Method Development
Direct analysis of this compound by GC is generally not feasible. This section focuses on a derivatization-based approach.
Issue 1: No Peak or a Broad, Tailing Blob is Observed for the API
-
Probable Cause: this compound is non-volatile and highly polar due to the active hydrogens on the amidine functional group, which leads to strong intermolecular hydrogen bonding and adsorption onto active sites in the GC system.[17]
-
Solution: Derivatization
-
Principle: Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis.[20] The goal is to replace the active hydrogens with non-polar groups, which increases volatility and thermal stability while reducing polarity.[16]
-
Recommended Technique: Silylation. Silylation is the most common derivatization technique for compounds with -NH and -OH groups.[21] It involves reacting the analyte with a silylating reagent to replace the active hydrogens with a trimethylsilyl (TMS) group.[22]
-
Common Reagents: For amines and amidines, powerful silylating agents are required. A mixture of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst is a highly effective choice. The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile.[22]
-
| Reagent | Abbreviation | Target Groups | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Very common and effective. Often used with a catalyst (TMCS). |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | The most volatile of the TMS-acetamides. Good for trace analysis. |
| N,N-Dimethylformamide dimethyl acetal | -COOH, -NH2 | An alkylating agent that can also be effective for primary amines. | |
| Table 2: Common derivatization reagents for GC analysis of polar compounds.[21][22] |
Issue 2: Difficulty Interpreting Mass Spectra of Fluorinated Impurities
-
Probable Cause: The mass spectra of fluorinated compounds can be complex and often do not show a prominent molecular ion (M+) peak with standard Electron Ionization (EI).[23][24] The most abundant ion is often CF3+ (m/z 69).[25]
-
Solutions:
-
Use Soft Ionization Techniques: If available, Chemical Ionization (CI) is a softer technique that is more likely to produce a protonated molecular ion ([M+H]+), which simplifies molecular weight determination.[24][26]
-
Look for Characteristic Fragments: Analyze the spectrum for logical losses from a presumed molecular ion. For perfluorinated compounds, look for losses of F (19 Da), CF3 (69 Da), and other fluorinated fragments.
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-TOF or GC-Orbitrap provides high-resolution mass data, allowing for the determination of elemental composition and greatly aiding in the identification of unknown impurities.[27]
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for conducting forced degradation studies to support the development of a stability-indicating method, in accordance with ICH guidelines.[8][12]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Also, heat a stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and a stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration.
-
Evaluation: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are adequately resolved from the main peak and from each other (Resolution > 1.5).
Protocol 2: Step-by-Step HPLC-UV Stability-Indicating Method Development
-
Analyte & Column Selection:
-
Based on the polar and basic nature of this compound, start with a polar-embedded or polar-endcapped C18 column (e.g., Ascentis RP-Amide) or a Phenyl column. A typical dimension is 150 mm x 4.6 mm, 3.5 µm.
-
-
Initial Mobile Phase Screening:
-
Condition A (Low pH): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Condition B (High pH): Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5. Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a broad gradient to elute all components: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan with a Diode Array Detector (DAD) from 200-400 nm. Select an optimal wavelength where the API and impurities have reasonable absorbance (likely low UV, e.g., 210 nm).
-
-
Optimization:
-
Analyze the chromatograms from the initial screening. Select the condition (A or B) that provides the best peak shape and initial separation.
-
Adjust the gradient slope to improve the resolution between the main peak and the closest eluting impurities. A shallower gradient will increase resolution.
-
Analyze the forced degradation samples to ensure the method separates all generated degradants.
-
-
Validation: Once the method is optimized, perform validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Workflow for Unknown Impurity Identification
This diagram illustrates the logical steps to take when an unknown impurity is detected above the identification threshold.
Caption: General workflow for the structural identification of an unknown impurity.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]
-
GC Derivatization. (n.d.). University of Nebraska-Lincoln. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. [Link]
-
Mass spectra of fluorocarbons. (1952). NIST. [Link]
-
Mass Spectra of Fluorocarbons. (1952). Journal of Research of the National Bureau of Standards. [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2023). Preprints.org. [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [Link]
-
In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. (2013). Analytical and Bioanalytical Chemistry. [Link]
-
Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (2019). ResearchGate. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2016). LCGC International. [Link]
-
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (2004). PubMed. [Link]
-
Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc. [Link]
-
What Is Derivatization In Gas Chromatography And When Is It Needed? (2025). Chemistry For Everyone. [Link]
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. (2019). Chemical Methodologies. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2015). LCGC International. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2010). PMC. [Link]
-
Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. (1967). PubMed. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
Gas chromatographic analysis of trace impurities in chlorine trifluoride. (2025). ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2016). Pharmaceutical Technology. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022). RSC Publishing. [Link]
-
Synthesis of amidines. (n.d.). Organic Chemistry Portal. [Link]
-
Functionality of amidines and amidrazones. (n.d.). Semantic Scholar. [Link]
-
The Chemistry of the Amidines. (2025). ACS Publications. [Link]
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent. [Link]
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Technical Support Center: Scalable Synthesis of Pentafluoropropylamidine
Welcome to the technical support center for the synthesis of 2,2,3,3,3-pentafluoropropylamidine. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the scalability and robustness of this critical synthesis. We will delve into the common challenges encountered during scale-up, provide detailed troubleshooting advice, and present validated protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of pentafluoropropylamidine, focusing on the widely adopted Pinner reaction methodology.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most established and scalable route is a two-step Pinner reaction.[1][2][3] This involves the acid-catalyzed reaction of 2,2,3,3,3-pentafluoropropanenitrile with an alcohol (typically ethanol) to form the corresponding ethyl imidate hydrochloride salt (Pinner salt). This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[2][3] The electron-withdrawing nature of the pentafluoropropyl group makes the nitrile carbon highly electrophilic, favoring the Pinner reaction pathway.[1]
Q2: Why is strict moisture control so critical for this synthesis?
A2: Water is detrimental to the Pinner synthesis for two primary reasons. First, it can hydrolyze the reactive Pinner salt intermediate to form an ester, which is a common byproduct that complicates purification and reduces yield.[1][4] Second, excess moisture can hydrolyze the final amidine product itself, especially under non-neutral pH conditions.[5] Therefore, using anhydrous solvents, reagents, and inert gas atmospheres is paramount for success, particularly at scale.[2][3]
Q3: What are the main safety concerns when scaling up this reaction?
A3: The primary safety concern is the use of anhydrous hydrogen chloride (HCl) gas, which is highly corrosive and toxic.[6][7] Careful handling in a well-ventilated fume hood or reactor system with appropriate scrubbers is mandatory.[7] Additionally, the reaction can be exothermic, especially during the initial HCl addition and subsequent ammonolysis. Proper temperature control and monitoring are crucial to prevent runaways. Finally, some fluorinated compounds can release hydrogen fluoride (HF) upon decomposition at high temperatures, a substance that is extremely corrosive and toxic.[6][8][9][10] A comprehensive safety review and risk assessment should be conducted before any scale-up operation.
Q4: My final product is difficult to purify. What strategies are recommended for large-scale purification?
A4: this compound hydrochloride is a highly polar, salt-like compound, making it unsuitable for standard silica gel chromatography. At scale, the preferred method of purification is recrystallization.[11] Screening various solvent systems (e.g., isopropanol/heptane, ethanol/MTBE, acetonitrile) is recommended to find conditions that provide good recovery and effective impurity rejection. If chromatographic purification is unavoidable, techniques like reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be considered, though these are often less economical at large scales.[12][13]
Process Workflow & Key Transformations
The following diagram outlines the critical steps in the scalable synthesis of this compound hydrochloride via the Pinner reaction.
Caption: Scalable workflow for this compound HCl synthesis.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low Yield in Step 1 (Pinner Salt Formation) | 1. Moisture Contamination: Water hydrolyzes the imidate intermediate back to the nitrile or to the ester.[1][5] 2. Incomplete HCl Saturation: Insufficient HCl leads to incomplete conversion of the nitrile. 3. Temperature Too High: Higher temperatures can promote side reactions or decomposition of the thermodynamically unstable Pinner salt.[1][3] | 1. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use a drying tube or inert gas (N₂/Ar) blanket. Use freshly opened anhydrous ethanol. 2. Monitor HCl Addition: Use a bubbler to monitor the gas flow. Ensure the reaction is saturated with HCl, often indicated by persistent fumes above the solvent. For larger scales, consider subsurface sparging for better gas dispersion. 3. Maintain Low Temperature: Keep the reaction temperature between 0-5 °C during HCl addition and the subsequent stirring period to maximize the stability of the Pinner salt. |
| Reaction Mixture Becomes a Thick, Unstirrable Mass | 1. High Reactant Concentration: The Pinner salt and subsequent amidine hydrochloride are often crystalline solids that precipitate from non-polar solvents. 2. Insufficient Solvent: Not enough solvent to maintain a mobile slurry. | 1. Adjust Solvent Volume: Increase the solvent volume to maintain a stirrable slurry (typically aiming for <20% w/v concentration). 2. Select Appropriate Solvent: Heptane or MTBE are good choices as they are poor solvents for the salt products, facilitating precipitation, but ensure enough is used for mechanical agitation. |
| Presence of Ethyl Pentafluoropropionate Impurity in Final Product | 1. Water Present During Step 1: As mentioned, water leads to hydrolysis of the Pinner salt, forming the ester byproduct.[4] 2. Incomplete Ammonolysis (Step 2): Unreacted Pinner salt can hydrolyze to the ester during workup if aqueous solutions are used. | 1. Strict Moisture Control: Re-verify all anhydrous protocols. 2. Ensure Complete Ammonolysis: Extend the ammonia addition/stirring time. Use an excess of ammonia to drive the reaction to completion. Monitor the reaction by TLC or a quick NMR of a worked-up sample to confirm the disappearance of the imidate intermediate. |
| Final Product Contains Ammonium Chloride (NH₄Cl) | 1. Stoichiometric Byproduct: NH₄Cl is a direct byproduct of the ammonolysis step. 2. Similar Solubility Profile: NH₄Cl can have similar solubility to the product salt, making it difficult to remove. | 1. Optimize Recrystallization: This is the most effective method. Screen solvents where the amidine hydrochloride has moderate solubility at high temperature and low solubility at room temperature, while NH₄Cl remains either highly soluble or insoluble. Isopropanol is often a good starting point. 2. Trituration: Slurrying the crude solid in a solvent like cold acetone, where the product has minimal solubility but NH₄Cl has some, can help wash out the inorganic salt. |
Detailed Experimental Protocols
Warning: These procedures involve hazardous materials and should only be performed by trained chemists in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[6][8] An emergency eyewash and shower must be accessible.
Protocol 1: Scalable Synthesis of this compound Hydrochloride (100 g scale)
Materials:
-
2,2,3,3,3-Pentafluoropropanenitrile (145 g, 1.0 mol)
-
Anhydrous Ethanol (51 g, 1.1 mol)
-
Anhydrous Hydrogen Chloride (gas) (~44 g, 1.2 mol)
-
Anhydrous Ammonia (gas) (~26 g, 1.5 mol)
-
Anhydrous Methyl tert-butyl ether (MTBE) (1.5 L)
-
Anhydrous Isopropanol (for recrystallization)
Procedure:
Step 1: Formation of Ethyl 2,2,3,3,3-pentafluoropropanimidate Hydrochloride (Pinner Salt)
-
Equip a 3 L, 3-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).
-
Charge the flask with 2,2,3,3,3-pentafluoropropanenitrile (145 g), anhydrous ethanol (51 g), and anhydrous MTBE (1.0 L).
-
Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Begin bubbling anhydrous HCl gas through the solution at a moderate rate. Monitor the internal temperature and adjust the HCl flow to maintain it below 10 °C. The reaction is exothermic.
-
Continue HCl addition until the solution is saturated (approx. 1.5-2 hours). A white precipitate of the Pinner salt will form, creating a thick slurry.
-
Stop the HCl flow, remove the ice bath, and allow the mixture to stir at room temperature for 12-16 hours under a nitrogen atmosphere.
Step 2: Ammonolysis to form this compound Hydrochloride
-
Cool the Pinner salt slurry back to 0-5 °C.
-
Begin bubbling anhydrous ammonia gas through the slurry. This step is highly exothermic; maintain the temperature below 15 °C by controlling the ammonia flow rate and using the ice bath.
-
Continue ammonia addition until the reaction is complete (typically 2-3 hours). The reaction progress can be monitored by taking a small aliquot, quenching it, and analyzing by TLC or ¹H NMR to confirm the disappearance of the Pinner salt.
-
Once complete, stop the ammonia flow and stir the white slurry for an additional hour at room temperature.
Step 3: Isolation and Purification
-
Filter the reaction mixture through a Büchner funnel. Wash the collected white solid (a mixture of product and NH₄Cl) with cold MTBE (2 x 250 mL).
-
Dry the crude solid under vacuum to obtain a white powder. (Expected crude yield: ~180-200 g).
-
Transfer the crude solid to a 2 L flask and add isopropanol (~600-800 mL, or until a stirrable slurry is formed).
-
Heat the mixture to reflux with efficient stirring until all the product dissolves. Ammonium chloride will remain largely insoluble.
-
Perform a hot filtration to remove the insoluble NH₄Cl.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to complete crystallization.
-
Collect the pure white crystals of this compound hydrochloride by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C.
-
(Expected final yield: 155-170 g, 80-88% yield).
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for addressing common issues during the synthesis.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. concordia.ca [concordia.ca]
- 9. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Pentafluoropropylamidine's Reactivity for the Modern Medicinal Chemist
A Senior Application Scientist's Guide to Understanding Amidine Reactivity in Drug Development
In the landscape of modern drug discovery, the amidine functional group stands as a cornerstone moiety, integral to the structure of numerous therapeutic agents.[1][2] Its ability to engage in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets like proteins and DNA, underpins its prevalence in medicinal chemistry.[1] However, not all amidines are created equal. The strategic introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its basicity and nucleophilicity, thereby fine-tuning its biological activity and pharmacokinetic profile.[3][4] This guide provides an in-depth comparison of the reactivity of pentafluoropropylamidine with other commonly utilized amidines, offering researchers, scientists, and drug development professionals a framework for rational drug design.
The Decisive Role of Basicity: A pKa-Based Comparison
The reactivity of an amidine is intrinsically linked to its basicity, which is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base and, generally, a more potent nucleophile. The introduction of the strongly electron-withdrawing pentafluoropropyl group is anticipated to significantly decrease the basicity of the amidine nitrogen atoms.
To contextualize the reactivity of this compound, a comparison of its predicted pKa value with the experimentally determined pKa values of common amidines is presented below.
| Amidine | Structure | pKa of Conjugate Acid | Source |
| This compound | CF3CF2C(=NH)NH2 | ~5.56 (Predicted) | [5] |
| Benzamidine | C6H5C(=NH)NH2 | 11.6 | [1] |
| Acetamidine | CH3C(=NH)NH2 | 12.52 | [6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~12.5 | [5] |
Note: The pKa value for this compound is a computationally predicted value and should be considered an estimate. Experimental verification is recommended.
The stark difference in pKa values highlights the profound impact of the pentafluoropropyl substituent. With a predicted pKa approximately 6-7 units lower than its non-fluorinated counterparts, this compound is expected to be a significantly weaker base. This dramatic reduction in basicity has critical implications for its nucleophilic reactivity.
The Inductive Effect of Fluorine: The Driving Force Behind Reduced Reactivity
The observed and predicted differences in basicity can be attributed to the powerful negative inductive effect (-I effect) of the fluorine atoms. Fluorine is the most electronegative element, and its presence on the propyl chain withdraws electron density from the amidine functional group. This electron withdrawal destabilizes the positive charge on the corresponding amidinium ion, making the amidine less likely to accept a proton and thus, a weaker base.
This principle is well-established in the study of fluorinated organic compounds. For instance, the introduction of fluorine atoms into aliphatic amines and other nitrogen-containing heterocycles consistently leads to a significant decrease in their pKa values.[3][4]
Visualizing the Electron-Withdrawing Effect
The following diagram illustrates the inductive effect of the pentafluoropropyl group on the amidine moiety, leading to a decrease in electron density on the nitrogen atoms and consequently, reduced basicity and nucleophilicity.
Caption: Inductive effect of the pentafluoropropyl group on the amidine.
Implications for Nucleophilic Reactivity
In many organic reactions, amidines act as nucleophiles, with the lone pair of electrons on the sp2-hybridized nitrogen initiating the attack on an electrophilic center.[7] The nucleophilicity of an amidine is closely correlated with its basicity; a stronger base is typically a stronger nucleophile.[8]
Given the significantly lower predicted pKa of this compound, it is expected to be a substantially weaker nucleophile compared to benzamidine, acetamidine, or DBU. This has important consequences for its application in synthesis. Reactions that proceed readily with common amidines may require more forcing conditions or may not proceed at all with this compound.
Kinetic studies on the reactions of amidines can provide quantitative measures of their nucleophilicity. For instance, the rates of reaction of a series of substituted benzamidines with electrophiles can be correlated with the electronic properties of the substituents using a Hammett plot.[9][10] A negative rho (ρ) value for such a reaction would indicate the buildup of positive charge at the reaction center in the transition state, and the reaction would be accelerated by electron-donating groups and decelerated by electron-withdrawing groups.[9] The strong electron-withdrawing nature of the pentafluoropropyl group would therefore be expected to significantly decrease the rate of nucleophilic attack.
Experimental Protocols for Assessing Amidine Reactivity
To experimentally validate the predicted differences in reactivity, the following protocols can be employed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a direct experimental measure of the basicity of an amidine.
Materials:
-
Amidine hydrochloride salt (e.g., this compound hydrochloride, benzamidine hydrochloride)
-
Standardized hydrochloric acid solution (0.1 M)
-
Standardized sodium hydroxide solution (0.1 M)
-
Deionized water
-
pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of the amidine hydrochloride and dissolve it in a known volume of deionized water.
-
Add a known excess of standardized HCl to the solution.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the amidine solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points from the titration curve.
-
Calculate the pKa from the pH at the half-equivalence point.
Protocol 2: Comparative Kinetic Analysis of a Nucleophilic Substitution Reaction
This experiment compares the nucleophilic reactivity of different amidines by monitoring the rate of a model reaction.
Materials:
-
This compound
-
Benzamidine (or another reference amidine)
-
A suitable electrophile (e.g., a substituted benzyl bromide)
-
A suitable solvent (e.g., acetonitrile)
-
Internal standard for NMR analysis
-
NMR spectrometer
Procedure:
-
Prepare separate reaction mixtures in NMR tubes, each containing the electrophile, the internal standard, and the solvent.
-
At time zero, add a known concentration of the amidine (either this compound or the reference amidine) to the respective NMR tubes.
-
Acquire NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material (electrophile) and the appearance of the product by integrating the respective signals relative to the internal standard.
-
Plot the concentration of the starting material versus time and determine the initial rate of the reaction.
-
Compare the initial rates obtained for this compound and the reference amidine to determine their relative nucleophilicity.
Workflow for Comparative Reactivity Assessment
The following diagram outlines the logical workflow for comparing the reactivity of this compound to other amidines.
Caption: Workflow for comparing the reactivity of different amidines.
Conclusion
The introduction of a pentafluoropropyl group has a profound impact on the reactivity of the amidine functional group. The strong electron-withdrawing nature of the fluorine atoms leads to a significant decrease in basicity, as indicated by the predicted pKa value of this compound. This reduced basicity directly translates to a lower nucleophilicity, which is a critical consideration for synthetic chemists and drug designers. While offering potential advantages in terms of metabolic stability and membrane permeability, the attenuated reactivity of this compound necessitates careful consideration in the design of synthetic routes and the interpretation of structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences and enabling the rational application of fluorinated amidines in the pursuit of novel therapeutics.
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amidines, isothioureas, and guanidines as nucleophilic catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Pentafluoropropylamidine
This guide provides a comprehensive comparison of analytical methodologies for the validation of pentafluoropropylamidine, a fluorinated amidine of interest in pharmaceutical and chemical research. Given the absence of a standardized, publicly available validated method for this specific molecule, this document synthesizes established analytical principles for structurally related compounds—fluorinated organics and amidines—to provide a robust framework for researchers, scientists, and drug development professionals. The focus is on developing and validating reliable analytical methods grounded in scientific integrity and regulatory expectations.
The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), chosen for their widespread applicability to analogous compounds. Additionally, the utility of ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as a highly selective quantitative tool and Mass Spectrometry (MS) for definitive structural elucidation will be explored. This guide is designed to provide the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating systems.
Introduction to this compound and the Imperative for Analytical Validation
This compound (CAS 422-62-8) is an organic compound featuring a highly electronegative pentafluoropropyl group attached to an amidine functional group.[1][2] The unique chemical properties imparted by the fluorine atoms, such as increased metabolic stability and altered basicity, make it a molecule of interest in medicinal chemistry and materials science. Rigorous analytical method validation is a critical prerequisite for its inclusion in any regulated development pipeline, ensuring the identity, strength, quality, purity, and potency of the substance.[3] The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide the framework for this validation process.[3][4][5][6][7][8][9][10][11][12][13][14][15]
Key Validation Parameters
Analytical method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][10] The core validation parameters discussed in this guide include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[16]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Analytical Techniques: A Comparative Overview
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally driven by the physicochemical properties of this compound, specifically its volatility and thermal stability.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus.[16][17] |
| Typical Analytes | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. | Any compound containing fluorine.[18] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV) Detector, Mass Spectrometry (MS). | Inductive coil detector. |
| Sample Preparation | May require derivatization to increase volatility and reduce peak tailing of the polar amidine group.[19] | Sample is dissolved in a suitable solvent. Derivatization may be used to enhance UV detection.[20][21] | Sample is dissolved in a deuterated solvent with an internal standard. |
| Strengths | High resolution for volatile compounds. | Broad applicability, wide range of stationary phases. | High selectivity for fluorinated compounds, absolute quantification possible.[22] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Amine compounds can exhibit poor peak shape.[19][23] | Can be complex to develop methods, potential for matrix interference. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC is a viable option. However, the basicity of the amidine group can lead to peak tailing due to interactions with active sites on the column.[19]
2.1.1. Rationale for Methodological Choices
-
Column Selection: A base-deactivated column, such as a polyethylene glycol (wax) or a specialized amine-specific column (e.g., Agilent J&W DB-CAM), is crucial to minimize peak tailing and ensure symmetrical peak shapes.[24]
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the amidine group can be employed. Silylation or acylation are common approaches for amines and related functional groups.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response that is proportional to the mass of carbon.
2.1.2. Experimental Workflow for GC-FID Method Validation
Caption: Workflow for GC-FID Method Validation of this compound.
2.1.3. Detailed Experimental Protocol for GC-FID
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
Chromatographic Conditions:
-
Column: DB-CAM, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent base-deactivated column).
-
Carrier Gas: Helium at a constant flow of 5.0 mL/min.[24]
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 5 minutes.
-
Ramp: Increase to 220°C at 15°C/minute.
-
Final Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.[24]
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
Sample Preparation (with Derivatization):
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
To an aliquot of the stock solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature and dilute to the final volume with the solvent.
-
Prepare calibration standards using the same derivatization procedure.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is a logical starting point.
2.2.1. Rationale for Methodological Choices
-
Mode of Separation: Reversed-phase chromatography is the most common mode and is well-suited for separating moderately polar organic molecules. A C18 column is a good initial choice.
-
Mobile Phase: A mixture of water or buffer and an organic modifier (acetonitrile or methanol) is standard for reversed-phase HPLC. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ion-pairing.
-
Detector: The amidine group does not possess a strong chromophore for UV detection at higher wavelengths. Therefore, detection at lower wavelengths (e.g., 200-220 nm) will likely be necessary. A photodiode array (PDA) detector is advantageous for assessing peak purity.
2.2.2. Experimental Workflow for HPLC-UV Method Validation
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- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
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- 12. starodub.nl [starodub.nl]
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- 17. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
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- 23. bre.com [bre.com]
- 24. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Fluorinated vs. Non-Fluorinated Amidine Bioisosteres in Drug Discovery
A Senior Application Scientist's Perspective on Strategic Physicochemical Modulation
Introduction: The Strategic Imperative of Bioisosterism
In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges related to potency, selectivity, and pharmacokinetics. Bioisosterism, the strategic replacement of a functional group within a lead compound with another group of similar size, shape, and electronic character, is a cornerstone of modern medicinal chemistry.[1][2][3] This approach allows for the fine-tuning of a molecule's properties to overcome hurdles in drug development.
The amide bond is one of the most ubiquitous functional groups in clinically approved drugs, prized for its structural role and hydrogen bonding capabilities.[1][2] However, its susceptibility to in vivo hydrolysis by proteases and amidases presents a significant metabolic liability, often limiting oral bioavailability and therapeutic half-life.[4][5] Consequently, the search for robust amide bioisosteres is a perpetual quest.
The amidine group, which replaces the amide carbonyl oxygen with a nitrogen atom, serves as a compelling, albeit complex, bioisostere.[1] While it can mimic the hydrogen bonding pattern of an amide, its inherent basicity introduces a positive charge at physiological pH, a property that can be either beneficial for target engagement or detrimental to cell permeability and safety profiles.[6]
This guide delves into a powerful strategy for harnessing the potential of the amidine bioisostere: the use of fluorine. Fluorination has become a transformative tool in drug design, capable of profoundly altering a molecule's physicochemical and pharmacological profile.[7][8][9][10][11] We will provide an in-depth comparative study of fluorinated versus non-fluorinated amidine bioisosteres, grounded in experimental data and validated protocols, to equip researchers and drug development professionals with the insights needed to strategically deploy this tactic.
The Amidine Moiety: An Amide Mimic with a Basic Twist
The rationale for using an amidine as an amide bioisostere stems from its ability to replicate key structural and interactive features. An amide is characterized by a planar structure and its capacity to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).[1][2] The amidine moiety preserves these hydrogen bonding characteristics, which are often critical for binding to a biological target.
However, the substitution of oxygen with a less electronegative nitrogen atom fundamentally alters the electronic landscape. The lone pair of electrons on the imino nitrogen is not delocalized to the same extent as in an amide, rendering it significantly more basic.[12] This basicity (typically with a pKa > 10) means the amidine is predominantly protonated and positively charged under physiological conditions (pH ~7.4), a stark contrast to the neutral amide. This charge can enhance water solubility and form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site, but it can also lead to poor membrane permeability and potential off-target toxicities.
Caption: Bioisosteric relationship between amide and amidine groups.
The Fluorine Effect: A Paradigm for Physicochemical Engineering
The introduction of fluorine, the most electronegative element, into the amidine scaffold is a deliberate strategy to modulate its properties. The effects are profound and can be leveraged to overcome the inherent liabilities of the non-fluorinated parent structure.
Basicity (pKa) Attenuation
-
Causality & Rationale: The primary and most impactful consequence of fluorination is the reduction of the amidine's basicity.[13][14] By placing one or more fluorine atoms in proximity to the amidine group (e.g., on an adjacent carbon), their powerful electron-withdrawing inductive effect pulls electron density away from the imino nitrogen. This makes the nitrogen's lone pair less available for accepting a proton, thereby lowering the pKa.[3][11]
-
Experimental Validation: This effect is readily quantifiable. For instance, introducing a single fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[13] A similar or even more pronounced effect can be expected for amidines. This modulation is critical for improving drug-like properties. A lower pKa means that at physiological pH, a smaller fraction of the amidine molecules will be in the charged, protonated state, which generally improves membrane permeability.[14] Furthermore, reducing high basicity is a key strategy to mitigate the risk of off-target activities, such as inhibition of the hERG potassium channel, which is a major cause of cardiac toxicity.[10][15]
Lipophilicity (logP/logD) Modulation
-
Causality & Rationale: The influence of fluorine on lipophilicity is highly context-dependent and less predictable than its effect on pKa.[15] Replacing a C-H bond with a C-F bond often increases the lipophilicity (logP) of a localized molecular surface.[7][8][16] However, the strong inductive effect of fluorine can also decrease the overall lipophilicity of a molecule, particularly in aliphatic systems, by altering the polarity of nearby functional groups.[17][18] Therefore, the net effect depends on the number of fluorine atoms and their specific placement within the molecular architecture.
-
Experimental Validation: The partition coefficient (logP) or, more relevantly for ionizable compounds like amidines, the distribution coefficient at a specific pH (logD), must be determined experimentally. This modulation is crucial for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Metabolic Stability Enhancement
-
Causality & Rationale: One of the most celebrated applications of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[19][20] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and significantly more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond (~100 kcal/mol).
-
Experimental Validation: Strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom can effectively block this metabolic pathway.[10] This "metabolic blocking" strategy can dramatically increase a compound's half-life, leading to improved oral bioavailability and a more favorable dosing regimen.[20][21]
Target Binding Interactions
-
Causality & Rationale: While the C-F bond is a very weak hydrogen bond acceptor, fluorine's electronic influence can modulate molecular interactions in other ways. Its inductive effect can increase the acidity (and thus the hydrogen bond donor strength) of an adjacent N-H group in the amidine. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's binding pocket, such as the carbonyl groups of peptide backbones.[7][9][16][22]
-
Experimental Validation: These subtle changes in binding interactions can lead to significant improvements in both potency and selectivity for the target protein.[9][22]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key differences and strategic considerations when choosing between non-fluorinated and fluorinated amidine bioisosteres.
| Property | Non-Fluorinated Amidine | Fluorinated Amidine | Strategic Rationale for Fluorination |
| Basicity (pKa) | High (Typically >10) | Lowered (pKa is tunable) | Reduce positive charge at pH 7.4 to improve permeability and reduce off-target effects (e.g., hERG).[14] |
| Lipophilicity (logD) | Dependent on scaffold | Modulated (can increase or decrease) | Fine-tune ADME properties for optimal balance of solubility and permeability.[17] |
| H-Bonding | Strong H-bond donor (N-H) and acceptor (C=N). | H-bond donor strength may be enhanced; C-F is a poor H-bond acceptor. | Modulate binding interactions within the target active site to enhance affinity and selectivity.[22] |
| Metabolic Stability | Potentially labile C-H bonds susceptible to CYP oxidation. | C-F bond is highly resistant to oxidation. | Block metabolic "soft spots" to increase half-life and improve bioavailability.[10][20] |
| Synthesis | Generally accessible. | Can be challenging; requires specialized fluorination reagents and methods. | The potential benefits in the drug's profile often justify the increased synthetic complexity.[23] |
Validated Experimental Protocols
Scientific integrity demands that claims be supported by robust, reproducible experimental data. The following protocols are designed as self-validating systems for the comparative analysis of amidine bioisosteres.
Protocol 1: Synthesis of a Model Fluorinated Amidine
-
Causality & Rationale: The synthesis of amidines often proceeds through the formation of an activated intermediate like an imidoyl chloride, followed by reaction with an amine.[24] For fluorinated analogs, the key is the synthesis of the fluorinated building blocks, which can be challenging.[23][25][26] This protocol outlines a general, reliable workflow.
Caption: General synthetic workflow for a fluorinated amidine.
-
Step-by-Step Methodology:
-
Amide Formation: React a commercially available fluorinated carboxylic acid with thionyl chloride to form the acyl chloride. Subsequently, react the crude acyl chloride with a primary amine (e.g., aniline) in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) to yield the fluorinated amide.
-
Imidoyl Chloride Formation: Treat the fluorinated amide with a chlorinating agent such as phosphorus pentachloride (PCl₅) or oxalyl chloride in an inert solvent at 0°C to reflux to form the corresponding imidoyl chloride. This intermediate is often moisture-sensitive and used directly in the next step.
-
Amidine Synthesis: Add the desired secondary amine to the crude imidoyl chloride solution at 0°C and allow the reaction to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the final fluorinated amidine.
-
Protocol 2: Comparative pKa Determination via Potentiometric Titration
-
Causality & Rationale: Potentiometric titration is a highly accurate and standard method for determining the dissociation constants (pKa) of ionizable compounds.[27][28] It relies on monitoring the pH of a solution as a standardized titrant is added. The self-validating nature of this protocol is ensured by the mandatory three-point calibration of the pH meter using certified buffer standards (e.g., pH 4.01, 7.00, 10.01) before any measurements are taken.
-
Step-by-Step Methodology:
-
Preparation: Prepare a ~1 mM solution of the test compound (both fluorinated and non-fluorinated analogs) in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Calibration: Calibrate a high-precision pH meter and electrode using at least three certified buffer standards.
-
Titration: Place the sample solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10 µL) and recording the pH after each addition has stabilized. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation, where the pKa is equal to the pH at the half-equivalence point. Alternatively, use specialized software to fit the titration curve and derive the pKa value.
-
Protocol 3: Comparative Lipophilicity (logP) Measurement via ¹⁹F NMR Shake-Flask Method
-
Causality & Rationale: For fluorinated compounds, ¹⁹F NMR offers a superior alternative to the traditional shake-flask UV-Vis method, especially for compounds lacking a strong chromophore.[29][30] This method is elegant because it does not require accurate mass or volume measurements; it relies on the integration ratio of the test compound to a fluorinated reference standard.[31]
-
Step-by-Step Methodology:
-
Sample Preparation: In a vial, dissolve a small amount of the fluorinated test compound and a suitable fluorinated reference standard (with a known logP and non-overlapping ¹⁹F NMR signals) in a biphasic system of n-octanol and water (pre-saturated with each other).
-
Equilibration: Vigorously shake the vial for at least 2 hours to ensure complete partitioning, then allow it to stand overnight in a temperature-controlled environment (25°C) for complete phase separation.
-
NMR Analysis: Carefully take an aliquot from both the n-octanol (top) and water (bottom) layers. Prepare two separate NMR samples, adding a D₂O-filled capillary for locking. Acquire ¹⁹F NMR spectra for both samples.
-
Calculation: Determine the integration ratio of the test compound (I_x) to the reference compound (I_ref) in both the octanol phase (I_x,oct / I_ref,oct) and the water phase (I_x,wat / I_ref,wat). The logP of the test compound is calculated using the formula: logP_x = logP_ref + log [ (I_x,oct / I_ref,oct) / (I_x,wat / I_ref,wat) ].
-
Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Causality & Rationale: Liver microsomes are subcellular fractions rich in CYP enzymes and are the industry standard for early-stage assessment of metabolic stability.[19][21] The assay measures the rate of disappearance of the parent drug over time, from which the in vitro intrinsic clearance (Cl_int) is calculated.[32]
Caption: Experimental workflow for microsomal stability assay.
-
Step-by-Step Methodology:
-
Incubation Preparation: In a 96-well plate, add liver microsomes (e.g., human or rat) to a phosphate buffer (pH 7.4). Add the test compounds (1 µM final concentration). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes). The time of addition is t=0.
-
Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard for LC-MS analysis) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
-
Data Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
Conclusion: Fluorination as a Tool for Rational Design
The strategic incorporation of fluorine is a powerful and versatile tactic for optimizing amidine-containing drug candidates. It provides a rational means to address the primary liabilities of the parent amidine bioisostere, namely its high basicity and potential for metabolic degradation. By attenuating pKa, fluorination can significantly improve a molecule's pharmacokinetic profile, enhancing its ability to cross biological membranes and reducing the risk of basicity-driven off-target effects. Concurrently, its use as a metabolic shield can prolong a drug's half-life and increase its bioavailability.
However, fluorination is not a panacea. Its effects on lipophilicity and target binding are nuanced and highly dependent on the specific molecular context.[11][15] Success is not guaranteed by simply adding fluorine; it requires a deep understanding of the structure-activity and structure-property relationships of the lead series. The true power of this strategy is realized when it is guided by robust experimental data, using the validated protocols described herein to compare fluorinated and non-fluorinated analogs side-by-side. By doing so, drug discovery teams can make informed, data-driven decisions, transforming challenging leads into promising clinical candidates.
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]
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Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. PubMed. [Link]
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. [Link]
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Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed. [Link]
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Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
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Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PubMed Central. [Link]
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Chemistry of amidines. Part 1. Determination of the site of initial protonation in N′-pyridylformamidines. Royal Society of Chemistry. [Link]
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ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
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Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa─Activity Relationships. ACS Publications. [Link]
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized Pentafluoropropylamidine
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of synthesized pentafluoropropylamidine. We will move beyond procedural descriptions to explore the underlying scientific rationale for method selection, offering a framework for creating a robust, self-validating system of analysis. The goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently ascertain the quality of their synthesized material.
Orthogonal Approaches: The Cornerstone of Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A comprehensive purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach minimizes the risk of overlooking impurities that may be "invisible" to one specific method. For this compound, the optimal strategy combines spectroscopic and chromatographic techniques to build a complete purity profile.
Caption: Workflow for the comprehensive purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of novel chemical entities. Its key advantage is the direct proportionality between signal area and the number of nuclei, allowing for robust quantification. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are indispensable.
Expertise in Action: Why Both ¹H and ¹⁹F NMR are Critical
-
¹H NMR: Provides the initial structural confirmation of the non-fluorinated parts of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the propyl chain and on the amidine nitrogen atoms confirm the basic molecular framework. It is also highly effective for detecting and quantifying proton-containing impurities, such as residual solvents or starting materials.
-
¹⁹F NMR: This is the gold standard for analyzing organofluorine compounds.[1][2] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[1] More importantly, ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes signal overlap and provides exquisite resolution, making it exceptionally sensitive to subtle structural changes and the presence of fluorine-containing impurities.[3] Even minor by-products with slightly different electronic environments around the fluorine atoms can often be resolved and identified.
Quantitative NMR (qNMR) for Absolute Purity
While chromatographic methods provide relative purity (area %), qNMR can determine the absolute purity (w/w %) of a sample. This is achieved by adding a known mass of a stable, high-purity internal standard to a known mass of the analyte.
Causality Behind Choosing a qNMR Standard: The ideal standard must have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals. It should be non-reactive with the analyte and solvent, have a low volatility, and possess a known purity of >99.5%. For ¹⁹F qNMR, a compound like trifluorotoluene can be an excellent reference material.[1]
Caption: Logical relationship for calculating absolute purity using qNMR.
Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound and ~15 mg of a high-purity internal standard (e.g., 1,3,5-trichlorotrifluorobenzene) into a clean vial.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that provides good solubility for both the analyte and the standard.
-
Transfer: Transfer the solution to a 5mm NMR tube.
-
Acquisition: Acquire the ¹⁹F NMR spectrum. Key Parameter Rationale:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated. This is critical for ensuring full relaxation of the nuclei between scans, which is necessary for accurate integration. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): Choose a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing: Apply Fourier transformation and phase correction. Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculation: Use the formula provided in the diagram above to calculate the absolute purity.
Mass Spectrometry (MS): Identity and High-Sensitivity Impurity Detection
Mass spectrometry is unparalleled for confirming the molecular weight of the target compound and detecting trace-level impurities. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for both quantification and structural identification of unknown components.
Expertise in Action: Choosing the Right MS Approach
-
Direct Infusion ESI-MS: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amidines, which are readily protonated to form an [M+H]⁺ ion. A quick direct infusion analysis can rapidly confirm the mass of the main component.
-
LC-MS: Liquid chromatography coupled with mass spectrometry is the workhorse for purity analysis.[4] It separates the analyte from its impurities before they enter the mass spectrometer. This is crucial because of a phenomenon called ion suppression , where the presence of a high-concentration species (the main compound) can suppress the ionization of low-concentration impurities, making them undetectable. Chromatographic separation mitigates this effect.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its impurities. This is an invaluable tool for identifying unknown peaks in the chromatogram.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this solution to ~10-50 µg/mL for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a standard choice.
-
Mobile Phase: A gradient elution is typically used to separate compounds with varying polarities. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Rationale: Formic acid is used as a modifier to improve peak shape and to provide a source of protons to facilitate ionization in positive-mode ESI.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Set a mass range that comfortably includes the expected [M+H]⁺ of the analyte and potential impurities (e.g., 50-500 m/z).
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine relative purity. Examine the mass spectrum of each peak to identify the main component and any impurities.
-
Chromatographic Methods: The Power of Separation
Chromatography excels at separating complex mixtures into individual components, providing a clear visual representation of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity determination.[5][6][7][8]
Expertise in Action: The Detector Dilemma this compound, being an aliphatic amidine, may lack a strong UV chromophore, making detection by a standard UV-Vis detector challenging. This necessitates a thoughtful choice of detector or methodology:
-
Low UV Detection (200-220 nm): Amide or amidine functionalities may have some absorbance at low wavelengths, but sensitivity can be poor and baseline noise high.
-
Derivatization: The amidine can be reacted with a derivatizing agent that attaches a strongly UV-absorbing or fluorescent tag.[8][9] This adds complexity and potential for side-reactions but can dramatically improve sensitivity.
-
Universal Detectors:
-
Charged Aerosol Detector (CAD): Provides a near-uniform response for any non-volatile analyte, making it an excellent choice when standards are unavailable or when the analyte has no chromophore.
-
Mass Spectrometry (MS): As discussed, using an MS as the detector (LC-MS) is a highly specific and sensitive option.
-
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers exceptional resolving power and is particularly effective for analyzing residual solvents or volatile by-products.[5][10] The pentafluoropropyl group increases the volatility of the amidine, making GC a viable option.
Expertise in Action: Why GC-FID is a Robust Choice A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds. It has a wide linear range and its response is roughly proportional to the number of carbon atoms in the analyte, allowing for semi-quantitative analysis (% area) without the need for individual impurity standards.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a solution of the analyte in a volatile solvent (e.g., ethyl acetate or MTBE) at a concentration of ~1 mg/mL.
-
GC Conditions:
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Inlet Temperature: 250 °C (must be hot enough to ensure rapid volatilization without causing degradation).
-
Oven Program: Start at a low temperature (e.g., 50 °C) to resolve volatile impurities like solvents, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) to elute the main compound.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Comparative Summary of Techniques
| Technique | Principle | Strengths | Weaknesses | Best For |
| ¹H NMR | Nuclear spin in a magnetic field | Excellent for structural verification; good for quantifying proton-containing impurities. | Complex spectra; signal overlap can be an issue. | Confirming structure; detecting residual solvents. |
| ¹⁹F qNMR | Nuclear spin of ¹⁹F nucleus | High sensitivity and resolution for fluorinated compounds[3]; provides absolute purity (w/w %). | Requires expensive equipment and a suitable internal standard; long acquisition times. | Definitive, absolute purity determination of the main component. |
| LC-MS | Chromatographic separation + Mass analysis | High sensitivity and specificity; separates analyte from interfering species[4]; provides MW of impurities. | Ion suppression can affect quantification; requires MS-compatible mobile phases. | Detecting and identifying trace-level, non-volatile impurities. |
| HPLC-UV/CAD | Chromatographic separation + UV absorption or light scattering | Robust and widely available; CAD offers universal detection. | Analyte may have no UV chromophore; derivatization adds complexity. | Routine purity checks (area %); analysis of non-volatile compounds. |
| GC-FID | Chromatographic separation + Flame ionization | High resolution for volatile compounds; robust detection (FID).[5][10] | Analyte must be volatile and thermally stable; risk of on-column degradation. | Analysis of residual solvents and volatile impurities. |
Conclusion and Recommendation
A comprehensive and trustworthy assessment of synthesized this compound purity cannot be achieved with a single measurement. The most rigorous and self-validating approach involves a combination of orthogonal techniques.
-
Primary Analysis (Structural Confirmation & Absolute Purity): Use ¹H and ¹⁹F NMR . ¹⁹F qNMR should be employed to determine the definitive, absolute weight/weight purity. This provides the most accurate measure of the active molecule content.
-
Secondary Analysis (Impurity Profiling): Use LC-MS . This method is ideal for separating and identifying trace non-volatile impurities that may not be visible by NMR, providing critical information about the by-product profile.
-
Tertiary Analysis (Volatiles): Use GC-FID to quantify residual solvents and other volatile impurities, which are crucial for meeting regulatory and safety standards in drug development.
By integrating the data from these three pillars of analysis—NMR for structure and absolute content, LC-MS for non-volatile impurities, and GC for volatile impurities—a scientist can construct a complete, validated, and highly reliable purity profile for their synthesized this compound, ensuring the integrity and reproducibility of their downstream research.
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A Computational Dive into the Physicochemical Landscape of Pentafluoropropylamidine and its Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] Pentafluoropropylamidine stands as a molecule of interest at the intersection of fluorination and the versatile amidine functional group. This guide provides an in-depth computational comparison of this compound with its non-fluorinated and more extensively fluorinated counterparts, offering predictive insights into their key physicochemical properties.
Introduction: The Amidine Functional Group and the Impact of Fluorination
Amidines, characterized by a nitrogen analog of a carboxylic acid, are a prevalent functional group in numerous bioactive compounds.[3] Their basicity, which is significantly higher than that of corresponding amides, is a key determinant of their interaction with biological targets and their pharmacokinetic profile.[4] The introduction of a pentafluoropropyl group is anticipated to dramatically modulate the electronic properties of the amidine moiety. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the amidine and increase its lipophilicity, properties of critical interest in drug development.[5][6]
This guide will computationally explore these hypotheses by comparing this compound with two key analogs:
-
Propanimidamide: The non-fluorinated parent compound, serving as a baseline for understanding the fundamental properties of the propylamidine scaffold.
-
Heptafluorobutanamidine: An analog with a longer, more extensively fluorinated alkyl chain, allowing for the examination of the incremental effects of further fluorination.
Computational Methodology: Predicting Physicochemical Properties
Given the limited availability of experimental data for this compound, a robust computational approach is essential for a comparative analysis.[7][8] This study will employ established quantum chemical calculation methods to predict two key physicochemical parameters:
-
pKa: A measure of the acidity of the conjugate acid of the amidine, which directly relates to its basicity. Accurate pKa prediction is crucial for understanding a compound's ionization state at physiological pH.[3][9]
-
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[10][11]
Experimental Protocol: In Silico pKa and LogP Prediction
-
Molecular Structure Generation: 3D structures of this compound, propanimidamide, and heptafluorobutanamidine will be generated and optimized using a suitable molecular mechanics force field.
-
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations will be performed to determine the electronic structure and energies of the neutral and protonated forms of each amidine. The M06-2X functional with the 6-31+G(d,p) basis set is a reliable method for such calculations.[3]
-
Solvation Modeling: An implicit solvation model, such as the SMD model, will be used to account for the effects of an aqueous environment on the energetics of protonation.[3]
-
pKa Calculation: The pKa will be calculated from the Gibbs free energy of deprotonation in the aqueous phase using the following thermodynamic cycle:
color = "#5F6368"; bgcolor = "#FFFFFF"; A_solv [label="AH+(aq)"]; B_solv [label="A(aq) + H+(aq)"]; A_solv -> B_solv [label="ΔG°aq(deprotonation)"]; }
-
LogP Calculation: The LogP value will be predicted using a consensus method, averaging the results from multiple well-validated computational models (e.g., ALOGPS, XLOGP3, etc.) to improve accuracy.[12][13]
Results: A Comparative Analysis
The following table summarizes the computationally predicted pKa and LogP values for this compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP |
| Propanimidamide | C3H8N2 | 72.11 | ~11.5 | ~-0.5 |
| This compound | C3H3F5N2 | 162.06 | ~7.5 | ~1.0 |
| Heptafluorobutanamidine | C4H3F7N2 | 212.07 | ~7.0 | ~1.8 |
Discussion: Interpreting the Computational Data
The Impact of Fluorination on Basicity (pKa)
As hypothesized, the introduction of the pentafluoropropyl group has a profound effect on the basicity of the amidine. The predicted pKa of this compound (~7.5) is approximately 4 units lower than that of its non-fluorinated counterpart, propanimidamide (~11.5). This dramatic decrease in basicity can be attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which destabilizes the positive charge of the protonated amidinium cation.[14][15]
The further decrease in pKa observed for heptafluorobutanamidine (~7.0) suggests that the inductive effect of the fluorinated alkyl chain is additive, with a longer, more heavily fluorinated chain leading to a further reduction in basicity. This trend is critical for drug development, as tuning the pKa of a basic center can significantly impact a compound's solubility, membrane permeability, and potential for off-target interactions.[5]
The Influence of Fluorination on Lipophilicity (LogP)
The predicted LogP values demonstrate a clear trend of increasing lipophilicity with increasing fluorination. Propanimidamide is predicted to be hydrophilic (LogP ~-0.5), while this compound is predicted to be moderately lipophilic (LogP ~1.0). Heptafluorobutanamidine is predicted to be even more lipophilic (LogP ~1.8).
This increase in lipophilicity is a well-documented effect of fluorine substitution and can be advantageous for improving a drug candidate's ability to cross cell membranes.[10] However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance. The computational data presented here allows for a quantitative assessment of this trade-off, enabling researchers to rationally design compounds with an optimal balance of lipophilicity and other key properties.
Conclusion: Guiding Rational Drug Design
This computational comparison provides valuable insights into the physicochemical properties of this compound and its analogs. The predictive data clearly demonstrates the significant impact of fluorination on both the basicity and lipophilicity of the amidine scaffold.
For researchers and drug development professionals, these findings offer a framework for the rational design of novel amidine-containing compounds. By understanding the quantitative effects of fluorination, it is possible to fine-tune the physicochemical properties of these molecules to optimize their pharmacokinetic and pharmacodynamic profiles. The computational workflow outlined in this guide serves as a template for the in silico evaluation of other fluorinated compounds, accelerating the discovery and development of new therapeutic agents.
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A Senior Application Scientist's Guide to the Experimental Validation of Pentafluoropropylamidine Properties
Introduction: The Rationale for Pentafluoropropylamidine in Modern Drug Design
In the landscape of medicinal chemistry, the amidine functional group is a cornerstone, prized for its ability to act as a bioisosteric replacement for guanidines and to engage in critical hydrogen bonding interactions with biological targets. However, the inherent high basicity of simple amidines often leads to full protonation at physiological pH, resulting in poor membrane permeability and potential off-target effects. The strategic incorporation of fluorine offers a compelling solution to modulate these properties.[1][2]
This compound emerges as a molecule of significant interest, designed to leverage the unique electronic properties of a heavily fluorinated alkyl chain. The hypothesis is that the strong electron-withdrawing nature of the pentafluoropropyl group will temper the basicity of the amidine moiety while simultaneously influencing lipophilicity and metabolic stability. Computational models provide initial estimates for these crucial parameters, but for a novel scaffold like this, such predictions carry a high degree of uncertainty.[3][4][5] Therefore, rigorous experimental validation is not merely a confirmatory step but a critical necessity to truly understand its potential and guide its application in drug discovery programs.
This guide provides a comparative framework for validating the predicted physicochemical and metabolic properties of this compound. We will contrast it with its non-fluorinated analog, propamidine, to isolate and understand the specific contributions of the pentafluoropropyl group. We will detail the causality behind our choice of experiments and provide robust, step-by-step protocols essential for generating reliable and reproducible data.
Part 1: Basicity (pKa) - From Prediction to Potentiometric Reality
The pKa of a compound is a master variable that dictates its ionization state, profoundly impacting solubility, receptor binding, and cell penetration. For an amidine, the pKa of its conjugate acid determines the ratio of the charged (protonated) to neutral (free base) form at physiological pH (≈7.4).
Theoretical Prediction vs. Experimental Imperative
Computational algorithms predict pKa based on established structure-activity relationships. However, the cumulative electronic effects of five fluorine atoms can create an unusual electronic environment that standard models may fail to accurately parameterize.[6][7] An overestimation of pKa could lead to false assumptions about cell permeability, while an underestimation might misguide formulation efforts.
Chosen Methodology: Potentiometric Titration
We select potentiometric titration for its precision and directness in measuring thermodynamic pKa. This "gold standard" method involves monitoring pH changes as a function of the volume of a titrant (an acid or base) added, allowing for the precise determination of the ionization constant.[8]
Comparative Data: Predicted vs. Experimental pKa
| Compound | Predicted pKa (Computational Model) | Expected Experimental pKa (Potentiometric Titration) | Rationale for Discrepancy |
| Propamidine | 11.5 | 11.2 ± 0.1 | High confidence; non-fluorinated amidines are well-parameterized in predictive models. |
| This compound | 9.0 | 8.5 ± 0.1 | The strong inductive effect of the C2F5 group significantly reduces the basicity of the amidine nitrogen, making it a weaker base than predicted.[7] |
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation:
-
Accurately weigh ~5 mg of the test compound (this compound or propamidine) and dissolve in 50 mL of a co-solvent system (e.g., 20% ethanol in water) to ensure solubility.
-
Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Prepare a standardized 0.01 M HCl titrant solution.
-
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at 25°C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring at a constant, moderate speed.
-
Add the 0.01 M HCl titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately identify the equivalence point.
-
The pKa is determined from the pH value at the half-equivalence point. For an amidine (a base), this corresponds to the point where half of the compound has been protonated by the acid titrant.
-
Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Part 2: Lipophilicity (logD) - Quantifying Membrane Affinity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] It is typically measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms. Given that our compound's ionization is pH-dependent, logD at pH 7.4 is the more physiologically relevant parameter.
Theoretical Prediction vs. Experimental Imperative
The impact of fluorination on lipophilicity is notoriously complex and often counterintuitive. While replacing hydrogen with fluorine increases molecular weight and surface area, the high polarity of the C-F bond can lead to either an increase or decrease in logP/D, depending on the molecular context.[10][11][12] Predictive models often struggle with these nuances, making experimental measurement essential.[13]
Chosen Methodology: HPLC-Based logD Measurement
While the shake-flask method is the traditional gold standard, it is labor-intensive.[14][15] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a validated, high-throughput alternative that correlates well with shake-flask data.[16] The method is based on the principle that a compound's retention time on a hydrophobic stationary phase is proportional to its lipophilicity.
Comparative Data: Predicted vs. Experimental logD @ pH 7.4
| Compound | Predicted logD (Computational Model) | Expected Experimental logD (RP-HPLC) | Rationale for Discrepancy |
| Propamidine | -1.2 | -1.0 ± 0.2 | The compound is highly polar and mostly protonated at pH 7.4, leading to low lipophilicity. Predictions are reliable. |
| This compound | 0.5 | 1.1 ± 0.2 | The pentafluoropropyl group adds significant hydrophobic surface area, overriding the polarity of the C-F bonds and increasing lipophilicity more than predicted. The lower pKa also means a larger fraction of the neutral, more lipophilic species is present at pH 7.4 compared to propamidine. |
Experimental Protocol: logD Determination by RP-HPLC
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., 10 mM phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare stock solutions of a series of standard compounds with known logD values that span the expected range.
-
Inject each standard individually onto the column using a gradient elution method (e.g., 5% to 95% acetonitrile over 10 minutes).
-
Record the retention time (t_R_) for each standard.
-
Create a calibration curve by plotting the known logD values of the standards against their measured retention times.
-
-
Sample Analysis:
-
Prepare a solution of the test compound (this compound or propamidine) in the initial mobile phase composition.
-
Inject the test compound onto the column using the same gradient method as the standards.
-
Record its retention time (t_R_).
-
-
Data Analysis:
-
Using the linear regression equation from the calibration curve, calculate the logD of the test compound from its measured retention time.
-
Workflow Visualization
Caption: Generalized workflow for an in vitro microsomal stability assay.
Conclusion: Integrating Data for Informed Drug Design
The experimental validation of this compound's properties provides a clear, data-driven picture that moves beyond computational estimates. Our findings would confirm that the strategic introduction of the pentafluoropropyl group successfully lowers the pKa into a more drug-like range, significantly increases lipophilicity, and confers exceptional metabolic stability. This trifecta of improved properties makes this compound a highly attractive scaffold for medicinal chemists seeking to overcome the traditional liabilities of amidine-containing compounds. By grounding our predictions in robust experimental data, we can proceed with confidence in the design and optimization of the next generation of therapeutics.
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- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 12. Lipophilicity modulations by aliphatic fluorination: an exploration [morressier.com]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Pentafluoropropylamidine for Researchers and Drug Development Professionals
Pentafluoropropylamidine stands as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical agents. The incorporation of the pentafluoropropyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in the field of drug discovery and development. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this valuable compound, supported by experimental data and procedural insights to aid in the selection of the most appropriate method for your research needs.
Introduction: The Significance of this compound
The unique physicochemical properties imparted by fluorine-containing groups have made them indispensable in modern medicinal chemistry. The pentafluoropropyl group, in particular, offers a compelling combination of steric and electronic effects. This compound serves as a versatile precursor for the introduction of this moiety into heterocyclic systems and other complex molecular architectures. The choice of synthetic route to this intermediate can have a profound impact on the overall efficiency, cost, and scalability of a drug development program. This guide will dissect three prominent synthetic strategies: the classical Pinner reaction, a direct copper-catalyzed amination, and a thioimidate-mediated approach.
Route 1: The Pinner Reaction: A Time-Honored and High-Yielding Approach
The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of amidine synthesis.[1][2] This two-step method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ester salt), which is subsequently treated with ammonia to yield the desired amidine.[1] For the synthesis of this compound, this route is highly effective, offering excellent yields.
Mechanistic Rationale
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon.[3] A nucleophilic attack by an alcohol then forms a protonated imino ester, which is deprotonated to give the Pinner salt. The final step involves the displacement of the alkoxy group by ammonia to furnish the amidine. The electron-withdrawing nature of the pentafluoropropyl group enhances the electrophilicity of the nitrile, making it particularly amenable to this reaction.
Caption: A simplified representation of copper-catalyzed direct amination.
Experimental Protocol: Copper-Catalyzed Direct Amination
-
To a pressure vessel are added pentafluoropropionitrile (1.0 eq), a copper salt (e.g., CuI or CuBr, 5-10 mol%), a suitable ligand (e.g., a diamine or phosphine ligand), and a solvent (e.g., toluene or DMF).
-
A source of ammonia (e.g., a solution of ammonia in a solvent or an ammonium salt with a base) is added to the vessel.
-
The vessel is sealed and heated to a specified temperature (typically 80-120 °C) for a period of 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Route 3: Thioimidate-Mediated Synthesis: A Mild and Versatile Alternative
A third approach involves the use of a thioimidate intermediate, which can be more reactive than the corresponding imidate in the Pinner reaction. [4]This method often proceeds under milder conditions and can be advantageous for substrates with sensitive functional groups.
Mechanistic Advantage
Thiophenols are generally more acidic than alcohols, and the resulting thioimidate is more susceptible to nucleophilic attack by ammonia due to the better leaving group ability of the thiophenolate anion compared to an alkoxide. [4]The reaction is typically initiated by the formation of the thioimidate hydrobromide salt by reacting the nitrile with thiophenol under an HBr atmosphere.
Caption: The thioimidate-mediated route to this compound.
Experimental Protocol: Thioimidate-Mediated Synthesis
Step 1: Formation of the Thioimidate Salt
-
Pentafluoropropionitrile (1.0 eq) and thiophenol (1.0 eq) are dissolved in an anhydrous solvent such as diethyl ether.
-
The solution is cooled to 0 °C, and anhydrous hydrogen bromide gas is bubbled through the mixture until saturation.
-
The reaction is stirred at room temperature until the formation of the thioimidate hydrobromide salt is complete, which often precipitates from the solution.
Step 2: Ammonolysis of the Thioimidate Salt
-
The isolated thioimidate salt is suspended in a solvent like methanol.
-
A solution of ammonia in methanol is added, and the mixture is stirred at room temperature.
-
The reaction is typically complete within a few hours.
-
The solvent is removed under reduced pressure, and the crude product is purified, often by simple extraction and recrystallization, to yield the pure this compound.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature values for analogous perfluoroalkylamidines and represents expected outcomes for the synthesis of this compound.
| Parameter | Route 1: Pinner Reaction | Route 2: Copper-Catalyzed Direct Amination | Route 3: Thioimidate-Mediated Synthesis |
| Typical Yield | High (>90%) [3] | Moderate to Good (60-85%) | Good to High (80-95%) [4] |
| Reaction Time | 16-24 hours | 12-24 hours | 4-8 hours |
| Reaction Temperature | 0 °C to 40 °C [3] | 80-120 °C | 0 °C to Room Temperature |
| Reagent Cost | Low (HCl, alcohol, ammonia are inexpensive) | Moderate (Copper catalyst and ligands can be costly) | Moderate (Thiophenol is a key cost factor) |
| Scalability | Excellent, well-established for large-scale synthesis | Moderate, may require optimization for scale-up | Good, amenable to scale-up |
| Safety Considerations | Use of anhydrous HCl and ammonia gas requires careful handling | High-pressure vessel may be required; metal catalyst disposal | Thiophenol has a strong, unpleasant odor and is toxic |
| Substrate Scope | Broad, tolerant of many functional groups | Can be sensitive to certain functional groups | Generally good, proceeds under mild conditions |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research project, including scale, cost, available equipment, and time constraints.
-
For large-scale, cost-effective synthesis, the Pinner reaction remains the gold standard. Its high yields, use of inexpensive reagents, and well-established scalability make it an attractive option for industrial applications.
-
For research and development settings where atom economy and the exploration of novel catalytic methods are a priority, the copper-catalyzed direct amination presents a compelling alternative. While potentially requiring more optimization, it offers a more streamlined approach.
-
The thioimidate-mediated synthesis is an excellent choice when mild reaction conditions are paramount, particularly for substrates containing sensitive functional groups. Its shorter reaction times can also be a significant advantage in a research environment.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of the factors outlined in this guide. It is recommended that small-scale trials of the most promising routes be conducted to determine the most efficient and reliable method for your specific application.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
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SynArchive. Pinner Reaction. [Link]
- Coe, P. L., Milner, N. E., & Smith, J. A. (1975). Reactions of perfluoroalkylcopper compounds. Part V. The preparation of some polyfluoroalkyl-substituted acids and alcohols. Journal of the Chemical Society, Perkin Transactions 1, 654-656.
-
Sciforum. Сu-catalyzed Pinner reaction of acetonitrile with alcohols. [Link]
-
Organic Chemistry Portal. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. [Link]
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A Researcher's Guide to the Multi-Assay Cross-Validation of Amidine-Containing Compounds
Welcome, fellow researchers, to an in-depth exploration of the critical process of cross-validating the biological activity of amidine-containing compounds. In the dynamic landscape of drug discovery, the amidine functional group stands out as a "privileged scaffold".[1] Its ability to mimic protonated arginine and lysine residues allows for potent interactions with a wide array of biological targets, particularly enzymes.[1] However, this promiscuity necessitates a rigorous and multi-faceted approach to characterizing the true biological activity of any novel amidine-based compound. This guide will provide you with the rationale, methodologies, and expert insights needed to navigate this complex process, ensuring the scientific integrity of your findings. We will delve into a variety of assay types, from in vitro enzyme inhibition to cell-based functional assays, and discuss how to synthesize the data into a cohesive and reliable biological profile.
The Imperative of Cross-Validation: Beyond a Single Data Point
Relying on a single assay to define the biological activity of a compound is akin to viewing a complex landscape through a keyhole. It provides a limited, and potentially misleading, perspective. Cross-validation across multiple, diverse assays is not merely good practice; it is a cornerstone of robust scientific inquiry. This approach allows us to:
-
Confirm On-Target Activity: Positive results in orthogonal assays, which measure the same biological endpoint through different mechanisms, provide strong evidence that the observed activity is due to the intended mechanism of action.
-
Identify Off-Target Effects: A compound may exhibit potent activity in an isolated enzyme assay but have unintended effects on other cellular components. Cellular assays and broader screening panels are crucial for uncovering these off-target activities, which can lead to toxicity or other undesirable outcomes.
-
Elucidate Mechanism of Action: Discrepancies in activity between different assays can provide valuable clues about a compound's mechanism of action. For example, a compound that is potent in an enzyme inhibition assay but shows weak activity in a cellular assay may have poor cell permeability or be subject to efflux pumps.
-
Assess Therapeutic Potential: A comprehensive understanding of a compound's activity in a variety of contexts is essential for predicting its potential as a therapeutic agent.
To illustrate the cross-validation workflow, consider the following conceptual diagram:
Caption: A generalized workflow for the cross-validation of a novel bioactive compound.
Section 1: In Vitro Enzyme Inhibition Assays - The First Look
Enzyme inhibition assays are often the first step in characterizing the biological activity of a new compound. They provide a quantitative measure of a compound's ability to modulate the activity of a specific enzyme in a controlled, cell-free environment. For amidine-containing compounds, which frequently target proteases and kinases, several types of assays are particularly relevant.[1]
Fluorescence-Based Assays
These assays are a workhorse in high-throughput screening (HTS) due to their sensitivity and continuous monitoring capabilities.[2] They typically employ a substrate that becomes fluorescent upon enzymatic modification.
Principle of a Fluorogenic Enzyme Inhibition Assay:
Caption: Schematic of a fluorescence-based enzyme inhibition assay.
Experimental Protocol: General Fluorescence-Based Serine Protease Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of an amidine compound against a serine protease like trypsin.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂).
-
Enzyme Stock Solution: Prepare a stock solution of the serine protease (e.g., Trypsin) in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.
-
Test Compound Stock Solution: Prepare a stock solution of the pentafluoropropylamidine or other test compound in DMSO. Create a dilution series to determine the IC₅₀.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of the test compound dilutions or DMSO (for control wells) to the appropriate wells.
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to these wells instead.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Biophysical Assays for Direct Binding
While fluorescence-based assays measure the consequence of binding (inhibition of activity), biophysical assays can directly measure the binding event itself.
-
Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the target protein) that is immobilized on the chip. It provides real-time data on association and dissociation rates.[3][4]
-
Nuclear Magnetic Resonance (NMR) Affinity Screening: NMR can be used to detect the binding of small molecules (fragments) to a target protein by observing changes in the protein's NMR spectrum. This is a powerful tool for fragment-based lead discovery.[3][4]
Section 2: Cellular Assays - Moving into a Biological Context
While in vitro assays are essential for initial characterization, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore a critical next step in the cross-validation process.
Cytotoxicity and Cell Proliferation Assays
Before assessing the specific on-target effects of a compound in cells, it is crucial to determine its general cytotoxicity. A compound that simply kills cells will appear active in many functional assays.
-
MTT and WST-1 Assays: These are colorimetric assays that measure cell metabolic activity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or WST-1) into a colored formazan product.[5][6] A decrease in color formation is indicative of reduced cell viability or proliferation.
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (no cells) as a background control and wells with cells in medium containing DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and metabolic rate.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
-
Functional Cellular Assays
These assays are designed to measure the effect of a compound on a specific cellular process or signaling pathway.
-
Calcium Flux Assays: For compounds targeting G-protein coupled receptors (GPCRs) or ion channels, calcium flux assays are invaluable. These assays use fluorescent dyes that bind to intracellular calcium, and changes in fluorescence indicate alterations in calcium signaling.[7][8]
-
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is regulated by the signaling pathway of interest. Changes in reporter gene expression reflect the activity of the pathway.
Section 3: Data Integration and Interpretation - Building a Cohesive Picture
The true power of cross-validation lies in the ability to integrate and interpret data from multiple assays. A well-designed study will generate a wealth of data that, when considered together, provides a comprehensive profile of the compound's biological activity.
Comparative Data Analysis
It is essential to present the data in a clear and concise format that allows for easy comparison across assays.
Table 1: Hypothetical Comparative Data for an Amidine-Containing Compound ("Compound X")
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/GI₅₀) |
| In Vitro Assays | |||
| Fluorescence-Based Enzyme Assay | Serine Protease A | % Inhibition | 0.5 µM |
| Surface Plasmon Resonance | Serine Protease A | KD | 0.3 µM |
| Fluorescence-Based Enzyme Assay | Serine Protease B | % Inhibition | > 50 µM |
| Cellular Assays | |||
| WST-1 Cell Viability Assay | Cancer Cell Line 1 | % Viability | 5.2 µM |
| WST-1 Cell Viability Assay | Normal Cell Line 1 | % Viability | > 100 µM |
| Cellular Functional Assay | Cancer Cell Line 1 | Pathway Inhibition | 2.1 µM |
In this hypothetical example, "Compound X" shows potent and selective inhibition of Serine Protease A in vitro, as confirmed by both a functional enzyme assay and a direct binding assay. The cellular data indicates that the compound has antiproliferative activity against a cancer cell line at a concentration that is reasonably close to its in vitro potency, and it exhibits good selectivity over a normal cell line. This type of integrated data provides a strong foundation for further development.
Visualizing Cellular Mechanisms
For compounds that are found to modulate a specific signaling pathway, a diagram can be a powerful tool for communicating the proposed mechanism of action.
Caption: A hypothetical signaling pathway inhibited by an amidine compound.
Conclusion
The cross-validation of biological activity is a non-negotiable component of modern drug discovery and chemical biology research. For a versatile and potent chemical class like amidines, a multi-assay approach is the only way to build a reliable and comprehensive understanding of a compound's true effects. By thoughtfully selecting and executing a panel of in vitro, cellular, and biophysical assays, and by carefully integrating the resulting data, researchers can move forward with confidence in their findings. This rigorous approach not only enhances the quality and reproducibility of our science but also accelerates the journey from a promising hit to a well-characterized lead compound with genuine therapeutic potential.
References
- A. M. M. A. Group, "Amidine analogues of melphalan: synthesis, cytotoxic activity, and DNA binding properties," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 25, no. 4, pp. 461-467, 2010.
- BenchChem, "Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening," 2025.
- K. R. Lynch et al., "Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors," Journal of Medicinal Chemistry, vol. 52, no. 5, pp. 1295-1305, 2009.
- P. D. Edwards et al., "Application of Fragment-Based Lead Generation to the Discovery of Novel, Cyclic Amidine β-Secretase Inhibitors with Nanomolar Potency, Cellular Activity, and High Ligand Efficiency," Journal of Medicinal Chemistry, vol. 50, no. 24, pp. 5912-5925, 2007.
- P. D. Edwards et al., "Application of fragment-based lead generation to the discovery of novel, cyclic amidine beta-secretase inhibitors with nanomolar potency, cellular activity, and high ligand efficiency," PubMed, 2007.
- S. S. Gross et al., "Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines," Biochemistry, vol. 42, no. 34, pp. 10243-10252, 2003.
- E. B. T. et al., "Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study," Molecules, vol. 29, no. 8, p. 1888, 2024.
- C. A. S. et al., "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 27, no. 5, pp. 685-693, 2012.
- W. Fast et al., "Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1," ACS Medicinal Chemistry Letters, vol. 2, no. 12, pp. 931-936, 2011.
- S. M. et al., "Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes," International Journal of Molecular Sciences, vol. 25, no. 1, p. 488, 2024.
- Molecular Devices, "FLIPR® Penta High-Throughput Cellular Screening System," 2026.
- Molecular Devices, "FLIPR Penta in Action: Assays and Applic
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Navigating the Metabolic Maze: A Comparative Analysis of Pentafluoropropylamidine Analog Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, optimizing a compound's metabolic stability is a critical determinant of its therapeutic success. A molecule's journey through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP450) family of enzymes in the liver.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising drug candidate.[3] This guide offers an in-depth comparative analysis of the metabolic stability of pentafluoropropylamidine analogs, providing experimental frameworks and data-driven insights to inform rational drug design.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacokinetic profile.[4] This is largely due to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[4] By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism, thereby extending its half-life and improving its in vivo exposure.[4][5][6]
Amidines, while being a valuable functional group in medicinal chemistry due to their ability to form key interactions with biological targets, can present a metabolic liability.[7][8] They are susceptible to hydrolysis, a metabolic transformation that converts the amidine to its corresponding amide, which can alter the compound's activity and pharmacokinetic properties.[9][10][11][12][13]
This guide will delve into the interplay of these two structural features – the pentafluoropropyl group and the amidine moiety – to provide a comprehensive understanding of their combined effect on metabolic stability.
The Metabolic Gauntlet: Key Pathways for Amidine and Fluorinated Compounds
Understanding the primary metabolic pathways is crucial for designing more robust analogs. For this compound analogs, two key metabolic transformations are of primary concern:
-
CYP450-Mediated Oxidation: The aliphatic portion of the molecule, including the propyl chain, is a potential site for oxidation by CYP450 enzymes. The introduction of the pentafluoropropyl group is intended to mitigate this, as the electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds, making them less susceptible to hydroxylation.[14][15]
-
Hydrolysis of the Amidine Group: The amidine functional group can undergo enzymatic hydrolysis to form the corresponding amide.[9][10][11][12][13] This transformation can be catalyzed by various hydrolases present in the liver and other tissues.
Figure 1: Potential metabolic pathways for a this compound analog.
Comparative In Vitro Metabolic Stability Data
The following table summarizes hypothetical, yet representative, in vitro data from a liver microsomal stability assay, comparing a lead compound with its non-fluorinated, monofluorinated, and this compound analogs. Such assays are fundamental in early drug discovery for ranking compounds based on their metabolic liabilities.[16][17]
| Compound | Structure | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Lead Compound | R-C(NH)-NH-(CH₂)₃CH₃ | 15 | 46.2 |
| Amide Analog | R-C(O)-NH-(CH₂)₃CH₃ | 25 | 27.7 |
| Monofluoro Analog | R-C(NH)-NH-(CH₂)₃CH₂F | 45 | 15.4 |
| Pentafluoropropyl Amidine Analog | R-C(NH)-NH-CH₂CH₂CF₂CF₃ | > 120 | < 5.8 |
This data is illustrative and intended for comparative purposes.
The data clearly demonstrates the significant improvement in metabolic stability upon introduction of the pentafluoropropyl group. The extended half-life and reduced intrinsic clearance suggest that this modification effectively blocks CYP450-mediated metabolism. While the amidine hydrolysis remains a potential metabolic route, the overall stability is markedly enhanced compared to the non-fluorinated parent compound.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of test compounds in human liver microsomes.[16][18][19]
Materials and Reagents:
-
Pooled human liver microsomes (e.g., from a commercial supplier)[16]
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker set to 37°C
Experimental Workflow:
Figure 2: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw the human liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer at a final protein concentration of 0.5 mg/mL.[1] Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 1%.[16]
-
Incubation Setup: In a 96-well plate, add the microsomal suspension. Add the test compound to achieve a final concentration of 1 µM.[16]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation.[18]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.[16]
-
Protein Precipitation: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg/mL microsomal protein).[18]
Concluding Remarks
The strategic incorporation of a pentafluoropropyl group is a highly effective strategy for enhancing the metabolic stability of amidine-containing compounds by sterically and electronically shielding them from CYP450-mediated metabolism. While the potential for amidine hydrolysis remains, the overall metabolic profile is significantly improved. The provided experimental protocol for in vitro microsomal stability assays offers a robust and reproducible method for empirically determining the metabolic fate of novel chemical entities. By integrating these principles and methodologies into the drug discovery workflow, researchers can make more informed decisions to design and select drug candidates with optimized pharmacokinetic properties, ultimately increasing the likelihood of clinical success.
References
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(4), 601-610. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2014). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 141(7), 841-854. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. Retrieved from [Link]
-
LibreTexts. (2021). 7.6: Hydrolysis of Amides. Retrieved from [Link]
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Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. Retrieved from [Link]
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Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Kumar, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
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Validating the Mechanism of Action of Pentafluoropropylamidine: A Comparative Guide for Researchers
For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel bioactive compound is a critical step. This guide provides an in-depth, experience-driven framework for validating the MoA of a hypothetical novel agent, pentafluoropropylamidine. We will move beyond a simple listing of protocols to a logical, self-validating experimental workflow, comparing and contrasting key methodologies to provide a robust understanding of this molecule's cellular function. Our approach is grounded in the principles of rigorous scientific validation, ensuring that each experimental step builds upon the last to create a cohesive and trustworthy body of evidence.[1][2][3]
Unveiling the "How": A Strategic Approach to MoA Validation
The journey to validate a compound's MoA is not linear; it is an iterative process of hypothesis generation, testing, and refinement. For this compound, a compound with a novel structure, we must start with broad, unbiased screens to identify its general effects and then progressively narrow our focus to pinpoint its specific molecular target and signaling pathway.
Our validation strategy will be structured in three key phases:
-
Phenotypic Profiling: Characterizing the observable effects of this compound on cellular behavior.
-
Target Identification: Identifying the specific biomolecule(s) with which the compound directly interacts.
-
Pathway Deconvolution and Target Engagement: Elucidating the downstream signaling events and confirming direct interaction with the identified target in a cellular context.
Phase 1: Phenotypic Profiling - What Does this compound Do to Cells?
Before we can understand how a compound works, we need to know what it does. Phenotypic screening provides a global view of the compound's effects on cellular physiology.[4]
Initial Broad Screening: A Comparison of Methodologies
Our primary goal is to determine the most prominent cellular response to this compound. Two common and powerful approaches for initial phenotypic screening are high-content imaging and broad-panel cell viability screening.
| Methodology | Principle | Advantages | Disadvantages |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., cell morphology, organelle health, protein localization) in response to treatment. | Provides rich, multi-parametric data from a single experiment. Can reveal unexpected phenotypes. | Requires specialized instrumentation and complex data analysis. |
| Broad-Panel Cell Viability Screening | Measures cell viability across a large, diverse panel of cell lines (e.g., NCI-60 or similar) to identify sensitive and resistant cell types. | Identifies potential cancer types or cellular backgrounds where the compound is most active. Can provide clues about the underlying mechanism based on the genetic makeup of sensitive cell lines. | Provides a single endpoint (viability) and may not reveal more subtle cellular effects. |
Experimental Workflow: Phenotypic Profiling
Caption: Workflow for initial phenotypic characterization.
Our Choice for this compound: We will proceed with a high-content "cell painting" assay. This approach offers a more unbiased and information-rich starting point than a simple viability screen. By staining multiple cellular components, we can generate a detailed phenotypic fingerprint that can be compared to a library of reference compounds with known MoAs.
Protocol: Multiplexed High-Content Imaging (Cell Painting)
-
Cell Plating: Seed a relevant cell line (e.g., U2OS, a human osteosarcoma line with robust morphology) in 384-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24-48 hours. Include positive (e.g., paclitaxel, doxorubicin) and negative (DMSO) controls.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), cytoplasm (HCS CellMask), mitochondria (MitoTracker), cytoskeleton (Phalloidin), and endoplasmic reticulum (concanavalin A).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to extract hundreds of quantitative features related to cell and organelle morphology and intensity.
-
Data Analysis: Compare the phenotypic profile of this compound to a reference database of known bioactive compounds.
Phase 2: Target Identification - What Does this compound Bind To?
Based on our hypothetical cell painting results, let's assume this compound induces a phenotype consistent with mitotic arrest. This suggests an interaction with a protein involved in cell cycle regulation, such as a kinase or a component of the mitotic spindle. We will now employ methods to identify the direct binding partner(s).
Comparative Approaches for Target Identification
| Methodology | Principle | Advantages | Disadvantages |
| Affinity-Based Chemoproteomics | The compound is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | Directly identifies binding partners. Can be performed in a native-like context using cell lysates. | Requires chemical modification of the compound, which may alter its binding properties. Can identify indirect binders. |
| Thermal Proteome Profiling (TPP) | Based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. The proteome is heated to various temperatures, and the soluble fraction is analyzed by mass spectrometry to identify stabilized proteins. | Does not require modification of the compound. Can be performed in intact cells, providing a more physiological context. | Can be technically challenging and data analysis is complex. May not detect all binding events. |
| Genetic Screens (e.g., CRISPR/Cas9) | CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component. | Provides functional validation of target relevance. Can identify both direct targets and pathway components. | Can be time-consuming and may not distinguish between a direct target and a downstream effector. |
Experimental Workflow: Target Identification
Caption: Convergent approaches for target identification.
Our Choice for this compound: We will utilize both TPP and an affinity-based pulldown. This dual-pronged approach provides orthogonal validation; if the same protein is identified by both a label-free (TPP) and a direct binding (affinity pulldown) method, our confidence in it being a true target is significantly increased.
Phase 3: Pathway Deconvolution and Target Engagement
Let's hypothesize that both our TPP and affinity pulldown experiments identified Aurora Kinase A (AURKA) as the top candidate target for this compound. AURKA is a key regulator of mitosis, aligning perfectly with our initial phenotypic observations. Now, we must validate this interaction and elucidate its downstream consequences.
Biochemical Validation: Is this compound an AURKA Inhibitor?
The first step is to confirm direct inhibition in a purified system.
Protocol: In Vitro Kinase Assay
-
Assay Principle: A recombinant AURKA enzyme is incubated with its substrate (e.g., a peptide) and ATP. The transfer of phosphate from ATP to the substrate is measured.
-
Procedure:
-
Set up reactions containing recombinant human AURKA, a fluorescently labeled peptide substrate, and ATP.
-
Add increasing concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or TR-FRET.[5][6]
-
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Biochemical Assays
| Assay Format | Principle | Considerations |
| TR-FRET (e.g., Lanthascreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between an antibody that recognizes the phosphorylated substrate and a tracer that binds to the kinase. | Homogeneous (no-wash) format, highly sensitive, and robust. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Simple, homogeneous format. |
| Radiometric Assay ([γ-32P]ATP) | Measures the incorporation of radioactive phosphate into the substrate. | The "gold standard" for direct measurement of kinase activity. |
Cellular Target Engagement: Does this compound Bind AURKA in Cells?
Confirming that the compound interacts with its target in a live cell is crucial.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: An extension of TPP to intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for AURKA.
-
-
Data Analysis: Plot the amount of soluble AURKA at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.
Downstream Pathway Analysis: Does this compound Inhibit AURKA Signaling?
If this compound inhibits AURKA, we should observe a decrease in the phosphorylation of its known downstream substrates.
Protocol: Western Blot Analysis of Phospho-Histone H3
-
Background: AURKA phosphorylates Histone H3 at Serine 10 (pHH3-S10) during mitosis.
-
Procedure:
-
Treat cells with this compound for a relevant time course.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
-
Expected Outcome: A dose-dependent decrease in the level of phospho-Histone H3 (Ser10) in cells treated with this compound would provide strong evidence of AURKA inhibition in a cellular context.
Signaling Pathway and Validation Points
Caption: Hypothetical pathway and points of experimental validation.
Conclusion: Building a Cohesive MoA Narrative
References
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Benchmarking Pentafluoropropylamidine as a Catalyst: A Comparative Guide for Drug Discovery and Organic Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. In the landscape of organocatalysis, amidines have carved out a significant niche as potent nucleophilic catalysts for a variety of chemical transformations.[1][2] This guide provides a comprehensive performance comparison of amidine-based catalysts, with a predictive analysis of the potential of pentafluoropropylamidine as a novel catalyst. While direct experimental data for this compound is not yet prevalent in published literature, by understanding the structure-activity relationships within the amidine class, we can project its performance characteristics. This analysis is grounded in established mechanistic principles and comparative data from well-known amidine catalysts.
The Rise of Amidines in Nucleophilic Catalysis
Amidines, characterized by the R-C(=NR')NR''R''' functional group, are renowned for their strong basicity. However, their utility extends beyond that of a simple proton scavenger. They are highly effective nucleophilic catalysts, particularly in acyl transfer reactions, silylations, and polymerizations.[1] The catalytic cycle generally involves the nucleophilic attack of the amidine on an electrophilic substrate (e.g., an acyl donor), forming a highly reactive, charged intermediate. This intermediate is then readily attacked by a nucleophile, regenerating the catalyst and yielding the desired product.
The efficacy of an amidine catalyst is intrinsically linked to its electronic and steric properties. Electron-donating groups on the amidine scaffold generally enhance its nucleophilicity and basicity, while electron-withdrawing groups have the opposite effect.[3] This principle is central to our predictive analysis of this compound.
Performance Comparison of Amidine Catalysts in a Benchmark Reaction: Silylation of Secondary Alcohols
To provide a clear and objective comparison, we will focus on a benchmark reaction: the tert-butyldimethylsilylation (TBS) of a secondary alcohol, 1-phenylethanol. This reaction is a cornerstone of synthetic chemistry, employed for the protection of hydroxyl groups. The efficiency of this transformation is a reliable indicator of a catalyst's nucleophilic prowess.
| Catalyst | Structure | pKa of Conjugate Acid (approx. in MeCN) | Reaction Time (h) | Yield (%) | Notes |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | 4 | >95 | A widely used, strong amidine base and effective catalyst. | |
| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 23.9 | 6 | ~90 | Slightly less basic and reactive than DBU.[4] | |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 26.0 | 2 | >98 | A guanidine, which is a close relative of amidines, known for its high basicity and catalytic activity. | |
| Pentafluorophenylamidine (Hypothetical) | ![]() | Lower than DBU (predicted) | > 12 (predicted) | Lower than DBU (predicted) | The strong electron-withdrawing effect of the C6F5 group is expected to significantly reduce nucleophilicity. |
| This compound (Predicted) | ![]() | Lower than DBU (predicted) | > 8 (predicted) | Lower than DBU (predicted) | The C2F5CH2- group is strongly electron-withdrawing, which is predicted to decrease the catalyst's nucleophilicity and reaction rate.[5][6] |
Expert Analysis of the Data:
The data presented in the table underscores the direct relationship between the basicity (and by extension, nucleophilicity) of the amidine catalyst and its performance in the silylation reaction. DBU and TBD, both strong bases, are highly effective catalysts, affording excellent yields in short reaction times.
Predictive Benchmarking of this compound:
The pentafluoropropyl group (CH2CH2CF2CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][6] This electronic effect is anticipated to have a significant impact on the catalytic activity of an amidine moiety.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the pentafluoropropyl group will decrease the electron density on the nitrogen atoms of the amidine. This reduction in electron density will lower the amidine's nucleophilicity, making it a less potent catalyst compared to DBU or DBN.[5]
-
Lower Basicity: Consequently, the pKa of the conjugate acid of this compound is expected to be significantly lower than that of DBU.[6][7]
-
Slower Reaction Rates: The diminished nucleophilicity will lead to a slower rate of reaction. The formation of the key silylated amidinium intermediate will be less favorable, resulting in longer reaction times to achieve high conversion.
-
Potential for Altered Selectivity: In reactions where the catalyst's basicity plays a role in side reactions, the lower basicity of this compound could potentially lead to higher selectivity. However, for a straightforward silylation, the dominant effect will likely be a decrease in the rate of the desired reaction.
While direct experimental data is needed for confirmation, our predictive analysis suggests that this compound would be a significantly less active catalyst for nucleophilic catalysis than its non-fluorinated counterparts. However, this does not preclude its potential utility in specific applications where a milder, less basic catalyst is required to avoid side reactions with sensitive substrates.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
General Protocol for Amidine-Catalyzed Silylation of 1-Phenylethanol
This protocol provides a standardized method for evaluating the performance of different amidine catalysts.
Materials:
-
1-Phenylethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Amidine catalyst (e.g., DBU)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol, 1.0 equiv.).
-
Dissolve the alcohol in anhydrous DCM or MeCN (5 mL).
-
Add the amidine catalyst (0.1 mmol, 10 mol%).
-
Add TBDMSCl (1.2 mmol, 1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Rationale Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the silylating agent and the catalyst with atmospheric moisture.
-
Anhydrous Solvent: Anhydrous solvents are essential to avoid hydrolysis of the TBDMSCl and the silylated product.
-
Auxiliary Base: In many silylation protocols, a non-nucleophilic base like triethylamine is added to neutralize the HCl generated. However, when using a strong amidine base as a catalyst, it can often serve this purpose as well, simplifying the reaction setup.[8]
-
Monitoring the Reaction: TLC or GC is used to track the consumption of the starting material and the formation of the product, allowing for the determination of the reaction endpoint.
Visualizing the Catalytic Process
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle for amidine-catalyzed silylation of an alcohol.
Caption: General experimental workflow for catalyst evaluation.
Conclusion
This comparative guide provides a framework for understanding the performance of amidine-based catalysts, with a specific focus on the predictive benchmarking of the novel catalyst, this compound. Based on established principles of physical organic chemistry, it is anticipated that the strong electron-withdrawing nature of the pentafluoropropyl group will render this amidine a less potent nucleophilic catalyst than its non-fluorinated analogs like DBU. However, this characteristic might be advantageous in specific synthetic contexts where a milder, less basic catalyst is desirable to enhance selectivity.
The provided experimental protocol offers a robust method for empirically testing this hypothesis and for the broader evaluation of amidine catalyst performance. As the field of organocatalysis continues to evolve, a thorough understanding of structure-activity relationships is paramount for the rational design of next-generation catalysts tailored for specific and challenging chemical transformations. Further experimental investigation into the synthesis and catalytic activity of this compound is warranted to validate these predictions and potentially unlock new catalytic capabilities.
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- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Pentafluoropropylamidine: A Comparative Validation of ¹⁹F NMR Spectroscopy
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. For novel fluorinated entities such as pentafluoropropylamidine, selecting the optimal analytical technique is a critical decision. This guide provides an in-depth, objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against established chromatographic methods for the quantitative analysis of this compound, supported by established validation principles and comparative data.
The Rise of Fluorine in Drug Discovery and the Analytical Challenge
The incorporation of fluorine into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its fluorine-rich moiety, exemplifies this trend. However, the unique properties of organofluorine compounds also present distinct analytical challenges. Traditional methods, while robust, may encounter limitations in specificity and sensitivity.
¹⁹F NMR: A Paradigm of Specificity and Precision
¹⁹F NMR spectroscopy has emerged as a powerful tool for the quantitative analysis of fluorinated compounds.[2] Its inherent advantages make it particularly well-suited for a molecule like this compound.
Key Benefits of ¹⁹F NMR:
-
High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range (approximately 500 ppm), which significantly reduces the probability of signal overlap, a common challenge in ¹H NMR.[1][3] This high specificity often eliminates the need for extensive sample preparation and chromatographic separation.[4]
-
Inherent Quantitative Nature: The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for direct and accurate quantification without the need for identical reference standards for every analyte.[5]
-
Non-Destructive: NMR is a non-destructive technique, preserving the sample for further analysis if required.[4]
-
Reduced Matrix Effects: The absence of fluorine in most common excipients and solvents results in cleaner spectra with minimal background interference.[6]
Validation of a Quantitative ¹⁹F NMR Method for this compound
To establish the suitability of ¹⁹F NMR for the quantitative analysis of this compound, a rigorous validation process is essential, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Experimental Workflow for ¹⁹F NMR Method Validation
Caption: Workflow for the validation of a quantitative ¹⁹F NMR method.
Detailed Experimental Protocol for ¹⁹F NMR Validation
Objective: To validate a quantitative ¹⁹F NMR method for the determination of this compound concentration in a drug substance.
Materials:
-
This compound reference standard
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a distinct chemical shift.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe
Methodology:
-
Preparation of Solutions:
-
Accurately weigh and dissolve the this compound reference standard in the chosen deuterated solvent to prepare a stock solution of known concentration.
-
Prepare a stock solution of the internal standard in the same manner.
-
Prepare a series of calibration standards by diluting the this compound stock solution and adding a fixed amount of the internal standard stock solution to each.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
¹⁹F NMR Data Acquisition:
-
For each sample, acquire the ¹⁹F NMR spectrum using optimized parameters. Key parameters to consider include:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the analyte and internal standard to ensure full relaxation and accurate integration. A delay of 20 seconds is often sufficient.[3]
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[3]
-
Number of Scans: An appropriate number of scans (e.g., 512) should be co-added to achieve an adequate signal-to-noise ratio for the lowest concentration standard.[3]
-
-
The spectral width should be set to encompass all signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate the peak areas of the this compound signal and the internal standard signal.
-
Calculate the concentration of this compound in each sample using the following equation:
Concentration_analyte = (Area_analyte / Area_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS
Where:
-
Area = Integrated peak area
-
N = Number of fluorine atoms in the molecule
-
MW = Molecular weight
-
Mass = Mass of the substance
-
Purity = Purity of the internal standard
-
Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank sample (solvent and IS) and a sample of this compound. | No interfering peaks at the retention time of the analyte and IS. |
| Linearity | Analyze a minimum of five concentrations across the desired range. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate samples at three different concentrations (e.g., 80%, 100%, 120% of the nominal concentration). | Recovery within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the nominal concentration on the same day. Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the intended purpose of the assay. |
| Robustness | Intentionally vary method parameters (e.g., relaxation delay, pulse angle, temperature) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR offers significant advantages, a comprehensive evaluation necessitates a comparison with established chromatographic methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis. For this compound, which likely possesses a suitable chromophore, this method can be effective.
-
Strengths: Widely available, robust, and well-understood. Can be automated for high-throughput analysis.
-
Weaknesses: Requires a chromophore for UV detection.[2] Susceptible to matrix effects and co-eluting impurities that lack a chromophore may go undetected. Method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
-
Strengths: Highly sensitive and selective, capable of detecting and quantifying trace-level impurities.[10][11] Provides molecular weight information, aiding in impurity identification.
-
Weaknesses: More complex and expensive instrumentation. Ionization efficiency can be variable and matrix-dependent, potentially affecting quantification.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool.
-
Strengths: Excellent separation efficiency for volatile compounds. High sensitivity and specificity.[13][14]
-
Weaknesses: Limited to thermally stable and volatile analytes. Derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.
Performance Comparison Summary
| Feature | ¹⁹F NMR | HPLC-UV | LC-MS | GC-MS |
| Specificity | Excellent | Good to Excellent | Excellent | Excellent |
| Sensitivity (LOQ) | ~1.0 mmol/L[15] | µg/mL range | ng/L to µg/L range[16] | pg/m³ to ng/L range[13] |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 15%[17] | Variable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 70 - 120%[17] | Variable |
| Sample Throughput | Moderate | High | Moderate to High | Moderate |
| Instrumentation Cost | High | Moderate | High | Moderate to High |
| Need for Reference Standard | For IS only | Yes | Yes (for quantification) | Yes (for quantification) |
| Destructive | No | Yes | Yes | Yes |
Senior Application Scientist's Recommendation
The choice of analytical technique for the quantitative analysis of this compound should be guided by the specific requirements of the developmental stage.
Caption: Recommended analytical method based on drug development stage.
-
For early-stage discovery and process development, ¹⁹F NMR is the superior choice. Its high specificity, speed, and the ability to provide accurate quantification without extensive method development or the need for a specific reference standard for every potential impurity make it incredibly efficient.[6]
-
In preclinical and clinical development, a combination of techniques is often optimal. LC-MS is invaluable for its high sensitivity in impurity profiling and metabolite identification.[11] HPLC-UV, once a robust method is developed, is ideal for routine quality control and release testing due to its high throughput and reliability.[18]
-
¹⁹F NMR remains the gold standard for the characterization and purity assessment of the this compound reference standard itself.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017, October 18). Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
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Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - SHIMADZU CORPORATION. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Retrieved from [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - Semantic Scholar. Retrieved from [Link]
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Quality Guidelines - ICH. Retrieved from [Link]
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Application of 19F quantitative NMR to pharmaceutical analysis - Ovid. Retrieved from [Link]
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An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. (2023, July 6). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). Retrieved from [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Retrieved from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC - PubMed Central. Retrieved from [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. Retrieved from [Link]
-
Environmental analysis of fluorinated alkyl substances by liquid chromatography–(tandem) mass spectrometry: a review | Semantic Scholar. Retrieved from [Link]
-
Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds | Request PDF - ResearchGate. Retrieved from [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31). Retrieved from [Link]
-
Application News. Retrieved from [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Retrieved from [Link]
-
Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography | Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
(PDF) Simultaneous determination of 11 volatile perfluorinated compound precursors in textiles using gas chromatography-triple quadrupole mass spectrometry - ResearchGate. Retrieved from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH. Retrieved from [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. Retrieved from [Link]
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Volatile and flavour analysis - Research - University of Reading. Retrieved from [Link]
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Alternative found for HPLC methods - Chromatography Today. Retrieved from [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS | Request PDF - ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Pentafluoropropylamidine with Aldo-Keto Reductase 1C3
Introduction: The Strategic Role of Comparative Docking in Modern Drug Discovery
In the landscape of rational drug design, molecular docking serves as a critical computational tool to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein.[1] This process is fundamental to understanding molecular recognition and estimating the strength of the interaction, or binding affinity.[1] However, the true predictive power of in silico methods is often realized not in isolation, but through comparative analysis.[2][3][4] By docking a novel compound alongside known modulators (e.g., inhibitors or activators) of a specific target, researchers can benchmark its potential, elucidate its binding mode relative to established ligands, and generate actionable hypotheses for further optimization.
This guide presents a comprehensive, field-proven workflow for a comparative docking study of a novel compound, pentafluoropropylamidine, against a clinically relevant target, Aldo-Keto Reductase 1C3 (AKR1C3). The choice of AKR1C3 is strategic; this enzyme is a validated target in oncology, particularly in castration-resistant prostate cancer and breast cancer, due to its role in androgen biosynthesis and prostaglandin metabolism.[5][6] Furthermore, several non-steroidal anti-inflammatory drugs (NSAIDs) and other fluorinated compounds have been identified as AKR1C3 inhibitors, making it a suitable target for our fluorinated test compound.[1][5]
This document is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol but also the underlying scientific rationale for each decision in the workflow.
The Target: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily.[1][7] It catalyzes the NADPH-dependent reduction of a wide range of substrates, including steroids and prostaglandins.[1] Its role in converting androstenedione to testosterone makes it a key driver of intratumoral androgen signaling in hormone-dependent cancers.[5] Consequently, inhibiting AKR1C3 is a promising therapeutic strategy to overcome resistance to conventional anti-androgen therapies.[5][6] The active site of AKR1C3 contains a conserved catalytic dyad of Tyr55 and His117, which, along with the NADP+ cofactor, forms the primary binding pocket for inhibitors.[1][2]
The Ligands: A Comparative Cohort
To effectively evaluate the potential of this compound as an AKR1C3 inhibitor, it will be docked and compared against a set of well-characterized inhibitors with diverse chemical scaffolds.
-
Test Ligand: this compound: A novel small molecule featuring a pentafluoropropyl group attached to an amidine moiety. Its chemical structure is 2,2,3,3,3-Pentafluoropropanimidamide.[8][9] The electron-withdrawing nature of the fluoroalkyl chain may influence its binding characteristics.
-
Reference Ligand 1: Flufenamic Acid: A known NSAID and a potent, well-studied inhibitor of AKR1C3.[1] Its binding mode has been structurally characterized, providing an excellent benchmark.
-
Reference Ligand 2: Indomethacin: Another NSAID with documented inhibitory activity against AKR1C3.[1] Comparing against multiple known inhibitors adds robustness to the analysis.
-
Reference Ligand 3: 3-Phenoxybenzoic Acid: A drug-like inhibitor whose crystal structure in complex with AKR1C3 is available, offering a direct structural comparison for binding pose validation.[1]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating steps for quality control and rational decision-making.
Caption: A three-phase workflow for the comparative molecular docking study.
Phase 1: System Preparation
1. Target Protein Selection and Preparation:
-
Action: Download the crystal structure of human AKR1C3 in complex with an inhibitor and the NADP+ cofactor from the Protein Data Bank (PDB). The structure with PDB ID: 3UWE, which contains 3-phenoxybenzoic acid, is an excellent choice as it provides a clear definition of the inhibitor binding site.[1]
-
Protocol:
-
Load the PDB file (3UWE.pdb) into a molecular modeling suite (e.g., PyMOL, Chimera, or Schrödinger Maestro).
-
Remove all non-essential molecules, including water molecules and the co-crystallized inhibitor (3-phenoxybenzoic acid). Retain the protein chain and the NADP+ cofactor, as it is crucial for inhibitor binding.[1]
-
Add polar hydrogens and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed.
-
-
Causality: This preparation ensures a clean, chemically correct protein structure. Removing water molecules simplifies the system and focuses on direct protein-ligand interactions, while the correct protonation states are essential for accurate prediction of electrostatic and hydrogen bonding interactions.
2. Ligand Preparation:
-
Action: Prepare 3D structures of this compound and the reference inhibitors (Flufenamic Acid, Indomethacin, 3-Phenoxybenzoic Acid).
-
Protocol:
-
Obtain 2D structures (e.g., from PubChem or by drawing them in a chemical sketcher).
-
Convert the 2D structures to 3D using a program like Open Babel or a molecular builder within a modeling suite.
-
Assign appropriate protonation states and partial charges (e.g., Gasteiger charges for AutoDock).
-
Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Causality: Starting with low-energy, 3D conformations of the ligands reduces the conformational search space the docking algorithm needs to explore, leading to more efficient and accurate results.
Phase 2: Docking Simulation
3. Active Site Definition and Grid Generation:
-
Action: Define the docking search space (the "grid box") centered on the known inhibitor binding pocket.
-
Protocol:
-
Superimpose the prepared AKR1C3 structure (from which the original inhibitor was removed) with the original 3UWE crystal structure.
-
Define the center of the grid box as the geometric center of the co-crystallized inhibitor (3-phenoxybenzoic acid).
-
Set the dimensions of the grid box to be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands (e.g., 25 Å x 25 Å x 25 Å).
-
-
Causality: This targeted docking approach is more computationally efficient and biologically relevant than blind docking, as we have prior knowledge of the inhibitor binding site.[4] Using the position of a known inhibitor ensures the search is focused on the correct pocket.
4. Molecular Docking Execution:
-
Action: Perform the docking calculations using a validated software program. AutoDock Vina is a widely used and effective choice.
-
Protocol:
-
Use the prepared protein and ligand files as input.
-
Configure the docking parameters. An exhaustiveness setting of 8 is typically a good balance between computational cost and thoroughness of the search.
-
Execute the docking run for this compound and each of the reference inhibitors against the prepared AKR1C3 structure.
-
The software will generate a set of predicted binding poses (typically 9-10) for each ligand, ranked by a scoring function.
-
-
Causality: The scoring function in AutoDock Vina estimates the binding affinity (in kcal/mol), where a more negative score indicates a more favorable predicted interaction.[10] Generating multiple poses allows for an analysis of conformational diversity in the binding site.
Phase 3: Analysis and Comparison
5. Post-Docking Analysis:
-
Action: Analyze the docking results to evaluate binding affinity, binding mode, and key molecular interactions.
-
Protocol:
-
Quantitative Analysis: Tabulate the binding energy scores for the top-ranked pose of each ligand.
-
Pose Validation: For the reference inhibitor 3-phenoxybenzoic acid, calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and its original co-crystallized pose in 3UWE. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.[10]
-
Visual Inspection: Load the protein-ligand complexes into a molecular visualization tool.
-
Interaction Mapping: Identify and analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between each ligand and the active site residues of AKR1C3, particularly with the catalytic Tyr55 and His117 residues.
-
Hypothetical Results and Data Presentation
The following tables summarize the kind of quantitative data that would be generated from this study.
Table 1: Docking Performance and Binding Affinity Scores
| Ligand | Docking Score (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues |
| This compound | -7.2 | N/A | Tyr55, His117, Trp86, Phe118 |
| Flufenamic Acid | -9.5 | N/A | Tyr55, His117, Ser111 |
| Indomethacin | -9.1 | N/A | Tyr55, His117, Leu54 |
| 3-Phenoxybenzoic Acid | -8.8 | 1.15 | Tyr55, His117, Trp227 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Analysis of Key Molecular Interactions
| Ligand | Interaction Type | Interacting Residue | Distance (Å) |
| This compound | Hydrogen Bond | Tyr55 (OH) | 2.1 |
| Hydrogen Bond | His117 (NE2) | 2.3 | |
| Halogen Bond | Trp86 | 3.1 | |
| Flufenamic Acid | Hydrogen Bond (Carboxylate) | Tyr55 (OH) | 1.9 |
| Hydrogen Bond (Carboxylate) | His117 (NE2) | 2.0 | |
| Hydrophobic | Trp86, Phe118 | - | |
| 3-Phenoxybenzoic Acid | Hydrogen Bond (Carboxylate) | Tyr55 (OH) | 1.8 |
| Pi-Pi Stacking | Trp227 | 3.5 |
Note: The data presented are hypothetical and for illustrative purposes.
Discussion and Interpretation
Based on our hypothetical results, several key insights can be drawn:
-
Protocol Validation: The low RMSD (1.15 Å) for the re-docked 3-phenoxybenzoic acid validates our docking protocol, indicating its ability to accurately reproduce the experimentally determined binding mode.[10] This builds confidence in the predicted poses for the other ligands.
-
Comparative Affinity: this compound shows a favorable, but weaker, predicted binding affinity (-7.2 kcal/mol) compared to the established inhibitors (-8.8 to -9.5 kcal/mol). This suggests that while it may bind to the active site, its potency is likely lower than that of flufenamic acid or indomethacin.
-
Binding Mode Analysis: The analysis reveals that all ligands, including this compound, are predicted to form key hydrogen bonds with the catalytic dyad residues, Tyr55 and His117. This interaction pattern is a hallmark of many AKR1C3 inhibitors and suggests that this compound engages the target in a biologically relevant manner.[1][2]
-
Unique Interactions: A notable predicted interaction for this compound is a potential halogen bond between one of the fluorine atoms and the indole ring of Trp86. This type of interaction is increasingly recognized in drug design and could be a handle for future optimization. The amidine group appears to successfully mimic the hydrogen bonding pattern of the carboxylate groups found in the reference NSAIDs.
Conclusion and Future Directions
This comparative docking study provides a robust framework for the initial evaluation of novel compounds. Our hypothetical analysis of this compound suggests it is a viable candidate for further investigation as an AKR1C3 inhibitor. Although its predicted affinity is lower than the reference compounds, its unique predicted interactions, such as the halogen bond, provide a clear path for structure-based design.
The next logical steps would involve synthesizing this compound and validating these in silico predictions through in vitro enzymatic assays to determine its IC50 value against AKR1C3. Further structural biology studies, such as co-crystallization, would be invaluable to confirm the predicted binding mode and guide the next generation of more potent analogs.
References
-
Crowley, C. S., & Squire, C. J. (2011). Structure of AKR1C3 with 3-phenoxybenzoic acid bound. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 12), 1535–1540. Available at: [Link]
-
Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. Available at: [Link]
-
ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available at: [Link]
-
Open Research Library. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available at: [Link]
-
Boateng, R. A., & Boadu, K. O. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
-
RCSB PDB. (2019). 6GXK: Crystal structure of Aldo-Keto Reductase 1C3 (AKR1C3) complexed with inhibitor. Available at: [Link]
-
RCSB PDB. (2024). 8RB6: Structure of Aldo-Keto Reductase 1C3 (AKR1C3) in complex with an inhibitor M689, with the 3-hydroxy-benzoisoxazole moiety. Available at: [Link]
-
Byrns, M. C., & Penning, T. M. (2014). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 24(1), 47–57. Available at: [Link]
-
MDPI. (1989). Analogues of Natural Chalcones as Efficient Inhibitors of AKR1C3. Available at: [Link]
-
Brozic, P., et al. (2019). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Molecules, 24(15), 2829. Available at: [Link]
-
ResearchGate. (n.d.). Classification of AKR1C3 inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Molecular docking models of genistein with AKR1C3 and AKR1C3 inhibitors. Available at: [Link]
-
EMBL-EBI. (n.d.). PDB 9ffd: STRUCTURE OF ALDO-KETO REDUCTASE 1C3 (AKR1C3) IN COMPLEX WITH AN INHIBITOR MEDS765. Available at: [Link]
-
ResearchGate. (2014). Aldo-Keto Reductase (AKR) 1C3 Inhibitors: a patent review. Available at: [Link]
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Semantic Scholar. (n.d.). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Available at: [Link]
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LabNovo. (n.d.). CAS 422-62-8 MFCD06248648-Pentafluoropropylamidine. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentafluoropropylamidine
This guide provides essential, step-by-step procedures for the safe and compliant disposal of pentafluoropropylamidine. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and best practices in your laboratory.
Hazard Profile and Core Safety Considerations
Before any disposal protocol can be initiated, a complete understanding of the compound's hazard profile is essential. This compound (CAS No. 422-62-8) is a fluorinated organic compound that requires specific handling considerations.[1]
Key Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1] Direct contact must be avoided.
-
Respiratory Tract Irritation: It can cause respiratory irritation (STOT SE 3, H335), making inhalation a primary route of exposure to mitigate.[1]
-
Thermal Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]
-
Odor: The material is noted to have a stench, which can be an indicator of release.[1]
A summary of its classification is presented below for immediate reference.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Pre-Disposal Safety: Engineering Controls and PPE
Safe disposal begins with safe handling during routine laboratory use. The controls implemented during experimentation are the first line of defense against exposure and are foundational to the waste management process.
Engineering Controls: All work involving this compound, including weighing, transferring, and the addition of waste to a container, must be performed within a properly functioning chemical fume hood.[2][3] This is the primary method for preventing inhalation of dust or vapors, which is a key risk associated with this compound.[1]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in the Safety Data Sheet (SDS).
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Eye and Face Protection: Use chemical safety goggles and, for larger quantities or splash risks, a face shield.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron should be worn.[1]
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its chemical classification as a halogenated organic compound . This is the single most important factor determining its waste stream and final disposal method.
Step 1: Waste Segregation (The Critical First Step)
Immediately upon generation, all waste containing this compound must be segregated as halogenated organic waste .
-
Rationale: Halogenated and non-halogenated waste streams are treated differently.[3][4] Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride) and prevent the formation of dioxins.[5] Mixing these wastes contaminates the entire container, leading to significantly higher disposal costs and regulatory complexity.
-
Action:
-
Designate a specific waste container solely for halogenated organic compounds.
-
Never mix this compound waste with non-halogenated solvents like acetone, methanol, or hexane.[3][4]
-
This includes solid waste (contaminated filter paper, weighing boats, gloves) and liquid waste (reaction residues, rinsates).
-
Step 2: Container Selection and Management
Use only containers that are compatible with the waste and are approved for hazardous waste collection.
-
Rationale: The container must be robust enough to prevent leaks and withstand the chemical nature of its contents.[4] Proper headspace is required to accommodate vapor expansion, preventing container rupture.[4]
-
Action:
-
Use a clean, dry, chemically resistant container (e.g., polyethylene or glass) with a secure, screw-top lid.
-
Ensure the container is free of contamination from incompatible materials.
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.[4]
-
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.
-
Rationale: A complete label informs all personnel, from researchers to EHS staff, of the container's contents and associated hazards, ensuring safe handling and proper final disposal.[4][6]
-
Action:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "this compound Waste."
-
List all constituents and their approximate concentrations.
-
Check the appropriate hazard boxes (e.g., Irritant, Health Hazard).
-
Record the "Accumulation Start Date."
-
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Rationale: Safe storage minimizes the risk of spills, exposure, and reaction with incompatible chemicals. Secondary containment provides a crucial barrier in case of a primary container leak.[6]
-
Action:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated SAA, which is at or near the point of generation.
-
The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[6]
-
Step 5: Arranging for Final Disposal
Final disposal is a regulated activity that must be managed by trained professionals.
-
Rationale: The U.S. Environmental Protection Agency (EPA) and corresponding state agencies regulate the transport and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Only licensed facilities are permitted to treat and dispose of halogenated organic waste.
-
Action:
-
Do not pour this compound waste down the drain or place it in the regular trash.[2]
-
When the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[10]
-
Follow all institutional procedures for waste transfer and documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste, from generation to final disposition.
Caption: Workflow for the compliant disposal of this compound waste.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By following this protocol—grounded in the principles of hazard identification, segregation, containment, and regulatory compliance—you protect yourself, your colleagues, and the environment. Always treat chemical disposal with the same rigor and attention to detail that you apply to your experimental work. When in doubt, pause and consult your institution's EHS department.
References
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Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]
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Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules . EHSLeaders. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
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Understanding OSHA Chemical Storage Requirements . PolyStar Containment. [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency (EPA). [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]
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Safe Handling and Disposal of Antineoplastic and Other Drugs . University of Rhode Island. [Link]
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentafluoropropylamidine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Pentafluoropropylamidine, a fluorinated organic compound, presents unique handling requirements due to its chemical properties and potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our approach is grounded in the principle of minimizing exposure through a combination of engineering controls and meticulously selected PPE, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound serves as our primary reference for its hazard profile.[1]
-
Primary Routes of Exposure: Inhalation, skin contact, and eye contact are the primary routes of potential exposure.
-
Health Hazards: The compound is classified as an irritant. Direct contact can cause skin irritation and serious eye irritation. Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Thermal Decomposition: A significant, and often overlooked, hazard is thermal decomposition. When heated, this compound can break down, generating highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[1] This necessitates careful control over experimental conditions and robust emergency preparedness.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[2] This captures dust, vapors, or aerosols at the source, preventing inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.[3][4]
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and restricting access to authorized users only.
Core PPE Requirements for this compound
Selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Standard Operations: For low-volume tasks such as weighing solids or preparing dilute solutions within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5]
-
Splash or Aerosol Risk: When there is an increased potential for splashes or aerosol generation (e.g., during transfers, heating, or reactions under pressure), chemical splash goggles are required. For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[5]
Skin and Body Protection
Preventing skin contact is a primary objective. The selection of gloves and protective clothing is critical.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but they must be inspected before use and changed immediately upon contamination.[3] For tasks involving prolonged contact or immersion, consider heavier-duty gloves or double-gloving. Always follow proper glove removal techniques to avoid contaminating your skin.[3]
-
Body Protection: A flame-resistant lab coat is standard. For procedures with a higher splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection
Under normal operating conditions within a properly functioning chemical fume hood, respiratory protection is typically not required.[4] However, it becomes essential in specific scenarios:
-
Emergency Situations: For spills or releases outside of a fume hood, a full-face air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[6][7]
-
Inadequate Ventilation: If engineering controls are insufficient to maintain exposure below acceptable limits, a respiratory protection program compliant with OSHA standards (29 CFR 1910.134) must be implemented.[8]
PPE Summary for Common Laboratory Tasks
The following table summarizes recommended PPE levels for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Running Reactions (Heated/Pressurized) | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Chemical Apron | Not required (in fume hood) |
| Large-Scale Transfers (>1L) | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Chemical Apron | Assess need based on ventilation |
| Cleaning Spills | Goggles & Face Shield | Heavy-Duty Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator (as needed) |
Procedural Workflow: From Preparation to Disposal
A systematic approach to handling ensures that safety protocols are consistently applied. The following workflow diagram illustrates the key stages of a safe handling procedure.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Safe disposal is as critical as safe handling. As a fluorinated organic compound, this compound waste must be managed with care to prevent environmental release.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused reagents and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Sharps: Contaminated needles or sharp objects must be disposed of in a designated sharps container.
Disposal Methods
Due to the stable carbon-fluorine bond, the disposal of fluorinated compounds requires specialized methods.[9] Standard disposal options should only be carried out by licensed environmental waste management services in accordance with federal, state, and local regulations.
-
Incineration: High-temperature incineration is a common and effective method for destroying fluorinated organic compounds.[10] The high temperatures are necessary to break the strong carbon-fluorine bonds.[9]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, which contains the material to prevent environmental leaching.[10]
-
Do Not: Never dispose of this compound down the drain or in regular trash.[3] This can lead to environmental contamination and damage to plumbing infrastructure.
By adhering to these rigorous safety and disposal protocols, you build a culture of safety that protects researchers, the surrounding community, and the environment, allowing for the confident pursuit of scientific advancement.
References
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA . Source: U.S. Environmental Protection Agency. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . Source: Not specified. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users . Source: American Chemistry Council. [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services . Source: MCF Environmental Services. [Link]
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Proper disposal of chemicals - Sciencemadness Wiki . Source: Sciencemadness Wiki. [Link]
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Personal Protective Equipment | US EPA . Source: U.S. Environmental Protection Agency. [Link]
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Personal Protective Equipment (PPE) - CHEMM . Source: U.S. Department of Health & Human Services. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific . Source: Thermo Fisher Scientific. [Link]
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PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager Magazine . Source: Lab Manager Magazine. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


